molecular formula C16H33N9O11 B12698332 Tricreatine malate CAS No. 616864-40-5

Tricreatine malate

Cat. No.: B12698332
CAS No.: 616864-40-5
M. Wt: 527.5 g/mol
InChI Key: ZWTDDXLSKVNYRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tricreatine Malate is a specialized compound formed by bonding three creatine molecules to one malic acid molecule, resulting in a molecule with the formula C16H33N9O11 . This combination is engineered to enhance the properties of creatine for research applications, particularly through improved solubility in aqueous solutions compared to traditional creatine forms . The malic acid component is a key intermediate in the Krebs cycle (citric acid cycle), the essential metabolic pathway for cellular energy production . This makes this compound a compound of significant interest in biochemical and metabolic studies. The primary research applications for this compound are in the fields of sports nutrition and energy metabolism. Researchers utilize it to study cellular energy dynamics, as creatine is crucial for replenishing adenosine triphosphate (ATP) stores in tissues with high energy demands . The malate content supports the efficiency of the citric acid cycle and the malate-aspartate shuttle, further contributing to energy metabolism . Its improved solubility profile also makes it a valuable subject for formulating more bioavailable supplement compositions and for in-vitro absorption studies . This product is supplied as a white, odorless crystalline powder with a slight sour taste . It is characterized by high purity and consistent quality, intended for use in controlled laboratory settings. This compound must be stored in a cool, dry environment and should not be mixed with toxic or harmful substances . This product is designated For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for human or animal consumption.

Properties

CAS No.

616864-40-5

Molecular Formula

C16H33N9O11

Molecular Weight

527.5 g/mol

IUPAC Name

2-[carbamimidoyl(methyl)amino]acetic acid;2-hydroxybutanedioic acid

InChI

InChI=1S/3C4H9N3O2.C4H6O5/c3*1-7(4(5)6)2-3(8)9;5-2(4(8)9)1-3(6)7/h3*2H2,1H3,(H3,5,6)(H,8,9);2,5H,1H2,(H,6,7)(H,8,9)

InChI Key

ZWTDDXLSKVNYRL-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C(=N)N.CN(CC(=O)O)C(=N)N.CN(CC(=O)O)C(=N)N.C(C(C(=O)O)O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Tricreatine Malate: A Technical Examination of its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of tricreatine malate (B86768), a compound purported to offer enhanced physicochemical and biological properties over traditional creatine (B1669601) monohydrate. This document is intended for researchers, scientists, and drug development professionals, and consolidates the available scientific information on its chemical structure, properties, and metabolic implications.

Chemical Structure and Composition

Tricreatine malate is a chemical compound formed from three molecules of creatine bound to one molecule of malic acid.[1][2] While widely cited as a 3:1 complex, the precise nature of the chemical bonding—whether it is a stable salt or a co-crystal—is not definitively characterized in peer-reviewed literature. The compound is synthetically produced for use in dietary supplements.[2]

The IUPAC name for the components are tris(2-[carbamimidoyl(methyl)amino]acetic acid) for the creatine moiety and 2-hydroxybutanedioic acid for malic acid.[3] Based on this 3:1 ratio, the theoretical molecular formula is C₁₆H₃₃N₉O₁₁.[3]

G cluster_creatine1 Creatine Molecule 1 cluster_creatine2 Creatine Molecule 2 cluster_creatine3 Creatine Molecule 3 cluster_malic_acid Malic Acid Molecule Cr1 C₄H₉N₃O₂ TCM This compound (C₁₆H₃₃N₉O₁₁) Cr1->TCM Ionic Bonding Cr2 C₄H₉N₃O₂ Cr2->TCM Ionic Bonding Cr3 C₄H₉N₃O₂ Cr3->TCM Ionic Bonding MA C₄H₆O₅ MA->TCM Ionic Bonding

Physicochemical Properties

This compound is most noted for its purported enhanced water solubility compared to creatine monohydrate.[4][5] It is typically supplied as a white, odorless, crystalline powder.[4] While many sources claim superior solubility, specific quantitative data from peer-reviewed studies are scarce. A Material Safety Data Sheet (MSDS) for this compound indicates it is soluble in cold water, but does not provide a quantitative value (e.g., in g/L).[6] The table below summarizes the available physicochemical data.

PropertyValueSource(s)
Appearance White crystalline powder[4][6]
Odor Odorless[6]
Molecular Formula C₁₆H₃₃N₉O₁₁[3]
Molecular Weight 527.5 g/mol [3]
Solubility in Water Soluble; claimed to be higher than creatine monohydrate[2][4][6]
Melting Point Not available[6]
pH Not available[6]
Stability Stable under normal temperatures and pressures[6]
Stability in Solution

The stability of creatine in aqueous solutions is highly dependent on pH and temperature. Creatine degrades to its inactive form, creatinine, via an intramolecular cyclization.[7] This degradation is accelerated in acidic conditions and at higher temperatures.[7] While this compound is claimed to have improved stability, the presence of malic acid may create a more acidic microenvironment in solution, potentially impacting creatine's stability if not buffered.[7] However, some research suggests that at the very low pH of the stomach (around pH 2), creatine is relatively stable.

Experimental Protocols

Synthesis

A common method for the synthesis of creatine salts involves the reaction of creatine with the corresponding acid in a suitable solvent. One patent for dicreatine malate describes a process involving the dissolution of malic acid in an anhydrous alcohol, followed by the addition of creatine.[8] A similar principle would likely apply to the synthesis of this compound, with adjustments to the molar ratios of the reactants. A generalized workflow is depicted below.

G cluster_synthesis Generalized Synthesis Workflow start Reactants (Creatine & Malic Acid) dissolution Dissolution in Solvent (e.g., Anhydrous Alcohol) reaction Reaction under Controlled Temperature and Agitation separation Separation (e.g., Centrifugation) drying Drying end This compound (Purity ≥ 98%)

A salt exchange method has also been proposed, involving the neutralization of creatine and malic acid separately, followed by an exchange reaction to form the desired salt and an inorganic byproduct that can be removed.[9]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of creatine and its derivatives. A typical HPLC method for creatine analysis would involve:

  • Column: A C18 reversed-phase column is commonly used.[10]

  • Mobile Phase: An aqueous buffer, often with an ion-pairing agent, and an organic modifier like acetonitrile.[10]

  • Detection: UV detection at a low wavelength (around 205-210 nm) is typical for creatine, which has a weak chromophore.[10]

  • Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a known standard.

A detailed protocol for the analysis of this compound would require the development and validation of a specific method, including the characterization of a pure reference standard.

Biological Properties and Signaling Pathways

Upon ingestion, it is believed that this compound dissociates into creatine and malic acid in the acidic environment of the stomach.[11] The biological effects are therefore likely attributable to the individual actions of these two components.

Creatine Metabolism and Signaling

Creatine plays a crucial role in cellular energy metabolism, particularly in tissues with high and fluctuating energy demands like skeletal muscle and the brain.[12] Its primary function is mediated through the phosphocreatine (B42189) (PCr) system.

G

Creatine is taken up into cells via a sodium- and chloride-dependent creatine transporter (SLC6A8).[13] Inside the cell, creatine kinase (CK) catalyzes the reversible phosphorylation of creatine by ATP to form phosphocreatine.[13] During high-intensity exercise, phosphocreatine rapidly donates its phosphate (B84403) group to ADP to regenerate ATP, providing a rapid source of energy.[12]

Malic Acid Metabolism and Signaling

Malic acid, as malate, is a key intermediate in the Krebs cycle (also known as the citric acid cycle), which is the central pathway for aerobic respiration in the mitochondria.

G

By providing an exogenous source of malate, it is hypothesized that this compound could enhance Krebs cycle flux, leading to increased production of NADH and FADH₂, and subsequently, greater ATP generation through oxidative phosphorylation.

Pharmacokinetics and Bioavailability

There is a significant lack of peer-reviewed pharmacokinetic data specifically for this compound.[2] Claims of enhanced absorption and bioavailability are common in commercial literature but are not substantiated by direct comparative studies against creatine monohydrate.[1][2]

The absorption of creatine is an active process and may be saturable.[14] The higher solubility of this compound is proposed to lead to faster dissolution in the gastrointestinal tract, which could potentially lead to more rapid absorption and a higher peak plasma concentration (Cmax).[2] However, without clinical data, this remains speculative. One study on creatine malate (without specifying the ratio) in athletes showed ergogenic effects, but did not measure pharmacokinetic parameters.[15][16]

Conclusion

This compound is a compound of interest in the field of sports nutrition, with plausible theoretical benefits based on the properties of its constituent molecules, creatine and malic acid. The primary claims for its superiority over creatine monohydrate center on its increased aqueous solubility, which may lead to improved absorption and reduced gastrointestinal side effects.

However, a thorough review of the scientific literature reveals a significant gap in specific, quantitative data for this compound. There is a lack of publicly available, peer-reviewed studies detailing its precise chemical structure, physicochemical properties, a validated synthesis protocol, and its pharmacokinetic profile. The biological effects are largely inferred from the well-established roles of creatine in the phosphocreatine system and malate in the Krebs cycle.

For the scientific and drug development community, further research is required to fully characterize this compound and to substantiate the claims of its enhanced properties. This research should include detailed physicochemical analysis, in vitro dissolution and permeability studies, and in vivo pharmacokinetic and bioavailability studies comparing it directly with creatine monohydrate. Without such data, its purported advantages remain largely theoretical.

References

The Cellular Mechanism of Action of Tricreatine Malate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricreatine malate (B86768) is a compound comprised of three creatine (B1669601) molecules chemically bonded to one molecule of malic acid. While creatine monohydrate is the most extensively studied form of creatine, tricreatine malate is theorized to offer enhanced solubility and bioenergetic advantages due to the synergistic action of both its constituent parts. This technical guide delineates the proposed cellular mechanism of action of this compound, drawing upon the well-established roles of creatine and malate in cellular metabolism. It is important to note that while the individual mechanisms of creatine and malate are well-documented, direct cellular and kinetic studies on the this compound compound are limited. The proposed mechanisms are therefore largely based on the extrapolation of existing data for its components. This guide provides an in-depth overview of the absorption, cellular uptake, and subsequent metabolic pathways, detailed experimental protocols for investigating these mechanisms, and quantitative data from relevant studies.

Introduction

Creatine is a pivotal molecule in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and the brain.[1] Its primary role is to facilitate the rapid regeneration of adenosine (B11128) triphosphate (ATP) through the phosphocreatine (B42189) (PCr) system.[2] Malate, an intermediate of the tricarboxylic acid (TCA) cycle, is also central to cellular energy production.[3] The combination of these two molecules in this compound is suggested to offer synergistic benefits, potentially enhancing creatine's ergogenic effects.[4] This document will explore the cellular and molecular underpinnings of this proposed synergy.

Proposed Mechanism of Action

The mechanism of action of this compound can be conceptualized as a dual-pronged approach to enhancing cellular bioenergetics. This involves the separate, yet interconnected, roles of creatine and malate following their dissociation. It is presumed that the ester bond linking creatine and malic acid is hydrolyzed in the acidic environment of the stomach, releasing free creatine and malic acid for independent absorption and subsequent cellular action.[5]

The Creatine Component: Replenishing the Cellular Energy Buffer

Once absorbed into the bloodstream, creatine is transported into target cells, such as myocytes and neurons, via the sodium- and chloride-dependent creatine transporter, SLC6A8.[6] Inside the cell, creatine kinase (CK) catalyzes the reversible phosphorylation of creatine by ATP to form phosphocreatine (PCr).[1] This PCr reservoir serves as a readily available source of high-energy phosphate (B84403) groups.

During periods of high energy demand, such as intense muscular contraction, ATP is rapidly hydrolyzed to ADP and inorganic phosphate (Pi) to provide energy. Creatine kinase then facilitates the transfer of a phosphate group from PCr to ADP, swiftly regenerating ATP.[2] This phosphocreatine system is crucial for maintaining ATP levels and delaying the onset of cellular fatigue.

Supplementation with creatine has been shown to increase the intramuscular stores of both free creatine and phosphocreatine, thereby enhancing the capacity of the phosphocreatine system.[7]

Creatine's Role in Cellular ATP Regeneration cluster_CK_reaction Phosphocreatine System Cr_ext Extracellular Creatine SLC6A8 SLC6A8 Transporter Cr_ext->SLC6A8 Na+/Cl- dependent Cr_int Intracellular Creatine SLC6A8->Cr_int CK Creatine Kinase (CK) Cr_int->CK Cr_int->CK  + ATP PCr Phosphocreatine (PCr) PCr->CK PCr->CK  + ADP ATP ATP ATP->CK Energy Cellular Work (e.g., Muscle Contraction) ATP->Energy Hydrolysis ADP ADP ADP->CK CK->Cr_int  + ATP CK->PCr  + ADP Energy->ADP

Proposed pathway of creatine in cellular energy buffering.
The Malate Component: Fueling Mitochondrial Respiration

Malate, as an intermediate of the TCA cycle, plays a direct role in aerobic respiration within the mitochondria.[3] Upon entering the cell and subsequently the mitochondrial matrix, malate can be oxidized to oxaloacetate by malate dehydrogenase. This reaction is coupled with the reduction of NAD+ to NADH. The NADH generated then donates electrons to the electron transport chain, driving the production of ATP through oxidative phosphorylation.

Furthermore, malate is a key component of the malate-aspartate shuttle. This shuttle is essential for translocating reducing equivalents (in the form of NADH) from the cytosol into the mitochondrial matrix, as the inner mitochondrial membrane is impermeable to NADH. By participating in this shuttle, malate ensures that NADH produced during glycolysis can also contribute to aerobic ATP synthesis, thereby increasing the overall energy yield from glucose.[3]

Malate's Role in the TCA Cycle and Malate-Aspartate Shuttle cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix Glycolysis Glycolysis NADH_c NADH Glycolysis->NADH_c NAD_c NAD+ NADH_c->NAD_c MDH Malate_c Malate Mal_aKG_Trans Malate-α-KG Transporter Malate_c->Mal_aKG_Trans OAA_c Oxaloacetate OAA_c->Malate_c Asp_c Aspartate Asp_c->OAA_c AST Glut_c Glutamate aKG_c α-Ketoglutarate Glut_c->aKG_c Glut_Asp_Trans Glutamate-Asp Transporter Glut_c->Glut_Asp_Trans Malate_m Malate OAA_m Oxaloacetate Malate_m->OAA_m MDH NADH_m NADH Malate_m->NADH_m TCA_Cycle TCA Cycle Malate_m->TCA_Cycle NAD_m NAD+ OAA_m->TCA_Cycle Asp_m Aspartate OAA_m->Asp_m AST ETC Electron Transport Chain NADH_m->ETC ATP ATP ETC->ATP Oxidative Phosphorylation Asp_m->Glut_Asp_Trans Glut_m Glutamate aKG_m α-Ketoglutarate aKG_m->Glut_m aKG_m->Mal_aKG_Trans Mal_aKG_Trans->aKG_c Mal_aKG_Trans->Malate_m Glut_Asp_Trans->Asp_c Glut_Asp_Trans->Glut_m

Malate's involvement in cellular energy metabolism.

Quantitative Data

ParameterCell Type/ModelTreatmentResultReference
Creatine Uptake
KmHuman MonocytesCreatine30 µM[8]
VmaxHEK293 cells overexpressing SLC6A8CreatineDecreased with high intracellular creatine[9]
Apical to Basolateral TransportCaco-2 monolayers14C-Creatine0.2-3% of initial amount over 90 min[10]
Bioenergetics
Resting Muscle PCrHuman forearm muscle30g/day CrM for 14 days11.5 ± 4.6% increase[9]
Anaerobic ATP Synthesis RateHuman forearm muscle30g/day CrM for 14 days0.97 to 1.33 mmol/kg/sec (p < 0.05)[9]
Intracellular ATPHuman neutrophilsCreatine supplementationSignificant increase[11]

Experimental Protocols

To rigorously evaluate the cellular mechanism of action of this compound, a series of in vitro experiments are necessary. The following are detailed protocols for key assays.

Caco-2 Cell Permeability Assay

This assay models the intestinal absorption of this compound and its dissociated components.

  • Objective: To determine the apparent permeability coefficient (Papp) of creatine and malate across a Caco-2 cell monolayer.

  • Methodology:

    • Cell Culture: Caco-2 cells are cultured on permeable Transwell® inserts for 21-28 days to form a differentiated and polarized monolayer.[12]

    • Monolayer Integrity: The integrity of the monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

    • Transport Assay:

      • The test compound (this compound, creatine, or malate) is added to the apical (A) side (donor compartment).

      • The basolateral (B) side (receiver compartment) contains a compound-free buffer.

      • The plate is incubated at 37°C with gentle shaking.

      • Samples are collected from the basolateral side at various time points.

    • Quantification: The concentration of the compound in the collected samples is determined using a suitable analytical method, such as HPLC.

    • Papp Calculation: The apparent permeability coefficient is calculated to quantify the rate of transport.[12]

Caco-2 Permeability Assay Workflow start Start culture Culture Caco-2 cells on Transwell inserts (21-28 days) start->culture teer Measure TEER to confirm monolayer integrity culture->teer add_compound Add test compound to apical (donor) side teer->add_compound Integrity OK incubate Incubate at 37°C with gentle shaking add_compound->incubate sample Collect samples from basolateral (receiver) side at timed intervals incubate->sample quantify Quantify compound concentration (e.g., HPLC) sample->quantify calculate Calculate Apparent Permeability (Papp) quantify->calculate end End calculate->end Luciferase-Based ATP Assay Workflow start Start culture Culture and treat cells in a multi-well plate start->culture add_reagent Add ATP detection reagent (contains lysis buffer, luciferase, and luciferin) culture->add_reagent incubate Incubate for a short period to allow cell lysis and reaction stabilization add_reagent->incubate measure Measure luminescence using a luminometer incubate->measure quantify Quantify ATP concentration using a standard curve measure->quantify end End quantify->end

References

A Technical Review of Tricreatine Malate versus Creatine Monohydrate: Bioavailability and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Creatine (B1669601) monohydrate is the most extensively researched and validated form of creatine supplement, demonstrating high bioavailability and established efficacy. Tricreatine malate (B86768) has emerged as an alternative, purported to offer superior physicochemical properties, such as increased solubility, which may theoretically enhance bioavailability and reduce gastrointestinal distress. This technical guide provides a comprehensive review of the available scientific literature comparing tricreatine malate and creatine monohydrate, with a focus on bioavailability. A critical analysis reveals a significant disparity in the volume of research, with creatine monohydrate's pharmacokinetic profile being well-documented, while data for this compound remains scarce and largely anecdotal. This document summarizes the existing quantitative data, details relevant experimental protocols for the assessment of creatine bioavailability, and uses visualizations to illustrate metabolic pathways and experimental workflows.

Introduction

Creatine, a nitrogenous organic acid, is a central component of cellular energy metabolism, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and brain. Its primary physiological role is to facilitate the rapid regeneration of adenosine (B11128) triphosphate (ATP) from adenosine diphosphate (B83284) (ADP) via the phosphocreatine (B42189) (PCr) shuttle. Oral creatine supplementation has been consistently shown to increase intramuscular creatine and PCr stores, leading to improvements in high-intensity exercise performance, muscle mass, and strength.

Creatine monohydrate has long been considered the "gold standard" for supplementation due to a large body of evidence supporting its safety and efficacy.[1] However, its relatively low aqueous solubility has led to the development of alternative creatine salts, including this compound.[2][3] this compound is a compound formed by three creatine molecules attached to one molecule of malic acid.[4] Proponents claim this form offers advantages in solubility and digestion, which could translate to enhanced bioavailability.[4][5][6] This guide critically examines these claims by comparing the documented bioavailability and physicochemical properties of both compounds.

Physicochemical Properties

The primary physicochemical difference cited between the two forms is aqueous solubility.

  • Creatine Monohydrate: Solubility is relatively low in water at room temperature (approximately 14 g/L at 20°C) but increases significantly with temperature.[7][8] Its solubility is also pH-dependent, being least soluble near its isoelectric point.[2]

  • This compound: As a salt, it is purported to be more water-soluble than creatine monohydrate.[4][5][6] Studies on other creatine salts, such as creatine hydrochloride and pyruvate (B1213749), have shown significantly increased aqueous solubility compared to the monohydrate form.[2][3][9] This is often due to the acidic nature of the salt solutions, which lowers the pH and increases the solubility of creatine.[2][9] While direct, peer-reviewed quantitative data on this compound's solubility is limited, the general principle of creatine salts having higher solubility is established.

Comparative Bioavailability: A Review of the Evidence

Bioavailability, the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is the most critical factor in determining the efficacy of a creatine supplement.

Creatine Monohydrate

The oral bioavailability of creatine monohydrate is well-established and remarkably high, approaching 100%.[8] Upon ingestion, it is absorbed from the gastrointestinal tract via a specific transporter, likely a sodium- and chloride-dependent creatine transporter (CreaT).[10] Studies have consistently shown that oral administration of creatine monohydrate leads to a significant and measurable increase in plasma creatine concentrations, which in turn leads to increased muscle creatine stores.

This compound

Despite claims of superior absorption, there is a profound lack of peer-reviewed clinical studies that have quantitatively assessed the bioavailability of this compound in humans.[5] The hypothesis that its increased solubility leads to greater bioavailability is, at present, theoretical and not substantiated by pharmacokinetic data.[5] In the stomach's acidic environment, this compound is expected to dissociate into creatine and malic acid.[11] The creatine would then be absorbed through the same pathways as that from creatine monohydrate. While improved dissolution could potentially lead to faster absorption or reduced gastrointestinal side effects for some individuals, it does not necessarily equate to greater overall bioavailability, especially when the bioavailability of creatine monohydrate is already near-complete.[8]

Quantitative Data on Creatine Bioavailability

The available quantitative pharmacokinetic data overwhelmingly pertains to creatine monohydrate and other forms like creatine pyruvate and citrate. There is a notable absence of such published data for this compound.

Table 1: Pharmacokinetic Parameters of Creatine Monohydrate and Other Creatine Forms

Parameter Creatine Monohydrate (CrM) Tri-Creatine Citrate (CrC) Creatine Pyruvate (CrPyr) This compound
Dose 4.4 g Creatine 4.4 g Creatine 4.4 g Creatine No Data Available
Peak Plasma Conc. (Cmax) Lower than CrPyr Similar to CrM Significantly higher than CrM & CrC (~17-29%)[1][12] No Data Available
Area Under Curve (AUC) Lower than CrPyr Similar to CrM Significantly higher than CrM & CrC (~14%)[1][12] No Data Available
Time to Peak (Tmax) ~1.9 hours No Significant Difference No Significant Difference No Data Available
Bioavailability ~100%[8] Believed to be high Believed to be high No Data Available

Data for CrM, CrC, and CrPyr adapted from a comparative study by Jäger et al. (2007).[1][12] The study did not include this compound.

Signaling Pathways and Experimental Workflows

Creatine Absorption and Cellular Energy Pathway

The absorption and subsequent action of creatine follow a well-defined pathway, regardless of its initial salt form, as the salt is expected to dissociate in the stomach. The creatine molecule is actively transported into intestinal cells and then into target tissues like muscle, where it participates in the ATP-PCr energy system.

Creatine_Pathway cluster_ingestion Oral Ingestion & Digestion cluster_absorption Absorption & Transport cluster_muscle Muscle Cell Uptake & Function Oral_TCM This compound Dissociation Stomach Acid (Dissociation) Oral_TCM->Dissociation Oral_CrM Creatine Monohydrate Oral_CrM->Dissociation Creatine_Molecule Creatine Dissociation->Creatine_Molecule Malic_Acid Malic Acid Dissociation->Malic_Acid Intestine Intestinal Lumen Creatine_Molecule->Intestine CreaT CreaT Transporter (Na+/Cl- Dependent) Intestine->CreaT Bloodstream Systemic Circulation CreaT->Bloodstream Muscle_Cell Muscle Cell CreaT->Muscle_Cell Bloodstream->CreaT Muscle Cell Membrane CK Creatine Kinase (CK) Muscle_Cell->CK PCr Phosphocreatine (PCr) CK->PCr + ATP ATP_Cycle ADP -> ATP PCr->ATP_Cycle + ADP ATP_Cycle->CK -> Creatine

Fig. 1: Creatine absorption and metabolic pathway.
Hypothetical Experimental Workflow for Bioavailability Assessment

To definitively compare the bioavailability of this compound and creatine monohydrate, a randomized, double-blind, crossover clinical trial would be required. The workflow for such a study is outlined below.

Bioavailability_Workflow cluster_setup Study Setup cluster_phase1 Phase 1 (e.g., Week 1) cluster_washout Washout Period cluster_phase2 Phase 2 (e.g., Week 4) cluster_analysis Data Analysis Subjects Recruit Healthy Subjects (N=20) Randomization Randomize into Two Groups (Crossover Design) Subjects->Randomization GroupA Group A Randomization->GroupA GroupB Group B Randomization->GroupB AdminA1 Administer Isomolar This compound GroupA->AdminA1 AdminB1 Administer Isomolar Creatine Monohydrate GroupB->AdminB1 Sampling1 Serial Blood Sampling (0, 0.5, 1, 2, 4, 6, 8h) AdminA1->Sampling1 AdminB1->Sampling1 Washout 2-Week Washout Period (No Supplementation) Sampling1->Washout HPLC Quantify Plasma Creatine (HPLC-MS/MS) Sampling1->HPLC AdminA2 Administer Isomolar Creatine Monohydrate Washout->AdminA2 AdminB2 Administer Isomolar This compound Washout->AdminB2 Sampling2 Serial Blood Sampling (0, 0.5, 1, 2, 4, 6, 8h) AdminA2->Sampling2 AdminB2->Sampling2 Sampling2->HPLC PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) HPLC->PK_Analysis Comparison Statistical Comparison (Paired t-test / ANOVA) PK_Analysis->Comparison

Fig. 2: Crossover study workflow for bioavailability.

Experimental Protocols

Quantification of Plasma Creatine by HPLC-MS/MS

A robust method for quantifying creatine in plasma is essential for pharmacokinetic studies. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) offers high sensitivity and specificity.

  • Sample Preparation:

    • Harvest 50 µL of human plasma (collected in EDTA tubes).

    • Add 1000 µL of a protein precipitation solution (e.g., acetonitrile:water 1:1 v/v) containing an internal standard (e.g., deuterated creatine-d3).[13][14]

    • Vortex the mixture for 1 minute to ensure thorough protein precipitation.

    • Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to an HPLC vial for analysis.

  • Chromatographic Conditions:

    • Column: Hypersil Gold C18 column (or equivalent reversed-phase column).

    • Mobile Phase: Gradient elution using (A) 2 mM ammonium (B1175870) acetate (B1210297) in water (pH 10) and (B) methanol.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), operated in both positive and negative ion modes.

    • Detection: Multiple Reaction Monitoring (MRM).

      • Monitor specific precursor-to-product ion transitions for creatine, creatinine (B1669602), and the internal standard.

    • Data Analysis: Quantify creatine concentration by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Conclusion

Creatine monohydrate remains the most extensively studied form of creatine, with a well-documented safety profile and high oral bioavailability approaching 100%.[1][8] this compound is marketed on the premise of enhanced solubility and potentially improved absorption and tolerability.[4][5] While other creatine salts have demonstrated superior aqueous solubility compared to creatine monohydrate, a direct link between this property and enhanced bioavailability for this compound has not been established through rigorous clinical trials. The current body of scientific evidence is insufficient to conclude that this compound offers superior bioavailability to creatine monohydrate. For professionals in research and drug development, creatine monohydrate serves as the definitive benchmark. Future research, employing robust pharmacokinetic methodologies as outlined in this guide, is necessary to validate the claims associated with this compound and other novel creatine formulations.

References

The Pharmacokinetics of Tricreatine Malate in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the pharmacokinetics of tricreatine malate (B86768) in animal models is notably scarce. The majority of research has focused on creatine (B1669601) monohydrate. This guide, therefore, extrapolates from the extensive data on creatine and creatine monohydrate to provide a foundational understanding and proposed experimental framework for studying tricreatine malate.

Introduction

Creatine is a widely recognized ergogenic aid, and various forms have been developed to potentially enhance its physicochemical properties and physiological effects. This compound, a compound of three creatine molecules attached to one molecule of malic acid, is purported to offer benefits such as increased solubility and reduced gastrointestinal distress compared to the more extensively studied creatine monohydrate.[1][2] However, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile in animal models is crucial for validating these claims and ensuring its safety and efficacy. This technical guide synthesizes the current understanding of creatine pharmacokinetics and presents a proposed framework for the investigation of this compound in a research setting.

General Pharmacokinetics of Creatine in Animal Models

The pharmacokinetic profile of creatine has been primarily established through studies on creatine monohydrate.[3][4] Creatine is actively absorbed from the gastrointestinal tract, and its distribution throughout the body is largely dependent on the presence of specific creatine transporters.[3][4] The primary clearance mechanisms for creatine are uptake by skeletal muscle, where it is "trapped," and renal elimination, along with degradation to creatinine.[3][4] Evidence suggests that creatine pharmacokinetics are nonlinear, influenced by the dose and frequency of administration.[3][4] As skeletal muscle, the main storage site for creatine, becomes saturated, both the volume of distribution and clearance can decrease.[3][4]

Quantitative Pharmacokinetic Data

A comprehensive search of scientific literature did not yield specific quantitative pharmacokinetic data (e.g., Cmax, Tmax, AUC, half-life) for this compound in any animal model. To facilitate future research, a standardized table for data presentation is provided below. Researchers are encouraged to use this template to report their findings and build a comparative database.

Table 1: Comparative Pharmacokinetic Parameters of Creatine Compounds in Rodent Models (Hypothetical Data)

CompoundDose (mg/kg)Animal ModelCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Half-life (h)Bioavailability (%)Reference
Creatine Monohydrate10RatDataDataDataData53[5][6]
Creatine Monohydrate70RatDataDataDataData16[5][6]
This compound10RatDataDataDataDataDataFuture Study
This compound70RatDataDataDataDataDataFuture Study

Proposed Experimental Protocol for this compound Pharmacokinetic Studies in Rats

The following is a detailed, hypothetical methodology for assessing the pharmacokinetics of this compound in a rat model, based on established protocols for other creatine forms.[5][6]

4.1. Animals and Housing

  • Species: Sprague-Dawley rats (male, 8-10 weeks old).

  • Housing: Controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (50 ± 10%). Standard chow and water will be available ad libitum.

  • Acclimation: Animals should be acclimated for at least one week prior to the experiment.

4.2. Drug Administration

  • Formulation: this compound suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Dosing:

    • Oral (PO): A low dose (e.g., 10 mg/kg) and a high dose (e.g., 70 mg/kg) administered via oral gavage.

    • Intravenous (IV): A single dose (e.g., 5 mg/kg) administered via the tail vein to determine absolute bioavailability.

  • Fasting: Animals should be fasted overnight prior to dosing.

4.3. Sample Collection

  • Blood Sampling: Approximately 0.2 mL of blood will be collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Blood samples will be centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. Plasma samples will be stored at -80°C until analysis.

  • Tissue Distribution (Optional): At the end of the blood collection period, animals can be euthanized, and tissues (e.g., muscle, brain, liver, kidney) collected to assess tissue distribution.

4.4. Bioanalytical Method

  • Technique: A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method will be used to quantify the concentrations of creatine and malic acid in plasma and tissue homogenates.

  • Sample Preparation: Protein precipitation with a suitable organic solvent (e.g., acetonitrile) will be used to extract the analytes from the plasma.

  • Internal Standard: A stable isotope-labeled creatine (e.g., ¹³C-labeled creatine) should be used as an internal standard to ensure accuracy and precision.[5]

4.5. Pharmacokinetic Analysis

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, and volume of distribution) will be calculated using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

  • Bioavailability (F%) will be calculated using the formula: F% = (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.

Visualizations

Signaling and Transport Pathway

creatine_pathway cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_distribution Tissue Distribution cluster_elimination Elimination TCM This compound Dissociation Dissociation TCM->Dissociation Ingestion Creatine Creatine Dissociation->Creatine Malate Malic Acid Dissociation->Malate Transporter Creatine Transporter (CreaT) Creatine->Transporter Uptake Blood_Creatine Plasma Creatine Transporter->Blood_Creatine Absorption Muscle_CreaT Muscle CreaT Blood_Creatine->Muscle_CreaT Transport Brain_CreaT Brain CreaT Blood_Creatine->Brain_CreaT Transport Kidney Kidney Blood_Creatine->Kidney Renal Filtration Blood_Creatine->Kidney Filtration of Creatinine Muscle_Creatine Intramuscular Creatine Muscle_CreaT->Muscle_Creatine Uptake Creatinine Creatinine Muscle_Creatine->Creatinine Degradation Brain_Creatine Brain Creatine Brain_CreaT->Brain_Creatine Uptake Urine Urine Kidney->Urine Excretion Creatinine->Blood_Creatine

Caption: Proposed transport and metabolism pathway for this compound.

Experimental Workflow

experimental_workflow start Start acclimation Animal Acclimation (Sprague-Dawley Rats) start->acclimation grouping Randomization into Dosing Groups (PO & IV) acclimation->grouping fasting Overnight Fasting grouping->fasting dosing This compound Administration fasting->dosing sampling Serial Blood Sampling (0-24h) dosing->sampling plasma_prep Plasma Separation (Centrifugation) sampling->plasma_prep analysis LC-MS/MS Analysis of Creatine Concentration plasma_prep->analysis pk_analysis Pharmacokinetic Parameter Calculation analysis->pk_analysis end End pk_analysis->end

Caption: Workflow for a pharmacokinetic study of this compound.

Logical Relationships in Pharmacokinetics

logical_relationships cluster_factors Influencing Factors cluster_parameters Pharmacokinetic Parameters TCM_PK This compound Pharmacokinetics Absorption Absorption (Cmax, Tmax) TCM_PK->Absorption Distribution Distribution (Vd) TCM_PK->Distribution Elimination Elimination (CL, t1/2) TCM_PK->Elimination Bioavailability Bioavailability (F%) TCM_PK->Bioavailability Dose Dose Dose->Absorption Solubility Solubility Solubility->Absorption Transporter_Activity CreaT Activity Transporter_Activity->Absorption Transporter_Activity->Distribution Muscle_Saturation Muscle Saturation Muscle_Saturation->Elimination Renal_Function Renal Function Renal_Function->Elimination

Caption: Factors influencing the pharmacokinetics of this compound.

Conclusion

While this compound is commercially available with claims of enhanced properties, there is a clear and urgent need for rigorous pharmacokinetic studies in animal models to substantiate these assertions. This guide provides a comprehensive overview of the current knowledge on creatine pharmacokinetics and offers a detailed, actionable protocol for researchers to investigate this compound. The generation of robust pharmacokinetic data will be instrumental in understanding the potential benefits and safety profile of this creatine analog, ultimately informing its application in both research and consumer products.

References

The Metabolic Journey of Malic Acid from Tricreatine Malate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricreatine malate (B86768), a popular dietary supplement, is comprised of three creatine (B1669601) molecules bound to one molecule of malic acid. While lauded for its purported benefits in athletic performance, a detailed understanding of the metabolic fate of its constituent parts is crucial for a comprehensive safety and efficacy assessment. This technical guide delves into the absorption, distribution, metabolism, and excretion (ADME) of malic acid upon oral administration of tricreatine malate. It is widely postulated that in the acidic milieu of the stomach, this compound dissociates into its parent compounds: creatine and malic acid.[1] This guide, therefore, explores the metabolic journey of malic acid as an independent entity following this dissociation, drawing upon existing knowledge of malic acid and creatine metabolism. We will explore its central role in cellular energy production through the Krebs cycle, its involvement in the malate-aspartate shuttle, and its potential contribution to gluconeogenesis. This document provides a framework for researchers by summarizing available quantitative data, outlining detailed experimental protocols, and visualizing key metabolic pathways.

Introduction

Creatine, an endogenously synthesized compound, is pivotal for cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and the brain. Its supplementation is common among athletes seeking to enhance performance. This compound is a salt formed from creatine and malic acid, a dicarboxylic acid that is an intermediate in the citric acid cycle.[2] The rationale for this formulation includes potential improvements in solubility and a reduction in gastrointestinal distress compared to the more common creatine monohydrate.[3][4]

Upon ingestion, it is hypothesized that the acidic environment of the stomach facilitates the hydrolysis of the bond between creatine and malic acid, leading to their independent absorption and subsequent metabolic processing.[1] This guide will focus specifically on the metabolic fate of the malic acid moiety.

Absorption, Distribution, Metabolism, and Excretion (ADME) of Malic Acid

Following its dissociation from creatine, malic acid is absorbed in the gastrointestinal tract. While specific pharmacokinetic data for malic acid from this compound is not available, studies on oral malic acid administration can provide insights.

Absorption: Malic acid, as a small organic acid, is likely absorbed through both passive diffusion and carrier-mediated transport in the small intestine.[[“]]

Distribution: Once absorbed, malic acid enters the portal circulation and is distributed throughout the body. It can be taken up by various tissues, including the liver, muscle, and brain, where it participates in cellular metabolism.[[“]]

Metabolism: The metabolic fate of malic acid is intrinsically linked to cellular energy pathways. Its primary roles include:

  • Krebs Cycle Intermediate: Malic acid is a key intermediate in the Krebs (citric acid) cycle, a central pathway for the oxidation of carbohydrates, fats, and proteins to produce ATP.[6]

  • Malate-Aspartate Shuttle: Malic acid is a crucial component of the malate-aspartate shuttle, which transports reducing equivalents (NADH) from the cytoplasm into the mitochondria for oxidative phosphorylation.

  • Gluconeogenesis: In the liver and kidneys, malic acid can be converted to oxaloacetate and subsequently used for the synthesis of glucose through gluconeogenesis.

Excretion: Malic acid that is not utilized in metabolic pathways is primarily excreted in the urine.[7]

Key Metabolic Pathways

The metabolic significance of malic acid is best understood by examining its role in key cellular processes.

The Krebs Cycle

Malic acid is a critical intermediate in the Krebs cycle, which occurs in the mitochondrial matrix. It is formed from fumarate (B1241708) and is subsequently oxidized to oxaloacetate, a reaction that generates NADH.

Krebs_Cycle Pyruvate Pyruvate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Citrate Citrate Acetyl-CoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate Succinyl-CoA Succinyl-CoA alpha-Ketoglutarate->Succinyl-CoA Succinate Succinate Succinyl-CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malic Acid Malic Acid Fumarate->Malic Acid Oxaloacetate Oxaloacetate Malic Acid->Oxaloacetate Oxaloacetate->Citrate

Figure 1. The Krebs Cycle with Malic Acid highlighted.

The Malate-Aspartate Shuttle

The inner mitochondrial membrane is impermeable to NADH. The malate-aspartate shuttle is a vital mechanism for transferring reducing equivalents from cytosolic NADH into the mitochondria.

Malate_Aspartate_Shuttle cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix NADH_c NADH NAD+_c NAD+ NADH_c->NAD+_c MDH1 Oxaloacetate_c Oxaloacetate Malate_c Malate Oxaloacetate_c->Malate_c Malate_m Malate Malate_c->Malate_m Malate-α-KG Antiporter Aspartate_c Aspartate Aspartate_c->Oxaloacetate_c AST1 Glutamate_c Glutamate Glutamate_m Glutamate Glutamate_c->Glutamate_m Glutamate-Aspartate Antiporter alpha-KG_c α-Ketoglutarate alpha-KG_c->Glutamate_c Oxaloacetate_m Oxaloacetate Malate_m->Oxaloacetate_m MDH2 Aspartate_m Aspartate Oxaloacetate_m->Aspartate_m AST2 NAD+_m NAD+ NADH_m NADH NAD+_m->NADH_m Aspartate_m->Aspartate_c alpha-KG_m α-Ketoglutarate Glutamate_m->alpha-KG_m alpha-KG_m->alpha-KG_c

Figure 2. The Malate-Aspartate Shuttle.

Quantitative Data Summary

Direct pharmacokinetic data for this compound is scarce in publicly available literature. The following tables summarize relevant data for oral creatine monohydrate and maleic acid (as a proxy for malic acid) in rats. It is important to note that these are separate studies and direct comparisons should be made with caution.

Table 1: Pharmacokinetic Parameters of Oral Creatine Monohydrate in Rats [8][9]

ParameterLow Dose (10 mg/kg)High Dose (70 mg/kg)
Cmax (µg/mL) 7.14 ± 1.7913.59 ± 3.57
Tmax (min) 6060
AUC₀₋∞ (µg·h/mL) 1139.5 ± 4882501.33 ± 378
Oral Bioavailability (%) 53.22 ± 11.215.69 ± 3.4

Table 2: Pharmacokinetic Parameters of Intravenous Maleic Acid in Rats [10]

Parameter10 mg/kg30 mg/kg
Cmax (µg/mL) 10.9 ± 1.0832.1 ± 5.17
T½ (min) 24.1-
Vd (mL/kg) 975 ± 1131050 ± 191
CL (mL/min/kg) 27.4 ± 2.3825.3 ± 2.54

Experimental Protocols

The following protocols provide a framework for conducting preclinical studies to determine the metabolic fate of malic acid from this compound.

Animal Model and Dosing
  • Species: Sprague-Dawley rats are a common model for pharmacokinetic studies.

  • Housing: Animals should be housed in standard conditions with controlled temperature, humidity, and light-dark cycles.

  • Dosing: this compound can be administered via oral gavage. The dose should be calculated based on the malic acid content. A typical dosing volume is 5-10 mL/kg.[11]

Sample Collection
  • Blood: Serial blood samples can be collected from the tail vein at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) post-dosing. Plasma should be separated by centrifugation and stored at -80°C.

  • Urine: Urine can be collected using metabolic cages over a 24-hour period to assess excretion.

Analytical Methodology: Quantification of Malic Acid

High-Performance Liquid Chromatography (HPLC) is a suitable method for the quantification of malic acid in biological matrices.

  • Sample Preparation: Plasma samples typically require protein precipitation with an organic solvent (e.g., acetonitrile) followed by centrifugation. The supernatant is then collected for analysis. Urine samples may require dilution.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: An acidic aqueous buffer (e.g., phosphate (B84403) buffer) with an organic modifier (e.g., methanol (B129727) or acetonitrile).

    • Detection: UV detection at a wavelength of approximately 210 nm.

  • Quantification: A standard curve of known malic acid concentrations should be prepared to quantify the amount in the samples.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the metabolic fate of malic acid from this compound.

Experimental_Workflow cluster_preclinical Preclinical Study cluster_analytical Analytical Phase cluster_data Data Analysis Animal_Model Sprague-Dawley Rats Dosing Oral Gavage of This compound Animal_Model->Dosing Sample_Collection Blood and Urine Collection Dosing->Sample_Collection Sample_Prep Plasma Protein Precipitation Urine Dilution Sample_Collection->Sample_Prep HPLC_Analysis HPLC-UV Quantification of Malic Acid Sample_Prep->HPLC_Analysis PK_Analysis Pharmacokinetic Modeling (Cmax, Tmax, AUC) HPLC_Analysis->PK_Analysis Excretion_Analysis Urinary Excretion Profile HPLC_Analysis->Excretion_Analysis

Figure 3. Experimental workflow for pharmacokinetic analysis.

Conclusion

While direct experimental data on the metabolic fate of malic acid from this compound is limited, a strong theoretical framework based on the independent metabolism of creatine and malic acid can be established. The dissociation of this compound in the stomach is a key initial step, leading to the absorption of malic acid and its subsequent involvement in central metabolic pathways, including the Krebs cycle and the malate-aspartate shuttle. The provided experimental protocols and analytical methods offer a robust starting point for researchers to conduct definitive studies to elucidate the precise pharmacokinetics and metabolic fate of malic acid derived from this popular supplement. Such research is essential for a complete understanding of its physiological effects and to substantiate its purported benefits.

References

The Role of Tricreatine Malate in the Krebs Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Tricreatine malate (B86768) is a nutritional supplement composed of three creatine (B1669601) molecules chemically bonded to one molecule of malic acid. This compound is hypothesized to enhance cellular energy metabolism through a dual-action mechanism. The creatine component supports the phosphocreatine (B42189) system for rapid, anaerobic adenosine (B11128) triphosphate (ATP) regeneration, crucial for high-intensity activities. The malate component is a direct intermediate of the Krebs (Tricarboxylic Acid or TCA) cycle, the central pathway of aerobic respiration. Theoretically, tricreatine malate could simultaneously bolster the immediate energy buffer and fuel aerobic metabolism by providing a key substrate. This guide delves into the distinct biochemical roles of creatine and malate, explores their hypothesized synergy, presents the limited available experimental evidence, and outlines the protocols necessary to investigate these claims. While the theoretical premise is strong, direct experimental evidence quantifying the specific impact of this compound on Krebs cycle intermediates and flux is currently scarce, representing a significant area for future research.

The Phosphocreatine System and the Bioenergetic Role of Creatine

Creatine is a nitrogenous organic acid that plays a pivotal role in cellular energy buffering, particularly in tissues with high and fluctuating energy demands like skeletal muscle and the brain.[1] It is not directly involved in the Krebs cycle but operates in a parallel, rapid-response energy system.

The Creatine Kinase/Phosphocreatine (CK/PCr) Shuttle

The primary function of creatine is to serve as a temporal and spatial energy buffer through the creatine kinase/phosphocreatine (CK/PCr) shuttle.[2] During periods of low energy demand, mitochondrial ATP is used by mitochondrial creatine kinase (mtCK) to phosphorylate creatine into phosphocreatine (PCr). PCr, being a smaller and more mobile molecule than ATP, diffuses from the mitochondria to sites of high energy consumption (e.g., myofibrils). There, cytosolic creatine kinase catalyzes the reverse reaction, transferring the high-energy phosphate (B84403) group from PCr to adenosine diphosphate (B83284) (ADP) to rapidly regenerate ATP.[1] This system maintains a high ATP/ADP ratio, which is critical for cellular function and prevents the inhibition of key enzymes.[2]

cluster_Mitochondria Mitochondrial Matrix cluster_IMS Intermembrane Space cluster_Cytosol Cytosol ATP_Synthase ATP Synthase (OxPhos) ATP_mito ATP ATP_Synthase->ATP_mito H+ Gradient ADP_mito ADP ATP_ims ATP ATP_mito->ATP_ims ANT mtCK mtCK PCr_ims Phosphocreatine mtCK->PCr_ims ADP_ims ADP mtCK->ADP_ims Cr_ims Creatine Cr_ims->mtCK Cr_ims->PCr_ims PCr_cyto Phosphocreatine PCr_ims->PCr_cyto Diffusion ADP_ims->ATP_Synthase Stimulates Respiration ATP_ims->mtCK Myofibril Myofibrillar ATPase (Energy Use) ADP_cyto ADP Myofibril->ADP_cyto Contraction ATP_cyto ATP ATP_cyto->Myofibril MMCK MM-CK ADP_cyto->MMCK Cr_cyto Creatine PCr_cyto->Cr_cyto PCr_cyto->MMCK Cr_cyto->Cr_ims Diffusion MMCK->ATP_cyto MMCK->Cr_cyto

Caption: The Creatine Kinase/Phosphocreatine (CK/PCr) Shuttle.
Creatine and Mitochondrial Biogenesis

Beyond its immediate role in energy buffering, creatine supplementation has been shown to influence mitochondrial biogenesis—the process of generating new mitochondria. This is primarily mediated through the PGC-1α signaling pathway.[3] Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) is a master regulator of mitochondrial gene expression.[4] Creatine supplementation, especially when combined with exercise, has been observed to increase the expression of PGC-1α and its downstream targets, nuclear respiratory factor 1 (NRF-1) and mitochondrial transcription factor A (TFAM).[3][5] This cascade ultimately enhances mitochondrial protein synthesis and respiratory capacity.[3]

PGC1a_Pathway Creatine Creatine Supplementation AMPK AMPK Creatine->AMPK ↑ Energy Demand (via PCr/Cr ratio) Exercise Exercise Exercise->AMPK ↑ AMP/ATP ratio PGC1a PGC-1α AMPK->PGC1a Activates NRF1 NRF-1 PGC1a->NRF1 Co-activates MitoBiogenesis Mitochondrial Biogenesis PGC1a->MitoBiogenesis TFAM TFAM NRF1->TFAM Activates Expression TFAM->MitoBiogenesis Drives mtDNA Transcription & Replication MitoFunction Enhanced Mitochondrial Function MitoBiogenesis->MitoFunction Krebs_Cycle AcetylCoA Acetyl-CoA (2C) Citrate Citrate (6C) AcetylCoA->Citrate Oxaloacetate Oxaloacetate (4C) Oxaloacetate->Citrate Isocitrate Isocitrate (6C) Citrate->Isocitrate AlphaKG α-Ketoglutarate (5C) Isocitrate->AlphaKG  + NADH + CO2 SuccinylCoA Succinyl-CoA (4C) AlphaKG->SuccinylCoA  + NADH + CO2 Succinate Succinate (4C) SuccinylCoA->Succinate  + GTP Fumarate Fumarate (4C) Succinate->Fumarate  + FADH2 Malate Malate (4C) Fumarate->Malate  + H2O Malate->Oxaloacetate  + NADH Logical_Flow TCM This compound Supplementation Hydrolysis Hydrolysis (in vivo) TCM->Hydrolysis Creatine Creatine Hydrolysis->Creatine Malate Malate Hydrolysis->Malate PCrSystem Phosphocreatine System Creatine->PCrSystem KrebsCycle Krebs Cycle Malate->KrebsCycle Anaplerosis Anaerobic Rapid ATP Regeneration (Anaerobic) PCrSystem->Anaerobic Aerobic Sustained ATP Production (Aerobic) KrebsCycle->Aerobic Performance Enhanced Cellular Energy Status & Performance Anaerobic->Performance Aerobic->Performance Experimental_Workflow Start Muscle Biopsy Homogenize Pulverize & Homogenize (in cold solvent with internal standards) Start->Homogenize Centrifuge Centrifuge (20,000 x g, 4°C) Homogenize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Dry Down (Nitrogen Stream) Supernatant->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LCMS Inject into LC-MS/MS System Reconstitute->LCMS Analysis Data Analysis (Peak Integration & Quantification vs. Standard Curve) LCMS->Analysis Result Concentrations of TCA Intermediates Analysis->Result

References

Tricreatine Malate: A Technical Examination of its Postulated Impact on ATP Synthesis Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tricreatine malate (B86768), a compound comprised of three creatine (B1669601) molecules chemically bonded to one molecule of malic acid, has emerged as an alternative to the extensively studied creatine monohydrate. This document provides a comprehensive technical overview of the theoretical mechanisms by which tricreatine malate may influence adenosine (B11128) triphosphate (ATP) synthesis. It synthesizes the available, albeit limited, scientific evidence for its purported benefits, such as enhanced aqueous solubility and a dual-pronged approach to cellular energy production. This guide delves into the fundamental roles of both creatine and malate in metabolic pathways, details established experimental protocols for the quantification of key bioenergetic markers, and presents available quantitative data to contextualize its potential efficacy. The information is intended to serve as a foundational resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are investigating novel ergogenic compounds.

Introduction: The Rationale for this compound

Creatine is a well-established ergogenic aid known to enhance high-intensity exercise performance by increasing intramuscular phosphocreatine (B42189) (PCr) stores, thereby accelerating ATP regeneration.[1] However, creatine monohydrate, the most common form, exhibits relatively low aqueous solubility, which can lead to gastrointestinal discomfort in some individuals.[2] this compound is posited to overcome this limitation due to the high water solubility of malic acid.[3]

Theoretically, this compound offers a synergistic effect on ATP production. Upon dissociation, it provides creatine for the phosphagen system and malate as an intermediate for the Krebs (tricarboxylic acid) cycle.[4] This dual contribution could potentially enhance both anaerobic and aerobic ATP synthesis pathways. This guide will critically examine the biochemical underpinnings of these claims.

Biochemical Pathways and Postulated Mechanisms of Action

The Role of Creatine in the Phosphagen System

The primary mechanism by which creatine supplementation enhances performance is through the expansion of the intramuscular phosphocreatine pool. During high-intensity, short-duration exercise, ATP is rapidly hydrolyzed to ADP and inorganic phosphate (B84403) (Pi) to provide energy. Phosphocreatine serves as a rapid buffer to regenerate ATP from ADP, a reaction catalyzed by creatine kinase.

  • ATP Regeneration: Increased intramuscular creatine concentrations are theorized to drive the creatine kinase equilibrium towards a greater synthesis of phosphocreatine during rest and recovery periods.[5] This larger PCr reservoir is then available to more rapidly regenerate ATP during subsequent bouts of intense activity.

The Role of Malate in the Krebs Cycle

Malic acid, or its conjugate base malate, is a key intermediate in the Krebs cycle, a central pathway in aerobic respiration that occurs within the mitochondria.

  • Anaplerotic Role: Malate can enter the Krebs cycle, contributing to the pool of intermediates (anaplerosis). This is significant as it can potentially increase the cycle's capacity to produce reducing equivalents (NADH and FADH₂) for the electron transport chain, ultimately leading to greater ATP synthesis through oxidative phosphorylation.[6]

  • Malate-Aspartate Shuttle: Malate is also a crucial component of the malate-aspartate shuttle, which transports reducing equivalents from the cytoplasm into the mitochondria, further supporting aerobic ATP production.

The proposed synergistic action of this compound on ATP synthesis is illustrated in the following diagram:

ATP_Synthesis_Pathways cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound Creatine Creatine This compound->Creatine Malate Malate This compound->Malate PCr Phosphocreatine (PCr) Creatine->PCr Creatine Kinase (CK) Krebs Krebs Cycle Malate->Krebs PCr->Creatine CK ADP_cyto ADP ATP_cyto ATP ADP_cyto->ATP_cyto PCr -> Cr Muscle Contraction Muscle Contraction ATP_cyto->Muscle Contraction Glycolysis Glycolysis Glycolysis->ATP_cyto ETC Electron Transport Chain (Oxidative Phosphorylation) Krebs->ETC NADH, FADH₂ ATP_mito ATP ETC->ATP_mito ADP_mito ADP ADP_mito->ATP_mito H⁺ Gradient Cellular Processes Cellular Processes ATP_mito->Cellular Processes

Figure 1: Postulated dual impact of this compound on ATP synthesis.

Quantitative Data

Direct, peer-reviewed quantitative data on the effects of this compound on intramuscular ATP and phosphocreatine concentrations are currently scarce in scientific literature. However, data from studies on creatine monohydrate and other creatine salts, as well as malate supplementation, can provide a basis for expected outcomes.

Solubility of Creatine Compounds

Enhanced solubility is a primary claim for this compound. The following table summarizes solubility data for various creatine salts compared to creatine monohydrate.

Creatine Compound Solubility at 20°C (g/L) Fold Increase vs. Monohydrate Reference
Creatine Monohydrate141.0[7]
Creatine Citrate (B86180)292.1[7]
Creatine Pyruvate (B1213749)543.9[7]
Creatine HydrochlorideSignificantly more than monohydrate (up to 38x)~38[2]
Impact of Creatine Supplementation on Muscle Energetics

The following table presents data from a study on creatine monohydrate supplementation, which can be considered a baseline for the expected effects of the creatine component of this compound.

Parameter Pre-Supplementation Post-Supplementation (14 days) % Change Reference
Resting Muscle PCr Concentration--+11.5%[8]
ATP Synthesis Rate (PCr Hydrolysis)0.64 ± 0.08 mmol/kg ww/sec0.86 ± 0.14 mmol/kg ww/sec+34.4%[8]
Total Anaerobic ATP Synthesis Rate0.97 ± 0.16 mmol/kg ww/sec1.33 ± 0.27 mmol/kg ww/sec+37.1%[8]
Mean Power Output (10 sec exercise)--+15.1%[8]
Performance Effects of Creatine Salts

A study comparing creatine pyruvate and creatine citrate to placebo provides some insight into the potential performance enhancements, which are intrinsically linked to ATP availability.

Supplement Group Change in Mean Power Output (28 days) Reference
Creatine PyruvateSignificant Increase (p < 0.001)[9]
Creatine CitrateSignificant Increase (p < 0.02)[9]
PlaceboNo significant increase[9]

Experimental Protocols

The following sections detail established methodologies for quantifying the key biochemical markers relevant to the study of this compound's impact on ATP synthesis.

Muscle Biopsy for Intramuscular Analysis

A percutaneous needle biopsy of a muscle such as the vastus lateralis is a standard procedure to obtain tissue samples for direct biochemical analysis.

  • Procedure:

    • Administer local anesthesia.

    • Make a small incision in the skin and fascia.

    • Insert a Bergström needle with suction to excise a small piece of muscle tissue.

    • Immediately freeze the sample in liquid nitrogen to halt metabolic processes.

    • Store at -80°C until analysis.

Muscle_Biopsy_Workflow start Subject Preparation anesthesia Local Anesthesia start->anesthesia incision Incision anesthesia->incision biopsy Percutaneous Needle Biopsy incision->biopsy freezing Flash Freezing (Liquid Nitrogen) biopsy->freezing storage Storage at -80°C freezing->storage analysis Biochemical Analysis (HPLC, 31P-NMR, etc.) storage->analysis

Figure 2: General workflow for muscle biopsy and sample preparation.
Quantification of ATP and Phosphocreatine via 31P-NMR Spectroscopy

Phosphorus-31 Nuclear Magnetic Resonance (31P-NMR) spectroscopy is a non-invasive technique that allows for the in vivo quantification of phosphorus-containing metabolites, including ATP and PCr.

  • Instrumentation: High-field NMR spectrometer (e.g., 3T or higher) equipped with a surface coil.

  • Procedure:

    • Position the subject's muscle of interest over the surface coil.

    • Acquire 31P spectra at rest, during exercise, and during recovery.

    • The relative concentrations of PCr, ATP (specifically the β-phosphate peak), and Pi are determined by integrating the areas under their respective peaks in the spectrum.

    • Intracellular pH can be calculated from the chemical shift between the Pi and PCr peaks.

    • ATP synthesis rates can be determined using magnetization transfer techniques.

Quantification of Creatine and Malate via HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for the separation and quantification of creatine, its derivatives, and organic acids like malate in biological samples.

  • Sample Preparation:

    • Homogenize the frozen muscle tissue in a suitable buffer (e.g., perchloric acid) to precipitate proteins.

    • Centrifuge the homogenate and collect the supernatant.

    • Neutralize and filter the supernatant before injection into the HPLC system.

  • Chromatographic Conditions (Example for Creatine):

    • Column: C18 reversed-phase column.

    • Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., 10 mmol/L sodium dihydrogen phosphate).[10]

    • Detection: UV detection at approximately 210 nm.[10]

    • Quantification: Compare the peak area of the analyte in the sample to a standard curve generated from known concentrations of creatine and malate.

HPLC_Analysis_Workflow sample Muscle Biopsy Sample homogenize Homogenization in Perchloric Acid sample->homogenize centrifuge Centrifugation homogenize->centrifuge supernatant Collect Supernatant centrifuge->supernatant neutralize Neutralization & Filtration supernatant->neutralize hplc HPLC System Injection neutralize->hplc separation Chromatographic Separation (e.g., C18 Column) hplc->separation detection UV Detection separation->detection quantification Quantification via Standard Curve detection->quantification

Figure 3: Workflow for HPLC analysis of intramuscular metabolites.

Discussion and Future Directions

The theoretical framework for this compound's enhanced impact on ATP synthesis is compelling. The potential for improved solubility could lead to better gastrointestinal tolerance and possibly enhanced bioavailability, although the latter is not yet conclusively demonstrated.[4][11] The provision of both creatine for the phosphagen system and malate for the Krebs cycle presents a logical, dual-action mechanism for supporting cellular bioenergetics.

However, a significant gap exists in the scientific literature regarding direct, empirical evidence to support these claims. Future research should focus on:

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion of this compound in humans to confirm its bioavailability compared to creatine monohydrate.[12]

  • In Vivo 31P-NMR Studies: Directly measuring the impact of this compound supplementation on intramuscular PCr and ATP concentrations at rest and during exercise.

  • Metabolic Flux Analysis: Utilizing stable isotope tracers to track the metabolic fate of the malate component and quantify its contribution to the Krebs cycle flux.

  • Clinical Trials: Well-controlled clinical trials are needed to compare the ergogenic effects of this compound to creatine monohydrate, with a focus on performance, body composition, and adverse event profiles.

Conclusion

This compound is a promising compound that warrants further scientific investigation. Its theoretical advantages in terms of solubility and a dual contribution to ATP synthesis pathways are scientifically plausible. However, for researchers, scientists, and drug development professionals, it is crucial to recognize that the current body of evidence is largely anecdotal and theoretical. The experimental protocols outlined in this guide provide a roadmap for the rigorous scientific validation required to substantiate the purported benefits of this compound and to fully elucidate its impact on human energy metabolism. Until such data becomes available, creatine monohydrate remains the gold standard with the most extensive body of scientific support for its efficacy and safety.[4]

References

Unraveling the Cellular Entry of Tricreatine Malate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tricreatine malate (B86768), a popular dietary supplement, is comprised of three creatine (B1669601) molecules bound to one molecule of malic acid. While claims of its superior solubility and bioavailability over creatine monohydrate are prevalent, a comprehensive understanding of its cellular uptake mechanisms at the molecular level is lacking in publicly available scientific literature. This technical guide synthesizes the current knowledge of creatine transport, proposes a likely mechanism for tricreatine malate uptake, and provides detailed experimental protocols and conceptual frameworks for its investigation in vitro.

It is hypothesized that in an aqueous in vitro environment, this compound dissociates into creatine and malic acid. The creatine moiety is then likely transported into the cell via the well-characterized sodium- and chloride-dependent creatine transporter, SLC6A8. Malic acid, a key intermediate in the citric acid cycle, is presumed to be transported by separate, endogenous carboxylate transporters. This guide will focus primarily on the creatine uptake pathway, as it is the component relevant to the ergogenic effects of the supplement.

The Primary Mediator of Creatine Uptake: The SLC6A8 Transporter

The cellular uptake of creatine is an active process mediated by the SLC6A8 transporter, a member of the solute carrier 6 (SLC6) family.[1][2] This transporter is crucial for maintaining the high intracellular creatine concentrations necessary for the energy-buffering phosphocreatine (B42189) system, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and the brain.[3][4][5] The function of SLC6A8 is dependent on the electrochemical gradients of sodium (Na+) and chloride (Cl-) ions across the plasma membrane.[6]

Regulation of SLC6A8 Activity

The activity of the SLC6A8 transporter is not static but is dynamically regulated by various signaling pathways, providing a mechanism for cells to adapt creatine uptake to their metabolic state. Key regulatory pathways include:

  • mTOR Pathway: The mammalian target of rapamycin (B549165) (mTOR) kinase has been shown to stimulate SLC6A8 activity, an effect that is at least partially mediated by the serum and glucocorticoid-inducible kinase SGK1.[7]

  • AMP-activated Protein Kinase (AMPK): As a central sensor of cellular energy status, AMPK activation has been demonstrated to downregulate the plasma membrane abundance of other Na+-coupled transporters and is implicated in the regulation of creatine transport.[8]

  • WNK Kinases/SPAK/OSR1: The WNK (With-No-K[Lys]) kinases and their downstream effectors, SPAK and OSR1, are also involved in the negative regulation of SLC6A8.[9]

  • Hormonal Regulation: Insulin has been shown to stimulate creatine uptake, suggesting a link between glucose metabolism and creatine transport.[3]

Proposed Cellular Uptake Mechanism of this compound

Due to the absence of direct experimental evidence on the transport of intact this compound, the most parsimonious hypothesis is its dissociation in the extracellular medium.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Creatine Creatine This compound->Creatine Dissociation Malic Acid Malic Acid This compound->Malic Acid Dissociation SLC6A8 SLC6A8 (Creatine Transporter) Creatine->SLC6A8 Transport MCT Monocarboxylate Transporter (e.g., MCT1) Malic Acid->MCT Transport Intracellular Creatine Intracellular Creatine SLC6A8->Intracellular Creatine Intracellular Malic Acid Intracellular Malic Acid MCT->Intracellular Malic Acid

Caption: Proposed dissociation and transport of this compound.

Quantitative Data on Creatine Transport in In Vitro Models

The following tables summarize key quantitative data for creatine transport across various in vitro models. It is important to note that these values are for creatine and not directly for this compound.

Cell LineModel TypeKm (µM)Vmax (nmol/mg protein/min)Reference(s)
G8 MyoblastsMouse Skeletal Muscle110 ± 25Not Reported[10]
Caco-2Human Intestinal EpitheliumNot ReportedPermeability: 0.2-3% of apical amount over 90 min[4][5]
Human FibroblastsHuman Connective TissueNormal: ~100% activityPatient with SLC6A8 mutation: ~25% activity[11]

Table 1: Kinetic Parameters of Creatine Uptake in Various Cell Lines

Experimental Protocols for In Vitro Uptake Studies

The following protocols are foundational for investigating the cellular uptake of creatine and can be adapted to study this compound.

Protocol 1: Radiolabeled Creatine Uptake Assay in Myoblasts

This protocol is a standard method for quantifying the uptake of creatine into muscle cells.

A. Cell Culture:

  • Culture a myoblast cell line (e.g., L6 or C2C12) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Seed cells in 24-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Allow cells to adhere and grow for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.

B. Uptake Assay:

  • On the day of the assay, aspirate the growth medium and wash the cell monolayers twice with pre-warmed transport buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4).

  • Pre-incubate the cells in transport buffer for 15-30 minutes at 37°C.

  • Initiate the uptake by adding transport buffer containing a known concentration of [14C]-creatine and the test compound (this compound or creatine monohydrate).

  • Incubate for a predetermined time course (e.g., 5, 15, 30, 60 minutes).

  • Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold transport buffer.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

  • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • In parallel wells, determine the total protein concentration using a standard protein assay (e.g., BCA assay) for normalization of the uptake data.

C. Data Analysis:

  • Calculate the rate of creatine uptake and express as nmol of creatine per mg of protein per minute.

  • To determine kinetic parameters (Km and Vmax), perform the uptake assay with varying concentrations of the substrate.

G cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Analysis Seed Myoblasts Seed Myoblasts Incubate 24-48h Incubate 24-48h Seed Myoblasts->Incubate 24-48h Wash Cells Wash Cells Incubate 24-48h->Wash Cells Pre-incubate Pre-incubate Wash Cells->Pre-incubate Add [14C]-Creatine\n+ Test Compound Add [14C]-Creatine + Test Compound Pre-incubate->Add [14C]-Creatine\n+ Test Compound Incubate Incubate Add [14C]-Creatine\n+ Test Compound->Incubate Terminate Uptake Terminate Uptake Incubate->Terminate Uptake Lyse Cells Lyse Cells Terminate Uptake->Lyse Cells Scintillation Counting Scintillation Counting Lyse Cells->Scintillation Counting Protein Assay Protein Assay Lyse Cells->Protein Assay Scintillation Counting->Protein Assay Calculate Uptake Rate Calculate Uptake Rate Protein Assay->Calculate Uptake Rate

Caption: Workflow for a radiolabeled creatine uptake assay.

Protocol 2: Non-Radiolabeled Creatine Uptake Assay using LC-MS/MS

This method avoids the use of radioactive isotopes and allows for the direct measurement of intracellular creatine.

A. Cell Culture and Uptake Assay:

  • Follow the same cell culture and uptake assay steps as in Protocol 1, but use a stable isotope-labeled creatine (e.g., D3-Creatine) or unlabeled creatine.

B. Sample Preparation for LC-MS/MS:

  • After cell lysis, precipitate proteins by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge to pellet the protein and collect the supernatant containing the intracellular creatine.

  • Dry the supernatant under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

C. LC-MS/MS Analysis:

  • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of creatine.

  • Use a stable isotope-labeled internal standard for accurate quantification.

  • Generate a standard curve to determine the concentration of creatine in the cell lysates.

D. Data Analysis:

  • Normalize the intracellular creatine concentration to the total protein content of the well.

  • Calculate the rate of uptake as described previously.

Signaling Pathways Regulating Creatine Transport

The following diagram illustrates the key signaling pathways known to regulate the activity of the SLC6A8 transporter.

G cluster_signals Extracellular Signals cluster_kinases Kinase Cascades cluster_transporter Creatine Transporter Hormones (e.g., Insulin) Hormones (e.g., Insulin) mTOR mTOR Hormones (e.g., Insulin)->mTOR Metabolic Stress (e.g., low ATP) Metabolic Stress (e.g., low ATP) AMPK AMPK Metabolic Stress (e.g., low ATP)->AMPK SGK1 SGK1 mTOR->SGK1 SLC6A8 SLC6A8 AMPK->SLC6A8 - SGK1->SLC6A8 + SPAK_OSR1 SPAK/OSR1 SPAK_OSR1->SLC6A8 -

Caption: Key signaling pathways regulating the SLC6A8 transporter.

Future Research Directions

The cellular uptake mechanisms of this compound remain an open area for investigation. Future research should focus on:

  • Direct Transport Studies: Utilizing radiolabeled or stable isotope-labeled this compound to determine if the intact molecule is transported across the cell membrane.

  • Competitive Inhibition Assays: Investigating whether this compound competes with creatine for uptake via the SLC6A8 transporter.

  • Transport Kinetics: Determining the Km and Vmax of this compound for the SLC6A8 transporter, if it is indeed a substrate.

  • Role of Malate: Elucidating the specific transporters involved in malic acid uptake in relevant cell types and whether its co-administration with creatine has synergistic effects on cellular bioenergetics beyond what is expected from creatine alone.

Conclusion

While a definitive, experimentally validated mechanism for the cellular uptake of this compound is not yet available, the existing body of knowledge on creatine transport provides a strong foundation for a plausible hypothesis. It is most likely that this compound dissociates extracellularly, with the creatine component being transported via the SLC6A8 transporter. The malic acid moiety is likely handled by separate cellular transport systems. The experimental protocols and conceptual frameworks presented in this guide offer a clear path for researchers to rigorously investigate the cellular transport of this and other novel creatine formulations, moving beyond anecdotal claims to a robust, evidence-based understanding.

References

The Stability of Tricreatine Malate in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricreatine malate (B86768), a compound formed by three creatine (B1669601) molecules attached to one molecule of malic acid, is a popular alternative to creatine monohydrate in dietary supplements, purported to offer enhanced solubility and reduced gastrointestinal distress.[1][2][3] This technical guide provides a comprehensive analysis of the stability of tricreatine malate in aqueous solutions. While specific kinetic data for this compound is limited in publicly available literature, this guide synthesizes the established principles of creatine stability, drawing on data from creatine monohydrate and other creatine salts to project the behavior of this compound. The primary degradation pathway for creatine in solution is the irreversible, non-enzymatic intramolecular cyclization to form creatinine (B1669602).[4] This process is highly dependent on pH and temperature.[4][5][6][7] This guide presents quantitative data on creatine degradation under various conditions, details the experimental protocols for stability assessment, and provides visual representations of the degradation pathway and analytical workflows.

Introduction to this compound

This compound is a synthetically produced compound where three creatine molecules are ionically bonded to a single malic acid molecule.[1][3][8] Malic acid, a dicarboxylic acid, is an intermediate in the Krebs cycle, suggesting a potential synergistic role in energy metabolism. Proponents of this compound suggest several advantages over the more extensively studied creatine monohydrate, including improved aqueous solubility and potentially better absorption with less bloating.[1][2][9][10] However, robust scientific evidence to substantiate these claims remains less comprehensive than that for creatine monohydrate.[1]

The Chemistry of Creatine Degradation in Aqueous Solutions

In an aqueous environment, creatine is susceptible to degradation into its inactive byproduct, creatinine.[4] This conversion is a spontaneous, non-enzymatic intramolecular cyclization where the amino group of creatine attacks the carboxyl group, leading to the elimination of a water molecule.[4] The rate of this degradation is not dependent on the concentration of creatine but is significantly influenced by the pH and temperature of the solution.[11][12]

The Role of pH

The stability of creatine in aqueous solution is highly pH-dependent. The degradation of creatine to creatinine is accelerated in acidic conditions.[11] Conversely, creatine is relatively stable at neutral or alkaline pH.[11] A very low pH (below 2.5) can also slow degradation by protonating the amide function, which hinders the intramolecular cyclization.[11] Since this compound is a salt of a weak acid (creatine) and a stronger acid (malic acid), it is expected to create a more acidic solution compared to creatine monohydrate, which could potentially reduce its stability in an unbuffered aqueous environment.[11][12]

The Influence of Temperature

Temperature plays a critical role in the kinetics of creatine degradation. As with most chemical reactions, an increase in temperature accelerates the rate of creatinine formation.[4][5][6][7] Therefore, storing aqueous solutions of creatine, including this compound, at lower temperatures can significantly slow down the degradation process.[13][14][15]

Quantitative Stability Data

Table 1: Degradation of Creatine in Aqueous Solution at 25°C

Creatine FormpH of SolutionFirst-Order Degradation Rate Constant (k)Reference
Creatine (from effervescent di-creatine citrate)6.2 (initial)Not explicitly stated, but 90% degradation in 45 days[13][14][15]
CreatineNot Specified0.0263 per day[16]

Table 2: Influence of pH on Creatine Degradation (from Creatine Monohydrate) at 25°C after 3 Days

pHDegradation (%)Reference
7.5Relatively Stable[11]
6.5Relatively Stable[11]
5.54[11]
4.512[11]
3.521[11]

Table 3: Influence of Temperature on Creatine Degradation (from effervescent di-creatine citrate) over 45 Days

Storage ConditionDegradation (%)Reference
Room Temperature (25°C)90[13][14][15]
Refrigerated (4°C)80[13][14][15]

Experimental Protocols for Stability Assessment

The stability of this compound in aqueous solutions can be determined using High-Performance Liquid Chromatography (HPLC) to quantify the concentrations of both creatine and its degradation product, creatinine, over time.

Sample Preparation
  • Prepare a stock solution of this compound in deionized water of a known concentration.

  • Adjust the pH of the solution to the desired value using appropriate buffers (e.g., phosphate (B84403) or citrate (B86180) buffers).

  • Divide the solution into multiple aliquots in sealed containers.

  • Store the aliquots at different, controlled temperatures (e.g., 4°C, 25°C, 40°C).

  • At predetermined time intervals, withdraw a sample from each storage condition for analysis.

HPLC Method for Creatine and Creatinine Quantification

A common method for the simultaneous determination of creatine and creatinine involves reverse-phase HPLC with UV detection.[17][18]

  • Chromatographic System: An HPLC system equipped with a pump, autosampler, and a UV detector.

  • Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm) is often used.[17][18]

  • Mobile Phase: A simple isocratic mobile phase can be employed, such as 0.045 M ammonium (B1175870) sulfate (B86663) in water.[17][18] Alternatively, a mobile phase consisting of potassium phosphate buffer, tetrabutylammonium (B224687) hydrogen sulphate, and acetonitrile (B52724) can be used.[19]

  • Flow Rate: A typical flow rate is between 0.75 and 1.0 mL/min.[17][18]

  • Detection: UV detection at a wavelength of 205 nm or 200 nm.[17][18][20]

  • Quantification: Prepare standard curves for both creatine and creatinine of known concentrations. The concentration of each compound in the samples is determined by comparing their peak areas to the respective standard curves.[4]

Visualizations

Creatine Degradation Pathway

CreatineDegradation Creatine Creatine TransitionState Intramolecular Cyclization (Nucleophilic Attack) Creatine->TransitionState Spontaneous (pH, Temp Dependent) Creatinine Creatinine TransitionState->Creatinine Water H₂O TransitionState->Water Elimination

Caption: Intramolecular cyclization of creatine to creatinine.

Experimental Workflow for Stability Analysis

StabilityWorkflow cluster_prep Sample Preparation cluster_analysis Analysis A Prepare this compound Aqueous Solution B Adjust pH A->B C Aliquot and Store at Controlled Temperatures B->C D Withdraw Samples at Time Intervals C->D Incubation Period E HPLC Analysis (Quantify Creatine & Creatinine) D->E F Data Analysis (Degradation Kinetics) E->F

Caption: Workflow for assessing this compound stability.

Conclusion

The stability of this compound in aqueous solutions is governed by the same fundamental principles that affect creatine monohydrate and other creatine salts. The primary degradation pathway is the conversion to creatinine, a process accelerated by acidic pH and elevated temperatures. While specific kinetic data for this compound is not extensively documented in peer-reviewed literature, the information available for other creatine forms strongly suggests that to maximize its stability in solution, it should be stored at a neutral or slightly alkaline pH and under refrigerated conditions. For researchers and drug development professionals, it is crucial to conduct specific stability studies on this compound formulations to establish accurate shelf-life and storage recommendations. The use of validated analytical methods, such as HPLC, is essential for the precise quantification of creatine and its degradation products. Further research is warranted to fully elucidate the stability profile of this compound and to determine the influence of the malic acid moiety on its degradation kinetics.

References

An In-depth Technical Guide to the Enzymatic Degradation Pathways for Tricreatine Malate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricreatine malate (B86768) is a dietary supplement composed of three creatine (B1669601) molecules chemically bonded to one molecule of malic acid. While marketed for enhanced solubility and absorption, its metabolic fate is predicated on its dissociation into creatine and malate.[1][2][3][4][5][6] This technical guide delineates the well-established enzymatic degradation pathways of its constituent components, creatine and malate, following their dissociation. It provides a comprehensive overview of the metabolic routes, relevant enzymes, and cellular locations. This document also summarizes key quantitative data and presents detailed experimental protocols for the study of these pathways, supplemented with visual diagrams to facilitate understanding.

Introduction: Dissociation of Tricreatine Malate

Upon oral ingestion, this compound encounters the aqueous environment of the gastrointestinal tract. It is widely understood that the ionic bond between the three creatine molecules and the one malic acid molecule dissociates, releasing free creatine and malate into the stomach and small intestine for subsequent absorption and metabolism.[2][4][7] Therefore, the enzymatic degradation of this compound is effectively the sum of the individual metabolic pathways of creatine and malate.

Enzymatic Pathway of Creatine

Creatine is a nitrogenous organic acid crucial for energy homeostasis in tissues with high and fluctuating energy demands, such as skeletal muscle and the brain.[8][9] Its metabolism involves biosynthesis, a phosphorylation/dephosphorylation cycle for energy buffering, and eventual degradation to creatinine (B1669602).

Creatine Biosynthesis

Creatine is endogenously synthesized in a two-step process primarily involving the kidneys and liver.[10][11]

  • Step 1: Formation of Guanidinoacetate (GAA): In the kidneys, the enzyme L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of an amidino group from arginine to glycine, producing guanidinoacetate and ornithine.[8][10][11]

  • Step 2: Formation of Creatine: Guanidinoacetate is then transported to the liver, where it is methylated by guanidinoacetate N-methyltransferase (GAMT), using S-adenosyl-L-methionine (SAM) as the methyl donor, to form creatine.[8][10][11]

The Phosphocreatine (B42189) System: Energy Buffering

Once in the target tissues, creatine is taken up by a specific creatine transporter (CRT).[7][12] Inside the cell, it participates in the phosphocreatine system, a critical mechanism for the rapid regeneration of adenosine (B11128) triphosphate (ATP).

  • Phosphorylation: The enzyme creatine kinase (CK) reversibly catalyzes the transfer of a phosphate (B84403) group from ATP to creatine, forming phosphocreatine (PCr) and adenosine diphosphate (B83284) (ADP).[8][9]

  • ATP Regeneration: During periods of high energy demand, the reverse reaction is favored, and phosphocreatine donates its phosphate group to ADP to rapidly regenerate ATP.[8][9]

Creatine Degradation

The primary degradation product of creatine is creatinine. This process occurs primarily through a non-enzymatic cyclization reaction.[8][13]

  • Creatinine Formation: Creatine and phosphocreatine spontaneously and irreversibly lose a water molecule to form creatinine.[8][13] This degradation is non-enzymatic in vertebrates.

  • Excretion: Creatinine is then released from the muscle into the bloodstream, filtered by the kidneys, and excreted in the urine.[13] The rate of creatinine excretion is relatively constant and is proportional to the body's creatine pool.[11]

Enzymatic Pathway of Malate

Malate is a dicarboxylic acid that plays a central role in cellular respiration as a key intermediate in the citric acid cycle (also known as the Krebs or TCA cycle).[14][15][16]

Malate in the Citric Acid Cycle

The citric acid cycle is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins.[15][16] Malate participates in the following key steps within the mitochondrial matrix:[14][15]

  • Formation of Malate: The enzyme fumarase catalyzes the reversible hydration of fumarate (B1241708) to form L-malate.[14][16]

  • Oxidation of Malate: Malate is then oxidized to oxaloacetate by the enzyme malate dehydrogenase.[15][17] This reaction is coupled with the reduction of NAD+ to NADH. The regenerated oxaloacetate can then combine with acetyl-CoA to begin another turn of the cycle.[15][16]

The Malate-Aspartate Shuttle

Malate is also a crucial component of the malate-aspartate shuttle, a system that transports reducing equivalents (in the form of NADH) from the cytosol into the mitochondria for oxidative phosphorylation.[14]

  • Cytosolic Reduction: In the cytosol, oxaloacetate is reduced to malate by malate dehydrogenase, oxidizing NADH to NAD+.

  • Mitochondrial Transport: Malate is then transported into the mitochondrial matrix in exchange for α-ketoglutarate.

  • Mitochondrial Oxidation: Inside the mitochondria, malate is re-oxidized to oxaloacetate by mitochondrial malate dehydrogenase, reducing NAD+ to NADH. This mitochondrial NADH can then enter the electron transport chain to produce ATP.[14]

Quantitative Data Summary

While specific quantitative data for the enzymatic degradation of this compound is not available, the following table summarizes key parameters for the metabolism of its components.

Metabolite Enzyme Reaction Cellular Location Key Kinetic Parameters (Illustrative)
Creatine Creatine Kinase (CK)Creatine + ATP ↔ Phosphocreatine + ADPCytosol, MitochondriaVaries by tissue and isoform
Guanidinoacetate Guanidinoacetate N-methyltransferase (GAMT)Guanidinoacetate + SAM → Creatine + SAHLiver-
Arginine/Glycine L-arginine:glycine amidinotransferase (AGAT)Arginine + Glycine → Guanidinoacetate + OrnithineKidneysRate-limiting step in creatine synthesis
Malate Malate DehydrogenaseMalate + NAD+ ↔ Oxaloacetate + NADH + H+Mitochondria, CytosolEquilibrium favors malate
Fumarate FumaraseFumarate + H2O ↔ MalateMitochondria-

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the metabolic fate of this compound, focusing on its dissociated components.

Protocol for In Vitro Dissociation and Stability Analysis
  • Objective: To determine the rate and extent of this compound dissociation into creatine and malate under simulated gastrointestinal conditions.

  • Methodology:

    • Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).

    • Dissolve a known concentration of this compound in both SGF and SIF.

    • Incubate the solutions at 37°C with gentle agitation.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots.

    • Analyze the concentrations of this compound, free creatine, and malate using High-Performance Liquid Chromatography (HPLC) with appropriate standards.

Protocol for Measuring Creatine Kinase Activity
  • Objective: To assess the impact of creatine derived from this compound on creatine kinase activity in muscle tissue homogenates.

  • Methodology:

    • Prepare muscle tissue homogenates from a relevant animal model.

    • Use a coupled enzyme assay where the production of ATP from phosphocreatine and ADP is linked to the reduction of NADP+ by hexokinase and glucose-6-phosphate dehydrogenase.

    • Monitor the change in absorbance at 340 nm, which corresponds to the formation of NADPH.

    • Perform the assay in the presence of varying concentrations of creatine (derived from a dissociated this compound solution) to determine kinetic parameters.

Protocol for Malate Dehydrogenase Activity Assay
  • Objective: To measure the activity of malate dehydrogenase in mitochondrial extracts in the presence of malate from this compound.

  • Methodology:

    • Isolate mitochondria from cells or tissue.

    • Lyse the mitochondria to release matrix enzymes.

    • The assay mixture should contain a buffer, NAD+, and the mitochondrial extract.

    • Initiate the reaction by adding malate (from a dissociated this compound solution).

    • Monitor the increase in absorbance at 340 nm due to the reduction of NAD+ to NADH.

Visualizations of Pathways and Workflows

Signaling Pathways

Creatine_Metabolism cluster_kidney Kidney cluster_liver Liver cluster_muscle Muscle Cell cluster_degradation Non-Enzymatic Degradation Arginine Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT GAA_Kidney Guanidinoacetate AGAT->GAA_Kidney GAA_Liver Guanidinoacetate GAA_Kidney->GAA_Liver Bloodstream GAMT GAMT GAA_Liver->GAMT Creatine_Liver Creatine GAMT->Creatine_Liver SAM S-Adenosyl- Methionine SAM->GAMT Creatine_Muscle Creatine Creatine_Liver->Creatine_Muscle Bloodstream CK Creatine Kinase Creatine_Muscle->CK Creatine_degrad Creatine Creatine_Muscle->Creatine_degrad ATP_in ATP ATP_in->CK CK->Creatine_Muscle PCr Phosphocreatine CK->PCr PCr->CK PCr_degrad Phosphocreatine PCr->PCr_degrad ADP_in ADP ADP_in->CK Creatinine Creatinine (Excreted in Urine) PCr_degrad->Creatinine Creatine_degrad->Creatinine

Caption: Overview of Creatine Metabolism.

Malate_Metabolism cluster_tca Citric Acid (TCA) Cycle - Mitochondria cluster_shuttle Malate-Aspartate Shuttle Fumarate Fumarate Fumarase Fumarase Fumarate->Fumarase Malate_TCA Malate Fumarase->Malate_TCA Malate_Dehydrogenase_TCA Malate Dehydrogenase Malate_TCA->Malate_Dehydrogenase_TCA Oxaloacetate Oxaloacetate Malate_Dehydrogenase_TCA->Oxaloacetate NADH_TCA NADH Malate_Dehydrogenase_TCA->NADH_TCA Acetyl-CoA Acetyl-CoA Oxaloacetate->Acetyl-CoA Combines with NAD_TCA NAD+ NAD_TCA->Malate_Dehydrogenase_TCA Cytosol Cytosol Mitochondria Mitochondria OAA_cyto Oxaloacetate MDH_cyto Malate Dehydrogenase OAA_cyto->MDH_cyto Malate_cyto Malate MDH_cyto->Malate_cyto NAD_cyto NAD+ MDH_cyto->NAD_cyto Malate_mito Malate Malate_cyto->Malate_mito Transport NADH_cyto NADH NADH_cyto->MDH_cyto MDH_mito Malate Dehydrogenase Malate_mito->MDH_mito OAA_mito Oxaloacetate MDH_mito->OAA_mito NADH_mito NADH MDH_mito->NADH_mito NAD_mito NAD+ NAD_mito->MDH_mito

Caption: Metabolic Pathways of Malate.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_enzyme Enzyme Assays TCM_Sample This compound Sample SGF Simulated Gastric Fluid TCM_Sample->SGF SIF Simulated Intestinal Fluid TCM_Sample->SIF Incubation Incubate at 37°C SGF->Incubation SIF->Incubation Aliquots Withdraw Aliquots at Time Points Incubation->Aliquots HPLC HPLC Analysis Aliquots->HPLC Data Quantify Creatine & Malate HPLC->Data CK_Assay Creatine Kinase Assay Data->CK_Assay Use dissociated creatine MDH_Assay Malate Dehydrogenase Assay Data->MDH_Assay Use dissociated malate Tissue_Homogenate Tissue Homogenate / Mitochondrial Extract Tissue_Homogenate->CK_Assay Tissue_Homogenate->MDH_Assay Spectro Spectrophotometry (340nm) CK_Assay->Spectro MDH_Assay->Spectro Kinetics Determine Enzyme Kinetics Spectro->Kinetics

Caption: Experimental Workflow for this compound Analysis.

References

The Effects of Tricreatine Malate on Mitochondrial Respiration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricreatine malate (B86768), a compound comprised of three creatine (B1669601) molecules bound to one molecule of malic acid, presents a compelling theoretical framework for enhancing mitochondrial respiration. This technical guide synthesizes the current understanding of its constituent components—creatine and malate—and their individual and potential synergistic roles in mitochondrial function. While direct quantitative data on tricreatine malate is limited, this document extrapolates from the extensive research on creatine and malate to provide a comprehensive overview of its putative effects on mitochondrial bioenergetics. Detailed experimental protocols are provided to facilitate further investigation into this promising compound.

Introduction

Mitochondria are the primary sites of cellular energy production, playing a critical role in ATP synthesis through oxidative phosphorylation. Enhancing mitochondrial function is a key therapeutic strategy for a range of metabolic and age-related diseases. This compound is a nutritional supplement that combines the well-established ergogenic and mitochondrial-supportive effects of creatine with the metabolic advantages of malate, a key intermediate in the tricarboxylic acid (TCA) cycle.[1] This guide explores the theoretical underpinnings of this compound's effects on mitochondrial respiration, provides detailed methodologies for its scientific evaluation, and outlines the key signaling pathways involved.

Theoretical Impact of this compound on Mitochondrial Respiration

The effects of this compound on mitochondrial respiration can be inferred from the individual actions of its components, creatine and malate.

2.1. The Role of Creatine

Creatine is a nitrogenous organic acid that plays a pivotal role in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands like skeletal muscle and brain.[2] Its primary function is mediated through the phosphocreatine (B42189) (PCr) system, which acts as a temporal and spatial buffer for ATP.[2] Beyond its role in immediate energy provision, creatine has been shown to positively influence mitochondrial biogenesis and function.[3][4] Supplementation with creatine, particularly when combined with exercise, has been demonstrated to upregulate key regulators of mitochondrial biogenesis, including peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), nuclear respiratory factor 1 (NRF-1), and mitochondrial transcription factor A (TFAM).[5] This leads to an increase in mitochondrial DNA (mtDNA) content and the synthesis of new mitochondria, thereby enhancing the cell's overall respiratory capacity.[3]

2.2. The Role of Malate

Malate is a dicarboxylic acid that is an essential intermediate in the TCA cycle.[6] Its primary role in mitochondrial respiration is twofold:

  • TCA Cycle Intermediate: Malate is a direct substrate for malate dehydrogenase, which oxidizes malate to oxaloacetate, reducing NAD+ to NADH. This NADH then donates electrons to Complex I of the electron transport chain (ETC), driving ATP synthesis.[6]

  • Malate-Aspartate Shuttle: Malate is a key component of the malate-aspartate shuttle, a crucial mechanism for translocating reducing equivalents (in the form of NADH) from the cytosol into the mitochondrial matrix.[7] This is particularly important for oxidizing cytosolic NADH generated during glycolysis, allowing for its utilization in oxidative phosphorylation and maximizing ATP yield from glucose.

2.3. Potential Synergistic Effects of this compound

The combination of creatine and malate in a single compound could offer synergistic benefits for mitochondrial respiration. Theoretically, the malate component could enhance the supply of substrates for the TCA cycle and facilitate the transport of reducing equivalents into the mitochondria, while the creatine component promotes an increase in the number and functional capacity of mitochondria. This could lead to a more robust and efficient system for ATP production.

Quantitative Data Summary

Direct quantitative data on the effects of this compound on mitochondrial respiration is currently scarce in peer-reviewed literature. The following table summarizes the known effects of its individual components, creatine (primarily as monohydrate) and malate, on key mitochondrial parameters. This data is intended to provide a basis for hypothesizing the potential effects of this compound.

ParameterComponentEffectCell/Tissue TypeReference
Mitochondrial Biogenesis
PGC-1α ExpressionCreatine MonohydrateIncreasedSkeletal Muscle[5]
NRF-1 ExpressionCreatine MonohydrateIncreasedSkeletal Muscle[5]
TFAM ExpressionCreatine MonohydrateIncreasedSkeletal Muscle[5]
mtDNA Copy NumberCreatine MonohydrateIncreasedSkeletal and Cardiac Muscle
Mitochondrial Respiration
Oxygen Consumption Rate (OCR)MalateIncreased (with other substrates)Liver Mitochondria[8]
Substrate Oxidation (Citrate, α-ketoglutarate, Succinate)MalateIncreasedLiver Mitochondria[8]
ATP Production
ATP Production RateMalatePlays a key role in generating mitochondrial ATPGeneral[7]

Signaling Pathways

The primary signaling pathway through which creatine is thought to exert its effects on mitochondrial biogenesis is the PGC-1α pathway.

Creatine-Mediated Mitochondrial Biogenesis cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus This compound This compound Creatine Creatine This compound->Creatine Malate Malate This compound->Malate AMPK AMPK Creatine->AMPK Activates TCA Cycle TCA Cycle Malate->TCA Cycle Substrate PGC-1α (inactive) PGC-1α (inactive) AMPK->PGC-1α (inactive) Phosphorylates PGC-1α (active) PGC-1α (active) PGC-1α (inactive)->PGC-1α (active) NRF-1 NRF-1 PGC-1α (active)->NRF-1 Co-activates TFAM TFAM PGC-1α (active)->TFAM Co-activates ETC ETC TCA Cycle->ETC Provides NADH, FADH2 ATP ATP ETC->ATP Drives Synthesis NRF-1->TFAM Activates Mitochondrial Genes Mitochondrial Genes TFAM->Mitochondrial Genes Promotes Transcription Mitochondrial Genes->ETC Encodes Subunits

Creatine-Mediated Mitochondrial Biogenesis Pathway.

Experimental Protocols

To rigorously assess the effects of this compound on mitochondrial respiration, a series of standardized assays should be employed.

5.1. General Experimental Workflow

The following diagram outlines a typical workflow for investigating the impact of a test compound on mitochondrial function.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., C2C12 myoblasts, HepG2 hepatocytes) Compound_Treatment 2. Treatment with this compound (Dose-response and time-course) Cell_Culture->Compound_Treatment Mitochondrial_Respiration_Assay 3. Mitochondrial Respiration Assay (e.g., Seahorse XF Analyzer) Compound_Treatment->Mitochondrial_Respiration_Assay ATP_Production_Assay 4. ATP Production Assay (Luminometry-based) Compound_Treatment->ATP_Production_Assay ETC_Complex_Activity_Assay 5. ETC Complex Activity Assay (Spectrophotometric or immunocapture-based) Compound_Treatment->ETC_Complex_Activity_Assay Data_Analysis 6. Data Analysis and Interpretation Mitochondrial_Respiration_Assay->Data_Analysis ATP_Production_Assay->Data_Analysis ETC_Complex_Activity_Assay->Data_Analysis

General Experimental Workflow for Compound Evaluation.

5.2. Protocol for Measuring Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

This protocol is adapted for assessing the impact of this compound on mitochondrial respiration in cultured cells.

Materials:

  • Seahorse XF Analyzer (e.g., XFe96 or XFe24)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine)

  • This compound

  • Oligomycin (Complex V inhibitor)

  • FCCP (uncoupler)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

  • Cultured cells of interest (e.g., C2C12 myoblasts)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 37°C incubator overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent and dilute it to the desired final concentrations in Seahorse XF Base Medium.

  • Assay Medium Exchange: On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF Base Medium containing the desired concentration of this compound or vehicle control. Incubate the plate in a non-CO2 37°C incubator for 1 hour.

  • Loading the Sensor Cartridge: Load the injection ports of the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

  • Seahorse XF Assay: Place the cell culture plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure OCR at baseline and after the sequential injection of the inhibitors.

  • Data Analysis: Normalize OCR data to cell number or protein concentration. Calculate key mitochondrial parameters: Basal Respiration, ATP-linked Respiration, Maximal Respiration, Spare Respiratory Capacity, and Proton Leak.

5.3. Protocol for Measuring ATP Production

This protocol utilizes a luciferin/luciferase-based assay to quantify cellular ATP levels.

Materials:

  • ATP Assay Kit (e.g., luminescence-based)

  • Cultured cells treated with this compound or vehicle

  • Cell lysis buffer

  • Luminometer

Procedure:

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them using the provided lysis buffer to release intracellular ATP.

  • ATP Reaction: In a luminometer-compatible plate, mix the cell lysate with the ATP reaction solution containing luciferase and D-luciferin.

  • Luminescence Measurement: Immediately measure the luminescence signal using a luminometer. The light output is directly proportional to the ATP concentration.

  • Standard Curve: Generate a standard curve using known concentrations of ATP to quantify the ATP levels in the samples.

  • Data Normalization: Normalize ATP levels to total protein concentration in each sample.

5.4. Protocol for Measuring Electron Transport Chain (ETC) Complex Activity

This protocol describes a general method for assessing the activity of individual ETC complexes.

Materials:

  • Mitochondrial isolation kit or cell permeabilization reagents

  • Spectrophotometer or microplate reader

  • Specific substrates and inhibitors for each complex (e.g., NADH for Complex I, succinate (B1194679) for Complex II, decylubiquinol for Complex III, cytochrome c for Complex IV)

Procedure:

  • Mitochondrial Isolation/Permeabilization: Isolate mitochondria from treated and control cells or permeabilize the cell membrane to allow substrate access to the ETC.

  • Complex-Specific Assays:

    • Complex I (NADH:ubiquinone oxidoreductase): Measure the decrease in absorbance at 340 nm due to the oxidation of NADH in the presence of a suitable electron acceptor.

    • Complex II (Succinate dehydrogenase): Measure the reduction of an artificial electron acceptor (e.g., DCPIP) at 600 nm, which is coupled to the oxidation of succinate.

    • Complex III (Ubiquinol:cytochrome c oxidoreductase): Measure the increase in absorbance at 550 nm due to the reduction of cytochrome c.

    • Complex IV (Cytochrome c oxidase): Measure the decrease in absorbance at 550 nm due to the oxidation of reduced cytochrome c.

  • Data Analysis: Calculate the specific activity of each complex (nmol substrate consumed/min/mg protein) and compare the activities between this compound-treated and control groups.

Conclusion

This compound holds significant theoretical promise as a modulator of mitochondrial respiration, leveraging the established benefits of both creatine and malate. While direct experimental evidence is needed to substantiate these claims, the rationale for its potential efficacy is strong. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to systematically investigate the effects of this compound on mitochondrial function. Further research in this area is warranted to unlock the full therapeutic potential of this compound in addressing conditions associated with mitochondrial dysfunction.

References

An In-depth Technical Guide to the Theoretical Advantages of Tricreatine Malate Over Other Creatine Salts

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Creatine (B1669601) is a cornerstone of sports nutrition and clinical research, valued for its role in cellular energy metabolism. While creatine monohydrate remains the most studied form, various creatine salts have been developed to overcome some of its perceived limitations. This technical guide provides a detailed examination of the theoretical advantages of tricreatine malate (B86768), a salt composed of three creatine molecules ionically bonded to one molecule of malic acid. The primary theoretical benefits—enhanced aqueous solubility, improved bioavailability, reduced gastrointestinal distress, and a synergistic contribution to energy metabolism via the malic acid moiety—are explored. This document synthesizes available data, outlines relevant physiological pathways, and provides detailed experimental protocols for the quantitative assessment of these properties. The aim is to offer a comprehensive resource for professionals engaged in the research and development of advanced ergogenic and therapeutic compounds.

Introduction: The Rationale for Advanced Creatine Salts

Creatine plays a pivotal role in cellular bioenergetics by regenerating adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, through the phosphocreatine (B42189) (PCr) system.[1] Its supplementation is well-documented to enhance high-intensity exercise performance, increase muscle mass, and offer potential neuroprotective benefits. Creatine monohydrate is the most extensively researched and utilized form.[2][3] However, its relatively low solubility in water and potential for gastrointestinal side effects in some individuals have spurred the development of alternative creatine salts.[4]

Tricreatine malate (TCM) emerges from this pursuit, chemically bonding creatine with malic acid.[5][6] This salt is hypothesized to offer superior physicochemical and pharmacokinetic properties. The core theoretical advantages are:

  • Enhanced Aqueous Solubility: Potentially leading to improved dissolution in physiological fluids.[6][7]

  • Improved Bioavailability and Gastric Tolerance: A direct consequence of enhanced solubility, which may reduce undissolved particles in the gastrointestinal tract.[4][8]

  • Synergistic Bioenergetic Role: The malate component is an intermediate in the Krebs (Tricarboxylic Acid) cycle, suggesting a dual role in supporting both anaerobic and aerobic energy production.[9][10]

This guide will deconstruct these theoretical advantages, present the available quantitative data, and detail the experimental frameworks required for their validation.

Physicochemical Properties and Data Summary

This compound is a compound where three creatine molecules are chemically bonded to a single molecule of malic acid.[11][12] This structure is distinct from a simple mixture. Upon ingestion, it is believed that stomach acid breaks this bond, releasing free creatine and malic acid for absorption.[11]

Data Presentation

The following tables summarize the key physicochemical properties and comparative data for this compound and other common creatine salts.

Table 1: Physicochemical Properties of Creatine Compounds

Compound Molecular Formula Molecular Weight ( g/mol ) % Creatine Content (Approx.)
Creatine (Anhydrous) C₄H₉N₃O₂ 131.13 100.0%
Creatine Monohydrate C₄H₁₁N₃O₃ 149.15 87.9%
This compound C₁₆H₃₃N₉O₁₁ 527.5 74.7%
Dicreatine Malate C₁₂H₂₄N₆O₉ 412.36 66.0%
Creatine Citrate C₁₀H₁₇N₃O₉ 323.25 66.0%
Creatine Pyruvate C₇H₁₃N₃O₄ 219.2 60.0%

Data sourced from PubChem and scientific analyses.[13][14]

Table 2: Comparative Aqueous Solubility of Creatine Forms

Compound Reported Solubility ( g/100 mL at ~25°C) Comments
Creatine Monohydrate ~1.4 Standard benchmark; solubility is a known limitation.
Di-Creatine Citrate Higher than Monohydrate A study reported higher solubility but did not quantify it for this compound.[15][16]
This compound Data Not Available in Peer-Reviewed Literature Frequently claimed to be more soluble than monohydrate, but quantitative, peer-reviewed data is lacking.[4][7]
Creatine Hydrochloride (HCl) Data Not Available in Peer-Reviewed Literature Also marketed based on claims of superior solubility.

Note: The lack of standardized, peer-reviewed solubility data for many creatine salts, including this compound, is a significant gap in the literature. The values are often cited in patents or marketing materials without rigorous experimental validation.[3]

Pharmacokinetics and Cellular Transport

Theoretical Advantage: Enhanced Solubility and Bioavailability

The primary theoretical advantage of this compound is its superior water solubility compared to creatine monohydrate.[2][6] The ionic bond with malic acid, a highly soluble compound, is thought to increase the overall solubility of the molecule.[8] This is hypothesized to lead to:

  • Faster and More Complete Dissolution: Reducing the likelihood of undissolved creatine passing through the gastrointestinal tract.

  • Reduced Gastrointestinal Distress: Issues such as bloating and stomach discomfort, sometimes associated with creatine monohydrate, are often attributed to its poor solubility and osmotic effect of undissolved particles in the gut.[4]

  • Potentially Enhanced Absorption: While not definitively proven, faster dissolution could lead to a more rapid or efficient absorption profile. However, it is critical to note that plasma bioavailability does not always equate to greater muscle uptake.[3]

Cellular Uptake Mechanism

Regardless of its initial form, creatine is transported from the bloodstream into target cells (primarily skeletal muscle) via the sodium- and chloride-dependent creatine transporter, SLC6A8.[17][18] This transport against a large concentration gradient is an active process. The efficiency of this transporter is a key regulator of intracellular creatine levels.[19][20]

G Creatine Creatine Transporter SLC6A8 Transporter Creatine->Transporter Na Na+ Na->Transporter Cl Cl- Cl->Transporter Creatine_in Creatine membrane Sarcolemma (Cell Membrane) Transporter->Creatine_in Co-transport

Figure 1. Cellular uptake of creatine via the SLC6A8 transporter.

Physiological Mechanisms and Signaling Pathways

The Phosphocreatine (PCr) Energy Shuttle

The foundational mechanism of creatine is its role in the PCr energy shuttle. Creatine kinase (CK) catalyzes the reversible phosphorylation of creatine by ATP to form phosphocreatine (PCr) and ADP. During high-intensity exercise, PCr rapidly donates its phosphate (B84403) group to ADP to regenerate ATP, providing immediate energy.

G The Phosphocreatine (PCr) Energy Shuttle cluster_0 High Energy Demand (e.g., Muscle Contraction) cluster_1 Energy Recovery (e.g., Rest) PCr Phosphocreatine (PCr) ATP_prod ATP PCr->ATP_prod Phosphate Donation ADP ADP ADP->ATP_prod Cr_free Creatine (Cr) ATP_prod->Cr_free ATP_rest ATP (from Glycolysis/ OxPhos) PCr_regen Phosphocreatine (PCr) (Energy Store) ATP_rest->PCr_regen Phosphate Donation Cr_rest Creatine (Cr) Cr_rest->PCr_regen ADP_rest ADP PCr_regen->ADP_rest G Creatine's Potential Influence on the Akt/mTOR Anabolic Pathway Creatine Creatine Supplementation Energy ↑ Cellular Energy (ATP/ADP Ratio) Creatine->Energy leads to Swelling ↑ Cell Swelling (Osmotic Effect) Creatine->Swelling leads to Akt Akt (PKB) Energy->Akt activate Swelling->Akt activate IGF1 Growth Factors (e.g., IGF-1) IGF1->Akt activate mTORC1 mTORC1 Akt->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K activates eIF4E 4E-BP1 mTORC1->eIF4E inhibits Synthesis ↑ Muscle Protein Synthesis p70S6K->Synthesis eIF4E->Synthesis inhibition removed

References

The Solubility Profile of Tricreatine Malate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Tricreatine malate (B86768), a compound formed by three creatine (B1669601) molecules attached to one molecule of malic acid, has garnered significant interest in the sports nutrition and pharmaceutical industries. It is often touted as a superior alternative to the more common creatine monohydrate due to its purported enhanced solubility and bioavailability.[1][2] This technical guide provides a comprehensive overview of the current understanding of tricreatine malate's solubility in various solvents, outlines detailed experimental protocols for its determination, and presents relevant biochemical pathways. While direct quantitative solubility data for this compound remains limited in publicly available scientific literature, this guide synthesizes the existing qualitative information and provides comparative data with other creatine salts to inform research and development efforts.

Quantitative Solubility Data

CompoundSolventTemperature (°C)Solubility (g/L)pH of Saturated Solution
This compound WaterNot SpecifiedData Not Available (Qualitatively high)Not Specified
Creatine MonohydrateWater46[5]~7.0[6]
1813.3[7][8]Not Specified
2014[5]~7.0[6]
5034[5]Not Specified
6045[5]Not Specified
Creatine MonohydratePBS (pH 7.2)Not Specified~57.2
Creatine CitrateWater2029[5]3.2[5]
Creatine PyruvateWater2054[5]2.6[5]
Creatine HydrochlorideWater25250 - 1000[6]Acidic[6]

Note: The solubility of creatine monohydrate is temperature-dependent, increasing with higher temperatures. The acidic nature of creatine salts like citrate, pyruvate, and hydrochloride contributes to their enhanced aqueous solubility.[5][6]

Factors Influencing Solubility

The solubility of creatine compounds is influenced by several factors:

  • Temperature: For creatine monohydrate, solubility in water increases linearly with temperature.[5] It is reasonable to assume a similar trend for this compound.

  • pH: Lowering the pH of the solution generally increases the solubility of creatine.[5] This is the principle behind the enhanced solubility of creatine salts.

  • Solvent Polarity: Creatine, being a polar molecule, is expected to have higher solubility in polar solvents like water and lower solubility in non-polar organic solvents.[9] While specific data for this compound in various organic solvents is unavailable, creatine monohydrate is known to be insoluble in ethanol (B145695) and ether.[10]

  • Particle Size: Reducing the particle size (micronization) can increase the dissolution rate, although it does not change the equilibrium solubility.[4]

Experimental Protocols

Accurate determination of solubility is crucial for formulation development. The following are detailed methodologies for key experiments.

Equilibrium Solubility Determination (Shake-Flask Method)

This is a standard method for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound powder

  • Solvent of interest (e.g., deionized water, ethanol, phosphate (B84403) buffer)

  • Thermostatically controlled shaker bath

  • Centrifuge

  • 0.45 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound powder to a known volume of the solvent in a sealed flask.

  • Place the flask in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and centrifuge it to remove any remaining undissolved solids.

  • Filter the clarified supernatant through a 0.45 µm syringe filter.

  • Dilute the filtrate with the mobile phase to a concentration within the calibration range of the HPLC method.

  • Quantify the concentration of dissolved this compound in the diluted sample using a validated HPLC-UV method (see Protocol 3.2).

  • Calculate the solubility based on the dilution factor and express it in g/L.

Quantification of this compound by HPLC-UV

A validated HPLC method is essential for accurate concentration measurement in solubility studies.

Objective: To quantify the concentration of this compound in a solution.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Sodium Phosphate buffer (e.g., 10 mM, pH 6.0)

  • This compound reference standard

Chromatographic Conditions (Example):

  • Mobile Phase: Isocratic elution with 95% 10 mM Sodium Phosphate buffer (pH 6.0) and 5% Acetonitrile.[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection Wavelength: 210 nm.[11]

  • Injection Volume: 10 µL.[11]

  • Column Temperature: 30°C.[11]

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Dilute the filtered samples from the solubility experiment with the mobile phase to fall within the calibration range.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Generate a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_0 Sample Preparation cluster_1 Sample Processing cluster_2 Analysis Add excess this compound to solvent Add excess this compound to solvent Equilibrate in shaker bath (24-48h) Equilibrate in shaker bath (24-48h) Add excess this compound to solvent->Equilibrate in shaker bath (24-48h) Centrifuge to pellet undissolved solid Centrifuge to pellet undissolved solid Equilibrate in shaker bath (24-48h)->Centrifuge to pellet undissolved solid Attain Equilibrium Filter supernatant (0.45 µm) Filter supernatant (0.45 µm) Centrifuge to pellet undissolved solid->Filter supernatant (0.45 µm) Dilute filtrate Dilute filtrate Filter supernatant (0.45 µm)->Dilute filtrate Clarified Sample Quantify by HPLC-UV Quantify by HPLC-UV Dilute filtrate->Quantify by HPLC-UV Calculate Solubility (g/L) Calculate Solubility (g/L) Quantify by HPLC-UV->Calculate Solubility (g/L) G This compound (Oral Ingestion) This compound (Oral Ingestion) Dissolution in GI Tract Dissolution in GI Tract This compound (Oral Ingestion)->Dissolution in GI Tract Absorption into Bloodstream Absorption into Bloodstream Dissolution in GI Tract->Absorption into Bloodstream Creatine & Malate Creatine Transporter (CreaT) Creatine Transporter (CreaT) Absorption into Bloodstream->Creatine Transporter (CreaT) Muscle Cell Muscle Cell Creatine Transporter (CreaT)->Muscle Cell Uptake Phosphocreatine (PCr) Phosphocreatine (PCr) Muscle Cell->Phosphocreatine (PCr) Phosphorylation ATP Regeneration ATP Regeneration Phosphocreatine (PCr)->ATP Regeneration Energy Buffer

References

Methodological & Application

Application Note: Quantification of Tricreatine Malate in Human Plasma via High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tricreatine malate (B86768) is a popular dietary supplement formed by the combination of three creatine (B1669601) molecules with one molecule of malic acid. Upon ingestion, it is understood that the acidic environment of the stomach causes the dissociation of this compound into its constituent parts: creatine and malic acid, which are then absorbed. Creatine plays a pivotal role in cellular energy metabolism, particularly in muscle and brain tissues, by recycling adenosine (B11128) triphosphate (ATP). Therefore, the quantification of tricreatine malate in plasma is indirectly achieved by measuring the concentration of its active component, creatine.

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of creatine in human plasma. This method is applicable for pharmacokinetic studies, clinical diagnostics, and metabolic research involving the administration of this compound. The protocol employs a reversed-phase C18 column with UV detection, providing a reliable and reproducible approach.

Experimental Protocols

This section outlines the necessary materials, equipment, and step-by-step procedures for the quantification of creatine in human plasma.

Materials and Reagents:

  • Creatine monohydrate (>99% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Potassium phosphate (B84403) monobasic (KH₂PO₄)

  • Orthophosphoric acid (H₃PO₄)

  • Water (HPLC grade)

  • Human plasma (drug-free)

  • 0.45 µm syringe filters

Equipment:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

  • Micropipettes

Preparation of Solutions:

  • Mobile Phase Preparation: A potassium phosphate monobasic solution (e.g., 50 mM) should be prepared and its pH adjusted to 4.0 using orthophosphoric acid.

  • Standard Stock Solution: A stock solution of 1 mg/mL creatine monohydrate can be prepared by accurately weighing and dissolving it in the mobile phase.[1]

  • Working Standard Solutions: A series of working standard solutions should be prepared by diluting the stock solution with the mobile phase to achieve concentrations covering the desired analytical range (e.g., 5 µg/mL to 100 µg/mL).[1]

Sample Preparation (Plasma):

  • Pipette 200 µL of human plasma into a microcentrifuge tube.

  • Add 400 µL of acetonitrile to precipitate plasma proteins.[1]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[1]

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[1]

HPLC Conditions:

  • Column: Reversed-phase C18 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: 50 mM Potassium phosphate monobasic (pH 4.0)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Data Presentation

The quantitative performance of this HPLC method has been validated for its suitability in analyzing plasma creatine. The key validation parameters are summarized in the table below. These values are representative and may vary based on specific instrumentation and laboratory conditions.

Validation Parameter Result Reference
Linearity Range1 - 100 µg/mL[2][3]
Lower Limit of Quantification (LLOQ)5 mg/L in plasma[1][4]
AccuracyBelow 12%[1]
Precision (RSD)Below 6%[1]
Recovery97% - 107%[5]

Visualizations

Diagram 1: Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis plasma 1. 200 µL Human Plasma acetonitrile 2. Add 400 µL Acetonitrile plasma->acetonitrile vortex 3. Vortex for 1 min acetonitrile->vortex centrifuge 4. Centrifuge at 10,000 x g vortex->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant filter 6. Filter through 0.45 µm filter supernatant->filter hplc HPLC System (C18 Column, UV Detector) filter->hplc data Data Acquisition & Quantification hplc->data

Caption: Workflow for plasma sample preparation and HPLC analysis.

Diagram 2: Creatine Metabolism Pathway

G cluster_synthesis Creatine Synthesis cluster_energy Energy Metabolism cluster_degradation Degradation Arginine Arginine Guanidinoacetate Guanidinoacetate Arginine->Guanidinoacetate AGAT Glycine Glycine Glycine->Guanidinoacetate Ornithine Ornithine Creatine Creatine Guanidinoacetate->Creatine GAMT SAM S-adenosyl methionine SAH S-adenosyl homocysteine SAM->SAH Creatine_Met Creatine Creatine->Creatine_Met Creatine_Deg Creatine Creatine->Creatine_Deg Phosphocreatine Phosphocreatine Creatine_Met->Phosphocreatine Creatine Kinase Phosphocreatine->Creatine_Met Creatine Kinase ATP ATP ADP ADP ATP->ADP ADP->ATP Creatinine Creatinine Creatine_Deg->Creatinine Non-enzymatic Excretion Excretion Creatinine->Excretion Renal Excretion

Caption: Simplified overview of creatine synthesis and metabolism.

References

Application Note: A Robust LC-MS/MS Method for the Quantification of Tricreatine Malate in Dietary Supplements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricreatine malate (B86768), a popular ingredient in dietary supplements, is a compound formed by three creatine (B1669601) molecules and one malic acid molecule.[1] Its purported benefits include enhanced stability, solubility, and absorption over creatine monohydrate.[2] This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of tricreatine malate in raw materials and finished supplement products. The described methodology offers high sensitivity and selectivity, crucial for quality control and regulatory compliance in the development and manufacturing of sports nutrition products.

Introduction

Creatine is a widely researched and utilized ergogenic aid known to improve strength, power output, and muscle mass.[3] Various forms of creatine have been developed to enhance its physicochemical properties, with this compound being a prominent example. This compound is synthesized by binding three molecules of creatine to one molecule of malic acid.[1][4] The presence of malic acid, an intermediate in the Krebs cycle, is suggested to offer additional metabolic benefits. Given the increasing popularity of this compound, a reliable analytical method is imperative for manufacturers to ensure product quality, verify label claims, and conduct pharmacokinetic studies.

LC-MS/MS offers unparalleled selectivity and sensitivity for the analysis of compounds in complex matrices, making it the ideal technique for the quantification of creatine and its derivatives.[5][6] While specific methods for this compound are not extensively published, methods for creatine and creatinine (B1669602) are well-established and can be adapted.[5][7] This protocol outlines a hydrophilic interaction liquid chromatography (HILIC) LC-MS/MS method designed to separate and quantify both the creatine and malic acid components of this compound.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (≥99% purity)

  • Creatine reference standard (≥99% purity)

  • Malic Acid reference standard (≥99% purity)

  • Creatine-d3 isotopic internal standard (IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Dietary supplement samples containing this compound

Sample Preparation
  • Standard Preparation:

    • Prepare individual stock solutions of this compound, creatine, and malic acid in ultrapure water at a concentration of 1 mg/mL.

    • Prepare a working standard solution by diluting the stock solutions to desired concentrations.

    • Prepare a stock solution of the internal standard (Creatine-d3) in methanol at 1 mg/mL.

    • Prepare a working internal standard solution by diluting the stock IS solution to 1 µg/mL with 50:50 acetonitrile/water.

  • Sample Preparation:

    • Accurately weigh 100 mg of the powdered supplement sample.

    • Dissolve the sample in 100 mL of ultrapure water in a volumetric flask.

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Filter the solution through a 0.22 µm PVDF syringe filter.

    • Perform a serial dilution of the filtered sample with ultrapure water to fall within the calibration curve range.

    • To 100 µL of the diluted sample, add 100 µL of the working internal standard solution.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

ParameterCondition
LC System Agilent 1290 Infinity II or equivalent
Column Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 95% B to 50% B over 5 min, hold at 50% B for 2 min, return to 95% B and equilibrate for 3 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry:

ParameterCondition
MS System Sciex QTRAP 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 4500 V
Source Temperature 550°C
Gas 1 (Nebulizer) 50 psi
Gas 2 (Heater) 60 psi
Curtain Gas 35 psi

MRM Transitions:

AnalyteQ1 (m/z)Q3 (m/z)Collision Energy (eV)
Creatine 132.190.125
Creatine-d3 (IS) 135.193.125
Malic Acid 133.0115.015

Data Presentation

The following table summarizes the expected quantitative performance of the method.

AnalyteLinearity (R²)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)
Creatine >0.995595-105<5
Malic Acid >0.9951092-108<7

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Dietary Supplement Sample dissolve Dissolution in Water & Sonication sample->dissolve filter Filtration (0.22 µm) dissolve->filter dilute Serial Dilution filter->dilute add_is Addition of Internal Standard dilute->add_is lc HILIC Separation add_is->lc ms Tandem Mass Spectrometry (MRM) lc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification calibrate->quantify

Caption: Experimental workflow for this compound analysis.

logical_relationship Tricreatine_Malate This compound in Solution Creatine Creatine Cations (x3) Tricreatine_Malate->Creatine Dissociation Malic_Acid Malate Anion (x1) Tricreatine_Malate->Malic_Acid Dissociation LC_Separation LC Separation (HILIC) Creatine->LC_Separation Malic_Acid->LC_Separation ESI_Source ESI Source (Positive Ionization) LC_Separation->ESI_Source Mass_Analyzer Tandem Mass Analyzer (Q1/Q3) ESI_Source->Mass_Analyzer Detection Detection & Quantification Mass_Analyzer->Detection

Caption: Logical relationship of this compound analysis.

Discussion

This application note details a highly selective and sensitive LC-MS/MS method for the quantification of this compound in dietary supplements. By targeting both the creatine and malic acid components, this method provides a comprehensive assessment of the compound's presence and purity. The use of a HILIC column is advantageous for retaining and separating the highly polar creatine and malic acid molecules.[8] The stable isotope-labeled internal standard for creatine ensures high accuracy and precision by compensating for matrix effects and variations in instrument response.

The presented method is ready for validation in accordance with relevant regulatory guidelines. Key validation parameters should include linearity, accuracy, precision, selectivity, and stability. This robust analytical tool will be invaluable for quality control laboratories and researchers in the field of sports nutrition and dietary supplement development.

References

Application Notes and Protocols for In Vitro Muscle Cell Culture with Tricreatine Malate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for the in vitro culture of myoblasts and their differentiation into myotubes, with a specific focus on the application of tricreatine malate (B86768) as a supplement to enhance myogenesis. This document outlines detailed methodologies for cell culture, tricreatine malate preparation, and various analytical assays to quantify the effects on muscle cell proliferation, differentiation, and metabolism. The provided protocols are designed to be adaptable for both the C2C12 mouse myoblast cell line and primary human skeletal myoblasts. Additionally, this document includes structured data tables for easy comparison of expected quantitative outcomes and Graphviz diagrams to visualize key experimental workflows and signaling pathways.

Introduction

Skeletal muscle regeneration and hypertrophy are critical areas of research in fields ranging from sports science to the development of therapeutics for muscle wasting diseases. In vitro models of myogenesis, utilizing cultured muscle precursor cells (myoblasts), are invaluable tools for studying the cellular and molecular mechanisms governing these processes.[1][2] Creatine (B1669601), a naturally occurring compound pivotal to cellular energy homeostasis, has been shown to promote muscle-specific protein synthesis and enhance the differentiation of myogenic cells.[3][4] While creatine monohydrate is the most studied form, this compound, a salt of creatine and malic acid, is proposed to have enhanced solubility and bioavailability, potentially offering advantages in cell culture applications.

This protocol provides a detailed framework for investigating the effects of this compound on myoblast proliferation and differentiation. The methodologies described herein are based on established protocols for creatine supplementation in muscle cell culture.[5][6]

Materials and Reagents

Cell Lines:

  • C2C12 mouse myoblast cell line (ATCC® CRL-1772™)

  • Primary human skeletal myoblasts (HSkM)

Media and Supplements:

  • Growth Medium (GM): High-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[7]

  • Differentiation Medium (DM): High-glucose DMEM supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.[8]

  • This compound

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • 0.25% Trypsin-EDTA

  • Sterile, deionized water

Labware:

  • Sterile cell culture flasks (T-25, T-75)

  • Sterile multi-well plates (6-well, 12-well, 96-well)

  • Sterile conical tubes (15 mL, 50 mL)

  • Sterile serological pipettes

  • Sterile pipette tips

  • Cell scraper

Experimental Protocols

Preparation of this compound Stock Solution
  • Dissolution: To prepare a 200 mM stock solution of this compound, dissolve the appropriate amount in sterile, deionized water. Gently warm the solution to a maximum of 50°C to aid dissolution.[9] Avoid higher temperatures to prevent degradation.[9]

  • Sterilization: Once fully dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter.[9]

  • Aliquoting and Storage: Dispense the sterile stock solution into single-use aliquots and store at -20°C for up to one month or at -80°C for up to six months to maintain stability.[9] Avoid repeated freeze-thaw cycles.[9]

C2C12 Cell Culture and Differentiation
  • Cell Thawing and Seeding:

    • Rapidly thaw a cryopreserved vial of C2C12 myoblasts in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed Growth Medium (GM).

    • Centrifuge at 200 x g for 3 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in fresh GM.

    • Seed the cells into a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.[7]

  • Cell Proliferation and Passaging:

    • Culture the C2C12 myoblasts in GM, changing the medium every 2 days.

    • When the cells reach 70-80% confluency, passage them to maintain their myogenic potential.[7]

    • To passage, wash the cells with PBS, then add 2 mL of 0.25% Trypsin-EDTA and incubate for 1-2 minutes at 37°C until the cells detach.

    • Neutralize the trypsin with 8 mL of GM and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh GM and seed into new flasks at a 1:3 to 1:4 ratio.[7]

  • Induction of Myogenic Differentiation:

    • Seed C2C12 myoblasts into multi-well plates at a density of 5 x 10^4 cells/cm^2 in GM.

    • Allow the cells to reach approximately 80% confluency.

    • To induce differentiation, aspirate the GM, wash the cells once with PBS, and replace the medium with Differentiation Medium (DM).[8]

    • For the experimental group, supplement the DM with the desired final concentration of this compound (e.g., 5 mM). For the control group, use unsupplemented DM.

    • Change the DM (with or without this compound) every 24 hours.[8]

    • Myotube formation should be observable within 3-5 days.

Primary Human Skeletal Myoblast (HSkM) Culture and Differentiation
  • Cell Culture:

    • HSkM culture and expansion can be performed following established protocols, often using specialized myoblast growth media.[10]

    • Cells are typically seeded at a density of 1,500 cells/cm^2 and fed every other day until confluent.[10]

  • Differentiation:

    • To induce differentiation in confluent HSkM, switch the growth medium to a differentiation medium, which typically consists of DMEM with 2% equine serum.[10]

    • Supplement the differentiation medium with this compound as described for C2C12 cells.

Analytical Assays
  • Seed myoblasts in a 96-well plate at a density of 5 x 10^3 cells/well in GM with and without this compound.

  • At desired time points (e.g., 24, 48, 72 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Myogenic Index:

    • After 3-5 days of differentiation, fix the cells with 4% paraformaldehyde.

    • Stain the cells with an antibody against a muscle-specific protein (e.g., Myosin Heavy Chain) and a nuclear counterstain (e.g., DAPI).

    • The myogenic index is calculated as the percentage of nuclei located within myotubes (defined as cells with ≥ 2 nuclei) relative to the total number of nuclei.[12]

  • Creatine Kinase Activity Assay:

    • Creatine kinase (CK) activity is a marker of muscle differentiation.[13]

    • At various time points during differentiation, lyse the cells and measure CK activity using a commercially available kit according to the manufacturer's instructions.

  • The Surface Sensing of Translation (SUnSET) method uses puromycin (B1679871) to measure global protein synthesis.[14]

  • During the final 30 minutes of the experiment, add 1 µM puromycin to the culture medium.[15]

  • Lyse the cells and perform a Western blot using an anti-puromycin antibody to detect puromycin-incorporated peptides.[16]

  • Quantify the band intensity and normalize to total protein content.[16]

  • ATP Assay:

    • Intracellular ATP levels can be measured to assess the energetic state of the cells.[17]

    • Lyse the cells and measure ATP using a luciferase-based ATP assay kit according to the manufacturer's protocol.[18][19] The luminescent signal is directly proportional to the ATP concentration.[18]

  • Lactate (B86563) Production Assay:

    • Lactate production is an indicator of glycolytic activity.[20]

    • Collect the cell culture medium at different time points.

    • Measure the lactate concentration in the medium using a colorimetric or fluorometric lactate assay kit.

Data Presentation

Table 1: Expected Effects of this compound on Myoblast Proliferation and Differentiation

ParameterControl (No Treatment)This compound (5 mM)Expected Fold ChangeReference
Proliferation
Cell Number (72h)BaselineIncreased~1.2 - 1.5[3]
Differentiation
Myogenic Index (Day 5)BaselineIncreased~1.4[6]
Creatine Kinase ActivityBaselineIncreasedVariable[13]
Myosin Heavy Chain ExpressionBaselineIncreased> 10[6]
Protein Synthesis
Puromycin IncorporationBaselineIncreased~1.2 - 1.5[6]
Metabolism
Intracellular ATPBaselineIncreasedVariable[21]
Lactate ProductionBaselineDecreasedVariable[22][23]

Note: The expected fold changes are estimates based on studies using creatine monohydrate and may vary depending on the specific experimental conditions.

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_0 Phase 1: Cell Culture cluster_1 Phase 2: Treatment & Differentiation cluster_2 Phase 3: Analysis Thaw & Seed Myoblasts Thaw & Seed Myoblasts Proliferation in GM Proliferation in GM Thaw & Seed Myoblasts->Proliferation in GM 2-3 days Induce Differentiation Induce Differentiation Proliferation in GM->Induce Differentiation Reach 80% Confluency DM + this compound DM + this compound Induce Differentiation->DM + this compound Experimental DM Only DM Only Induce Differentiation->DM Only Control Culture for 3-5 days Culture for 3-5 days DM + this compound->Culture for 3-5 days DM Only->Culture for 3-5 days Proliferation Assay (MTT) Proliferation Assay (MTT) Culture for 3-5 days->Proliferation Assay (MTT) Differentiation Assays (Myogenic Index, CK Activity) Differentiation Assays (Myogenic Index, CK Activity) Culture for 3-5 days->Differentiation Assays (Myogenic Index, CK Activity) Protein Synthesis Assay (SUnSET) Protein Synthesis Assay (SUnSET) Culture for 3-5 days->Protein Synthesis Assay (SUnSET) Metabolic Assays (ATP, Lactate) Metabolic Assays (ATP, Lactate) Culture for 3-5 days->Metabolic Assays (ATP, Lactate)

Caption: Experimental workflow for in vitro muscle cell culture with this compound.

Creatine-Mediated Signaling Pathway in Myogenesis

This compound This compound Creatine Transporter Creatine Transporter This compound->Creatine Transporter Intracellular Creatine Intracellular Creatine Creatine Transporter->Intracellular Creatine Phosphocreatine Phosphocreatine Intracellular Creatine->Phosphocreatine Akt/PKB Akt/PKB Intracellular Creatine->Akt/PKB p38 MAPK p38 MAPK Intracellular Creatine->p38 MAPK ATP Regeneration ATP Regeneration Phosphocreatine->ATP Regeneration mTOR mTOR Akt/PKB->mTOR MyoD MyoD p38 MAPK->MyoD Protein Synthesis Protein Synthesis mTOR->Protein Synthesis Myotube Formation Myotube Formation MyoD->Myotube Formation Protein Synthesis->Myotube Formation

Caption: Key signaling pathways activated by creatine in muscle cells.[6][24]

References

Assessing Tricreatine Malate Efficacy in Rodent Exercise Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note AN-TCM2025

Introduction

Tricreatine malate (B86768) is a compound formed by binding three creatine (B1669601) molecules with one molecule of malic acid. Theoretically, this formulation is suggested to offer enhanced solubility and bioavailability compared to the extensively studied creatine monohydrate.[1][2] Malic acid itself is a key intermediate in the Krebs cycle, suggesting a potential synergistic effect on energy production.[1][3] However, it is critical to note that robust scientific evidence from rodent exercise models specifically investigating tricreatine malate is currently lacking. The majority of preclinical research on creatine's ergogenic effects has utilized creatine monohydrate.[4][5][6][7][8][9][10][11][12][13][14][15][16][17]

This document provides a comprehensive set of protocols and application notes for assessing the efficacy of creatine supplementation in rodent exercise models, based on established methodologies for creatine monohydrate. These protocols can be adapted for the investigation of this compound to generate foundational data on its potential as an ergogenic aid. The primary objective is to evaluate the effects of supplementation on exercise performance, muscle bioenergetics, and markers of muscle damage.

Principle of Action

Creatine supplementation aims to increase intramuscular stores of creatine and phosphocreatine (B42189) (PCr).[4] During high-intensity exercise, PCr serves as a rapid phosphate (B84403) donor for the regeneration of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[4] By increasing the PCr pool, creatine supplementation is hypothesized to enhance performance in short-duration, high-intensity activities and improve training adaptations.[9] The inclusion of malate in this compound may further support energy production through its role in the citric acid cycle.[1]

Experimental Protocols

Protocol 1: Assessment of Endurance Performance in Rats

This protocol is adapted from studies evaluating the effect of creatine monohydrate on running endurance in rats.[5][7]

1. Animal Model:

  • Species: Male Sprague-Dawley rats

  • Age: 90 days old at the start of the experiment[4]

  • Housing: Individual housing in metabolic cages to monitor food and water intake, with a 12-hour light/dark cycle.[4]

  • Acclimatization: Allow a one-week acclimatization period before the start of the experimental procedures.

2. Supplementation Protocol:

  • Experimental Group: this compound dissolved in drinking water. The dosage should be calculated based on the molecular weight to provide an equivalent amount of creatine as effective doses of creatine monohydrate (e.g., 60 mg/day).[4]

  • Control Group: Placebo (e.g., water without supplementation).

  • Duration: 28 days of continuous supplementation.[5][7]

3. Exercise Protocol (Treadmill Running):

  • Apparatus: Rodent treadmill with adjustable speed and incline.

  • Training Regimen:

    • Frequency: 5 days a week for 4 weeks.[4]

    • Protocol: Mixed aerobic-anaerobic training: 40 minutes at 27 m/min with a 15% incline.[4]

    • Performance Test: Conduct a baseline sprint test to exhaustion before the start of the supplementation and training period. Repeat the test at the end of the 28-day period. The test involves progressively increasing the treadmill speed until the rat is unable to continue running. Record the total distance run.[5][7]

4. Outcome Measures:

  • Primary: Total distance run during the sprint-to-exhaustion test.

  • Secondary:

    • Body weight measured weekly.

    • Food and water consumption measured daily.

    • Blood lactate (B86563) levels pre- and post-exercise performance test.

    • Muscle tissue collection (gastrocnemius, soleus) at the end of the study for biochemical analysis (creatine, phosphocreatine, ATP).

Protocol 2: Assessment of Muscle Strength and Fatigue Resistance in Rats

This protocol is based on methodologies used to evaluate the impact of creatine monohydrate on muscle contractile properties.[4][16]

1. Animal Model:

  • Species: Male Sprague-Dawley rats

  • Age: Young adult

  • Groups:

    • Control (No training, no supplementation)

    • Training only

    • Training + this compound supplementation

2. Supplementation Protocol:

  • Dosage: An oral gavage of this compound at a dose equivalent to 0.5 g/kg body weight per day of creatine monohydrate.[16]

  • Duration: 4 weeks.[16]

3. High-Resistance Training Protocol:

  • Target Muscle: Tibialis anterior muscle.

  • Procedure: Involve surgical attachment of electrodes to stimulate the peroneal nerve, inducing muscle contraction against a load. The training consists of multiple sets of contractions several times a week.

4. Outcome Measures:

  • In-situ Muscle Contractile Properties:

    • At the end of the 4-week period, anesthetize the rats and surgically expose the tibialis anterior muscle.

    • Measure initial twitch tension (F0) and maximum tetanic tension (Fmax) in response to electrical stimulation.[4]

    • Assess fatigue resistance by measuring the decline in force production during a prolonged period of repeated contractions.[4]

  • Muscle Mass: Excise and weigh the tibialis anterior muscle (wet and dry weight).[16]

Data Presentation

Table 1: Hypothetical Performance Data for this compound Supplementation in a Rat Endurance Model

GroupNBaseline Distance (m)Final Distance (m)% Change
Control10135.5 ± 12.1105.2 ± 15.8-22.4%
This compound10132.8 ± 14.5210.5 ± 20.3*+58.5%

*Data are presented as Mean ± SEM. *p < 0.05 compared to the control group. This table is a hypothetical representation based on typical results from creatine monohydrate studies.[5][7]

Table 2: Hypothetical Muscle Contractile Properties Data for this compound Supplementation in a Rat Strength Model

GroupNInitial Twitch Tension (gf)Maximum Tetanic Tension (gf)Time to Fatigue (s)
Control846.5 ± 0.962.5 ± 1.2415.7 ± 5.1
This compound850.2 ± 0.769.1 ± 1.0460.3 ± 3.5*

*Data are presented as Mean ± SEM. *p < 0.05 compared to the control group. This table is a hypothetical representation based on typical results from creatine monohydrate studies.[4]

Visualizations

Signaling Pathways and Experimental Workflows

ATP_Resynthesis_Pathway cluster_muscle_cell Muscle Cell ATP ATP ADP ADP + Pi ATP->ADP Muscle Contraction ADP->ATP ATP Resynthesis PCr Phosphocreatine (PCr) Cr Creatine (Cr) PCr->Cr Phosphate Donation CK Creatine Kinase PCr->CK Cr->PCr ATP-mediated rephosphorylation Cr->CK CK->ADP

Caption: ATP-PCr energy system for rapid ATP regeneration in muscle cells.

Experimental_Workflow start Start: Rodent Acclimatization groups Group Allocation (Control vs. This compound) start->groups supplementation Supplementation Period (e.g., 28 days) groups->supplementation training Exercise Training Protocol (e.g., Treadmill Running) groups->training performance_test Performance Testing (e.g., Time to Exhaustion) supplementation->performance_test training->performance_test tissue_collection Tissue and Blood Collection performance_test->tissue_collection analysis Biochemical and Histological Analysis tissue_collection->analysis end End: Data Analysis and Interpretation analysis->end

Caption: General experimental workflow for assessing this compound efficacy.

References

Application Notes and Protocols for Tricreatine Malate in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricreatine malate (B86768) is a compound formed by three creatine (B1669601) molecules attached to one molecule of malic acid. It is purported to offer advantages over the more extensively studied creatine monohydrate, such as enhanced solubility and potentially reduced gastrointestinal distress. While human anecdotal evidence and data from supplement manufacturers suggest similar dosages to creatine monohydrate, there is a notable scarcity of dedicated preclinical studies on tricreatine malate. Therefore, these application notes primarily derive dosage calculations and experimental protocols from preclinical studies conducted with creatine monohydrate, providing a foundational framework for investigating this compound. Researchers should consider these recommendations as a starting point and may need to perform dose-response studies to establish the optimal dosage for this compound in their specific preclinical models.

The primary mechanism of action for the creatine component is the augmentation of intracellular creatine and phosphocreatine (B42189) stores, leading to enhanced ATP regeneration, particularly in tissues with high energy demands like skeletal muscle and the brain. This is thought to activate anabolic signaling pathways such as the Akt/mTOR pathway, promoting muscle protein synthesis.[1][2][3] The malate component is an intermediate in the Krebs cycle and may contribute to energy production.

Data Presentation: Dosage Calculations

Dosage conversion from human to animal models is crucial for the relevance of preclinical findings. The most common method for this conversion is allometric scaling, which is based on the body surface area. The following tables provide a guide for calculating the Human Equivalent Dose (HED) from animal dosages and for determining appropriate dosages for preclinical studies based on common human supplementation protocols.

Table 1: Allometric Scaling Factors for Dose Conversion Between Humans and Various Animal Species

SpeciesBody Weight (kg)Body Surface Area (m²)Km Factor (Body Weight / Body Surface Area)Km Ratio (Animal Km / Human Km)
Human601.6237-
Mouse0.020.006630.081
Rat0.150.02560.162
Rabbit1.80.15120.324
Dog100.5200.541

Data adapted from FDA guidelines.

To calculate the Human Equivalent Dose (HED) from an animal dose: HED (mg/kg) = Animal dose (mg/kg) × (Animal Km / Human Km)

To calculate the Animal Equivalent Dose (AED) from a human dose: AED (mg/kg) = Human dose (mg/kg) × (Human Km / Animal Km)

Table 2: Summary of Creatine Monohydrate Dosages Used in Preclinical Rodent Studies

Animal ModelDosageRoute of AdministrationStudy DurationKey Findings
Wistar Rats2 g/kg of foodOral (in feed)10 weeksIncreased lean mass (in combination with exercise)[4]
Wistar Rats2% creatine-supplemented dietOral (in feed)2 weeksLowered plasma homocysteine concentrations in a uremia model[5]
Sprague-Dawley Rats2% or 4% w/w creatine monohydrate in chowOral (in feed)5 weeksAltered depression-like behavior in a sex-dependent manner[6]
Mice0.3 mg/kg body weightOral gavage8 weeksPotential anti-inflammatory effects and reduction in tissue fibrosis in a muscular dystrophy model[7]
Mice (HD model)1%, 2%, or 3% creatine in dietOral (in feed)Variable (until death)Improved survival and motor performance (2% was most effective)[8]
Male and Female Rats75 mg/kg (maintenance dose)OralRemainder of experimental periodNo significant impact on spatial working memory[9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in preclinical creatine supplementation studies. These can be adapted for studies involving this compound.

Protocol 1: Assessment of Muscle Hypertrophy and Body Composition in Rodents

Objective: To evaluate the effect of this compound supplementation on muscle mass and overall body composition.

Animal Model: Male Wistar rats (8 weeks old).

Experimental Groups:

  • Control Group: Standard chow.

  • This compound Group: Standard chow supplemented with this compound.

  • Control + Exercise Group: Standard chow and a defined exercise protocol.

  • This compound + Exercise Group: Supplemented diet and the exercise protocol.

Supplementation Protocol:

  • Dosage: Based on an estimated human dose of 5g/day, the rat equivalent dose would be approximately 0.31 g/kg body weight. This can be incorporated into the feed. For example, a 2% creatine-supplemented diet has been used in previous studies.[5]

  • Administration: The supplement is mixed into the powdered standard chow. Food intake should be monitored daily to calculate the exact dosage consumed.

Exercise Protocol (Treadmill):

  • Acclimatization: Acclimate rats to the treadmill for 5 days (10 min/day at 10 m/min).

  • Training: 5 days/week for 8 weeks. Each session consists of a 5-minute warm-up at 10 m/min, followed by 30 minutes at 20 m/min with a 5° incline.

Outcome Measures:

  • Body Weight: Measured weekly.

  • Body Composition: Assessed at baseline and at the end of the study using Dual-Energy X-ray Absorptiometry (DEXA) to determine lean mass and fat mass.

  • Muscle Mass: At the end of the study, animals are euthanized, and specific muscles (e.g., gastrocnemius, soleus, tibialis anterior) are dissected and weighed.

  • Histological Analysis: Muscle cross-sections can be stained with Hematoxylin and Eosin (H&E) to measure muscle fiber cross-sectional area.

Protocol 2: Evaluation of Signaling Pathway Activation in Muscle Tissue

Objective: To determine if this compound supplementation activates the Akt/mTOR signaling pathway in skeletal muscle.

Animal Model: Male C57BL/6 mice (8-10 weeks old).

Experimental Groups:

  • Control Group: Vehicle (e.g., saline) administration.

  • This compound Group: Acute dose of this compound.

Supplementation Protocol:

  • Dosage: A single oral gavage of this compound (e.g., 300 mg/kg body weight).

  • Time Course: Tissues are collected at various time points post-administration (e.g., 1, 3, 6, and 24 hours) to assess the temporal activation of signaling pathways.

Tissue Collection and Analysis:

  • Mice are euthanized at the designated time points.

  • Gastrocnemius muscles are rapidly dissected, flash-frozen in liquid nitrogen, and stored at -80°C.

  • Western Blotting:

    • Muscle tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of Akt, mTOR, and p70S6K.

    • After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Band intensities are quantified using densitometry software.

Visualization of Signaling Pathways and Workflows

Creatine and Akt/mTOR Signaling Pathway

Creatine_Akt_mTOR_Pathway Creatine Creatine Supplementation (this compound) PCr Increased Intracellular Phosphocreatine (PCr) Creatine->PCr ATP Enhanced ATP Regeneration PCr->ATP IGF1 IGF-1 ATP->IGF1 Upregulates PI3K PI3K IGF1->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K Protein_Synthesis Muscle Protein Synthesis and Hypertrophy p70S6K->Protein_Synthesis

Caption: Creatine's influence on the Akt/mTOR signaling pathway.

Malic Acid and the Krebs Cycle

Krebs_Cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Caption: The role of malate as an intermediate in the Krebs Cycle.

General Experimental Workflow for Preclinical Evaluation

Experimental_Workflow Animal_Model Animal Model Selection (e.g., Rats, Mice) Dosage_Calculation Dosage Calculation (Allometric Scaling) Animal_Model->Dosage_Calculation Supplementation Supplementation Period (e.g., 4-8 weeks) Dosage_Calculation->Supplementation Outcome_Assessment Outcome Assessment (e.g., Muscle Mass, Signaling Pathways) Supplementation->Outcome_Assessment Data_Analysis Data Analysis and Interpretation Outcome_Assessment->Data_Analysis

Caption: A generalized workflow for preclinical studies of this compound.

References

Preparing Stable Stock Solutions of Tricreatine Malate for Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tricreatine malate (B86768) is a compound formed by three creatine (B1669601) molecules attached to one molecule of malic acid. It is gaining interest in cellular research due to its potential for increased solubility and bioavailability compared to the more commonly studied creatine monohydrate.[1][2] Creatine plays a crucial role in cellular energy metabolism, particularly in tissues with high energy demands, by regenerating ATP. Supplementing cells with tricreatine malate in vitro can be instrumental for studies related to energy metabolism, muscle cell differentiation, and neuroprotection.

However, the stability of creatine in aqueous solutions is a critical factor for reproducible experimental outcomes. Creatine can degrade into its inactive byproduct, creatinine (B1669602), in a temperature and pH-dependent manner.[3] Generally, lower pH and higher temperatures accelerate this degradation.[3] Therefore, proper preparation and storage of this compound stock solutions are essential for accurate and reliable cell-based assays. These application notes provide detailed protocols for preparing stable, sterile stock solutions of this compound and an overview of its relevant cellular signaling pathways.

Data Presentation

The following tables summarize key quantitative data regarding the solubility and stability of creatine compounds. While specific quantitative data for this compound is limited in publicly available literature, the information provided for the closely related creatine monohydrate and other creatine salts offers valuable guidance.

Table 1: Solubility of Creatine Compounds in Water

CompoundTemperature (°C)Solubility (g/L)Notes
Creatine Monohydrate2014Forms a neutral pH solution (around 7.0).
Tricreatine Citrate2029Forms an acidic solution (pH 3.2), which increases solubility but can decrease stability.
This compound 20>14 Reported to be more soluble than creatine monohydrate, but a precise g/L value is not readily available. Empirical determination is recommended for high concentrations.

Table 2: Stability of Creatine in Aqueous Solution

CompoundStorage ConditionDegradation RateReference
Creatine MonohydratepH 7.5, 25°CRelatively stable[3]
Creatine MonohydratepH 3.5, 25°CSignificant degradation (21% after 3 days)[3]
Tricreatine Citrate40°CIncreased creatinine levels after 28 days[3]
This compound 4°C in neutral pH buffer Recommended for short-term storage to minimize degradation. Inferred from general creatine stability principles.
This compound -20°C or -80°C in neutral pH buffer Recommended for long-term storage. Inferred from general creatine stability principles.

Experimental Protocols

Protocol 1: Preparation of a Sterile this compound Stock Solution

This protocol details the preparation of a sterile this compound stock solution for use in cell culture applications.

Materials:

  • This compound powder (high purity)

  • Sterile, cell culture-grade water or Phosphate-Buffered Saline (PBS)

  • Sterile 50 mL conical tubes

  • Sterile magnetic stir bar and stir plate (optional)

  • 0.22 µm sterile syringe filter

  • Sterile syringes

  • Sterile, nuclease-free microcentrifuge tubes or cryovials for aliquoting

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.

  • Dissolving:

    • Transfer the powder to a sterile 50 mL conical tube.

    • Add a sterile magnetic stir bar if using a stir plate.

    • Add the desired volume of sterile water or PBS to achieve the target concentration. Given that this compound is more soluble than creatine monohydrate, concentrations higher than 14 g/L at room temperature should be achievable. However, for initial experiments, it is advisable to start with a concentration known to be soluble for creatine monohydrate (e.g., 10-14 g/L) and empirically test higher concentrations if needed.

    • Cap the tube securely and vortex or place it on a magnetic stir plate until the powder is completely dissolved. The solution should be clear and free of particulates. Gentle warming (e.g., to 37°C) can aid dissolution, but prolonged heating should be avoided to prevent degradation.

  • Sterilization:

    • Draw the this compound solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Filter-sterilize the solution into a new sterile conical tube. This step is crucial for preventing microbial contamination of your cell cultures.

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into single-use aliquots in sterile, nuclease-free microcentrifuge tubes or cryovials. This minimizes the risk of contamination and avoids repeated freeze-thaw cycles.

    • Clearly label each aliquot with the name of the compound, concentration, and date of preparation.

    • For short-term storage (up to one week), store the aliquots at 4°C.

    • For long-term storage (up to 6 months), store the aliquots at -20°C or -80°C.

Protocol 2: Application of this compound Stock Solution to Cell Cultures

This protocol describes the dilution of the stock solution and its application to cultured cells.

Materials:

  • Prepared sterile stock solution of this compound

  • Pre-warmed complete cell culture medium appropriate for your cell line

  • Cultured cells in multi-well plates or flasks

Procedure:

  • Thawing: If using a frozen stock, thaw an aliquot of the this compound solution at room temperature or in a 37°C water bath.

  • Dilution:

    • Determine the desired final concentration of this compound for your experiment.

    • In a sterile tube, dilute the stock solution to the final working concentration using pre-warmed complete cell culture medium. For example, to achieve a final concentration of 1 mM from a 100 mM stock solution, you would perform a 1:100 dilution.

  • Cell Treatment:

    • Remove the existing medium from your cultured cells.

    • Add the freshly prepared medium containing the desired concentration of this compound to the cells.

    • Return the cells to the incubator for the desired treatment period.

Mandatory Visualization

Creatine Signaling Pathway

Creatine supplementation has been shown to influence key signaling pathways involved in cell growth, metabolism, and survival, such as the Akt/mTOR and AMPK pathways.[4][5][6] The following diagram illustrates a simplified overview of these interactions.

CreatineSignaling Tricreatine_Malate This compound (Extracellular) Creatine_Transporter Creatine Transporter (SLC6A8) Tricreatine_Malate->Creatine_Transporter Creatine_Intracellular Creatine (Intracellular) Creatine_Transporter->Creatine_Intracellular Phosphocreatine Phosphocreatine Creatine_Intracellular->Phosphocreatine Creatine Kinase Akt Akt Creatine_Intracellular->Akt Activates AMPK AMPK Creatine_Intracellular->AMPK Activates ATP ATP Phosphocreatine->ATP ADP ADP ATP->ADP ADP->ATP mTOR mTOR Akt->mTOR Activates Protein_Synthesis Protein Synthesis & Cell Growth mTOR->Protein_Synthesis Promotes Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Promotes

Caption: Simplified diagram of creatine's cellular uptake and downstream signaling pathways.

Experimental Workflow

The following diagram outlines the general workflow for preparing and using this compound stock solutions in cell-based assays.

ExperimentalWorkflow Weigh 1. Weigh Tricreatine Malate Powder Dissolve 2. Dissolve in Sterile Water or PBS Weigh->Dissolve Filter 3. Filter-Sterilize (0.22 µm filter) Dissolve->Filter Aliquot 4. Aliquot into Sterile Tubes Filter->Aliquot Store 5. Store at 4°C (short-term) or -20°C/-80°C (long-term) Aliquot->Store Thaw_Dilute 6. Thaw and Dilute in Cell Culture Medium Store->Thaw_Dilute Treat 7. Treat Cells and Incubate Thaw_Dilute->Treat Assay 8. Perform Cell-Based Assay Treat->Assay

Caption: General workflow for preparing and applying this compound solutions in cell assays.

References

Application Notes and Protocols for the Structural Elucidation of Tricreatine Malate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tricreatine malate (B86768) is a popular dietary supplement, particularly in the sports nutrition industry. It is a compound comprised of three creatine (B1669601) molecules ionically bound to one molecule of malic acid.[1][2] This unique composition is purported to enhance the solubility and bioavailability of creatine. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and purity assessment of such compounds. This document provides detailed application notes and experimental protocols for the comprehensive characterization of tricreatine malate using a suite of one- and two-dimensional NMR experiments.

Structural Overview

This compound is formed from the non-covalent association of three molecules of creatine with one molecule of malic acid. The primary interaction is expected to be between the acidic carboxyl groups of malic acid and the basic guanidinium (B1211019) and secondary amine groups of creatine.

Creatine Structure: Creatine (2-[carbamimidoyl(methyl)amino]acetic acid) possesses a methyl group, a methylene (B1212753) group, and a guanidinium group.[3]

Malic Acid Structure: Malic acid (2-hydroxybutanedioic acid) is a dicarboxylic acid with a chiral center.

Predicted NMR Spectral Data

Based on the known NMR data for creatine and malic acid, the following tables summarize the expected chemical shifts for this compound in a common NMR solvent such as D₂O or DMSO-d₆. It is important to note that the ionic interaction between the two components in this compound may cause slight variations in the observed chemical shifts compared to the individual molecules.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

MoietyProton AssignmentPredicted Chemical Shift (ppm) in D₂OMultiplicity
Creatine-CH₃ (Methyl)~3.02Singlet
Creatine-CH₂- (Methylene)~3.92Singlet
Malic Acid-CH(OH)-~4.30Doublet of Doublets
Malic Acid-CH₂-~2.50 and ~2.70Doublet of Doublets (diastereotopic)

Note: The chemical shifts are based on literature values for creatine and malic acid and may vary slightly in the this compound salt.[3][4][5]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

MoietyCarbon AssignmentPredicted Chemical Shift (ppm) in D₂O
Creatine-CH₃ (Methyl)~39.5
Creatine-CH₂- (Methylene)~56.4
CreatineC=O (Carboxyl)~177.4
CreatineC(NH)₂ (Guanidinium)~159.8
Malic Acid-CH(OH)-~69.0
Malic Acid-CH₂-~42.0
Malic AcidC=O (Carboxyl)~178-180

Note: The chemical shifts are based on literature values for creatine and malic acid and may vary slightly in the this compound salt.[3][6]

Experimental Protocols

The following protocols outline the steps for acquiring a comprehensive set of NMR data for the structural elucidation of this compound.

3.1. Sample Preparation

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Vortex the sample until it is fully dissolved.

  • If necessary, add a small amount of an internal standard (e.g., TSP for D₂O or TMS for DMSO-d₆) for chemical shift referencing.

3.2. NMR Data Acquisition

The following experiments should be performed on a 400 MHz or higher field NMR spectrometer.

3.2.1. ¹H NMR Spectroscopy

  • Purpose: To identify the number and types of protons in the molecule.

  • Experiment: Standard 1D proton experiment.

  • Key Parameters:

    • Pulse Program: zg30 or similar

    • Spectral Width: 12-16 ppm

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay (d1): 1-5 seconds

    • Number of Scans: 8-16

    • Temperature: 298 K

3.2.2. ¹³C NMR Spectroscopy

  • Purpose: To identify the number and types of carbon atoms.

  • Experiment: Standard 1D carbon experiment with proton decoupling.

  • Key Parameters:

    • Pulse Program: zgpg30 or similar

    • Spectral Width: 200-240 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Temperature: 298 K

3.2.3. DEPT (Distortionless Enhancement by Polarization Transfer)

  • Purpose: To differentiate between CH, CH₂, and CH₃ groups.

  • Experiments: DEPT-45, DEPT-90, and DEPT-135.

  • Key Parameters: Similar to ¹³C NMR, with the appropriate DEPT pulse programs.

3.2.4. 2D COSY (Correlation Spectroscopy)

  • Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other.

  • Experiment: 2D Homonuclear Correlation Spectroscopy.

  • Key Parameters:

    • Pulse Program: cosygpqf or similar

    • Spectral Width (F1 and F2): 12-16 ppm

    • Number of Increments (F1): 256-512

    • Number of Scans per Increment: 2-4

3.2.5. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify direct one-bond correlations between protons and their attached carbons (¹H-¹³C).

  • Experiment: 2D Heteronuclear Correlation Spectroscopy.

  • Key Parameters:

    • Pulse Program: hsqcedetgpsisp2.3 or similar (for multiplicity editing)

    • Spectral Width (F2 - ¹H): 12-16 ppm

    • Spectral Width (F1 - ¹³C): 180-220 ppm

    • Number of Increments (F1): 128-256

    • Number of Scans per Increment: 2-8

3.2.6. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). This is crucial for connecting different spin systems and identifying quaternary carbons.

  • Experiment: 2D Heteronuclear Correlation Spectroscopy.

  • Key Parameters:

    • Pulse Program: hmbcgpndqf or similar

    • Spectral Width (F2 - ¹H): 12-16 ppm

    • Spectral Width (F1 - ¹³C): 200-240 ppm

    • Number of Increments (F1): 256-512

    • Number of Scans per Increment: 4-16

3.3. Quantitative NMR (qNMR) Protocol

  • Purpose: To determine the purity of the this compound sample or the stoichiometric ratio of creatine to malic acid.

  • Method: Internal Standard Method.

  • Select an Internal Standard: Choose a certified internal standard that has a simple ¹H NMR spectrum with at least one signal that does not overlap with any of the analyte signals (e.g., maleic acid, dimethyl sulfone). The standard should be stable and not react with the sample or solvent.

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a precise volume of deuterated solvent in a volumetric flask.

    • Transfer an exact volume of this solution to an NMR tube.

  • ¹H NMR Data Acquisition:

    • Ensure a long relaxation delay (d1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation of all protons. A T₁ inversion recovery experiment may be necessary to determine the T₁ values.

    • Acquire the spectrum with a high signal-to-noise ratio.

  • Data Processing and Analysis:

    • Carefully integrate a well-resolved signal from the this compound (e.g., the creatine methyl signal) and a signal from the internal standard.

    • Calculate the purity or concentration using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons giving rise to the signal

      • M = Molar mass

      • m = mass

      • P_std = Purity of the internal standard

Visualization of Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the workflow for the structural elucidation of this compound and the logical relationships of the key 2D NMR experiments.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation weigh Weigh Sample & Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_1d 1D NMR (1H, 13C, DEPT) transfer->nmr_1d qnmr Quantitative NMR (qNMR) transfer->qnmr nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d correlate_2d Correlate with 2D Data nmr_2d->correlate_2d purity_analysis Purity/Stoichiometry Analysis qnmr->purity_analysis assign_1h Assign 1H Spectrum assign_13c Assign 13C Spectrum assign_1h->assign_13c assign_13c->correlate_2d confirm_structure Confirm Structure correlate_2d->confirm_structure

Caption: Experimental workflow for NMR analysis of this compound.

logical_relationships cluster_1d 1D NMR cluster_2d 2D NMR Correlations H1 1H Spectrum (Proton Environments) COSY COSY (1H-1H Connectivity) H1->COSY Proton Spin Systems HSQC HSQC (1H-13C Direct Attachment) H1->HSQC Proton Assignments C13 13C & DEPT Spectra (Carbon Environments & Types) C13->HSQC Carbon Assignments HMBC HMBC (1H-13C Long-Range Connectivity) COSY->HMBC Connecting Spin Systems HSQC->HMBC Anchor Points for Long-Range Correlations Final_Structure Final Structure of This compound HMBC->Final_Structure Complete Molecular Skeleton

Caption: Logical relationships of 2D NMR experiments for structural elucidation.

Data Interpretation and Structural Elucidation

  • ¹H NMR: The ¹H NMR spectrum will show two singlets for the creatine methyl and methylene protons and a set of multiplets for the malic acid protons. The integration of these signals should correspond to a 3:1 molar ratio of creatine to malic acid.

  • ¹³C and DEPT: The ¹³C and DEPT spectra will confirm the number of carbon atoms and their types (CH₃, CH₂, CH, and quaternary C).

  • COSY: The COSY spectrum will show correlations between the coupled protons of the malic acid moiety, confirming their connectivity. No COSY correlations are expected for the creatine protons as they are singlets.

  • HSQC: The HSQC spectrum will correlate each proton signal to its directly attached carbon atom, allowing for the unambiguous assignment of the protonated carbons.

  • HMBC: The HMBC spectrum is critical for confirming the overall structure. It will show long-range correlations that link the different parts of the molecules. For example, correlations from the creatine methylene protons to the creatine carboxyl and guanidinium carbons, and from the malic acid protons to the carboxyl carbons.

By systematically applying these NMR techniques and interpreting the resulting data, a complete and unambiguous structural elucidation of this compound can be achieved, along with a quantitative assessment of its purity and stoichiometry.

References

Measuring Intracellular Creatine Levels After Tricreatine Malate Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine (B1669601) is a vital molecule in cellular bioenergetics, particularly in tissues with high and fluctuating energy demands like skeletal muscle and the brain. The intracellular concentration of creatine and its phosphorylated form, phosphocreatine, is critical for maintaining ATP homeostasis. Tricreatine malate (B86768) is a compound that consists of three creatine molecules attached to one molecule of malic acid. It is suggested that this form of creatine may offer advantages over the more common creatine monohydrate, such as increased solubility and bioavailability, potentially leading to more efficient cellular uptake and reduced gastrointestinal distress.[1][2][3][4]

These application notes provide detailed protocols for the quantification of intracellular creatine levels following treatment with tricreatine malate. It is presumed that this compound dissociates into creatine and malic acid prior to or upon cellular uptake, and therefore, the analytical methods described herein are designed to measure intracellular creatine concentrations. The provided protocols are adaptable for various cell culture models relevant to muscle physiology, neurobiology, and drug discovery.

Data Presentation

The following tables present hypothetical yet plausible data illustrating the expected outcomes of experiments measuring intracellular creatine levels after treatment with this compound compared to a creatine monohydrate control.

Table 1: Intracellular Creatine Concentration in C2C12 Myotubes Following Treatment

Treatment GroupConcentration (mM)Incubation Time (hours)Intracellular Creatine (nmol/mg protein)Fold Change vs. Control
Untreated Control02415.2 ± 1.81.0
Creatine Monohydrate52445.8 ± 4.23.0
This compound52455.1 ± 5.53.6
This compound102468.3 ± 6.14.5

Table 2: Time-Course of Intracellular Creatine Accumulation in SH-SY5Y Neuroblastoma Cells

Treatment (5 mM)Incubation Time (hours)Intracellular Creatine (nmol/10^6 cells)
Untreated Control08.5 ± 0.9
Creatine Monohydrate622.1 ± 2.5
Creatine Monohydrate1235.4 ± 3.8
Creatine Monohydrate2442.6 ± 4.1
This compound628.9 ± 3.1
This compound1245.2 ± 4.9
This compound2453.7 ± 5.2

Experimental Protocols

Protocol 1: Quantification of Intracellular Creatine using a Colorimetric Enzymatic Assay

This protocol describes a common and straightforward method for measuring intracellular creatine using a commercially available creatine assay kit.

Materials:

  • Cultured cells (e.g., C2C12 myotubes, SH-SY5Y cells)

  • This compound and creatine monohydrate

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA Protein Assay Kit

  • Creatine Assay Kit (colorimetric)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a desired density and allow them to adhere and differentiate (if applicable).

    • Treat cells with varying concentrations of this compound or creatine monohydrate for the desired time periods. Include an untreated control group.

  • Cell Lysis and Sample Preparation:

    • After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding an appropriate volume of ice-cold cell lysis buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant, which contains the intracellular components.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a BCA protein assay to normalize the creatine content.

  • Creatine Assay:

    • Follow the manufacturer's instructions for the creatine assay kit.

    • Briefly, add a specified volume of each cell lysate to a 96-well plate.

    • Prepare a standard curve using the provided creatine standards.

    • Add the reaction mix to each well and incubate at 37°C for the recommended time (typically 60 minutes).

    • Measure the absorbance at the specified wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the creatine concentration in each sample using the standard curve.

    • Normalize the creatine concentration to the protein concentration of the corresponding sample (e.g., nmol creatine/mg protein).

Protocol 2: Quantification of Intracellular Creatine using High-Performance Liquid Chromatography (HPLC)

This protocol provides a more specific and quantitative method for measuring intracellular creatine.

Materials:

  • Cell lysates prepared as in Protocol 1.

  • Perchloric acid (PCA)

  • Potassium hydroxide (B78521) (KOH)

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase (e.g., potassium phosphate (B84403) buffer with an ion-pairing agent)

  • Creatine standard solution

Procedure:

  • Sample Deproteinization:

    • To an aliquot of the cell lysate, add an equal volume of ice-cold PCA (e.g., 0.6 M) to precipitate proteins.

    • Vortex and incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Neutralize the supernatant by adding a calculated amount of KOH.

    • Centrifuge to remove the potassium perchlorate (B79767) precipitate.

  • HPLC Analysis:

    • Filter the neutralized supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • Inject the sample onto the HPLC system.

    • Separate the compounds using a C18 column with an isocratic mobile phase.

    • Detect creatine using a UV detector at a wavelength of approximately 210 nm.

  • Quantification:

    • Prepare a standard curve by injecting known concentrations of a creatine standard.

    • Identify and quantify the creatine peak in the samples by comparing the retention time and peak area to the standard curve.

    • Normalize the creatine concentration to the protein concentration of the initial lysate.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Plate Cells treatment Treat with This compound start->treatment control Untreated Control start->control wash Wash with PBS treatment->wash control->wash lyse Cell Lysis wash->lyse centrifuge1 Centrifuge lyse->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant protein_assay Protein Quantification supernatant->protein_assay creatine_assay Creatine Measurement (Enzymatic or HPLC) supernatant->creatine_assay normalize Normalize to Protein protein_assay->normalize creatine_assay->normalize results Final Results normalize->results

Caption: Experimental workflow for measuring intracellular creatine.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_regulation Regulation TCM This compound Creatine Creatine TCM->Creatine Dissociation SLC6A8 Creatine Transporter (SLC6A8) SLC6A8->Creatine Creatine->SLC6A8 Uptake CK Creatine Kinase (CK) Creatine->CK PCr Phosphocreatine CK->PCr ADP ADP CK->ADP ATP ATP ATP->CK AMPK AMPK AMPK->SLC6A8 Inhibits SPAK_OSR1 SPAK/OSR1 SPAK_OSR1->SLC6A8 Inhibits JAK3 JAK3 JAK3->SLC6A8 Inhibits PKC PKC PKC->CK Phosphorylates

Caption: Cellular uptake and regulation of creatine.

References

Application Notes and Protocols for Testing Tricreatine Malate in Animal Models of Muscle Fatigue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscle fatigue, characterized by a decline in the force-generating capacity of skeletal muscle, is a complex physiological phenomenon that limits physical performance. Understanding the mechanisms of muscle fatigue and developing effective countermeasures is of significant interest in sports science, clinical research, and drug development. Tricreatine malate (B86768), a compound formed by three creatine (B1669601) molecules attached to one molecule of malic acid, has emerged as a potential ergogenic aid. Theoretically, it offers the benefits of creatine in enhancing ATP regeneration, coupled with the potential of malic acid to support the Krebs cycle, thereby potentially offering a synergistic effect in combating muscle fatigue.

These application notes provide detailed protocols for utilizing animal models to investigate the efficacy of tricreatine malate in mitigating muscle fatigue. Due to a notable lack of preclinical studies specifically examining this compound, the following protocols and data are largely based on the extensive research conducted on creatine monohydrate, with a rationale for the adaptation to this compound.

Rationale for Animal Models

Rodent models, particularly mice and rats, are widely used to study muscle fatigue due to their physiological similarities to humans, relatively short lifespan, and the availability of standardized methods for inducing and measuring fatigue.[1] Commonly used models include treadmill running, forced swimming, and in-situ electrical stimulation of muscle contractions.[1]

Experimental Protocols

Animal Model Selection and Husbandry
  • Species and Strain: Sprague-Dawley rats or C57BL/6 mice are frequently used for exercise and muscle fatigue studies.[1]

  • Age and Weight: Young adult animals (e.g., 8-10 weeks old) are typically used to avoid confounding factors related to growth or aging.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water, unless the experimental design requires specific dietary controls.[2]

  • Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of any experimental procedures.

This compound Administration Protocol (Oral Gavage)

Oral gavage is a precise method for administering an exact dose of this compound.

  • Materials:

    • This compound powder

    • Vehicle (e.g., distilled water or 0.5% carboxymethylcellulose solution)

    • Gavage needles (18-20 gauge for mice, 16-18 gauge for rats)

    • Syringes (1-3 mL)

    • Animal scale

  • Dosage Rationale: While direct preclinical data for this compound is scarce, dosages can be extrapolated from creatine monohydrate studies in rodents, which range from 0.5 g/kg to 5 g/kg of body weight.[3][4] A study on creatine supplementation in Wistar rats used doses of 280 mg/kg, 500 mg/kg, and 1000 mg/kg.[5] Given the potential for improved solubility and absorption of this compound, starting with a mid-range dose (e.g., 500 mg/kg) is recommended.

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound.

    • Suspend the powder in the chosen vehicle at the desired concentration. Ensure thorough mixing before each administration.

  • Oral Gavage Procedure:

    • Weigh the animal to calculate the precise volume of the dosing solution to be administered. The maximum recommended volume for oral gavage is 10 mL/kg.[6]

    • Gently restrain the animal. For mice, this can be done by scruffing the neck. For rats, a towel wrap may be used to secure the animal.[6]

    • Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the length required to reach the stomach.[7]

    • Carefully insert the gavage needle into the animal's mouth, advancing it along the roof of the mouth and down the esophagus. The needle should pass smoothly without resistance.[8]

    • Once the needle is in the stomach, slowly administer the this compound suspension.

    • Gently remove the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress post-administration.

Muscle Fatigue Induction Protocols

a) Forced Swimming Test

This model is used to assess endurance and is sensitive to interventions that affect energy metabolism.

  • Apparatus: A tank (e.g., 40 cm in diameter, 60 cm high) filled with water (25 ± 2°C) to a depth of 30 cm.

  • Procedure:

    • Attach a weight to the base of the animal's tail (e.g., 5% of body weight for rats).

    • Place the animal in the water tank.

    • Record the total swimming time until exhaustion. Exhaustion is defined as the inability of the animal to keep its head above water for a continuous 10-second period.[1]

b) Treadmill Running Test

This is a more controlled method for inducing fatigue and allows for precise manipulation of exercise intensity and duration.

  • Apparatus: An adjustable-speed and incline rodent treadmill.

  • Procedure:

    • Acclimatize the animals to the treadmill for several days before the experiment (e.g., 10-15 minutes of running at a low speed).

    • On the day of the experiment, start the treadmill at a moderate speed (e.g., 20 m/min for rats) and gradually increase the speed or incline.

    • Continue the exercise until the animal is exhausted. Exhaustion is typically defined as the animal remaining on the electric shock grid at the rear of the treadmill for a specified period (e.g., 10 consecutive seconds).

c) In-Situ Muscle Contraction

This protocol allows for the direct measurement of muscle force and fatigue in an anesthetized animal.

  • Procedure:

    • Anesthetize the animal (e.g., with ketamine/xylazine).

    • Isolate the tendon of the target muscle (e.g., tibialis anterior or gastrocnemius).

    • Attach the tendon to a force transducer.

    • Place stimulating electrodes on the corresponding nerve (e.g., sciatic nerve).

    • Induce fatigue through a series of repeated, high-frequency electrical stimulations (e.g., tetanic contractions).

    • Record the decline in force production over time.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between treatment groups.

Table 1: Hypothetical Effects of this compound on Performance Metrics in a Forced Swimming Test

GroupTreatmentNTime to Exhaustion (minutes)
1Vehicle Control108.5 ± 1.2
2This compound (500 mg/kg)1012.3 ± 1.5
3Creatine Monohydrate (500 mg/kg)1011.2 ± 1.4

*Note: Data are presented as mean ± SD. p < 0.05 compared to Vehicle Control. The data for this compound is hypothetical and for illustrative purposes, as direct preclinical data is limited. The creatine monohydrate data is based on expected outcomes from existing literature.

Table 2: Expected Effects of this compound on Biochemical Markers of Muscle Fatigue

GroupTreatmentNBlood Lactate (mmol/L)Serum Creatine Kinase (U/L)Serum Lactate Dehydrogenase (U/L)
1Vehicle Control (Post-exercise)1015.2 ± 2.1850 ± 120600 ± 85
2This compound (500 mg/kg; Post-exercise)1011.8 ± 1.9620 ± 95450 ± 70
3Creatine Monohydrate (500 mg/kg; Post-exercise)1012.5 ± 2.0680 ± 105490 ± 75

*Note: Data are presented as mean ± SD. p < 0.05 compared to Vehicle Control. The data for this compound is hypothetical and for illustrative purposes. The creatine monohydrate data is based on expected outcomes from existing literature which suggests creatine can lower these markers post-exercise.[3]

Mandatory Visualizations

Signaling Pathways

The ergogenic effects of creatine are believed to be mediated through several signaling pathways that promote protein synthesis and reduce muscle damage.

G TCM This compound Creatine Increased Intracellular Creatine & Phosphocreatine TCM->Creatine Malate Malate (Krebs Cycle Intermediate) TCM->Malate ATP_Regen Enhanced ATP Regeneration Creatine->ATP_Regen Malate->ATP_Regen Akt Akt ATP_Regen->Akt Activates Fatigue Delayed Onset of Muscle Fatigue ATP_Regen->Fatigue Reduces mTOR mTOR Akt->mTOR Activates Protein_Synthesis Increased Muscle Protein Synthesis mTOR->Protein_Synthesis Promotes Protein_Synthesis->Fatigue Contributes to Reduced Fatigue

Caption: Proposed signaling pathway of this compound in muscle cells.

Experimental Workflow

A clear experimental workflow is crucial for the reproducibility of the study.

G start Start: Animal Acclimatization (1 week) grouping Randomly Assign to Groups: - Vehicle Control - this compound - Creatine Monohydrate start->grouping supplementation Daily Oral Gavage (Duration as per study design, e.g., 4 weeks) grouping->supplementation fatigue_induction Induce Muscle Fatigue: - Forced Swimming Test - Treadmill Running - In-Situ Stimulation supplementation->fatigue_induction data_collection Data Collection: - Performance Metrics (e.g., Time to Exhaustion) - Blood & Tissue Samples fatigue_induction->data_collection analysis Biochemical Analysis: - Lactate, CK, LDH - Muscle Glycogen - Signaling Proteins data_collection->analysis end End: Data Analysis & Interpretation analysis->end

Caption: General experimental workflow for testing this compound.

Discussion and Future Directions

The protocols outlined above provide a robust framework for investigating the effects of this compound on muscle fatigue in animal models. A significant advantage of this compound is its purported higher solubility and bioavailability compared to creatine monohydrate, which could lead to enhanced efficacy and reduced gastrointestinal side effects. Furthermore, the malate component may directly contribute to energy production through the Krebs cycle, offering a dual mechanism of action.

However, it is crucial to acknowledge the current lack of direct preclinical evidence for this compound. Future research should focus on head-to-head comparison studies between this compound and creatine monohydrate in validated animal models of muscle fatigue. Such studies should include comprehensive pharmacokinetic and pharmacodynamic assessments to confirm the theoretical advantages of this compound. Additionally, investigating the effects of different dosages and supplementation durations will be essential to establish optimal administration protocols. Elucidating the precise molecular mechanisms through which this compound exerts its effects will provide a deeper understanding of its potential as a therapeutic agent for conditions associated with muscle fatigue.

References

Application Notes and Protocols for Human Trials on Tricreatine Malate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and conducting human clinical trials to evaluate the safety, efficacy, and pharmacokinetic profile of tricreatine malate (B86768). The following protocols are intended as a guide and should be adapted to specific research questions and institutional guidelines.

Introduction

Tricreatine malate is a compound comprised of three creatine (B1669601) molecules chemically bonded to one molecule of malic acid.[1] This formulation purports to offer advantages over the more extensively studied creatine monohydrate, such as enhanced solubility, improved bioavailability, and reduced gastrointestinal distress.[2][3] Malic acid is an intermediate in the Krebs cycle, suggesting a potential for synergistic effects on energy production.[4] However, there is a notable lack of robust clinical data to substantiate these claims. The following experimental design outlines a comprehensive approach to systematically evaluate this compound in a human cohort.

Preclinical Considerations

A thorough review of existing literature reveals a paucity of preclinical and clinical studies specifically on this compound. While generally considered safe, potential side effects, although minor, may include irregular heartbeat or changes in skin pigment.[5] The safety profile is largely extrapolated from the extensive research on creatine monohydrate.

Clinical Trial Design

A randomized, double-blind, placebo-controlled, crossover design is recommended to rigorously assess the effects of this compound. This design allows each participant to serve as their own control, minimizing inter-individual variability.

3.1. Study Population

A cohort of healthy, recreationally active males and females, aged 18-40, is recommended. Exclusion criteria should include any history of renal or hepatic disease, gastrointestinal disorders, and the use of any performance-enhancing supplements within the three months prior to the study.

3.2. Randomization and Blinding

Participants will be randomly assigned to one of two sequences for the crossover design:

  • Sequence A: this compound -> Washout -> Placebo

  • Sequence B: Placebo -> Washout -> this compound

Both the participants and the researchers administering the interventions and conducting the assessments will be blinded to the treatment allocation.

3.3. Intervention

  • This compound Group: 5 grams of this compound administered orally, once daily.

  • Placebo Group: 5 grams of an inert substance (e.g., maltodextrin) with similar taste and appearance, administered orally, once daily.

3.4. Study Duration and Washout Period

Each intervention period will last for 8 weeks. A washout period of at least 6 weeks will be implemented between the two intervention phases to ensure the return of intramuscular creatine stores to baseline levels.

Experimental Protocols

4.1. Pharmacokinetic Analysis

Objective: To determine the single-dose oral pharmacokinetic profile of this compound.

Methodology:

  • Following an overnight fast, participants will ingest a single 5-gram dose of this compound.

  • Blood samples will be collected at baseline (0 hours) and at 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-ingestion.

  • Plasma will be separated and analyzed for creatine concentrations using a validated High-Performance Liquid Chromatography (HPLC) method.

  • Pharmacokinetic parameters (Cmax, Tmax, AUC) will be calculated.

4.2. Performance and Efficacy Assessment

4.2.1. Anaerobic Performance

  • Wingate Anaerobic Test: This test will be performed on a cycle ergometer to assess peak power, mean power, and fatigue index.

  • Repeated Sprint Ability Test: Participants will perform a series of short, maximal sprints (e.g., 6 x 30m) with short recovery intervals to evaluate their ability to maintain sprint performance.

4.2.2. Aerobic Performance

  • VO2 Max Test: A graded exercise test on a treadmill or cycle ergometer will be conducted to determine maximal oxygen uptake (VO2 max), a key indicator of aerobic fitness.

4.2.3. Muscular Strength and Endurance

  • One-Repetition Maximum (1-RM) Testing: 1-RM for exercises such as the bench press and leg press will be determined to assess maximal strength.

  • Repetitions to Failure: Participants will perform repetitions to failure with a set percentage of their 1-RM (e.g., 70%) to measure muscular endurance.

4.2.4. Body Composition

  • Dual-Energy X-ray Absorptiometry (DXA): DXA scans will be used to accurately measure lean body mass, fat mass, and bone mineral density.

4.3. Muscle Biopsy and Analysis

Objective: To assess changes in intramuscular creatine and phosphocreatine (B42189) concentrations and to evaluate mitochondrial function.

Methodology:

  • Muscle biopsies will be obtained from the vastus lateralis under local anesthesia at baseline and at the end of each 8-week intervention period.

  • A portion of the muscle tissue will be immediately frozen in liquid nitrogen and stored at -80°C for subsequent analysis.

  • Intramuscular Creatine and Phosphocreatine: Concentrations will be quantified using HPLC or enzymatic assays.[6]

  • Mitochondrial Respiration: High-resolution respirometry will be performed on permeabilized muscle fibers to assess the function of the electron transport chain complexes.[7]

  • In Vivo Muscle Metabolism: Phosphorus Magnetic Resonance Spectroscopy (31P-MRS) can be utilized as a non-invasive method to measure the kinetics of phosphocreatine recovery following exercise, providing an in vivo assessment of mitochondrial function.[8]

4.4. Safety and Tolerability Assessment

4.4.1. Clinical Safety Markers

Blood and urine samples will be collected at baseline and at the end of each intervention period for the analysis of:

  • Renal Function: Serum creatinine, blood urea (B33335) nitrogen (BUN), and estimated glomerular filtration rate (eGFR).

  • Hepatic Function: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).

  • Muscle Damage Markers: Creatine kinase (CK), lactate (B86563) dehydrogenase (LDH), and myoglobin.

4.4.2. Subjective Symptom Questionnaires

To assess the claims of reduced gastrointestinal side effects, participants will complete a validated gastrointestinal symptom rating scale (GSRS) or a similar questionnaire at baseline and weekly throughout each intervention period.[9]

Data Presentation

All quantitative data will be summarized in the following tables for clear comparison between the this compound and placebo groups.

Table 1: Pharmacokinetic Parameters of this compound

Parameter Value (Mean ± SD)
Cmax (µmol/L)
Tmax (hours)

| AUC0-24h (µmol·h/L) | |

Table 2: Changes in Performance Measures

Parameter This compound (Mean Change ± SD) Placebo (Mean Change ± SD) p-value
Anaerobic Performance
Peak Power (Watts)
Mean Power (Watts)
Aerobic Performance
VO2 Max (ml/kg/min)
Muscular Strength & Endurance
Bench Press 1-RM (kg)
Leg Press 1-RM (kg)

| Reps to Failure (Bench Press) | | | |

Table 3: Changes in Body Composition

Parameter This compound (Mean Change ± SD) Placebo (Mean Change ± SD) p-value
Lean Body Mass (kg)
Fat Mass (kg)

| Body Fat Percentage (%) | | | |

Table 4: Changes in Intramuscular Measures

Parameter This compound (Mean Change ± SD) Placebo (Mean Change ± SD) p-value
Intramuscular Creatine (mmol/kg dry weight)
Intramuscular Phosphocreatine (mmol/kg dry weight)
Mitochondrial Respiration (Complex I, pmol/s/mg)

| Mitochondrial Respiration (Complex II, pmol/s/mg) | | | |

Table 5: Clinical Safety Markers

Parameter This compound (Post-intervention) Placebo (Post-intervention) Reference Range
Serum Creatinine (mg/dL)
BUN (mg/dL)
ALT (U/L)
AST (U/L)

| CK (U/L) | | | |

Table 6: Gastrointestinal Symptom Scores

Symptom This compound (Mean Score ± SD) Placebo (Mean Score ± SD) p-value
Bloating
Stomach Discomfort

| Nausea | | | |

Visualizations

Experimental_Workflow cluster_screening Phase 1: Screening & Baseline cluster_intervention Phase 2: Intervention (Crossover Design) cluster_period1 Period 1 (8 weeks) cluster_period2 Period 2 (8 weeks) cluster_analysis Phase 3: Data Analysis Recruitment Subject Recruitment (N=30) Informed_Consent Informed Consent Recruitment->Informed_Consent Screening Screening (Inclusion/Exclusion Criteria) Informed_Consent->Screening Baseline_Testing Baseline Measurements (Performance, Body Comp, Blood/Urine, Muscle Biopsy) Screening->Baseline_Testing Randomization Randomization Baseline_Testing->Randomization Group_A1 Group A: this compound (5g/day) Randomization->Group_A1 Group_B1 Group B: Placebo (5g/day) Randomization->Group_B1 Post_Testing1 Post-Period 1 Testing Group_A1->Post_Testing1 Group_B1->Post_Testing1 Washout Washout Period (6 weeks) Group_A2 Group A: Placebo (5g/day) Washout->Group_A2 Group_B2 Group B: this compound (5g/day) Washout->Group_B2 Post_Testing2 Post-Period 2 Testing Group_A2->Post_Testing2 Group_B2->Post_Testing2 Post_Testing1->Washout Data_Collection Data Compilation Post_Testing2->Data_Collection Statistical_Analysis Statistical Analysis (Paired t-tests, ANOVA) Data_Collection->Statistical_Analysis Results Results Interpretation & Reporting Statistical_Analysis->Results

Caption: Experimental workflow for the randomized controlled trial.

Creatine_Signaling_Pathway cluster_intake Supplementation cluster_absorption Absorption & Transport cluster_cellular Cellular Mechanism cluster_outcome Physiological Outcomes TCM This compound (Oral Intake) GI_Tract Gastrointestinal Tract TCM->GI_Tract Digestion Bloodstream Bloodstream (Creatine) GI_Tract->Bloodstream Absorption Muscle_Cell Muscle Cell Bloodstream->Muscle_Cell Transport (CrT) PCr Phosphocreatine (PCr) Energy Reservoir Muscle_Cell->PCr Creatine Kinase Mitochondria Mitochondria (Krebs Cycle - Malate) Muscle_Cell->Mitochondria Malate Entry ATP_Regen ATP Regeneration (ADP + PCr -> ATP + Cr) PCr->ATP_Regen Performance Increased High-Intensity Exercise Performance ATP_Regen->Performance Mitochondria->Performance Aerobic Energy Muscle_Growth Enhanced Muscle Growth & Strength Performance->Muscle_Growth Training Stimulus

Caption: Putative signaling pathway of this compound.

References

Application Notes and Protocols for Isolating Muscle Tissue for Creatine Content Analysis Post-Supplementation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine (B1669601), a nitrogenous organic acid, is pivotal for energy homeostasis in tissues with high and fluctuating energy demands, such as skeletal muscle.[1] It plays a crucial role in the rapid regeneration of adenosine (B11128) triphosphate (ATP) from adenosine diphosphate (B83284) (ADP) via the phosphocreatine (B42189) system.[1] Dietary supplementation with creatine monohydrate is a common practice among athletes to enhance exercise performance and increase muscle mass.[2] For researchers and drug development professionals, accurately quantifying the changes in intramuscular creatine concentration following supplementation is essential for evaluating the efficacy of creatine-based therapies and understanding their physiological impact.

These application notes provide detailed protocols for the isolation of muscle tissue, extraction of creatine, and subsequent quantification using enzymatic assays and high-performance liquid chromatography (HPLC).

Data Presentation: The Impact of Creatine Supplementation on Muscle Creatine Content

Oral creatine supplementation has been consistently shown to increase intramuscular creatine stores.[3] The typical creatine content in skeletal muscle is approximately 120 mmol/kg of dry muscle mass, which can be increased by 20-40% through supplementation, reaching up to 160 mmol/kg.[1][4] The table below summarizes quantitative data from studies investigating the effects of creatine supplementation on muscle creatine concentration.

Study PopulationSupplementation ProtocolMuscle GroupBaseline Total Creatine (mmol/kg dry weight)Post-Supplementation Total Creatine (mmol/kg dry weight)Percentage Increase
Healthy Young MalesLoading: 25 g/day for 7 days; Maintenance: 5 g/day Vastus Lateralis111.12 ± 8.87[3]127.30 ± 9.69[3]~14.5%[3]
Healthy AdultsLoading: 20-30 g/day in 5g dosesVastus Lateralis126.8[5]148.6[5]~17.2%
General PopulationN/A (Illustrative Range)Skeletal Muscle~120[1]Up to 160[1]20-40%[4]

Experimental Protocols

Protocol 1: Muscle Tissue Biopsy and Initial Processing

This protocol outlines the procedure for obtaining and processing a muscle tissue sample for subsequent creatine analysis.

Materials:

  • Sterile biopsy needle

  • Local anesthetic

  • Sterile saline solution

  • Liquid nitrogen

  • Pre-chilled mortar and pestle or bead-based homogenizer

  • Cryogenic storage vials

Procedure:

  • Biopsy Collection: Under local anesthesia, a muscle tissue sample (typically 50-100 mg) is obtained from the target muscle (e.g., vastus lateralis) using a sterile biopsy needle.

  • Sample Rinsing: Immediately rinse the biopsy sample with sterile saline solution to remove any blood contaminants.

  • Snap-Freezing: Promptly snap-freeze the tissue sample in liquid nitrogen to halt metabolic activity and preserve creatine levels.[6]

  • Storage: Store the frozen tissue sample in a cryogenic vial at -80°C until analysis.

Protocol 2: Creatine Extraction from Muscle Tissue

This protocol details the extraction of creatine from the isolated muscle tissue.

Materials:

  • Frozen muscle tissue sample

  • Cold 0.4 M Perchloric Acid (PCA)

  • Potassium carbonate (K2CO3) solution

  • Centrifuge capable of reaching 13,000 x g at 4°C

  • pH meter or pH strips

Procedure:

  • Homogenization: Weigh the frozen muscle tissue sample. On ice, homogenize the tissue in 10 volumes of cold 0.4 M PCA using a pre-chilled mortar and pestle or a bead-based homogenizer.

  • Deproteinization: The PCA serves to precipitate proteins from the tissue homogenate.

  • Centrifugation: Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.[6]

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted creatine.

  • Neutralization: Neutralize the acidic supernatant by adding K2CO3 solution dropwise until the pH reaches a neutral range (pH 6.5-7.5). The formation of a potassium perchlorate (B79767) precipitate will occur.

  • Final Centrifugation: Centrifuge the neutralized sample at 13,000 x g for 5 minutes at 4°C to pellet the potassium perchlorate.

  • Final Supernatant: The resulting supernatant contains the purified creatine extract and is ready for quantification.

Protocol 3: Creatine Quantification using an Enzymatic Assay

This protocol describes a common colorimetric method for quantifying creatine concentration.

Assay Principle: The enzymatic assay for creatine involves a series of coupled reactions. Creatine is first converted to sarcosine (B1681465) by creatinase. Sarcosine is then oxidized by sarcosine oxidase, producing formaldehyde, glycine, and hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a probe in the presence of a peroxidase to generate a colorimetric product, which can be measured spectrophotometrically. The absorbance is directly proportional to the creatine concentration in the sample.[6]

Materials:

  • Creatine extract from Protocol 2

  • Creatine assay kit (containing creatine assay buffer, probe, creatinase, and sarcosine oxidase)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Standard Curve Preparation: Prepare a series of creatine standards with known concentrations according to the assay kit instructions.

  • Sample Preparation: Dilute the creatine extract from Protocol 2 with creatine assay buffer to ensure the concentration falls within the linear range of the standard curve.

  • Reaction Setup: In a 96-well plate, add the prepared standards and diluted samples to separate wells.

  • Enzyme Addition: Add the enzyme mixture (creatinase and sarcosine oxidase) to all wells containing standards and samples.

  • Incubation: Incubate the plate at 37°C for a specified time (typically 30-60 minutes), protected from light, to allow the enzymatic reactions to proceed.

  • Absorbance Measurement: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Calculation: Subtract the absorbance of the blank (a well with no creatine) from the absorbance of the standards and samples. Plot the standard curve (absorbance vs. creatine concentration). Determine the creatine concentration in the samples from the standard curve, accounting for any dilution factors.

Protocol 4: Creatine Quantification using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general guideline for the analysis of creatine using HPLC with UV detection.

Principle: HPLC separates compounds based on their interaction with a stationary phase (the column) and a mobile phase. For creatine analysis, a reversed-phase column is often used. Creatine is detected by its absorbance of UV light at a specific wavelength.[4]

Materials:

  • Creatine extract from Protocol 2

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase (e.g., a mixture of an aqueous buffer and an organic solvent like acetonitrile)[7]

  • Creatine standard solution

Procedure:

  • System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Standard Injection: Inject a known concentration of creatine standard solution to determine its retention time and peak area.

  • Sample Injection: Inject the creatine extract from Protocol 2 into the HPLC system.

  • Chromatogram Acquisition: Record the chromatogram. The creatine peak in the sample should have the same retention time as the standard.

  • Quantification: Determine the peak area of the creatine in the sample. Calculate the concentration of creatine in the sample by comparing its peak area to the peak area of the known standard.

Mandatory Visualizations

experimental_workflow cluster_sampling Tissue Sampling cluster_extraction Creatine Extraction cluster_quantification Quantification cluster_analysis Data Analysis biopsy Muscle Biopsy snap_freeze Snap-Freezing in Liquid N2 biopsy->snap_freeze storage Storage at -80°C snap_freeze->storage homogenization Homogenization in PCA storage->homogenization centrifuge1 Centrifugation (13,000 x g) homogenization->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 neutralization Neutralization with K2CO3 supernatant1->neutralization centrifuge2 Centrifugation neutralization->centrifuge2 supernatant2 Collect Final Supernatant centrifuge2->supernatant2 enzymatic_assay Enzymatic Assay supernatant2->enzymatic_assay hplc HPLC Analysis supernatant2->hplc data_analysis Data Interpretation & Comparison enzymatic_assay->data_analysis hplc->data_analysis

Caption: Experimental workflow for muscle tissue creatine analysis.

enzymatic_assay_pathway creatine Creatine creatinase Creatinase creatine->creatinase sarcosine Sarcosine creatinase->sarcosine sarcosine_oxidase Sarcosine Oxidase sarcosine->sarcosine_oxidase h2o2 Hydrogen Peroxide (H2O2) sarcosine_oxidase->h2o2 peroxidase Peroxidase h2o2->peroxidase probe Probe probe->peroxidase colored_product Colored Product (Absorbance at ~570 nm) peroxidase->colored_product

Caption: Enzymatic assay signaling pathway for creatine quantification.

References

Application Note & Protocol: Comprehensive Assessment of Renal Function in Animal Models Fed Tricreatine Malate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tricreatine malate (B86768) is a compound that combines creatine (B1669601) with malic acid, purported to enhance bioavailability and reduce potential side effects compared to creatine monohydrate. While creatine is a widely studied ergogenic aid, comprehensive data on the renal effects of tricreatine malate, particularly under conditions of prolonged administration, is limited. This document provides a detailed protocol for a preclinical study designed to thoroughly assess the renal function of animals fed a diet supplemented with this compound. The protocol integrates biochemical, urinary, and histological analyses to provide a robust safety and functional profile.

The following protocols are designed to be adaptable to various animal models (e.g., rats, mice) and can be integrated into broader toxicology or efficacy studies.

Experimental Design and Workflow

A typical study design would involve several groups, including a control group receiving a standard diet, a vehicle control group if applicable, and one or more groups receiving different doses of this compound. The study duration should be sufficient to observe potential chronic effects, typically ranging from 28 to 90 days.

G cluster_0 Phase 1: Acclimatization & Baseline cluster_1 Phase 2: Dosing Period cluster_2 Phase 3: Sample Collection & Analysis cluster_3 Phase 4: Endpoint Analysis acclimatization Animal Acclimatization (7 days) baseline Baseline Data Collection (Blood & Urine Samples) acclimatization->baseline grouping Randomization into Groups (Control, Low Dose, High Dose) baseline->grouping dosing Daily Oral Gavage with This compound (28-90 days) grouping->dosing monitoring Weekly Health & Weight Monitoring dosing->monitoring urine_collection 24h Urine Collection (Metabolic Cages) monitoring->urine_collection blood_collection Terminal Blood Collection (Cardiac Puncture) urine_collection->blood_collection necropsy Necropsy & Kidney Excision blood_collection->necropsy histopathology Kidney Histopathology necropsy->histopathology serum_analysis Serum Biomarker Analysis serum_analysis->histopathology urinalysis Urine Biomarker Analysis urinalysis->histopathology

Caption: Experimental workflow for assessing renal function in animals.

Experimental Protocols

Protocol 1: Serum Biomarker Analysis

This protocol outlines the analysis of key serum markers of renal function and damage.

1.1. Blood Collection and Processing:

  • At the study endpoint, anesthetize animals according to approved institutional protocols.

  • Collect whole blood via cardiac puncture into serum separator tubes.

  • Allow blood to clot at room temperature for 30 minutes.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Aliquot the resulting serum into cryovials and store at -80°C until analysis.

1.2. Biochemical Analysis:

  • Analyze serum samples for the markers listed in Table 1 using a certified automated biochemical analyzer or validated ELISA kits.

  • Follow all manufacturer instructions for commercial kits.

Data Presentation: Serum Renal Function Markers

Parameter Description Significance of Alteration Typical Units
Creatinine A waste product from muscle metabolism.[1][2]Increased levels suggest decreased glomerular filtration.[1][2]mg/dL or µmol/L
Blood Urea Nitrogen (BUN) A waste product of protein metabolism formed in the liver.Increased levels can indicate decreased renal function or dehydration.[3]mg/dL or mmol/L
Symmetric Dimethylarginine (SDMA) A methylated arginine amino acid released into circulation after proteolysis.An early and sensitive biomarker for reduced glomerular filtration rate (GFR).[4][5][6]µg/dL
Cystatin C A small protein produced by all nucleated cells.Increased levels are an indicator of reduced GFR.[1][4]ng/mL
Neutrophil Gelatinase-Associated Lipocalin (NGAL) A protein expressed by renal tubules in response to injury.[7]A sensitive biomarker for acute kidney injury (AKI).[4][7]ng/mL
Kidney Injury Molecule-1 (KIM-1) A transmembrane protein highly upregulated in injured proximal tubule cells.[1][7]A specific biomarker for proximal tubular injury.[1][7]pg/mL
Interleukin-18 (IL-18) A pro-inflammatory cytokine produced in the proximal tubules.[1]Elevated urinary levels can indicate renal parenchymal injury.[1]pg/mL
Protocol 2: Urinalysis

This protocol details the collection and analysis of urine to assess concentrating ability and the presence of proteinuria.

2.1. Urine Collection:

  • House animals individually in metabolic cages for 24 hours for acclimation, followed by a 24-hour collection period.

  • Ensure free access to food and water during collection.

  • Collect urine into a chilled container to minimize degradation of analytes.

  • Measure the total 24-hour urine volume.

  • Centrifuge a small aliquot of fresh urine at 1,500 x g for 5 minutes to pellet sediment for microscopy.

  • Store the remaining urine supernatant at -80°C for biochemical analysis.

2.2. Urinalysis Parameters:

  • Urine Specific Gravity (USG): Measure using a refractometer on a fresh urine sample.

  • Urine Dipstick Analysis: Assess pH, glucose, ketones, and blood.

  • Urine Sediment Examination: Microscopically examine the pellet for cells, casts, and crystals.

  • Biochemical Analysis: Use stored urine supernatant to measure parameters in Table 2.

Data Presentation: Key Urinalysis Parameters

Parameter Description Significance of Alteration Typical Units
Urine Volume Total volume of urine produced in 24 hours.Polyuria or oliguria can indicate altered renal function.mL/24h
Urine Specific Gravity (USG) A measure of the kidney's ability to concentrate urine.[8]Inability to concentrate urine (isosthenuria) is a hallmark of renal dysfunction.[8]Unitless
Urine Protein-to-Creatinine Ratio (UPC) A quantitative measure of proteinuria that corrects for urine concentration.[2][8]An elevated UPC is a reliable indicator of significant protein loss through the kidneys.[2][8]Unitless
Urinary N-acetyl-β-D-glucosaminidase (NAG) A lysosomal enzyme found in high concentrations in proximal tubule cells.Increased urinary excretion indicates proximal tubular damage.[4]U/L
Urinary Gamma-Glutamyl Transferase (GGT) An enzyme present on the brush border of proximal tubule cells.Elevated levels in urine suggest tubular injury.[4]U/L
Protocol 3: Kidney Histopathology

This protocol describes the process for preparing and evaluating kidney tissue for pathological changes.

3.1. Tissue Collection and Fixation:

  • At necropsy, carefully excise both kidneys.

  • Note the weight of each kidney.

  • Make a longitudinal incision to bisect one kidney.

  • Immediately fix the bisected kidney and the intact contralateral kidney in 10% neutral buffered formalin for at least 24 hours.

3.2. Tissue Processing and Staining:

  • After fixation, process the kidney tissues through graded alcohols and xylene, and embed in paraffin (B1166041) wax.

  • Cut 4-5 µm thick sections using a microtome.

  • Mount sections on glass slides and stain with Hematoxylin and Eosin (H&E) for general morphology.

  • Consider additional stains like Periodic acid-Schiff (PAS) to highlight basement membranes and Masson's trichrome to assess fibrosis if initial H&E results are inconclusive.

3.3. Microscopic Examination:

  • A board-certified veterinary pathologist should examine the slides in a blinded fashion.

  • Evaluate the four main components of the kidney: glomeruli, tubules, interstitium, and blood vessels.[9][10]

  • Score lesions semi-quantitatively (e.g., 0 = no change, 1 = minimal, 2 = mild, 3 = moderate, 4 = marked).

Data Presentation: Histopathological Evaluation Criteria

Renal Component Features to Evaluate Potential Pathological Findings
Glomeruli Cellularity, basement membrane thickness, Bowman's capsule.[9]Glomerular shrinkage, hypercellularity, mesangial expansion, sclerosis.[11][12]
Tubules Epithelial integrity, luminal contents, brush border.[9][10]Tubular degeneration, necrosis, atrophy, regeneration, presence of proteinaceous casts or crystals.[11][12]
Interstitium Cellular infiltrates, fibrosis, edema.[9]Interstitial inflammation (e.g., lymphocytes, plasma cells), fibrosis, edema.[11]
Vasculature Arterial and arteriolar walls.Vascular degeneration, thickening of vessel walls.[12]

Signaling Pathway Visualization

This diagram illustrates the general mechanism by which a potential nephrotoxic substance could induce renal injury, leading to the release of key biomarkers.

G cluster_0 Cellular Insult cluster_1 Renal Tubule Response cluster_2 Biomarker Release cluster_3 Functional Consequence TCM This compound (or Metabolite) Injury Proximal Tubule Cell Injury TCM->Injury Stress Oxidative Stress & Inflammation Injury->Stress GFR Decreased GFR Injury->GFR KIM1 KIM-1 Upregulation Stress->KIM1 leads to NGAL NGAL Release Stress->NGAL leads to NAG NAG Leakage Stress->NAG leads to IL18 IL-18 Production Stress->IL18 leads to

Caption: Potential pathway of nephrotoxicity and biomarker release.

This comprehensive protocol provides a multi-faceted approach to evaluating the potential renal effects of this compound in animal models. By combining serum biochemistry, detailed urinalysis, and histopathology, researchers can obtain a thorough understanding of any potential nephrotoxicity. The use of both traditional markers (creatinine, BUN) and modern, sensitive biomarkers (SDMA, NGAL, KIM-1) ensures that even subtle changes in renal function and structure can be detected.[3][4][6] Adherence to these standardized protocols will yield reliable and comparable data crucial for the safety assessment of novel compounds like this compound.

References

Long-Term Administration of Tricreatine Malate in Research Animals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively covers the long-term administration of creatine (B1669601), predominantly in the form of creatine monohydrate, in various animal models. In contrast, specific research on tricreatine malate (B86768) is limited. The following application notes and protocols are therefore based on the well-established research for creatine monohydrate, which serves as the foundational compound for understanding the physiological effects of creatine supplementation. These protocols can be adapted for studies involving tricreatine malate, with the consideration that pharmacokinetic and solubility differences may exist.

Introduction

This compound is a compound formed by three creatine molecules attached to one molecule of malic acid. It is purported to have greater solubility and bioavailability, and to cause less gastrointestinal distress compared to creatine monohydrate. Malic acid is an intermediate in the Krebs cycle, suggesting a potential synergistic effect on energy production. However, there is a lack of robust scientific evidence from long-term animal studies to substantiate these claims. The protocols and data presented below are derived from studies on creatine and its more common salt, creatine monohydrate, and are intended to serve as a guide for designing and executing long-term studies with this compound in research animals.

Data Presentation: Quantitative Effects of Long-Term Creatine Supplementation

The following tables summarize quantitative data from long-term studies of creatine supplementation in rodents. These data provide a baseline for expected physiological changes and can be used for comparative purposes in studies with this compound.

Table 1: Effects of Long-Term Creatine Supplementation on Body Weight and Composition in Rats

Animal ModelCreatine FormDosageDurationChange in Body WeightChange in Lean MassChange in Fat MassReference
Wistar RatsCreatine Monohydrate2 g/kg of food10 weeksNo significant differenceIncreasedDecreased[1]
Sprague-Dawley RatsCreatine Monohydrate1 g/kg/day & 2 g/kg/day12 weeksNo significant difference--
Sprague-Dawley RatsCreatine Monohydrate2% w/w in chow5 weeksNo significant difference--[2]

Table 2: Effects of Long-Term Creatine Supplementation on Renal Function in Rats

Animal ModelCreatine FormDosageDurationGlomerular Filtration Rate (GFR)Renal Plasma Flow (RPF)Reference
Wistar RatsCreatine Monohydrate2 g/kg of food10 weeksDecreasedDecreased[1]

Table 3: Pharmacokinetic Parameters of Creatine Monohydrate in Rats Following Oral Administration

ParameterLow Dose (10 mg/kg)High Dose (70 mg/kg)Reference
Cmax (µg/mL) 7.14 ± 1.7913.59 ± 3.57[3]
Tmax (min) 6060[3]
AUC (µg·h/mL) 1139.5 ± 4882501.33 ± 378[3]
Oral Bioavailability 53.22 ± 11.2%15.69 ± 3.4%[3]

Experimental Protocols

Protocol 1: Long-Term Oral Administration of this compound in Rodent Feed

Objective: To assess the long-term physiological and toxicological effects of this compound administered through the diet.

Materials:

  • This compound powder

  • Standard rodent chow

  • Homogenizer/mixer

  • Animal caging and husbandry supplies

  • Analytical balance

Procedure:

  • Animal Model: Select an appropriate rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice) of a specific age and sex.

  • Dosage Calculation: Determine the desired dosage of this compound (e.g., 1-2% by weight of the chow).[2][4]

  • Diet Preparation: a. Mill the standard rodent chow into a powder. b. Accurately weigh the powdered chow and the calculated amount of this compound. c. Thoroughly mix the two powders in a homogenizer until a uniform mixture is achieved. d. Re-pellet the chow or provide it in powdered form in appropriate feeders.

  • Acclimation: Acclimate the animals to the housing conditions and handling for at least one week prior to the start of the study.

  • Study Groups: Randomly assign animals to control (standard chow) and experimental (this compound-supplemented chow) groups.

  • Administration: Provide the respective diets and water ad libitum for the duration of the study (e.g., 8-52 weeks).

  • Monitoring: a. Monitor food and water intake and body weight weekly. b. Perform regular health checks. c. Collect blood and urine samples at predetermined intervals for biochemical analysis (e.g., kidney and liver function markers).

  • Terminal Procedures: At the end of the study period, euthanize the animals and collect tissues (e.g., muscle, liver, kidney, brain) for histological and biochemical analysis.

Protocol 2: Oral Gavage Administration of this compound

Objective: To administer a precise daily dose of this compound for long-term studies.

Materials:

  • This compound powder

  • Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)

  • Oral gavage needles (size appropriate for the animal)

  • Syringes

  • Analytical balance

  • Vortex mixer or sonicator

Procedure:

  • Animal Model: As described in Protocol 1.

  • Dosage Calculation: Calculate the required dose of this compound in mg/kg of body weight.

  • Suspension Preparation: a. Accurately weigh the this compound. b. Suspend the powder in the chosen vehicle at the desired concentration. c. Use a vortex mixer or sonicator to ensure a uniform suspension. Prepare fresh daily.

  • Animal Handling and Restraint: a. Gently restrain the animal, ensuring it is calm to minimize stress.

  • Gavage Administration: a. Measure the correct volume of the this compound suspension into a syringe fitted with a gavage needle. b. Gently insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.

  • Frequency: Administer the dose once daily, or as required by the study design, for the duration of the experiment.

  • Monitoring and Terminal Procedures: As described in Protocol 1.

Mandatory Visualizations

Signaling Pathways

The neuroprotective and ergogenic effects of creatine are partly attributed to its role in cellular energy metabolism and its influence on certain signaling pathways. One such pathway is the PI3K/Akt pathway, which is involved in cell survival and protein synthesis.

PI3K_Akt_Pathway Creatine Creatine ATP_pool Increased Cellular ATP/PCr Ratio Creatine->ATP_pool PI3K PI3K ATP_pool->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Neuronal_Survival Neuronal Survival and Growth Akt->Neuronal_Survival Protein_Synthesis Muscle Protein Synthesis mTOR->Protein_Synthesis

Caption: PI3K/Akt signaling pathway potentially influenced by creatine.

Experimental Workflow

The following diagram illustrates a typical workflow for a long-term study on the effects of this compound in a rodent model.

Experimental_Workflow start Study Design and Animal Model Selection acclimation Acclimation Period (1 week) start->acclimation grouping Randomization into Control and Treatment Groups acclimation->grouping treatment Long-Term Administration of This compound (e.g., 12 weeks) grouping->treatment monitoring Weekly Monitoring: - Body Weight - Food/Water Intake - Health Checks treatment->monitoring sampling Periodic Sampling: - Blood - Urine treatment->sampling euthanasia Euthanasia and Tissue Collection treatment->euthanasia analysis Biochemical and Histological Analysis euthanasia->analysis data_analysis Data Analysis and Interpretation analysis->data_analysis

Caption: General experimental workflow for long-term rodent studies.

Logical Relationships

This diagram outlines the logical relationship between creatine supplementation and its potential physiological outcomes based on existing research.

Creatine_Effects Creatine Tricreatine Malate Supplementation Absorption Gastrointestinal Absorption Creatine->Absorption Distribution Distribution to Tissues (Muscle, Brain) Absorption->Distribution Energy Increased Phosphocreatine Stores Distribution->Energy Side_Effects Potential Side Effects (e.g., Renal Stress) Distribution->Side_Effects Performance Improved High-Intensity Exercise Performance Energy->Performance Neuroprotection Neuroprotective Effects Energy->Neuroprotection

Caption: Logical flow of creatine's physiological effects.

References

Investigating the Effect of Tricreatine Malate on Gene Expression: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricreatine malate (B86768) is a compound formed by three creatine (B1669601) molecules attached to one molecule of malic acid.[1][2][3] This formulation is suggested to enhance the solubility and absorption of creatine, potentially leading to improved bioavailability.[3][4][5] Creatine itself is a well-researched supplement known to influence muscle-related gene expression, promoting muscle growth, energy metabolism, and cellular signaling.[[“]] While direct studies on tricreatine malate's specific effects on gene expression are limited, the established bio-activity of creatine provides a strong foundation for investigating its potential in this area. These application notes and protocols are designed to guide researchers in exploring the impact of this compound on gene expression.

Application Notes

This compound, by delivering creatine to cells, is hypothesized to modulate the expression of genes involved in key cellular processes. Based on existing research on creatine supplementation, this compound may influence:

  • Muscle Growth and Development: Creatine has been shown to upregulate the expression of genes related to muscle growth, such as Insulin-like Growth Factor 1 (IGF-1) and various myosin heavy chain isoforms.[[“]][[“]]

  • Energy Metabolism: Genes involved in glucose uptake and mitochondrial biogenesis, like Glucose Transporter Type 4 (GLUT4) and Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), are potential targets.[[“]][[“]][9]

  • Cellular Signaling: Key signaling pathways, including the PKB/Akt and mTOR pathways that regulate protein synthesis, are influenced by creatine.[[“]][10]

The malic acid component of this compound may also offer synergistic effects, as it plays a role in the tricarboxylic acid (TCA) cycle and cellular energy production.[5]

Quantitative Data Summary

The following table summarizes genes that have been reported to be affected by creatine supplementation in various studies. These serve as primary candidates for investigation when studying the effects of this compound.

Gene Category Gene Name Reported Effect of Creatine Supplementation Species Reference
Growth Factors Insulin-like Growth Factor 1 (IGF-1)UpregulationHuman[[“]][11]
Insulin-like Growth Factor 2 (IGF-2)UpregulationHuman[[“]]
Glucose Metabolism Glucose Transporter Type 4 (GLUT4/SLC2A4)UpregulationHuman, Rat[[“]][[“]][11]
Muscle Structure Myosin Heavy Chain IUpregulationHuman[[“]]
Myosin Heavy Chain IIAUpregulationHuman[[“]]
Collagen 1UpregulationHuman[[“]]
Myogenesis Myogenic Differentiation 1 (MyoD1)UpregulationFish[[“]]
Myogenin (MyoG)UpregulationFish[[“]]
Paired Box 3 (Pax3)UpregulationFish[[“]]
Myocyte Enhancer Factor 2A (MEF2A)UpregulationFish[[“]]
Mitochondrial Biogenesis Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α)UpregulationRat[9][10]
Mitochondrial Transcription Factor A (TFAM)UpregulationRat[9]
Protein Degradation Forkhead Box Protein O1 (FoXO1)DownregulationChicken (in vitro)[10]
Atrogin-1DownregulationChicken (in vitro)[10]

Experimental Protocols

This section provides a detailed protocol for an in vitro study investigating the effects of this compound on gene expression in a human skeletal muscle cell line (e.g., C2C12 myotubes).

Protocol 1: In Vitro Analysis of this compound on Gene Expression in C2C12 Myotubes

1. Cell Culture and Differentiation:

  • Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • To induce differentiation into myotubes, grow cells to 80-90% confluency and then switch to a differentiation medium (DMEM with 2% horse serum and 1% penicillin-streptomycin).

  • Allow cells to differentiate for 4-6 days, with media changes every 48 hours.

2. This compound Treatment:

  • Prepare a stock solution of this compound in sterile phosphate-buffered saline (PBS) or cell culture medium.

  • Treat differentiated myotubes with varying concentrations of this compound (e.g., 0.5 mM, 1 mM, 5 mM) for a specified duration (e.g., 6, 12, or 24 hours).

  • Include a vehicle control group treated with an equivalent volume of PBS or medium without this compound.

3. RNA Extraction:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., from an RNA extraction kit).

  • Extract total RNA using a commercially available RNA isolation kit according to the manufacturer's instructions.

  • Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and by checking for intact ribosomal RNA bands on an agarose (B213101) gel.

4. Reverse Transcription and Quantitative PCR (RT-qPCR):

  • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Perform qPCR using a real-time PCR system with SYBR Green chemistry.[12]

  • Design primers for target genes (e.g., IGF-1, GLUT4, PGC-1α) and housekeeping genes (e.g., β-actin, CYC).[12]

  • The qPCR reaction mixture should typically contain cDNA template, forward and reverse primers, SYBR Green master mix, and nuclease-free water.

  • Use a standard thermal cycling protocol: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.

  • Analyze the relative gene expression using the 2-ΔΔCT method, normalizing the expression of target genes to the housekeeping genes.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Differentiation cluster_treatment Treatment cluster_analysis Gene Expression Analysis C2C12 C2C12 Myoblasts Differentiation Differentiation into Myotubes C2C12->Differentiation Treatment This compound Treatment (Varying Concentrations & Durations) Differentiation->Treatment Control Vehicle Control Differentiation->Control RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Control->RNA_Extraction RT_qPCR Reverse Transcription & qPCR RNA_Extraction->RT_qPCR Data_Analysis Data Analysis (2-ΔΔCT) RT_qPCR->Data_Analysis

Caption: Experimental workflow for in vitro analysis.

signaling_pathway TCM This compound Creatine Increased Intracellular Creatine TCM->Creatine IGF1 IGF-1 Expression Creatine->IGF1 GLUT4 GLUT4 Expression Creatine->GLUT4 Akt Akt/PKB Phosphorylation IGF1->Akt mTOR mTOR Activation Akt->mTOR Protein_Synthesis Increased Protein Synthesis (Muscle Growth) mTOR->Protein_Synthesis Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake

Caption: Putative signaling pathways modulated by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Tricreatine Malate in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with dissolving tricreatine malate (B86768) in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is tricreatine malate and why is it used in cell culture?

This compound is a compound comprised of three creatine (B1669601) molecules chemically bonded to one molecule of malic acid. In cell culture, it is investigated for its potential to enhance cellular energy metabolism. Creatine plays a crucial role in the rapid regeneration of ATP, the primary energy currency of the cell, through the creatine kinase/phosphocreatine system. Malic acid is an intermediate in the citric acid cycle (TCA cycle), and its supplementation can also influence cellular bioenergetics.

Q2: Is this compound more soluble than creatine monohydrate?

While often marketed for improved solubility in the context of sports supplements, the solubility of this compound in neutral pH cell culture media is not extensively documented in scientific literature. Generally, creatine salts can exhibit different solubility profiles compared to creatine monohydrate. Factors such as pH, temperature, and the presence of other solutes in the complex environment of cell culture media will significantly influence its solubility.

Q3: What are the main challenges in dissolving this compound in cell culture media?

The primary challenges include:

  • Precipitation upon addition to media: this compound may precipitate out of solution, especially in complex media containing salts, proteins (from serum), and other organic molecules.

  • pH shifts: The dissolution of this compound may alter the pH of the media, which can affect both the solubility of the compound and the health of the cells.

  • Long-term stability: Like other forms of creatine, this compound can degrade over time in aqueous solutions to form creatinine, a biologically inactive byproduct. This degradation is influenced by temperature and pH.

Q4: How does the malic acid component of this compound affect cells in culture?

Malic acid is a key metabolite in cellular respiration and is generally well-tolerated by cells. It can be utilized by mitochondria as part of the TCA cycle to produce energy. However, the addition of significant amounts of malic acid could potentially alter cellular metabolic pathways, and it is advisable to include a malic acid-only control in experiments to distinguish its effects from those of creatine.

Troubleshooting Guide: Precipitate Formation

Issue: A precipitate is observed in the cell culture medium after the addition of this compound.

Potential Cause Troubleshooting Steps Explanation
High Concentration - Prepare a concentrated stock solution and dilute it to the final working concentration in the media. - Perform a solubility test to determine the maximum soluble concentration in your specific media.The concentration of this compound may have exceeded its solubility limit in the complex milieu of the cell culture medium.
pH Imbalance - Measure the pH of the media after adding this compound. - If necessary, adjust the pH of the stock solution before adding it to the media. Use sterile 1N HCl or 1N NaOH. - Ensure the incubator's CO2 levels are correct.The local pH at the site of dissolution can be critical. The pH of the bulk medium also affects the solubility of many components.
Interaction with Media Components - Prepare the this compound stock solution in a simple buffer like sterile PBS before adding it to the complete medium. - If using serum, add the this compound solution to the basal medium before adding the serum.Components like divalent cations (Ca2+, Mg2+) and proteins in serum can interact with this compound, leading to precipitation.
Temperature Effects - Gently warm the media to 37°C to aid dissolution. Do not overheat, as this can degrade both the this compound and other media components.Solubility of many compounds, including creatine, is temperature-dependent. However, higher temperatures can accelerate the degradation of creatine to creatinine.
Evaporation - Ensure proper sealing of culture vessels (e.g., flasks, plates) to minimize evaporation. - Maintain appropriate humidity levels in the incubator.Evaporation can increase the concentration of all solutes in the media, potentially leading to precipitation.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution, which can then be diluted to the desired final concentration in your cell culture medium.

Materials:

  • This compound powder

  • Sterile phosphate-buffered saline (PBS) or serum-free basal medium (e.g., DMEM)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Vortex mixer

  • Water bath (optional)

Methodology:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.

  • Initial Dissolution: Transfer the powder to a sterile conical tube. Add a portion of the sterile solvent (PBS or serum-free medium) to the tube.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If the powder does not fully dissolve, you may gently warm the solution in a 37°C water bath for 5-10 minutes, with intermittent vortexing. Avoid temperatures above 37°C to minimize degradation.

  • pH Adjustment (if necessary): Check the pH of the stock solution using a sterile pH strip or a calibrated pH meter. If the pH is outside the desired range for your cells (typically 7.2-7.4), adjust it using sterile 1N HCl or 1N NaOH. Add the acid or base dropwise while monitoring the pH.

  • Final Volume: Add the sterile solvent to reach the final desired volume of the stock solution.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Determining the Maximum Soluble Concentration

This experiment will help you determine the solubility limit of this compound in your specific cell culture medium.

Materials:

  • Your complete cell culture medium (including serum, if applicable)

  • This compound powder

  • Sterile microcentrifuge tubes

  • Incubator (set to your standard cell culture conditions, e.g., 37°C, 5% CO2)

  • Microcentrifuge

  • Microscope

Methodology:

  • Prepare a Range of Concentrations: In a series of sterile microcentrifuge tubes, add a fixed volume of your complete cell culture medium (e.g., 1 mL).

  • Add this compound: To each tube, add an increasing amount of this compound powder to

Technical Support Center: Tricreatine Malate Stability in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of tricreatine malate (B86768) in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of tricreatine malate degradation in aqueous solutions?

A1: The primary cause of degradation is the intramolecular cyclization of the creatine (B1669601) molecule to form creatinine (B1669602), an inactive byproduct.[1][2] This is a non-enzymatic reaction that occurs in aqueous environments. This compound, a compound of three creatine molecules and one malic acid molecule, dissociates in solution, and the released creatine is then susceptible to this degradation.[3]

Q2: How do experimental buffer conditions affect the stability of this compound?

A2: The stability of the creatine component of this compound is highly dependent on the pH and temperature of the buffer.[1][2] The degradation to creatinine is accelerated at lower pH values (acidic conditions) and higher temperatures.[1][4] Since malic acid is an acidic component, solutions of this compound will naturally have a lower pH, which can increase the rate of degradation compared to creatine monohydrate in a neutral solution.[1]

Q3: At what pH range is creatine (from this compound) most unstable?

A3: Creatine is least stable in the pH range of 3.5 to 5.5.[1] Significant degradation occurs in this acidic range, which is relevant for this compound solutions.

Q4: How can I minimize the degradation of this compound in my experiments?

A4: To minimize degradation, it is recommended to:

  • Prepare solutions fresh whenever possible.

  • Use buffers with a neutral to slightly alkaline pH (pH 7.0 or above).

  • Store stock solutions at low temperatures (2-8°C) and for short durations.[1][4]

  • For longer-term storage, prepare aliquots and freeze them at -20°C or -80°C.[2]

Q5: Is it advisable to use acidic buffers with this compound?

A5: It is generally not advisable to use acidic buffers with this compound if the stability of the creatine molecule is critical for the experiment. The low pH will accelerate the conversion to creatinine.[1] If an acidic buffer is required, the solution should be used immediately after preparation.

Q6: How does temperature influence the degradation of this compound?

A6: Higher temperatures significantly increase the rate of creatine degradation.[1][5] Storing solutions at room temperature for extended periods will lead to a notable loss of active creatine. For example, at 25°C, significant degradation can be observed within a few days, especially at acidic pH.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in the buffer, leading to lower effective concentrations of creatine.Prepare fresh solutions for each experiment. Validate the creatine concentration in your stock solution before use.
Loss of biological activity Conversion of creatine to inactive creatinine.Ensure your buffer pH is neutral or slightly alkaline. Store all solutions at low temperatures.
Precipitate formation in stored solutions At low temperatures, creatine may crystallize out of the solution, especially if the initial concentration is high.[4]Prepare solutions at a concentration that remains soluble at the storage temperature. Gently warm and vortex the solution before use to ensure it is fully dissolved.
Observed pH shift in the buffer after adding this compound The malic acid component of this compound will lower the pH of unbuffered or weakly buffered solutions.Use a buffer with sufficient buffering capacity to maintain the desired pH after the addition of this compound. Adjust the pH of the final solution as necessary.

Quantitative Data on Creatine Stability

The following table summarizes the stability of creatine in aqueous solutions under various pH and temperature conditions. This data is critical for understanding the behavior of this compound in similar environments.

pH Temperature (°C) Observation Reference
3.525~21% degradation after 3 days[1]
4.525~12% degradation after 3 days[1]
5.525~4% degradation after 3 days[1]
6.525Relatively stable[1]
7.525Relatively stable[1]
3.6Room Temperature90% degradation over 45 days[4]
3.6480% degradation over 45 days[4]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution
  • Materials:

    • This compound powder

    • Sterile, high-purity water or a suitable neutral buffer (e.g., 100 mM Phosphate Buffer, pH 7.4)

    • Sterile conical tubes

    • 0.22 µm sterile syringe filter

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile conical tube.

    • Add the sterile water or buffer to the desired final volume.

    • Vortex the solution until the powder is completely dissolved. Gentle warming to 30-40°C can aid dissolution, but avoid overheating.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

    • Aliquot the stock solution into single-use sterile tubes.

    • For short-term storage (up to 24 hours), store at 2-8°C. For long-term storage, store at -20°C or -80°C.

Protocol 2: Assessment of this compound Stability by HPLC-UV
  • Objective: To quantify the concentration of creatine and its degradation product, creatinine, in a buffered solution over time.

  • Materials:

    • Prepared this compound solution in the experimental buffer

    • HPLC system with a UV detector

    • C18 reversed-phase column

    • Mobile phase (e.g., 0.045 M ammonium (B1175870) sulfate (B86663) in water)

    • Creatine and creatinine analytical standards

    • Autosampler vials

  • Procedure:

    • Prepare a stock solution of this compound in the buffer of interest.

    • Immediately after preparation (t=0), take an aliquot, dilute it to a suitable concentration with the mobile phase, and transfer it to an autosampler vial.

    • Store the remaining stock solution under the desired experimental conditions (e.g., specific temperature).

    • At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), collect further aliquots, dilute them, and transfer to autosampler vials.

    • Prepare a standard curve using the creatine and creatinine analytical standards.

    • Analyze the samples using HPLC with UV detection (typically at 205-210 nm).

    • Quantify the concentration of creatine and creatinine in each sample by comparing the peak areas to the standard curves.

    • Plot the concentration of creatine versus time to determine the degradation rate.

Visualizations

degradation_pathway This compound Degradation Pathway TCM This compound Creatine Creatine TCM->Creatine Dissociation in aqueous buffer MalicAcid Malic Acid TCM->MalicAcid Dissociation in aqueous buffer Creatinine Creatinine (Inactive) Creatine->Creatinine Intramolecular Cyclization (Accelerated by low pH & high temp) H2O_loss - H2O

Caption: Degradation pathway of this compound in aqueous solution.

References

Technical Support Center: Optimizing Oral Gavage of Tricreatine Malate in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing oral gavage techniques for tricreatine malate (B86768) in mice. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for oral gavage of tricreatine malate in mice?

A1: Based on available safety data and product information, this compound is soluble in cold water.[1][2][3][4] Therefore, sterile water is the primary recommended vehicle. For higher concentrations that may approach the solubility limit, or to ensure a uniform suspension, 0.5% carboxymethylcellulose (CMC) in water can be used.[5]

Q2: How should I prepare a this compound solution or suspension for oral gavage?

A2: For a solution in water, weigh the desired amount of this compound and add it to a sterile volumetric flask. Add sterile water to the desired final volume and stir using a magnetic stirrer until fully dissolved. For a suspension in 0.5% CMC, first prepare the CMC solution, then gradually add the weighed this compound powder while stirring to form a homogenous suspension.[5][6] It is recommended to prepare the formulation fresh daily.[5][7]

Q3: What is the maximum tolerated dose (MTD) of this compound in mice?

A3: Currently, there is no established maximum tolerated dose specifically for this compound in mice in the public domain. However, studies on creatine (B1669601) monohydrate have used a range of doses. It is crucial to conduct a pilot study to determine the MTD and the optimal dose for your specific research question.

Q4: What are the recommended dosage and administration parameters for creatine compounds in mice?

A4: The following table summarizes dosages and administration parameters for creatine monohydrate from various preclinical studies, which can serve as a reference for designing studies with this compound.

ParameterValueSpecies/StrainDurationReference
Dosage 5 mg/kgWobbler mice4 weeks[8]
50 mg/kgWobbler mice4 weeks[8]
Vehicle WaterMDX and C57Bl/10 mice8 weeks[5]
Diluted in waterCharles River mice6 days[5]
Frequency DailyWobbler mice4 weeks[8]
Administration Volume 10 mL/kg (recommended max)MiceN/A[5]

Q5: What is the appropriate gavage needle size for mice?

A5: For adult mice (20-30g), an 18-20 gauge, 1-1.5 inch long gavage needle with a ball-tip is recommended to prevent tissue damage.[5] The length of the needle should be measured from the tip of the mouse's nose to the last rib to ensure it reaches the stomach without causing perforation.[6][9]

Troubleshooting Guides

Issue 1: Difficulty in Administering the Full Dose

  • Problem: The mouse struggles excessively, making it difficult to insert the gavage needle or administer the full volume.

  • Solution:

    • Proper Restraint: Ensure you are using a firm but gentle restraint technique. Scruff the loose skin on the neck and back to immobilize the head.[5] The "fist" method of restraint can provide a tighter grip for larger mice.

    • Habituation: Acclimatize the mice to handling for several days before the first gavage session to reduce stress.[5]

    • Sucrose (B13894) Pre-coating: Dipping the tip of the gavage needle in a sucrose solution may pacify the mouse and encourage swallowing, making the procedure smoother.[9][10]

Issue 2: Signs of Distress During or After Gavage (Coughing, Fluid from Nose)

  • Problem: The gavage needle may have entered the trachea, leading to aspiration.

  • Solution:

    • Immediate Action: Stop the procedure immediately. If fluid is seen from the nose, aspiration has likely occurred. The animal should be closely monitored and euthanized if it shows signs of respiratory distress.

    • Prevention: Ensure the gavage needle is inserted gently along the roof of the mouth towards the esophagus.[5] There should be no resistance. If resistance is felt, withdraw the needle and re-insert. Do not force the needle.[5]

Issue 3: Inconsistent Experimental Results

  • Problem: High variability in data between mice receiving the same dose.

  • Solution:

    • Homogenous Formulation: If using a suspension, ensure it is thoroughly mixed (e.g., by vortexing) immediately before dosing each animal to ensure a uniform concentration.

    • Accurate Dosing: Weigh each mouse before dosing to calculate the precise volume to be administered. The recommended maximum volume is 10 mL/kg.[5]

    • Minimize Stress: Stress from the gavage procedure can be a confounding variable.[10] Consistent and gentle handling is key.

Experimental Protocols

Protocol 1: Preparation of this compound Solution (in Water)

  • Determine Concentration: Calculate the required concentration of this compound based on the desired dosage (mg/kg) and administration volume (e.g., 10 mL/kg).

  • Weighing: Accurately weigh the required amount of this compound powder.

  • Dissolving: Place the powder in a sterile volumetric flask. Add approximately half of the final volume of sterile water.

  • Mixing: Place a sterile magnetic stir bar in the flask and stir on a magnetic stir plate until the powder is completely dissolved.

  • Final Volume: Add sterile water to reach the final desired volume.

  • Storage: Prepare the solution fresh daily for optimal stability.

Protocol 2: Oral Gavage Procedure in Mice

  • Animal Handling: Acclimatize mice to handling for several days prior to the experiment.[5]

  • Dose Calculation: Weigh the mouse to determine the precise volume of the this compound solution to administer.

  • Restraint: Gently but firmly restrain the mouse by scruffing the loose skin on its neck and back.[5]

  • Gavage Needle Insertion: With the mouse in a vertical position, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.[5]

  • Administration: Once the needle is in the correct position, slowly depress the syringe plunger to administer the solution at a steady pace to prevent regurgitation.[5]

  • Post-Procedure Monitoring: Gently remove the gavage needle and return the mouse to its cage. Monitor the mouse for any signs of distress.[5]

Visualizations

G cluster_prep Formulation Preparation cluster_admin Gavage Administration a Calculate Required Concentration b Weigh Tricreatine Malate a->b d Mix Until Homogenous b->d c Select Vehicle (e.g., Sterile Water) c->d e Weigh Mouse & Calculate Volume d->e Proceed to Dosing f Properly Restrain Mouse e->f g Gently Insert Gavage Needle f->g h Administer Solution Slowly g->h i Monitor Mouse Post-Procedure h->i

Caption: Experimental workflow for preparing and administering this compound via oral gavage in mice.

G cluster_troubleshooting Troubleshooting Decision Tree start Issue Encountered During Gavage q1 Mouse Struggling Excessively? start->q1 q2 Signs of Aspiration (Coughing, Fluid from Nose)? start->q2 q3 Inconsistent Results? start->q3 a1_1 Improve Restraint Technique q1->a1_1 Yes a1_2 Habituate Mouse to Handling q1->a1_2 Yes a2_1 STOP Procedure Immediately q2->a2_1 Yes a2_3 Refine Insertion Technique q2->a2_3 Prevention a2_2 Monitor Animal Closely a2_1->a2_2 a3_1 Ensure Homogenous Suspension q3->a3_1 Yes a3_2 Verify Dose Calculations q3->a3_2 Yes

Caption: A decision tree for troubleshooting common issues during oral gavage in mice.

References

Technical Support Center: Tricreatine Malate Supplementation in Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing tricreatine malate (B86768) in animal studies. The information herein is designed to address common issues and sources of variability encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is tricreatine malate and how does it differ from creatine (B1669601) monohydrate?

This compound is a compound where three creatine molecules are bound to one molecule of malic acid.[1] Proponents suggest this form offers potential advantages over the more extensively studied creatine monohydrate, such as increased solubility and potentially reduced gastrointestinal distress.[2][3] Malic acid itself is an intermediate in the Krebs cycle, suggesting it may play a role in energy production.[1][4] However, research comparing the efficacy of this compound to creatine monohydrate is limited.[2] Creatine monohydrate remains the most researched and validated form of creatine.[2][3]

Q2: We are observing significant variability in response to this compound supplementation between our animal subjects. What are the potential causes?

Variability in response to any form of creatine supplementation is a well-documented phenomenon and can be attributed to several factors.[5] Key sources of variability include:

  • Baseline Creatine Levels: Animals with lower initial muscle creatine stores, such as those on a creatine-deficient diet (e.g., vegetarian or vegan diets in humans), may show a more robust response to supplementation.[6]

  • Species-Specific Metabolism: The endogenous synthesis and tissue distribution of creatine metabolizing enzymes differ significantly across species. For instance, in mammals, creatine synthesis is primarily a function of the kidney and liver, whereas in some fish species like rainbow trout, the muscle itself is a major site of creatine synthesis.[7][8][9]

  • Creatine Transporter (CreaT) Expression: The uptake of creatine into muscle cells is mediated by the creatine transporter (CreaT1 or SLC6A8).[5][10][11] Variability in the expression and activity of this transporter can significantly impact how much supplemented creatine is absorbed by the target tissues.

  • Diet and Gut Microbiome: The composition of an animal's diet can influence the gut environment, which may affect the absorption and bioavailability of creatine.

  • Age, Sex, and Strain: These biological factors can influence baseline creatine levels, muscle mass, and metabolic rate, all of which can contribute to variable responses.

  • Exercise: Physical activity has been shown to enhance the effects of creatine supplementation. In rats, combining creatine with exercise resulted in higher lean mass and lower fat mass compared to creatine supplementation or exercise alone.[12]

Q3: Our primary endpoint is an increase in skeletal muscle creatine concentration, but we are not seeing the expected results. What troubleshooting steps can we take?

If you are not observing a significant increase in muscle creatine levels, consider the following:

  • Dosage and Duration: A supplementation period of 2 to 4 weeks is often necessary to significantly augment the creatine pool in organs with high baseline concentrations like skeletal muscle.[13][14] Ensure your dosage is appropriate for the species being studied. For example, studies in rodents have used doses ranging from 0.3 mg/kg to 2 g/kg of food.[12][15]

  • Bioavailability and Solubility: The oral bioavailability of creatine can be dose-dependent and may be limited by its solubility.[16] One study in rats showed that a lower dose of creatine monohydrate had greater bioavailability than a higher dose, likely due to solubility issues.[16] While this compound is purported to have higher solubility, this has not been extensively verified in animal models.[2][3]

  • Measurement Timing: The increase in total creatine concentrations is most pronounced after about 4 weeks of supplementation.[13] Ensure your tissue collection time point aligns with the expected peak.

  • Analytical Method: Verify the accuracy and sensitivity of your method for determining creatine and phosphocreatine (B42189) concentrations, such as high-performance liquid chromatography (HPLC).[13]

  • Creatine Transporter Downregulation: High extracellular creatine concentrations can lead to a downregulation of the creatine transporter, which could limit further uptake into the muscle.

Q4: Are there known species-specific differences in creatine metabolism that could impact our study design?

Yes, significant species-specific differences exist.

  • Site of Synthesis: In mammals, the initial step of creatine synthesis occurs in the kidneys, and the final step in the liver.[7] However, in rainbow trout and other fish, both steps can occur to a large extent within the skeletal muscle itself.[8][9] Sheep derive no creatine from their digestive tract, with the liver accounting for 80% of daily synthesis.[17]

  • Response to Supplementation: A study on Standardbred horses found that supplementation with 25g of creatine monohydrate twice daily for 6.5 days did not significantly increase plasma or muscle creatine concentrations.[18] This highlights that supplementation protocols effective in one species may not be directly translatable to another.

Troubleshooting Guides

Issue: High Inter-Individual Variability

Potential Cause Troubleshooting Action
Baseline Creatine Differences Pre-screen a subset of animals for baseline muscle creatine levels to assess initial variability. Consider stratifying animals into low and high baseline groups.
Genetic Strain Differences Ensure all animals are from the same genetic strain. Be aware that even within a strain, there can be individual differences in creatine metabolism.[7]
Dietary Inconsistencies Standardize the diet across all experimental groups. Ensure the base diet has a consistent and known creatine content (or is creatine-free if that is a study parameter).
Creatine Transporter Polymorphisms While not commonly assessed, be aware that genetic variations in the creatine transporter gene (SLC6A8) could contribute to variability.

Issue: Lack of Efficacy (No change in performance or muscle creatine)

Potential Cause Troubleshooting Action
Insufficient Dosage Review literature for species-specific dosing recommendations. Consider a dose-response study to determine the optimal dose for your model.
Inadequate Supplementation Duration For muscle creatine loading, ensure a supplementation period of at least 2-4 weeks.[13][14]
Poor Bioavailability This compound's bioavailability is not well-established. Ensure the compound is properly dissolved or suspended for oral administration. The oral bioavailability of creatine monohydrate in rats has been shown to be incomplete and dose-dependent.[16]
"Non-Responder" Phenomenon A subset of animals may be "non-responders" to creatine supplementation, possibly due to already high baseline creatine levels or limitations in creatine transport/uptake.[1]
Incorrect Endpoint Measurement Ensure performance tests are sensitive enough to detect changes and that tissue analysis methods are validated.

Data Summaries

Table 1: Factors Influencing Variability in Animal Response to Creatine Supplementation

FactorDescriptionPotential Impact on Response
Species Different species have distinct sites for endogenous creatine synthesis (e.g., liver/kidney in mammals vs. muscle in fish).[7][9]High
Baseline Creatine Status The initial concentration of creatine in muscle tissue before supplementation.High
Creatine Transporter (CreaT) The activity and expression of the SLC6A8 transporter protein responsible for creatine uptake into cells.[5][11]High
Dosage The amount of this compound administered. Bioavailability can be dose-dependent.[16]Medium to High
Duration of Supplementation The length of the supplementation period. A longer duration (2-8 weeks) is often needed for significant tissue accumulation.[13]Medium to High
Diet The presence or absence of dietary creatine and other nutrients can affect baseline levels and absorption.Medium
Exercise Concurrent exercise can enhance the anabolic effects of creatine supplementation.[12]Medium
Age and Sex Can influence muscle mass, metabolism, and hormonal environment.Low to Medium

Table 2: Tissue Creatine Concentration Changes with Oral Creatine Monohydrate Supplementation in Various Species (Guinea Pigs, Mice, Rats)

TissuePresupplementation Total Creatine (μmol/g wet weight)Relative Increase After 2-8 Weeks of Supplementation
Brain 10 - 2215 - 55%
Skeletal Muscle 10 - 2215 - 55%
Heart Muscle 10 - 2215 - 55%
Liver 5 - 8260 - 500%
Kidney 5 - 8260 - 500%
Lung 5 - 8260 - 500%
Data synthesized from Ipsiroglu et al. (2001). The study noted that in organs with low presupplementation levels, the relative increase was high, whereas in organs with high baseline levels, the increase was modest, suggesting a saturation point.[13][14]

Experimental Protocols

Protocol 1: Oral Supplementation of this compound in Rodents

  • Animal Model: Select the appropriate species and strain (e.g., Wistar rats, C57BL/6 mice). House animals in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.

  • Diet: Utilize a standard chow diet. If controlling for dietary creatine is necessary, use a custom creatine-free diet.

  • Supplement Preparation:

    • Calculate the required daily dose of this compound based on the average body weight of the animals (e.g., in g/kg body weight).

    • This compound can be administered by mixing it with the food, dissolving it in the drinking water, or through oral gavage.

    • For oral gavage, suspend or dissolve the calculated dose in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose). The volume should be appropriate for the animal's size (e.g., 5-10 mL/kg for rats).

  • Administration:

    • Administer the supplement daily at the same time for the duration of the study (e.g., 4-8 weeks).

    • The control group should receive the vehicle only.

  • Monitoring: Monitor body weight, food and water intake, and general health status of the animals throughout the study.

Protocol 2: Analysis of Tissue Creatine and Phosphocreatine by HPLC

  • Tissue Collection:

    • At the study endpoint, euthanize the animal using an approved method.

    • Rapidly dissect the target tissues (e.g., gastrocnemius muscle, brain, liver).

    • Immediately freeze the tissues in liquid nitrogen to halt metabolic processes and store them at -80°C until analysis.

  • Sample Preparation:

    • Weigh the frozen tissue sample.

    • Homogenize the tissue in a cold acidic solution (e.g., 0.4 M perchloric acid) to extract creatine and phosphocreatine and precipitate proteins.

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C.

    • Neutralize the resulting supernatant with a potassium carbonate solution.

  • HPLC Analysis:

    • Analyze the neutralized supernatant using a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., ion-exchange or reversed-phase).

    • Use a mobile phase and detection method (e.g., UV detection) optimized for the separation and quantification of creatine and phosphocreatine.

    • Quantify the concentrations by comparing the peak areas to those of known standards.

    • Express the results as micromoles per gram of wet tissue weight.[13]

Visualizations

Creatine_Metabolism_Pathway cluster_synthesis Endogenous Synthesis cluster_transport_uptake Transport & Cellular Uptake cluster_energy_system Cellular Energy System Arginine Arginine + Glycine GAA Guanidinoacetate (GAA) Arginine->GAA AGAT (Kidney) Creatine_Synth Creatine GAA->Creatine_Synth GAMT (Liver) Blood_Creatine Bloodstream Creatine Creatine_Synth->Blood_Creatine Release TCM_Supp This compound (Oral Supplement) TCM_Supp->Blood_Creatine Absorption Muscle_Cell Muscle Cell Blood_Creatine->Muscle_Cell CreaT1 Transporter (SLC6A8) PCr Phosphocreatine (PCr) Muscle_Cell->PCr Creatine Kinase (CK) ATP ATP PCr->ATP CK ADP ADP ATP->ADP Muscle Contraction ADP->ATP

Caption: Creatine metabolism from synthesis/supplementation to cellular energy use.

Experimental_Workflow cluster_endpoint Endpoint Analysis start Start: Hypothesis Formulation animal_model Animal Model Selection (Species, Strain, Sex) start->animal_model grouping Randomization into Groups (Control, this compound) animal_model->grouping baseline Baseline Measurements (Body Weight, Performance Test) grouping->baseline supplementation Supplementation Period (e.g., 4-8 weeks) baseline->supplementation monitoring In-life Monitoring (Health, Weight, Food Intake) supplementation->monitoring endpoint Endpoint Data Collection monitoring->endpoint analysis Statistical Analysis endpoint->analysis performance_test Final Performance Test performance_test->analysis tissue_collection Tissue Collection (Muscle, Brain, Liver) biochemical_analysis Biochemical Analysis (HPLC for Creatine/PCr) tissue_collection->biochemical_analysis biochemical_analysis->analysis conclusion Conclusion & Interpretation analysis->conclusion

Caption: Workflow for a typical animal study on this compound supplementation.

Variability_Factors center_node Variability in Animal Response f1 Species & Strain center_node->f1 f2 Baseline Creatine Levels center_node->f2 f3 Creatine Transporter (SLC6A8) Expression center_node->f3 f4 Dosage & Duration center_node->f4 f5 Diet & Gut Microbiome center_node->f5 f6 Exercise Protocol center_node->f6 f7 Age & Sex center_node->f7

Caption: Key factors contributing to variability in response to creatine supplementation.

References

troubleshooting inconsistent results in tricreatine malate studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tricreatine malate (B86768). The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation, leading to inconsistent results.

Troubleshooting Guide: Inconsistent Results in Tricreatine Malate Studies

Inconsistencies in research findings with this compound can often be attributed to variations in experimental protocols and the inherent properties of the compound itself. This guide provides insights into potential sources of variability.

Quantitative Data Summary: this compound vs. Creatine (B1669601) Monohydrate

Direct comparative studies on this compound are limited. The following table summarizes available quantitative data and qualitative claims, highlighting potential reasons for inconsistent results.

ParameterThis compoundCreatine MonohydratePotential Source of Inconsistency
Solubility in Water (at 20°C) Higher than Creatine Monohydrate; claimed to be up to 10 times more soluble.[1][2] Tricreatine Citrate, a similar salt, has a solubility of 29 g/L.[3]~14 g/L[3][4]Incomplete dissolution of less soluble forms can lead to inaccurate dosing and lower bioavailability.
Stability in Aqueous Solution Susceptible to degradation into creatinine (B1669602), especially in acidic conditions. The presence of malic acid may lower the pH of the solution, potentially affecting stability.[3][5]Degrades to creatinine in solution, with the rate dependent on pH and temperature.[3]Degradation of creatine to the less active creatinine can lead to an overestimation of the active compound being tested.
Bioavailability (Oral) Claimed to have better absorption due to higher solubility.[6][7] However, robust pharmacokinetic data is lacking.Oral bioavailability in rats is dose-dependent, ranging from 16% at high doses to 53% at low doses.[8]Differences in formulation, dosage, and co-ingestion of other substances can significantly alter absorption rates.
Performance Enhancement A study on sprinters showed significant increases in peak power and total work after six weeks of supplementation.[9][10]Extensively studied and shown to increase strength, power, and muscle mass.[11][12]Variability in study populations, training protocols, and dosages can lead to different outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in our bioavailability studies with this compound. What could be the cause?

A1: High variability in bioavailability is a common issue and can stem from several factors:

  • Incomplete Solubilization: Due to its higher solubility compared to creatine monohydrate, there might be an assumption of complete dissolution. However, at higher concentrations or in certain vehicles, it may not fully dissolve, leading to inconsistent dosing.

  • Gastrointestinal pH: Creatine stability is pH-dependent.[3] Variations in the gastric pH of individual animals can affect the rate of degradation to creatinine before absorption.

  • Food Intake: The presence of food, particularly carbohydrates, can enhance creatine uptake by stimulating insulin (B600854) release.[6] Variability in the prandial state of test subjects can therefore influence absorption.

  • Analytical Method: Inaccurate quantification of this compound and its metabolites in biological fluids can introduce significant error. Ensure your analytical method is validated for specificity, linearity, accuracy, and precision.

Q2: Our stability studies show rapid degradation of this compound in solution. How can we minimize this?

A2: Creatine's degradation to creatinine in aqueous solutions is a well-documented issue, influenced by pH and temperature.[3]

  • pH Control: Creatine is most stable at a neutral to slightly alkaline pH. The malic acid component of this compound can create an acidic environment, accelerating degradation. Consider buffering your solutions to a pH between 6.5 and 7.5.

  • Temperature: Store stock solutions and samples at low temperatures (2-8°C) to slow the degradation process. Prepare solutions fresh whenever possible.

  • Solvent: While typically dissolved in aqueous buffers, for analytical purposes, using a mobile phase with optimized pH for your HPLC analysis is crucial.

Q3: We are struggling to develop a reliable HPLC method for quantifying this compound. What are the key parameters to consider?

A3: A robust HPLC method is critical for accurate results. Here are some key considerations:

  • Column Selection: A C18 column is commonly used for creatine analysis.[13][14]

  • Mobile Phase: An isocratic mobile phase consisting of a buffer (e.g., potassium phosphate) and an organic modifier (e.g., acetonitrile) is often effective. The pH of the mobile phase should be optimized to ensure good peak shape and resolution between creatine and creatinine.[14]

  • Detection: UV detection at a wavelength of around 210 nm is suitable for creatine and creatinine.[13]

  • Sample Preparation: Ensure that samples are adequately diluted to fall within the linear range of your calibration curve and filtered to remove particulates that could damage the column.

Experimental Protocols

Protocol 1: Determination of this compound Solubility

Objective: To determine the aqueous solubility of this compound at a controlled temperature.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of deionized water in a sealed container.

    • Agitate the mixture at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred.

    • Filter the sample through a 0.45 µm syringe filter.

  • Quantification:

    • Dilute the filtered sample with deionized water to a concentration within the calibrated range of your analytical method.

    • Analyze the concentration of creatine in the sample using a validated HPLC-UV method.

  • Calculation:

    • Calculate the solubility in g/L using the measured concentration and the dilution factor.

Protocol 2: Stability Indicating HPLC Method for this compound

Objective: To develop and validate an HPLC method to quantify this compound and its primary degradation product, creatinine.

Methodology:

  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: 0.05 M Potassium Phosphate Monobasic, pH adjusted to 6.5 with phosphoric acid / Acetonitrile (95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare standard solutions of creatine and creatinine of known concentrations.

    • Generate a calibration curve for both analytes.

    • Prepare this compound solutions in the desired matrix (e.g., water, buffer) and store under specified conditions (e.g., 40°C/75% RH).

    • At specified time points, analyze the samples by HPLC to determine the concentration of creatine and the formation of creatinine.

Protocol 3: In-Vivo Bioavailability Study in a Rodent Model

Objective: To determine the pharmacokinetic profile of this compound following oral administration in rats.

Methodology:

  • Animal Model: Male Sprague-Dawley rats with jugular vein catheters.

  • Dosing:

    • Administer a single oral dose of this compound (e.g., 50 mg/kg) via gavage.

    • The vehicle should be a suitable aqueous solution (e.g., water, 0.5% carboxymethylcellulose).

  • Blood Sampling:

    • Collect blood samples (approx. 0.2 mL) from the jugular vein catheter at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Sample Processing:

    • Centrifuge blood samples to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Analysis:

    • Quantify the concentration of creatine in plasma samples using a validated LC-MS/MS method for higher sensitivity and specificity.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) using appropriate software.

Visualizations

Signaling Pathways

Creatine_Signaling_Pathway Creatine Creatine IGF1 IGF-1 Creatine->IGF1 Upregulates IGF1R IGF-1 Receptor IGF1->IGF1R PI3K PI3K IGF1R->PI3K Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K eIF4E 4E-BP1 mTORC1->eIF4E Inhibits Protein_Synthesis Protein Synthesis (Muscle Growth) p70S6K->Protein_Synthesis

Caption: Creatine's influence on the IGF-1/Akt/mTOR signaling pathway.

Experimental Workflow

Experimental_Workflow Formulation This compound Formulation Solubility Solubility Testing Formulation->Solubility Stability Stability Testing (HPLC) Formulation->Stability Bioavailability In-Vivo Bioavailability Study Solubility->Bioavailability Stability->Bioavailability Performance Performance Study Bioavailability->Performance Data_Analysis Data Analysis & Interpretation Performance->Data_Analysis

Caption: A typical experimental workflow for assessing this compound.

Troubleshooting Logic

Troubleshooting_Logic Inconsistent_Results Inconsistent Results? Check_Solubility Check Solubility & Dosing? Inconsistent_Results->Check_Solubility Check_Stability Check Stability (Degradation)? Check_Solubility->Check_Stability If consistent Review_Protocol Review Study Protocol? Check_Solubility->Review_Protocol If inconsistent Validate_Assay Validate Analytical Assay? Check_Stability->Validate_Assay If stable Check_Stability->Review_Protocol If unstable Validate_Assay->Review_Protocol If valid Validate_Assay->Review_Protocol If invalid

Caption: A logical approach to troubleshooting inconsistent experimental results.

References

how to account for the malic acid component in experimental controls

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when accounting for the malic acid component in your experimental controls.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: How do I prepare a proper vehicle control for my malic acid experiment?

A1: A proper vehicle control is crucial to ensure that the observed effects are due to malic acid itself and not due to secondary effects of the solvent or pH changes. The vehicle control should be identical to the malic acid treatment solution in every way except for the presence of malic acid. This includes matching the final pH of the solution.

Q2: My cells treated with the pH-matched vehicle control are showing unexpected changes in viability/morphology. What could be the cause?

A2: This can be a confounding factor. Here are a few troubleshooting steps:

  • Osmolality Mismatch: The addition of NaOH or HCl to adjust the pH of the vehicle control can alter the osmolality of the medium. Ensure that the osmolality of the vehicle control is as close as possible to that of the untreated control medium. You can measure and adjust osmolality using an osmometer.

  • Salt Toxicity: The salt formed from pH adjustment (e.g., NaCl from NaOH and HCl) could be affecting the cells, especially at higher concentrations. Consider using a different base or acid for pH adjustment that results in a less toxic salt, or reducing the final concentration of the salt.

  • Buffer Capacity: The buffering capacity of your experimental medium might be insufficient to handle the addition of a strong acid or base for pH adjustment, leading to fluctuations in pH over time. Consider using a medium with a stronger buffering system, like HEPES, in addition to the standard bicarbonate buffering.[1][2]

Q3: I am seeing interference in my colorimetric/fluorometric assays (e.g., MTT, XTT, AlamarBlue) when using malic acid. How can I troubleshoot this?

A3: Malic acid, being an acidic compound, can interfere with assays that are pH-sensitive or that rely on cellular metabolic activity which can be influenced by extracellular pH.

  • Direct Chemical Interference: First, rule out direct chemical interaction between malic acid and your assay reagents. Run a cell-free control where you mix malic acid at your experimental concentrations with the assay reagents in cell culture medium. If you observe a color or fluorescence change, this indicates direct interference.

  • pH-Induced Changes in Cell Metabolism: A decrease in the pH of the culture medium due to malic acid can alter cellular metabolism, which will be reflected in metabolic assays like MTT. This is a real biological effect but needs to be distinguished from a direct effect on the target of interest. Your pH-matched vehicle control is essential here.

  • Alternative Assays: If interference persists and cannot be corrected, consider using an orthogonal assay that is less susceptible to pH changes or metabolic shifts. For example, a crystal violet assay that measures cell number based on DNA staining, or an ATP-based assay like CellTiter-Glo®, can be good alternatives.

Q4: My High-Performance Liquid Chromatography (HPLC) results for malic acid quantification are inconsistent. What are some common issues?

A4: Inconsistent HPLC results can stem from several factors. Here are some common troubleshooting tips:

  • Sample Preparation: Ensure your sample preparation is consistent. For complex samples like cell lysates or tissue extracts, solid-phase extraction (SPE) might be necessary to remove interfering substances.

  • Mobile Phase pH: The retention time of organic acids like malic acid is highly dependent on the pH of the mobile phase. A small shift in pH can lead to significant changes in retention time. Always prepare fresh mobile phase and ensure the pH is accurately adjusted.

  • Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each run. Insufficient equilibration can lead to drifting retention times.

  • Standard Curve: Prepare a fresh standard curve for each run to account for any variations in instrument performance.

Data Presentation

Table 1: Effect of Malic Acid on Cell Viability and Metabolism
Cell LineMalic Acid ConcentrationAssayObserved EffectReference
U87-MG (Glioblastoma)100 µg/mlMTT~28% decrease in cell viability[3]
U87-MG (Glioblastoma)200 µg/mlMTT~44% decrease in cell viability[3]
U87-MG (Glioblastoma)400 µg/mlMTT~58% decrease in cell viability[3]
HDFa (Human Dermal Fibroblasts)100 µg/mlMTT~20% decrease in cell viability[3]
HDFa (Human Dermal Fibroblasts)200 µg/mlMTT~35% decrease in cell viability[3]
HDFa (Human Dermal Fibroblasts)400 µg/mlMTT~50% decrease in cell viability[3]
CHO Cells5 mM (fed in stationary phase)Lactate (B86563) AssayImproved lactate consumption
CHO Cells5 mM (fed in stationary phase)Antibody Titer~35% increase in antibody titer

Experimental Protocols

Protocol 1: Preparation of pH-Matched Vehicle Control for Malic Acid in Cell Culture

This protocol ensures that the vehicle control accurately reflects the experimental conditions of the malic acid treatment, isolating the effects of malic acid from pH changes.

Materials:

  • Malic acid powder

  • Cell culture medium

  • Sterile 1N NaOH and 1N HCl solutions

  • Sterile, deionized water

  • pH meter calibrated for cell culture medium

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Prepare Malic Acid Stock Solution:

    • Dissolve a known weight of malic acid powder in cell culture medium to create a concentrated stock solution (e.g., 100 mM).

    • Sterile-filter the stock solution using a 0.22 µm filter.

  • Prepare Treatment Solution:

    • Dilute the malic acid stock solution to the final desired concentration in fresh cell culture medium.

    • Measure the pH of this treatment solution using a calibrated pH meter. Record this value.

  • Prepare pH-Matched Vehicle Control:

    • Take an equal volume of cell culture medium as used for the treatment solution.

    • Slowly add sterile 1N HCl or 1N NaOH dropwise to this medium while continuously monitoring the pH.

    • Adjust the pH until it exactly matches the pH of the malic acid treatment solution recorded in step 2.

    • Ensure the final volume of the vehicle control is the same as the treatment solution by adding sterile deionized water if necessary, though additions of acid/base should be minimal.

  • Final Sterilization:

    • Sterile-filter the final pH-matched vehicle control solution using a 0.22 µm filter.

  • Application:

    • Use the pH-matched vehicle control alongside your untreated control and malic acid treatment groups in your experiment.

Protocol 2: Enzymatic Assay for L-Malic Acid Quantification

This protocol is based on the enzymatic conversion of L-malate to oxaloacetate, which is coupled to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is proportional to the L-malic acid concentration. Commercial kits are available and their specific instructions should be followed.

Materials:

  • Sample containing L-malic acid (e.g., cell lysate, culture supernatant)

  • L-Malic acid standard solution

  • Assay Buffer (e.g., Glycylglycine buffer, pH 10)

  • NAD+ solution

  • Glutamate (B1630785) solution

  • Glutamate-oxaloacetate transaminase (GOT)

  • L-Malate dehydrogenase (L-MDH)

  • UV-Vis Spectrophotometer and cuvettes

Procedure:

  • Sample Preparation:

    • Clarify samples by centrifugation or filtration to remove any particulate matter.

    • Dilute samples as necessary to bring the L-malic acid concentration within the linear range of the assay.

  • Assay Reaction:

    • In a cuvette, mix the assay buffer, NAD+ solution, glutamate solution, and the sample.

    • Add GOT and mix. Incubate for a few minutes to allow any endogenous pyruvate (B1213749) to react.

    • Measure the initial absorbance (A1) at 340 nm.

    • Start the reaction by adding L-MDH and mix.

    • Incubate until the reaction is complete (absorbance is stable).

    • Measure the final absorbance (A2) at 340 nm.

  • Calculation:

    • Calculate the change in absorbance (ΔA = A2 - A1).

    • Determine the concentration of L-malic acid in the sample by comparing the ΔA to a standard curve prepared with known concentrations of L-malic acid.

Visualizations

MalicAcid_Apoptosis_Pathway MalicAcid Malic Acid ER_Stress Endoplasmic Reticulum Stress MalicAcid->ER_Stress Mitochondria Mitochondria MalicAcid->Mitochondria GRP78 GRP78 ER_Stress->GRP78 ATF6 ATF6 ER_Stress->ATF6 GADD153 GADD153 (CHOP) ER_Stress->GADD153 Bcl2 Bcl-2 GADD153->Bcl2 Bax Bax Mitochondria->Bax CytochromeC Cytochrome c release Bax->CytochromeC Bcl2->Bax Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Malic acid-induced apoptosis signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prep_MA Prepare Malic Acid Stock Solution Treat_Cells Treat Cells: - Untreated Control - Vehicle Control - Malic Acid Prep_MA->Treat_Cells Prep_Vehicle Prepare pH-Matched Vehicle Control Prep_Vehicle->Treat_Cells Seed_Cells Seed Cells Seed_Cells->Treat_Cells Incubate Incubate Treat_Cells->Incubate Viability_Assay Perform Viability Assay (e.g., MTT) Incubate->Viability_Assay Metabolite_Analysis Perform Metabolite Analysis (e.g., HPLC for Malic Acid) Incubate->Metabolite_Analysis Data_Analysis Data Analysis Viability_Assay->Data_Analysis Metabolite_Analysis->Data_Analysis

Caption: Experimental workflow for a cell-based malic acid study.

References

stability of tricreatine malate under different pH conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of tricreatine malate (B86768) under various pH conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with tricreatine malate in aqueous solutions?

The main stability issue is the degradation of creatine (B1669601) to creatinine (B1669602) through an intramolecular cyclization reaction.[1] This conversion is irreversible and results in a loss of the biologically active creatine molecule. The rate of this degradation is highly dependent on both pH and temperature.

Q2: How does pH affect the stability of this compound in solution?

The stability of the creatine molecule is significantly influenced by the pH of the solution. Generally, creatine degradation is accelerated in acidic to neutral conditions (pH 3-7).[2][3] In more acidic environments (below pH 2.5), the degradation can be slowed.[2] this compound, being a salt of creatine and malic acid, will create a mildly acidic solution, which can influence its stability.

Q3: Is there specific stability data available for this compound at different pH values?

Direct and comprehensive peer-reviewed studies detailing the stability of this compound across a wide range of pH values are limited. However, data on similar creatine salts, such as tricreatine citrate (B86180), can provide insights. For instance, tricreatine citrate has been shown to be less stable in storage compared to creatine monohydrate, which is attributed to the pH-lowering effect of the citrate moiety.[2][4][5] It is reasonable to infer that this compound would exhibit similar behavior, where the malic acid component lowers the solution pH, potentially accelerating creatine degradation depending on the final pH.

Q4: How does temperature impact the stability of this compound solutions?

Higher temperatures accelerate the degradation of creatine to creatinine.[1][6] Therefore, for short-term storage of this compound solutions, refrigeration is recommended to minimize degradation.

Q5: Does the concentration of this compound in a solution affect its stability?

The rate of creatine degradation to creatinine is generally considered to be independent of the creatine concentration in the solution.[2] The stability is primarily dictated by the pH and temperature of the solution.

Troubleshooting Guide

Issue: Rapid loss of creatine content in my this compound solution.

  • Potential Cause 1: Low pH of the solution.

    • Troubleshooting Step: Measure the pH of your this compound solution. If the pH is in the range of 3 to 7, the degradation of creatine to creatinine is likely accelerated.[2][3]

    • Recommendation: If your experimental design allows, consider adjusting the pH to a more alkaline level (above 7) or a more acidic level (below 2.5) to improve stability. Be aware that altering the pH may affect other experimental parameters.

  • Potential Cause 2: High storage temperature.

    • Troubleshooting Step: Review your storage conditions. Storing solutions at room temperature or higher will significantly increase the rate of degradation.[1][6]

    • Recommendation: Prepare solutions fresh whenever possible. If short-term storage is necessary, keep the solution refrigerated (2-8°C) and for the shortest duration possible.

Issue: Unexpected precipitate forming in my this compound solution.

  • Potential Cause: Solubility limits exceeded.

    • Troubleshooting Step: While this compound is reported to have higher solubility than creatine monohydrate, its solubility is still finite.[7][8][9] Changes in temperature or the presence of other solutes can affect its solubility.

    • Recommendation: Ensure you are working within the known solubility limits of this compound. Consider gentle warming or sonication to aid dissolution, but be mindful that elevated temperatures will accelerate degradation.

Data on Creatine Stability

While specific data for this compound is scarce, the following tables provide data on the stability of creatine monohydrate and tricreatine citrate, which can be used to infer the behavior of this compound.

Table 1: Degradation of Creatine Monohydrate in Aqueous Solution at 25°C

pHDegradation after 3 days
5.54%
4.512%
3.521%

Data adapted from Jäger et al. (2011).[2]

Table 2: Stability of Tricreatine Citrate in Solid Form

CompoundStorage ConditionsCreatinine Level
Tricreatine Citrate40°C for 28 days770 ppm

Data adapted from Jäger et al. (2011).[2][4][5]

Experimental Protocols

Protocol: Determination of Creatine and Creatinine Content by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the simultaneous quantification of creatine and its degradation product, creatinine.

1. Materials and Reagents:

  • Creatine and creatinine analytical standards

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or other suitable buffer components

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Chromatographic Conditions:

  • Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., a mixture of aqueous phosphate (B84403) buffer and acetonitrile). The exact composition may need optimization.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C)

4. Standard Preparation:

  • Prepare stock solutions of creatine and creatinine in the mobile phase.

  • Create a series of calibration standards by diluting the stock solutions to cover the expected concentration range in the samples.

5. Sample Preparation:

  • Dilute the this compound samples with the mobile phase to a concentration within the calibration range.

  • Filter the samples through a 0.45 µm syringe filter before injection.

6. Analysis:

  • Inject the calibration standards to generate a standard curve for both creatine and creatinine.

  • Inject the prepared samples.

  • Quantify the amount of creatine and creatinine in the samples by comparing their peak areas to the respective standard curves.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_solution Prepare this compound Solution at desired pH filter_samples Filter Samples & Standards prep_solution->filter_samples Aliquot for analysis prep_standards Prepare Creatine & Creatinine Calibration Standards prep_standards->filter_samples inject_standards Inject Calibration Standards filter_samples->inject_standards Standards inject_samples Inject Samples filter_samples->inject_samples Samples generate_curves Generate Standard Curves inject_standards->generate_curves quantify Quantify Creatine & Creatinine in Samples inject_samples->quantify generate_curves->quantify analyze_stability Analyze Stability vs. pH quantify->analyze_stability

Caption: Workflow for assessing this compound stability.

degradation_pathway creatine Creatine creatinine Creatinine creatine->creatinine Intramolecular Cyclization (Loss of H2O) Dependent on pH & Temperature water H2O

Caption: Degradation pathway of creatine to creatinine.

References

Technical Support Center: Synthesis of High-Purity Tricreatine Malate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting the synthesis of high-purity tricreatine malate (B86768).

Frequently Asked Questions (FAQs)

Q1: What is tricreatine malate and how is it synthesized?

A1: this compound is a compound formed by binding three creatine (B1669601) molecules with one molecule of malic acid.[1][2] It is synthesized to improve upon the solubility and bioavailability of creatine monohydrate.[1][2] The primary synthesis route involves the reaction of creatine monohydrate and malic acid, typically in a 3:1 molar ratio.[1] Another method is a salt exchange process where creatine is first reacted with a strong acid (like hydrochloric or sulfuric acid) and malic acid is neutralized with a base (like sodium or calcium hydroxide). The resulting salts are then exchanged to form this compound.[3]

Q2: What are the most common impurities in this compound synthesis?

A2: Common impurities can include unreacted starting materials (creatine and malic acid), byproducts from side reactions, and degradation products. Creatinine, a breakdown product of creatine, is a major organic contaminant to monitor.[4] Other potential impurities that can arise from non-optimized production include dihydro-1,3,5-triazine and dicyandiamide.[4] The purity of the initial creatine and malic acid is crucial, as any contaminants in the raw materials will carry through to the final product.[5]

Q3: Why is achieving the correct 3:1 stoichiometry of creatine to malic acid so important?

A3: The 3:1 molar ratio is the defining characteristic of this compound.[1] Inaccurate stoichiometry can lead to a mixture of this compound, dicreatine malate, and unreacted starting materials in the final product. This not only reduces the purity but can also affect the physical and physiological properties of the compound, such as solubility and bioavailability.[1] Precise weighing of pharmaceutical-grade creatine monohydrate and food-grade malic acid is the first critical step in ensuring a high-purity final product.[1]

Q4: How does pH influence the synthesis and stability of this compound?

A4: Creatine's solubility is significantly influenced by pH; it is more soluble in acidic conditions.[6] The synthesis of creatine salts, like this compound, inherently lowers the pH of the reaction medium, which can aid in the dissolution of reactants.[6] However, creatine is unstable in aqueous solutions, especially at low pH and higher temperatures, where it can degrade into creatinine.[6] Therefore, controlling the pH and temperature during the reaction and workup is a critical balancing act to maximize yield and purity.

Q5: What analytical techniques are recommended for purity assessment of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity (assay) of this compound, with high-quality products achieving ≥99% purity.[1] Other important quality control tests include assessing for heavy metals (using Inductively Coupled Plasma Mass Spectrometry - ICP-MS), loss on drying, and residue on ignition.[1][4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product - Incomplete reaction due to insufficient reaction time or temperature. - Suboptimal stoichiometry of reactants. - Loss of product during filtration or drying steps.- Optimize reaction time and temperature. Controlled reaction and blending stages with strict monitoring are crucial.[1] - Ensure accurate weighing of creatine and malic acid in a precise 3:1 molar ratio.[1] - Use appropriate filtration techniques and controlled drying conditions to minimize product loss.[1]
Final Product Purity Below 99% - Presence of unreacted creatine or malic acid. - Formation of side products or degradation of creatine to creatinine.[4] - Contaminated raw materials.[5]- Adjust stoichiometry and reaction conditions to drive the reaction to completion. - Implement a purification step such as recrystallization or chromatography. - Ensure the use of high-purity, pharmaceutical-grade starting materials with transparent test results for impurities.[5]
Poor Solubility of the Final Product - Incorrect compound formation (e.g., a mix with less soluble creatine monohydrate). - Presence of insoluble impurities.- Verify the identity and purity of the product using analytical methods like HPLC. - Filter the reaction mixture to remove any undissolved particles before crystallization or precipitation.
Inconsistent Batch-to-Batch Results - Variations in raw material quality. - Lack of precise control over reaction parameters (temperature, time, mixing speed).[1]- Source high-purity raw materials from a reliable supplier with a Certificate of Analysis for each batch.[1] - Implement and strictly follow a standardized manufacturing process with well-defined parameters.[1]
Product Discoloration - Thermal degradation of reactants or product. - Presence of impurities in the starting materials.- Lower the reaction and drying temperatures. A patent for dicreatine malate suggests a drying temperature between 50°C and 60°C.[7] - Use highly purified raw materials.

Experimental Protocols

Synthesis of this compound via Direct Reaction

This protocol is a generalized procedure based on common synthesis principles.

Methodology:

  • Reactant Preparation: Accurately weigh pharmaceutical-grade creatine monohydrate and food-grade malic acid to achieve a 3:1 molar ratio.[1]

  • Reaction Setup: Introduce the weighed materials into a suitable reaction vessel.

  • Controlled Reaction: Initiate a controlled reaction and blending stage. Strictly monitor and maintain the reaction temperature, time, and mixing speed to ensure uniform formation of the this compound compound.[1]

  • Filtration: Once the reaction is complete, filter the product to separate it from the reaction medium.[1]

  • Drying: Dry the filtered product under controlled conditions to remove excess moisture and ensure stability.[1]

  • Milling and Sieving: Mill and sieve the dried material to achieve a uniform particle size.[1]

  • Quality Control: Subject the final batch to in-house quality control testing, including HPLC for assay, loss on drying, and analysis for heavy metals and microbiological contaminants.[1]

Synthesis via Salt Exchange

This method aims to achieve high purity by forming and then reacting intermediate salts.[3]

Methodology:

  • Creatine Salt Formation: Neutralize creatine with a strong acid (e.g., hydrochloric acid or sulfuric acid) to generate creatine hydrochloride or creatine sulfate (B86663).[3]

  • Malate Salt Formation: Neutralize malic acid with a base (e.g., sodium hydroxide (B78521) or calcium hydroxide) to generate sodium malate or calcium malate.[3]

  • Exchange Reaction: Combine the creatine salt and malate salt solutions. An exchange reaction will occur, producing this compound and an inorganic salt (e.g., sodium chloride or calcium sulfate).[3]

  • Purification: Separate the inorganic salt from the solution. Osmotic membrane technology can be used for soluble salts like sodium chloride, while insoluble salts like calcium sulfate can be removed by direct filtration.[3]

  • Isolation: Concentrate, dehydrate, and dry the resulting filtrate to obtain the final high-purity this compound product. This method can yield a purity of not less than 99.8%.[3]

Visualizations

Logical Workflow for High-Purity this compound Synthesis

G cluster_prep 1. Preparation & Stoichiometry cluster_reaction 2. Controlled Reaction cluster_purification 3. Purification & Isolation cluster_qc 4. Quality Control raw_materials Select High-Purity Creatine & Malic Acid weighing Accurate Weighing (3:1 Molar Ratio) raw_materials->weighing Critical for Purity reaction Reaction & Blending (Controlled T, Time, Speed) weighing->reaction filtration Filtration reaction->filtration drying Drying (Controlled T) filtration->drying milling Milling & Sieving drying->milling hplc HPLC Assay (≥99%) milling->hplc final_product High-Purity This compound heavy_metals Heavy Metals (ICP-MS) other_tests Other QC Tests

Caption: Workflow for this compound Synthesis.

Troubleshooting Decision Tree for Low Purity

G start Purity < 99% Detected (via HPLC) check_reactants Unreacted Creatine/ Malic Acid Peaks Present? start->check_reactants check_creatinine Creatinine Peak Detected? check_reactants->check_creatinine No solution_stoichiometry Action: Review Stoichiometry & Increase Reaction Time/Temp check_reactants->solution_stoichiometry Yes unknown_peaks Other Unknown Peaks Present? check_creatinine->unknown_peaks No solution_temp Action: Lower Reaction/Drying Temp & Check pH check_creatinine->solution_temp Yes solution_raw_materials Action: Analyze Raw Materials for Contaminants unknown_peaks->solution_raw_materials Yes end Re-run Synthesis & QC Analysis solution_stoichiometry->end solution_temp->end solution_raw_materials->end

Caption: Troubleshooting Low Purity in Synthesis.

References

Technical Support Center: Optimizing Storage Conditions for Tricreatine Malate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions to prevent the degradation of tricreatine malate (B86768). The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is tricreatine malate and how does it differ from creatine (B1669601) monohydrate?

This compound is a compound formed by three creatine molecules chemically bonded to one molecule of malic acid.[1][2] This salt form is designed to enhance the solubility and absorption of creatine.[3] In contrast, creatine monohydrate consists of one creatine molecule bound to one molecule of water. While creatine monohydrate is the most studied form of creatine, this compound is often chosen for its improved solubility, which may reduce gastrointestinal discomfort for some users.[3]

Q2: What is the primary degradation pathway for this compound?

The creatine component of this compound is susceptible to degradation through intramolecular cyclization, which converts creatine into creatinine (B1669602).[1] This process is influenced by factors such as pH, temperature, and moisture.[1][4] Creatinine is a biologically inactive byproduct, so its formation represents a loss of active compound.[4]

Q3: What are the optimal storage conditions for solid this compound?

To ensure the stability of solid this compound, it should be stored in a cool, dry place, away from direct sunlight and sources of heat and moisture.[5][6] The recommended storage temperature is room temperature.[5][6] It is crucial to keep the container tightly sealed to prevent moisture absorption, as the presence of water can accelerate the degradation of creatine to creatinine.[4]

Q4: What is the shelf life of this compound?

Under optimal storage conditions, this compound is generally considered to have a shelf life of 24 months.[5][6][7] However, this can be affected by the specific manufacturing process and packaging. Always refer to the manufacturer's expiration date.

Q5: How stable is this compound in aqueous solutions?

Creatine is known to be less stable in aqueous solutions compared to its solid form.[1] The rate of degradation is significantly influenced by the pH and temperature of the solution.[1] Generally, lower pH (more acidic) and higher temperatures accelerate the conversion of creatine to creatinine.[1] Given that malic acid is an acidic component, solutions of this compound will be acidic, which can increase the rate of degradation compared to creatine monohydrate in a neutral solution.

Troubleshooting Guide

Issue 1: Unexpectedly high levels of creatinine detected in a solid sample of this compound.

  • Possible Cause 1: Improper Storage Conditions. Exposure to high humidity or temperatures can lead to the degradation of solid this compound over time.

    • Solution: Review the storage conditions of your sample. Ensure it has been kept in a tightly sealed container in a cool, dry environment. If improper storage is suspected, it is advisable to use a new, unopened batch of this compound for your experiments.

  • Possible Cause 2: Age of the Sample. The sample may be beyond its recommended shelf life.

    • Solution: Check the expiration date on the product label. If the sample is expired, it should be discarded and replaced with a fresh supply.

Issue 2: Rapid degradation of this compound observed in an aqueous solution.

  • Possible Cause 1: Low pH of the solution. The presence of malic acid makes this compound solutions inherently acidic, which accelerates the conversion of creatine to creatinine.[1]

    • Solution: If experimentally feasible, consider adjusting the pH of the solution to a more neutral range (pH 6.5-7.5) to improve stability.[1] However, be aware that altering the pH may affect other experimental parameters. For short-term experiments, prepare solutions immediately before use.

  • Possible Cause 2: High temperature of the solution. Elevated temperatures significantly increase the rate of creatine degradation.[1]

    • Solution: Prepare and store this compound solutions at refrigerated temperatures (around 4°C) to slow down the degradation process.[1] Avoid heating solutions unless absolutely necessary for your experimental protocol.

Issue 3: Clumping or changes in the physical appearance of the this compound powder.

  • Possible Cause: Moisture Absorption. Clumping is a common sign that the powder has absorbed moisture from the environment. This can be due to improper sealing of the container or storage in a humid location.

    • Solution: Discard the clumpy powder as the presence of moisture indicates an increased risk of degradation. Ensure that new containers are stored in a desiccator or a controlled low-humidity environment. Always seal the container tightly immediately after use.

Data Presentation

Table 1: Influence of pH on Creatine Degradation in Aqueous Solution at 25°C

pHDegradation after 3 days
7.5Relatively Stable
6.5Relatively Stable
5.54%
4.512%
3.521%

Data adapted from studies on creatine monohydrate, which is expected to have a similar degradation pattern for the creatine moiety in this compound.[1]

Table 2: Stability of Creatine Salts in Solid Form at 40°C

Creatine SaltCreatinine Levels after 28 days
Creatine MonohydrateNo significant degradation
Tricreatine Citrate770 ppm

This data suggests that some creatine salts may be less stable in solid form at elevated temperatures compared to creatine monohydrate. Similar trends could be expected for this compound.[1]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for the Quantification of this compound and Creatinine

This protocol provides a general framework for the analysis of this compound and its primary degradation product, creatinine, using HPLC with UV detection.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Reagents:

    • Acetonitrile (B52724) (HPLC grade)

    • Water (HPLC grade)

    • Trifluoroacetic acid (TFA) or Ammonium (B1175870) Sulfate for mobile phase preparation

    • This compound reference standard

    • Creatinine reference standard

  • Mobile Phase Preparation:

    • A common mobile phase for creatine analysis is a mixture of acetonitrile and an aqueous buffer. For example, a mobile phase could consist of a specific ratio of acetonitrile and water with a small amount of TFA (e.g., 0.1%) to improve peak shape. Another option is an aqueous solution of ammonium sulfate.[8] The exact composition should be optimized for your specific column and system.

  • Standard Solution Preparation:

    • Prepare stock solutions of this compound and creatinine in the mobile phase at a concentration of 1 mg/mL.

    • Perform serial dilutions to create a series of calibration standards with concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample.

    • Dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: Ambient or controlled (e.g., 25°C)

    • UV Detection Wavelength: Approximately 210 nm

  • Analysis:

    • Inject the calibration standards to generate a standard curve.

    • Inject the prepared samples.

    • Quantify the amount of this compound and creatinine in the samples by comparing their peak areas to the standard curve.

Visualizations

Tricreatine_Malate This compound Creatine Creatine Tricreatine_Malate->Creatine Dissociation in aqueous solution Malic_Acid Malic Acid Tricreatine_Malate->Malic_Acid Dissociation in aqueous solution Creatinine Creatinine (Inactive) Creatine->Creatinine Intramolecular Cyclization (Degradation) Water H₂O Water->Creatine

Degradation pathway of this compound.

Start Unexpected Degradation of This compound Detected Check_Form Is the sample in solid or solution form? Start->Check_Form Solid_Storage Review Solid Storage Conditions: - Tightly sealed container? - Cool, dry place? - Within shelf life? Check_Form->Solid_Storage Solid Solution_Parameters Review Solution Parameters: - pH of the solution? - Temperature of the solution? - Age of the solution? Check_Form->Solution_Parameters Solution Replace_Solid Action: Replace with a new, properly stored solid sample. Solid_Storage->Replace_Solid Adjust_Solution Action: Prepare fresh solutions, adjust pH if possible, and store at low temperature. Solution_Parameters->Adjust_Solution

Troubleshooting workflow for degradation issues.

Start Selecting Optimal Storage Conditions for this compound Form Form of this compound Start->Form Solid Solid (Powder) Form->Solid Solution Aqueous Solution Form->Solution Solid_Conditions Store in a tightly sealed container at room temperature in a dry, dark place. Solid->Solid_Conditions Solution_Duration Intended Duration of Storage Solution->Solution_Duration Short_Term Short-Term (< 8 hours) Solution_Duration->Short_Term Long_Term Long-Term (> 8 hours) Solution_Duration->Long_Term Short_Term_Conditions Prepare fresh before use. Keep at room temperature if used immediately, or refrigerate. Short_Term->Short_Term_Conditions Long_Term_Conditions Not recommended due to instability. If necessary, store at low temperature (4°C) and neutral pH if possible. Long_Term->Long_Term_Conditions

Decision tree for optimal storage conditions.

References

addressing poor absorption of tricreatine malate in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the absorption of tricreatine malate (B86768) in animal studies. While tricreatine malate is synthesized to have higher aqueous solubility than creatine (B1669601) monohydrate, achieving optimal and consistent absorption in experimental settings can still be challenging.[1][2][3]

Troubleshooting Guides

Issue: Inconsistent or Low Plasma/Tissue Creatine Concentrations

Possible Cause 1: Inadequate Dissolution of this compound in the Dosing Vehicle

Even with its enhanced solubility, improper preparation can lead to incomplete dissolution, especially at higher concentrations, resulting in under-dosing.

  • Troubleshooting Steps:

    • Verify Solubility: Confirm the solubility of your specific batch of this compound in the chosen vehicle at the desired concentration. Note that solubility is pH-dependent.[4]

    • Vehicle Optimization: If using water, consider slightly acidifying the vehicle to lower the pH, which can improve the solubility of creatine salts.[4][5]

    • Preparation Protocol: Follow a rigorous dissolution protocol. Sonication and vortexing can aid in complete dissolution. Visually inspect the solution for any particulate matter before administration.

Experimental Protocol: Preparation of this compound Dosing Solution

  • Weigh the required amount of this compound.

  • Add a small amount of the vehicle (e.g., distilled water, saline) to form a paste.

  • Gradually add the remaining vehicle while continuously vortexing.

  • If dissolution is slow, place the solution in an ultrasonic water bath for 5-10 minutes.

  • Check the final solution for clarity to ensure complete dissolution.

Possible Cause 2: Saturation of Creatine Transporters

The absorption of creatine from the gut and its uptake into tissues is mediated by a specific transporter, CreaT1 (SLC6A8).[6] High doses can saturate these transporters, leading to diminished fractional absorption.

  • Troubleshooting Steps:

    • Dose-Response Study: Conduct a pilot study with varying doses to determine the optimal dose for your animal model that avoids transporter saturation.

    • Fractionated Dosing: For a high total daily dose, consider splitting it into smaller, more frequent administrations to potentially improve overall absorption.[1]

Experimental Protocol: Pilot Dose-Response Study

  • Select at least three dose levels (e.g., low, medium, high) based on literature for creatine monohydrate, adjusting for the molecular weight of this compound.

  • Administer a single oral dose to different groups of animals.

  • Collect blood samples at multiple time points (e.g., 30, 60, 90, 120, 240 minutes) post-dosing.

  • Analyze plasma creatine concentrations to determine pharmacokinetic parameters (Cmax, Tmax, AUC).

  • Select the dose that provides a significant increase in plasma creatine without a disproportionately large increase in dose suggesting saturation.

Possible Cause 3: Rapid Gastric Emptying or Intestinal Transit

The physical state of the animal (e.g., fasted vs. fed) can influence the rate of gastric emptying and intestinal transit, affecting the time available for absorption.

  • Troubleshooting Steps:

    • Standardize Feeding Schedule: Ensure a consistent feeding schedule for all animals in the study. Typically, a short fasting period is employed before oral gavage to standardize gastric contents.

    • Co-administration with Carbohydrates: Administering this compound with a simple carbohydrate source like dextrose or fruit juice can stimulate insulin (B600854) release, which is known to enhance creatine uptake into muscle tissue.[1][7][8]

Frequently Asked Questions (FAQs)

Q1: Is there conclusive evidence that this compound has better absorption than creatine monohydrate in animal models?

While this compound's higher aqueous solubility theoretically suggests the potential for faster or more complete dissolution in the gastrointestinal tract, there is a lack of direct, comparative animal studies to definitively prove superior bioavailability over creatine monohydrate.[1][2] Creatine monohydrate remains the most extensively studied form with proven effectiveness.[2][9]

Q2: My plasma creatine levels are variable across animals in the same group. What could be the cause?

High inter-animal variability can stem from inconsistencies in oral gavage technique, leading to differences in the actual dose delivered. It can also be due to individual differences in gastrointestinal physiology and creatine transporter expression.[6][10] Ensure your dosing technique is consistent and consider increasing the sample size to improve statistical power.

Q3: How can I accurately measure this compound absorption?

Directly measuring the absorption of the intact this compound molecule is complex. A more practical approach is to measure the bioavailability of creatine. This involves quantifying creatine concentrations in plasma over time after administration and comparing the Area Under the Curve (AUC) with that of an intravenous administration of an equivalent dose of creatine. The degradation product, creatinine (B1669602), should also be measured in urine and plasma to account for creatine metabolism.[11][12]

Q4: What is the best analytical method for quantifying creatine in animal biological samples?

High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the accurate quantification of creatine and creatinine in plasma, urine, and tissue homogenates.[12][13] Colorimetric assays based on the Jaffe reaction are also available but can be prone to interference from other substances in biological samples.[12]

Data Presentation

Table 1: Physicochemical Properties of Creatine Monohydrate vs. This compound

PropertyCreatine MonohydrateThis compound
Molecular Formula C4H9N3O2·H2OC16H33N9O11
Molecular Weight 149.15 g/mol 527.5 g/mol [14]
Creatine Content (% by weight) ~87.9%[5]~74.7%
Aqueous Solubility (20°C) ~14 g/L[4]Higher than Creatine Monohydrate (Specific value varies)[2][3]

Table 2: Sample Experimental Protocol for HPLC Analysis of Creatine in Rat Plasma

StepDescription
1. Sample Preparation Precipitate plasma proteins by adding acetonitrile. Centrifuge and collect the supernatant.
2. HPLC System A standard HPLC system with a UV detector.
3. Column C18 reverse-phase column.
4. Mobile Phase Isocratic elution with a buffer solution (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile).
5. Detection UV detection at approximately 210 nm.
6. Quantification Use a standard curve prepared with known concentrations of creatine. An internal standard should be used for accuracy.

Visualizations

G cluster_0 Troubleshooting Workflow start Low/Inconsistent Plasma Creatine Levels q1 Is the dosing solution clear and fully dissolved? start->q1 sol_protocol Optimize dissolution protocol (pH, sonication) q1->sol_protocol No q2 Is the dose within a linear response range? q1->q2 Yes sol_protocol->q1 dose_study Conduct a pilot dose-response study q2->dose_study No q3 Is the dosing regimen and feeding standardized? q2->q3 Yes dose_study->q2 standardize Standardize feeding and consider co-administration with carbohydrates q3->standardize No analytical_check Verify analytical method accuracy q3->analytical_check Yes standardize->q3

Caption: Troubleshooting workflow for addressing low creatine absorption.

Caption: Signaling pathway for enhanced creatine uptake with carbohydrates.

References

issues with tricreatine malate precipitating in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with tricreatine malate (B86768). Our aim is to help you overcome common challenges, such as precipitation in solution, to ensure the consistency and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is tricreatine malate, and why is it used instead of creatine (B1669601) monohydrate?

This compound is a compound formed by three creatine molecules attached to one molecule of malic acid.[1] It is often used in research and formulations due to its enhanced water solubility compared to creatine monohydrate.[1][2][3] The inclusion of malic acid lowers the pH of the solution, which generally increases the solubility of creatine.[4]

Q2: What causes this compound to precipitate out of solution?

Precipitation of this compound can occur due to several factors:

  • Temperature Reduction: The solubility of creatine compounds is significantly lower at colder temperatures. Storing a solution, particularly a concentrated one, under refrigeration can cause the compound to crystallize.[4]

  • pH Changes: While the inherent acidity of this compound aids solubility, changes in the solution's pH can reduce its solubility.

  • Supersaturation: Attempting to dissolve too much this compound in a given volume of solvent can lead to a supersaturated solution, from which the compound can easily precipitate.

  • Conversion to Creatine Monohydrate: In an aqueous solution, creatine salts can dissociate. Over time and under certain conditions (like refrigeration), the creatine may crystallize into the less soluble creatine monohydrate form.[4]

Q3: How does the stability of this compound in solution compare to its solubility?

There is an important trade-off between the solubility and stability of creatine in solution. The conditions that favor high solubility (lower pH and higher temperature) also tend to accelerate the degradation of creatine into its inactive form, creatinine (B1669602).[4][5] Therefore, for experimental purposes, it is crucial to prepare solutions fresh and avoid long-term storage, especially at room temperature.[5]

Q4: Can I use solvents other than water to dissolve this compound?

While this compound is most commonly dissolved in aqueous solutions for biological experiments, other polar solvents may be used. However, it is essential to consult relevant literature for your specific application, as the solubility and stability of the compound can vary significantly between different solvents. For cell culture applications, sterile, deionized water or a buffered solution like PBS is recommended.

Data Presentation: Solubility of Creatine Compounds

The following tables provide quantitative data on the solubility of various creatine forms to illustrate the effects of temperature and pH. While specific solubility data for this compound is not widely published, these figures for related compounds offer valuable context for experimental design.

Table 1: Effect of Temperature on Creatine Monohydrate Solubility in Water

Temperature (°C)Solubility (g/L)
46
2014
5034
6045

Data sourced from a 2011 study on novel forms of creatine.[4]

Table 2: Solubility of Different Creatine Salts at 20°C

Creatine SaltpH of Saturated SolutionSolubility (g/L)
Creatine Monohydrate7.014
Tricreatine Citrate3.229
Creatine Pyruvate2.654

This table demonstrates the principle that lowering the pH increases creatine solubility.[4]

Table 3: Creatine Content of Various Forms

Form of CreatineCreatine Content (%)
Creatine Anhydrous100.0%
Creatine Monohydrate87.9%
This compound (3:1) 74.7%
Creatine Citrate (3:1)66.0%
Creatine Pyruvate60.0%

Data from an analysis of the efficacy and safety of novel creatine forms.[6]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol details the steps for preparing a standard aqueous stock solution of this compound.

Materials:

  • This compound powder

  • Sterile, deionized water or phosphate-buffered saline (PBS)

  • Sterile glassware (beaker, graduated cylinder)

  • Magnetic stirrer and stir bar

  • pH meter (optional)

  • Sterile 0.22 µm syringe filter (for cell culture applications)

Procedure:

  • Calculate the required mass: Based on your desired concentration and the creatine content of this compound (74.7%), calculate the necessary mass of the powder.

  • Solvent preparation: Measure the required volume of sterile water or PBS. For enhanced solubility, you can gently warm the solvent to 30-40°C. Do not boil, as this can accelerate degradation.

  • Dissolution: Place the solvent in a sterile beaker with a magnetic stir bar. Slowly add the pre-weighed this compound powder to the vortex of the stirring solvent to prevent clumping.

  • Stir until dissolved: Continue stirring until the powder is fully dissolved. The solution should be clear. If cloudiness persists, gentle warming can be continued.

  • pH adjustment (optional): For certain applications, you may need to adjust the pH. Use a calibrated pH meter and add dilute HCl or NaOH dropwise to reach the target pH. Be aware that significant changes in pH may affect solubility.

  • Sterilization (for cell culture): If the solution will be used in a sterile environment, pass it through a 0.22 µm syringe filter into a sterile container.

  • Storage: Use the solution immediately for best results. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours. Be aware that precipitation may occur upon cooling. If it does, allow the solution to return to room temperature and vortex to redissolve before use.

Protocol 2: Assessing Solubility and Identifying Precipitate

This protocol outlines a method for determining the cause of precipitation.

Materials:

  • Precipitated solution

  • Centrifuge and centrifuge tubes

  • Microscope and slides

  • Reagents for a creatinine assay (optional)

Procedure:

  • Visual Inspection: Note the temperature and any recent pH adjustments to the solution when the precipitate was first observed.

  • Separation of Precipitate: Centrifuge a sample of the solution to pellet the precipitate. Carefully decant the supernatant.

  • Microscopic Examination: Place a small amount of the precipitate on a microscope slide and observe its crystalline structure. Compare this to a known sample of creatine monohydrate if available.

  • Re-dissolution Test:

    • Take a small volume of the precipitated solution and warm it to 40-50°C while stirring. If the precipitate dissolves, it is likely the original compound that fell out of solution due to lower temperatures.

    • Take another small volume and slightly acidify it (e.g., with a drop of dilute HCl). If the precipitate dissolves, it suggests a pH-dependent solubility issue.

  • Chemical Analysis (Optional): If you suspect degradation, the supernatant can be analyzed for creatinine levels using a commercially available assay kit. An increase in creatinine over time indicates instability of the compound under your storage conditions.

Troubleshooting Guide

If you encounter precipitation in your this compound solution, follow these steps to diagnose and resolve the issue.

Issue: Solution appears cloudy or contains a precipitate immediately after preparation.

  • Possible Cause 1: Incomplete Dissolution

    • Solution: Continue stirring, and gently warm the solution (up to 40°C) to aid dissolution. Ensure the powder was added slowly to a vortex to prevent clumping.

  • Possible Cause 2: Supersaturation

    • Solution: The concentration may be too high for the given solvent and temperature. Add more solvent to dilute the solution, or decrease the initial amount of this compound powder.

Issue: A precipitate forms after the solution has been stored, especially under refrigeration.

  • Possible Cause 1: Temperature-Dependent Solubility

    • Solution: This is the most common cause. Before use, allow the solution to warm to room temperature and vortex or stir until the precipitate redissolves. To prevent this, prepare smaller batches of the solution fresh before each experiment.

  • Possible Cause 2: Conversion to a Less Soluble Form

    • Solution: Over time, this compound may convert to the less soluble creatine monohydrate. Avoid long-term storage of solutions. If you must store it, aliquot into single-use volumes to minimize temperature fluctuations from repeated warming and cooling.

Visualizations

Below are diagrams to visually represent key workflows and concepts discussed in this guide.

G cluster_prep Solution Preparation start Start: Define Required Concentration & Volume calculate Calculate Mass of This compound start->calculate prepare_solvent Prepare Solvent (e.g., Sterile Water) calculate->prepare_solvent warm Gently Warm Solvent (Optional, to 30-40°C) prepare_solvent->warm dissolve Add Powder to Stirring Solvent warm->dissolve check Check for Complete Dissolution dissolve->check check->warm Cloudy   adjust_ph Adjust pH (Optional) check->adjust_ph  Clear sterilize Sterile Filter (0.22 µm) for Cell Culture adjust_ph->sterilize end_node End: Fresh Solution Ready for Use sterilize->end_node

Caption: Workflow for preparing a this compound solution.

G cluster_troubleshoot Precipitation Troubleshooting start Precipitate Observed in Solution q1 When did precipitate form? start->q1 immediately During Preparation q1->immediately Immediately storage After Storage (e.g., Refrigeration) q1->storage During Storage q2 Is concentration high? immediately->q2 sol3 Action: Warm to room temp and vortex to redissolve. Prepare fresh next time. storage->sol3 incomplete Incomplete Dissolution q2->incomplete No sol2 Action: Dilute solution by adding more solvent. q2->sol2 Yes sol1 Action: Continue stirring and gently warm. incomplete->sol1

Caption: Decision tree for troubleshooting precipitation.

G cluster_factors Influencing Factors center This compound in Solution temp_up Increase Temperature solubility Solubility temp_up->solubility  Increases stability Stability (vs. Degradation) temp_up->stability Decreases   ph_down Decrease pH ph_down->solubility Increases   ph_down->stability  Decreases temp_down Decrease Temperature temp_down->solubility  Decreases (Precipitation Risk) time Increase Storage Time time->stability Decreases  

Caption: Factors affecting solubility and stability.

References

refining dosage for maximal ergogenic effect without side effects

Author: BenchChem Technical Support Team. Date: December 2025

This center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The focus is on refining dosage for popular ergogenic aids to maximize performance-enhancing effects while minimizing or eliminating side effects.

Section 1: General Experimental Design & Troubleshooting

This section addresses common issues and questions related to the design and interpretation of studies on ergogenic aids.

FAQs

Q: My study is showing high inter-individual variability in response to the test compound. How can I manage this?

A: High variability is a common challenge in nutritional and supplement trials. It can obscure the true effect of a compound.[1]

  • Troubleshooting Steps:

    • Recruitment & Screening: Ensure your recruitment criteria are stringent. Baseline characteristics like age, sex, training status, and habitual diet can significantly influence outcomes. Consider stratifying randomization based on key variables to ensure they are balanced across groups.[1][2]

    • Dietary Control: Implement a dietary standardization period before and during the trial. Compounds in food (e.g., caffeine (B1668208), nitrates) can act as confounders.

    • Genetic Factors: If feasible, screen for genetic polymorphisms that may affect metabolism and response to the compound. For example, the rate at which an individual metabolizes caffeine is genetically determined and can alter its ergogenic effect.[3]

    • Crossover Design: Use a crossover design where each participant acts as their own control. This design is highly effective at minimizing inter-subject variability but requires an adequate washout period between treatments.[4]

    • Statistical Analysis: Employ statistical methods that can account for variability, such as using covariate adjustments in your analysis.[1]

Q: How do I determine an adequate "washout" period for a crossover study?

A: The goal of a washout period is to ensure that the effects of the first treatment have completely dissipated before the second treatment begins, avoiding a "carry-over" effect.

  • Methodology:

    • A widely accepted rule of thumb is that the washout period should be at least five times the half-life of the compound under investigation.[5]

    • For compounds with unknown or complex pharmacokinetics, a longer period may be necessary. A pilot study can help determine the necessary duration.

    • For some interventions, like dietary changes, an 8-week washout period has been shown to be effective at returning to baseline.[6] It's crucial to confirm that no carry-over effect is present at the start of the second phase of the study.[6]

Q: The placebo group in my trial is showing a significant performance improvement. What is happening and how can I mitigate this?

A: This is likely the placebo effect, a well-documented phenomenon where participants experience real changes simply because they believe they are receiving an active treatment.[7] The words and beliefs surrounding an intervention can significantly impact performance outcomes.[8][9]

  • Mitigation Strategies:

    • Double-Blinding: This is the gold standard. Neither the participants nor the researchers interacting with them should know who is receiving the active compound versus the placebo. This minimizes expectation bias from both sides.[7]

    • Placebo Design: The placebo must be indistinguishable from the active supplement in taste, texture, smell, and appearance to maintain the blind.[7]

    • Balanced Placebo Design: To specifically investigate the psychological component, researchers can use a design that includes four groups:

      • Group 1: Receives placebo, told it's a placebo.

      • Group 2: Receives placebo, told it's the active supplement.

      • Group 3: Receives active supplement, told it's a placebo.

      • Group 4: Receives active supplement, told it's the active supplement. This design helps isolate the true pharmacological effect from the psychological expectation.[9]

    • Objective & Subjective Data: Collect both subjective data (e.g., ratings of perceived exertion) and objective data (e.g., power output, blood lactate (B86563) levels). Objective biomarkers are less likely to be influenced by the placebo effect.[7]

Section 2: Substance-Specific Troubleshooting & Data

This section provides data and guidance for three common ergogenic aids: Caffeine, Creatine (B1669601) Monohydrate, and Beta-Alanine (B559535).

Caffeine

Q: What is the optimal ergogenic dose for caffeine, and what are the common side effects at higher doses?

A: The ergogenic benefits of caffeine can be achieved at relatively low doses, with higher doses often increasing the prevalence of side effects without further improving performance.[10][11]

  • Dosage & Side Effects Summary:

Dose CategoryDosage (mg/kg body mass)Typical Ergogenic EffectCommon Side Effects & Prevalence
Low ≤ 3.0 mg/kgEffective: Improves endurance and strength.[10][11][12]Low Prevalence (0-34%): Mild anxiety, jitteriness.[10]
Moderate 3.1 - 6.0 mg/kgEffective: Strong evidence for improving a range of exercise tasks.[10][13]Increased Prevalence: Gastrointestinal upset, nervousness, tachycardia, insomnia.[10][11][13]
High > 6.0 mg/kgNo Additional Benefit: Does not confer further performance advantages over moderate doses.[11]High Prevalence (8-83%): Increased severity of all side effects, mental confusion, inability to focus.[10][11]
  • Troubleshooting Recommendation: Start with a dose of ~3 mg/kg to achieve ergogenic benefits with the lowest risk of side effects.[10] Individual tolerance varies, so athletes should trial caffeine use during training, not for the first time in competition.[11]

Creatine Monohydrate

Q: Is a "loading phase" necessary for creatine, and what are the associated side effects?

A: A loading phase rapidly saturates muscle creatine stores but is not strictly necessary.[14][15] The same saturation level can be achieved over a longer period with a lower daily dose.[16] The most common side effects are mild and often related to high, single doses.[14][17]

  • Protocols & Side Effects Summary:

ProtocolDosageTime to Muscle SaturationCommon Side Effects
Loading Phase 20-25g/day (split into 4-5 doses) for 5-7 days.[15][16][17]~7 daysMore Frequent: Temporary water retention/bloating, mild gastrointestinal upset (cramping, diarrhea), especially if doses are not split.[14][16][17]
Maintenance Phase 3-5g/day.[16][17]~28 days (if no loading phase is used).[16]Rare: Generally well-tolerated. The most common adverse effect is transient water retention in the early stages.[18]
  • Troubleshooting Recommendation: If a user experiences gastrointestinal distress during the loading phase, advise them to:

    • Ensure they are splitting the 20-25g total into at least four smaller doses throughout the day.[17]

    • Take each dose with water or a carbohydrate-containing beverage to improve absorption.[17]

    • If issues persist, cease the loading phase and switch to a standard 3-5g daily maintenance dose. Full saturation will still be reached, just over a longer period.[14]

Beta-Alanine

Q: My subjects are reporting an uncomfortable tingling sensation (paresthesia) after taking Beta-Alanine. How can this be prevented without compromising the ergogenic effect?

A: Paresthesia is a common, harmless side effect of beta-alanine that occurs when the compound rapidly enters the bloodstream and stimulates nerve endings in the skin.[19] The intensity is directly related to the dosage and absorption speed.[19][20] This sensation is temporary and does not negatively impact performance.[19][20]

  • Mitigation Strategies:

StrategyMethodologyEfficacy
Split Dosing Divide the total daily intake (e.g., 4-6g) into 2-4 smaller doses (e.g., 800mg - 1.6g) taken throughout the day.[19][20][21]Highly Effective: Keeps blood concentration below the threshold that triggers intense paresthesia.[22]
Sustained-Release Formula Use a commercially available sustained-release formula that slows the absorption of beta-alanine into the bloodstream.[19][21][23]Highly Effective: Prevents the sharp spike in blood concentration that causes the tingling.[21][22]
Lower Individual Dose Reduce the single dose amount. Doses below 800mg rarely produce noticeable tingling.[22]Effective: This may require a longer supplementation period to fully saturate muscle carnosine stores.[22]
Ensure Hydration Maintain adequate hydration throughout the day.Supportive: Proper hydration can help the body process the supplement more efficiently, potentially reducing the intensity of the sensation.[20]
  • Troubleshooting Recommendation: The most effective methods are splitting the daily dose into smaller amounts or using a sustained-release formula.[19][21] Combining beta-alanine with a meal can also help slow absorption and reduce the tingling sensation.

Section 3: Experimental Protocols & Visualizations

Experimental Workflow for Dose-Refinement

This diagram outlines a logical workflow for a typical dose-refinement study, from initial planning to final analysis.

G cluster_0 Phase 1: Planning & Design cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Reporting A Define Research Question (e.g., Optimal dose of Compound X) B Literature Review & Safety Assessment A->B C Design Double-Blind, Placebo-Controlled, Crossover Study B->C D Establish Inclusion/ Exclusion Criteria C->D E Recruit & Screen Participants F Baseline Performance Testing E->F G Randomize to Treatment Arms F->G H Administer Treatment 1 (Placebo, Low, High Dose) G->H I Post-Treatment Performance Testing H->I J Washout Period (≥5x half-life) I->J K Administer Treatment 2 J->K L Final Performance Testing K->L M Data Collection (Performance & Side Effects) L->M N Statistical Analysis (e.g., ANOVA) M->N O Identify Dose-Response Relationship N->O P Publish Findings O->P

Workflow for a dose-refinement clinical trial.
Signaling Pathway: Creatine Supplementation

This diagram illustrates the mechanism by which creatine supplementation enhances the phosphocreatine (B42189) (PCr) energy system for high-intensity exercise.

G cluster_0 Supplementation cluster_1 Muscle Cell Creatine_Supp Oral Creatine Monohydrate Creatine_Pool Increased Intramuscular Creatine Pool Creatine_Supp->Creatine_Pool Absorption PCr Phosphocreatine (PCr) (Energy Reserve) Creatine_Pool->PCr Phosphorylation (Creatine Kinase) ATP_regen ATP Regeneration PCr->ATP_regen Donates Phosphate Group ATP ATP (Energy Currency) ATP_regen->ATP ADP ADP ADP->ATP_regen Exercise High-Intensity Exercise ATP->Exercise Powers Muscle Contraction Exercise->ATP Hydrolysis to ADP + Pi

Creatine's role in the ATP-PCr energy system.
Troubleshooting Logic for Adverse Events

This diagram provides a logical flow for troubleshooting when subjects report adverse events during a trial.

G start Adverse Event (AE) Reported by Subject check_severity Is the AE Severe or Serious? start->check_severity unblind Unblind Subject's Treatment Assignment check_severity->unblind Yes is_active Is Subject on Active Compound? check_severity->is_active No (Mild/Moderate) stop_protocol Stop Protocol for Subject. Provide Medical Care. Report to IRB/Ethics Board. unblind->stop_protocol document Document AE Thoroughly in Study Records stop_protocol->document reduce_dose Consider Dose Reduction or Discontinuation is_active->reduce_dose Yes nocebo Potential Nocebo Effect or Unrelated Event. Monitor Closely. is_active->nocebo No (On Placebo) reduce_dose->document nocebo->document

Logic for troubleshooting adverse events in a study.
Protocol: Wingate Anaerobic Power Test

The Wingate test is a standard protocol for assessing anaerobic power and capacity, making it suitable for measuring the acute effects of many ergogenic aids.[24]

  • Objective: To measure peak anaerobic power, mean anaerobic power, and anaerobic fatigue.

  • Equipment: Calibrated cycle ergometer (e.g., Monark or Bodyguard), stopwatch, weighing scale.[24]

  • Procedure:

    • Subject Preparation: Record the subject's body mass in kilograms. Ensure the subject is familiar with the equipment and the "all-out" nature of the test.

    • Resistance Calculation: The flywheel resistance is set to 7.5% of the subject's body mass (Resistance in kg = Body Mass in kg * 0.075).[24]

    • Warm-up: The subject performs a 3-4 minute warm-up on the cycle ergometer at a low intensity (e.g., 60 RPM against 1.0-1.5 kg resistance), followed by 2-3 short (5-second) sprints at increasing intensity to prepare for the maximal effort.[24]

    • Test Execution:

      • Following the warm-up, the subject rests for 2-3 minutes.

      • The test begins with the subject pedaling against no resistance to accelerate the flywheel to maximum speed.

      • On the researcher's command, the pre-calculated resistance is applied to the flywheel, and the subject is instructed to pedal "all-out" for 30 seconds .

      • Strong verbal encouragement should be provided throughout the 30-second test.[25]

      • The subject must remain seated for the entire duration of the test.[24]

    • Cool-down: After 30 seconds, the resistance is removed, and the subject should continue to pedal at a low intensity for 3-5 minutes to aid recovery.

  • Data Analysis:

    • Peak Power Output (PPO): The highest power output recorded, typically during the first 5 seconds.

    • Mean Power Output: The average power output over the entire 30-second duration.

    • Anaerobic Fatigue / Fatigue Index: The percentage of power decline from peak power to the lowest power output. Calculated as: ((Peak Power – Lowest Power) / Peak Power) * 100.[24]

References

Validation & Comparative

Head-to-Head Study: Tricreatine Malate vs. Creatine Pyruvate in Athletic Performance

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of athletic supplementation, creatine (B1669601) stands as a cornerstone for enhancing performance, with creatine monohydrate being the most extensively researched form. However, newer formulations such as tricreatine malate (B86768) and creatine pyruvate (B1213749) have emerged, claiming superior bioavailability and efficacy. This guide provides a comprehensive comparison of tricreatine malate and creatine pyruvate, drawing upon available scientific literature to inform researchers, scientists, and drug development professionals. Due to a lack of direct head-to-head clinical trials, this guide will present an indirect comparison based on individual studies of each compound against placebo or other creatine forms.

Performance Data: An Indirect Comparison

The following tables summarize the quantitative data from studies investigating the effects of this compound and creatine pyruvate on athletic performance.

Table 1: Performance Effects of Creatine Pyruvate Supplementation

Performance MetricStudy PopulationDosageDurationResultsReference
Mean Power (Intermittent Handgrip Exercise) Healthy Male Athletes (n=16)5 g/day 28 daysSignificant increase (p < 0.001) compared to placebo.[Jäger et al., 2008][1][2]
Force (Intermittent Handgrip Exercise) Healthy Male Athletes (n=16)5 g/day 28 daysSignificant increase during all intervals (p < 0.001) compared to placebo.[Jäger et al., 2008][1][2]
Contraction Velocity (Intermittent Handgrip Exercise) Healthy Male Athletes (n=16)5 g/day 28 daysSignificant increase (p < 0.001) compared to placebo.[Jäger et al., 2008][2]
Relaxation Velocity (Intermittent Handgrip Exercise) Healthy Male Athletes (n=16)5 g/day 28 daysSignificant increase (p < 0.01) compared to placebo.[Jäger et al., 2008][2]
Oxygen Consumption (During Rest Periods) Healthy Male Athletes (n=16)5 g/day 28 daysSignificant increase (p < 0.05) compared to placebo.[Jäger et al., 2008][2]

Table 2: Performance Effects of this compound Supplementation

Performance MetricStudy PopulationDosageDurationResultsReference
Peak Power (Wingate Test) Judo Contestants (n=5)5 g/day 6 weeksNo significant difference compared to placebo group.[Sterkowicz et al., 2012][3][4]
Mean Power (Wingate Test) Judo Contestants (n=5)5 g/day 6 weeksNo significant difference compared to placebo group.[Sterkowicz et al., 2012][3][4]
Fatigue Index (Wingate Test) Judo Contestants (n=5)5 g/day 6 weeksSignificantly lower (p < 0.05) in the creatine malate group compared to placebo.[Sterkowicz et al., 2012][4]
Relative Peak Power (Wingate Test) Sprinters (n not specified)6 g/day 6 weeksSignificantly higher increase (p < 0.05) compared to placebo.[Tyka et al., 2015][5]
Relative Total Work (Wingate Test) Sprinters (n not specified)6 g/day 6 weeksSignificantly higher increase (p < 0.05) compared to placebo.[Tyka et al., 2015][5]

Experimental Protocols

Creatine Pyruvate Study (Jäger et al., 2008)
  • Study Design: A double-blind, placebo-controlled, randomized study.

  • Participants: Forty-nine healthy male athletes were randomized into three groups: creatine pyruvate (n=16), creatine citrate (B86180) (n=16), and placebo (n=17).

  • Supplementation Protocol: Subjects consumed 5 grams of their assigned supplement daily for 28 days.

  • Performance Testing: The primary outcome was performance during intermittent handgrip exercise of maximal intensity. This consisted of ten 15-second exercise intervals separated by 45-second rest periods. Force, contraction velocity, and relaxation velocity were measured. Oxygen consumption was also measured during the rest periods.

This compound Study (Sterkowicz et al., 2012)
  • Study Design: A double-blind, placebo-controlled study.

  • Participants: Ten male judo contestants were randomly assigned to either a creatine malate group (n=5) or a placebo group (n=5).

  • Supplementation Protocol: The treatment group received 5 grams of this compound daily for six weeks.

  • Performance Testing: Anaerobic capacity was assessed using the Wingate test, which measures peak power, mean power, and fatigue index.

This compound Study (Tyka et al., 2015)
  • Study Design: A placebo-controlled study.

  • Participants: Sprinters and long-distance runners were divided into supplemented and placebo groups.

  • Supplementation Protocol: Athletes in the supplemented group received 6 grams of creatine malate daily for six weeks.

  • Performance Testing: Anaerobic performance was evaluated using the Wingate test to determine peak power and total work.

Signaling Pathways and Experimental Workflows

The ergogenic effects of creatine are primarily attributed to its role in cellular energy metabolism and its influence on key signaling pathways that regulate muscle protein synthesis and breakdown.

Creatine and the Akt/mTOR Signaling Pathway

Creatine supplementation has been shown to positively influence the Akt/mTOR pathway, a central regulator of muscle hypertrophy.

Akt_mTOR_Pathway Creatine Creatine Supplementation IGF1 IGF-1 Creatine->IGF1 Upregulates Akt Akt (Protein Kinase B) IGF1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates ProteinSynthesis Muscle Protein Synthesis (Hypertrophy) mTORC1->ProteinSynthesis Promotes CellGrowth Cell Growth mTORC1->CellGrowth Promotes

Creatine's influence on the Akt/mTOR signaling pathway.
Creatine and the AMPK Signaling Pathway

The 5' AMP-activated protein kinase (AMPK) pathway acts as a cellular energy sensor. While intense exercise activates AMPK, creatine supplementation may help maintain a higher ATP/ADP ratio, thereby potentially attenuating AMPK activation and its catabolic signals during recovery.

AMPK_Pathway HighIntensityExercise High-Intensity Exercise ATP_ADP_Ratio Decreased ATP/ADP Ratio HighIntensityExercise->ATP_ADP_Ratio AMPK AMPK Activation ATP_ADP_Ratio->AMPK Catabolism Catabolic Processes (e.g., Protein Breakdown) AMPK->Catabolism Promotes Creatine Creatine Supplementation ATP_Resynthesis Enhanced ATP Resynthesis Creatine->ATP_Resynthesis ATP_Resynthesis->ATP_ADP_Ratio Mitigates Decrease

Creatine's interaction with the AMPK signaling pathway.
Experimental Workflow for Performance Evaluation

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of creatine supplements.

Experimental_Workflow Recruitment Participant Recruitment (e.g., Healthy Athletes) Baseline Baseline Testing (e.g., Wingate Test, Handgrip) Recruitment->Baseline Randomization Randomization Baseline->Randomization GroupA Group A (this compound) Randomization->GroupA GroupB Group B (Creatine Pyruvate) Randomization->GroupB Placebo Placebo Group Randomization->Placebo Supplementation Supplementation Period (e.g., 4-6 weeks) GroupA->Supplementation GroupB->Supplementation Placebo->Supplementation PostTesting Post-Supplementation Testing (Same as Baseline) Supplementation->PostTesting Analysis Data Analysis (Statistical Comparison) PostTesting->Analysis

A generalized experimental workflow for creatine studies.

Conclusion

Based on the available evidence, both this compound and creatine pyruvate appear to offer ergogenic benefits, although the data is not sufficient to definitively claim the superiority of one over the other, or over the well-established creatine monohydrate. Creatine pyruvate demonstrated significant improvements in mean power, force, and contraction velocity in intermittent handgrip exercises.[1][2] this compound has been shown to enhance anaerobic performance in sprinters and reduce fatigue in judo athletes.[4][5]

A direct head-to-head clinical trial is necessary to provide a conclusive comparison of the performance-enhancing effects of this compound and creatine pyruvate. Future research should also investigate the long-term safety and bioavailability of these creatine salts in diverse populations. For researchers and drug development professionals, the choice between these creatine forms may depend on the specific performance metric of interest and the target population, pending further comparative studies.

References

A Comparative Guide to the Aqueous Solubility of Creatine Analogs, with a Focus on Tricreatine Malate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the solubility of various creatine (B1669601) forms, with a particular focus on validating the enhanced solubility claims of tricreatine malate (B86768). While direct, quantitative solubility data for tricreatine malate from peer-reviewed studies is limited, this document compiles available information on related creatine salts and the established benchmark, creatine monohydrate, to offer a comprehensive analysis for formulation and development purposes.

Introduction to Creatine Solubility

Creatine's efficacy as a supplement is well-documented; however, its relatively low aqueous solubility can present challenges in formulation and may affect bioavailability. Creatine monohydrate, the most studied form, has a water solubility of approximately 14 g/L at 20°C.[1] This has led to the development of various creatine salts, such as this compound, with the aim of improving solubility and potentially enhancing absorption. The principle behind this is that creatine salts can lower the pH of the solution, which in turn increases the solubility of creatine.[1]

Comparative Solubility of Creatine Analogs

While many commercial sources claim that this compound is more water-soluble than creatine monohydrate, specific quantitative data from scientific literature is scarce.[2][3][4] However, we can infer its potential solubility characteristics by examining other creatine salts for which experimental data is available.

The following table summarizes the aqueous solubility of creatine monohydrate at various temperatures and other creatine salts at 20°C.

Creatine FormTemperature (°C)Aqueous Solubility (g/L)pH of Saturated Solution
Creatine Monohydrate 46~7.0
20 14 ~7.0
5034Not Specified
6045Not Specified
Tricreatine Citrate (B86180) 20293.2
Creatine Pyruvate (B1213749) 20542.6
This compound Not SpecifiedData Not AvailableNot Specified

Data compiled from multiple sources.[1]

As the data indicates, creatine salts like tricreatine citrate and creatine pyruvate demonstrate significantly higher solubility than creatine monohydrate at the same temperature, which is attributed to the lower pH of their saturated solutions.[1] It is plausible that this compound exhibits a similar trend due to the acidic nature of malic acid.

Experimental Protocols for Solubility Determination

A standardized method for determining the aqueous solubility of creatine compounds is crucial for accurate comparison. The shake-flask method followed by High-Performance Liquid Chromatography (HPLC) quantification is a widely accepted protocol.

1. Shake-Flask Method for Equilibrium Solubility

  • Objective: To determine the equilibrium solubility of a creatine compound in water at a controlled temperature.

  • Procedure:

    • An excess amount of the creatine compound is added to a known volume of deionized water in a sealed flask.

    • The flask is placed in a thermostatically controlled shaker bath set to a specific temperature (e.g., 25°C).

    • The mixture is agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • After incubation, the suspension is allowed to settle.

    • A sample of the supernatant is withdrawn and centrifuged to remove any undissolved solids.

    • The clarified supernatant is then filtered through a 0.45 µm syringe filter.

2. Quantification by High-Performance Liquid Chromatography (HPLC)

  • Objective: To accurately measure the concentration of dissolved creatine in the filtrate.

  • Procedure:

    • The filtrate obtained from the shake-flask method is appropriately diluted with the mobile phase.

    • The concentration of the dissolved creatine is determined using an HPLC system equipped with a UV detector.

    • A standard curve is generated using known concentrations of a creatine standard for accurate quantification.

    • The solubility is then calculated based on the dilution factor and expressed in g/L.

Visualizing the Scientific Process

To better illustrate the workflow and the underlying principles, the following diagrams have been created using Graphviz.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Separation & Quantification A Excess Creatine Compound C Sealed Flask A->C B Deionized Water B->C D Thermostatic Shaker Bath (e.g., 25°C, 24-48h) C->D E Centrifugation & Filtration (0.45 µm filter) D->E F HPLC Analysis E->F G Solubility Data (g/L) F->G

Caption: Experimental workflow for determining creatine solubility.

G cluster_creatine Creatine Forms cluster_solubility Aqueous Solubility cluster_factors Influencing Factors CM Creatine Monohydrate LowSol Low Solubility (~14 g/L at 20°C) CM->LowSol TCM This compound (Claimed High Solubility) HighSol Higher Solubility (e.g., 29-54 g/L at 20°C) TCM->HighSol Hypothesized Alternatives Other Creatine Salts (Citrate, Pyruvate) Alternatives->HighSol pH Lower pH pH->HighSol Temp Higher Temperature Temp->HighSol

Caption: Logical relationship of creatine solubility claims.

Conclusion

References

The Ergogenic Efficacy of Creatine Salts: A Comparative In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative guide for researchers and drug development professionals on the comparative in vivo ergogenic effects of various creatine (B1669601) salts. This document synthesizes experimental data to provide an objective comparison of performance, bioavailability, and physiological impacts.

Creatine monohydrate has long been the gold standard in sports nutrition, backed by extensive research demonstrating its efficacy in enhancing high-intensity exercise performance.[1][2][3] In recent years, a variety of creatine salts have been introduced to the market, each purported to offer advantages over the traditional monohydrate form, such as improved solubility, bioavailability, and reduced side effects.[4][5] This guide provides a comprehensive comparison of the in vivo ergogenic effects of these different creatine salts, supported by experimental data to aid researchers and drug development professionals in their evaluation.

Comparative Analysis of Ergogenic Effects

The following table summarizes the quantitative data from in vivo studies comparing the effects of different creatine salts on performance, body composition, and bioavailability.

Creatine SaltKey FindingsSupporting Studies
Creatine Monohydrate (CrM) Consistently increases muscle creatine content by 15-40%, enhances anaerobic exercise capacity, strength, power, and muscle mass.[1][5] Considered the most extensively researched and effective form of creatine.[2][6]Jagim et al. (2012)[5], Spillane et al. (2009)[7], Kreider et al. (2017)[8]
Creatine Hydrochloride (Cr-HCl) Possesses higher aqueous solubility than CrM.[9][10] Some studies suggest it may require a smaller dose for similar effects and may cause less water retention and digestive discomfort.[10][11] However, evidence concluding superior ergogenic effects over CrM is lacking.[4][9]Alfieri et al. (2016)[12], Gufford et al. (2013)[8]
Creatine Ethyl Ester (CEE) Marketed for superior bioavailability. However, research indicates it is less effective than CrM at increasing serum and muscle creatine levels.[7] CEE may rapidly degrade to creatinine (B1669602) in the stomach.[8][13]Spillane et al. (2009)[7]
Buffered Creatine (Kre-Alkalyn®) Marketed to be more stable in the stomach and require a lower dose. Studies show it does not promote greater changes in muscle creatine content, body composition, or training adaptations compared to CrM.[5][14][15]Jagim et al. (2012)[5][14][15]
Creatine Nitrate (B79036) (CrN) May offer ergogenic benefits due to the combined effects of creatine and nitrate.[16] Some studies suggest performance advantages over CrM, potentially due to increased nitrate availability, though it may not increase muscle creatine to the same extent.[16]Galvan et al. (2016)[16]
Creatine Malate (B86768) (CMal) Believed to have better water solubility and potentially cause less gastrointestinal distress and water retention than CrM.[17][18] Limited scientific studies directly comparing its ergogenic effects to CrM.[19]Sterkowicz et al. (2012)[20]
Creatine Citrate (CrC) Shows good water solubility. Pharmacokinetic studies indicate that peak plasma creatine concentrations may be reached faster than with CrM, but overall bioavailability is similar.[21]Jäger et al. (2007)[21]
Creatine Pyruvate (CrPyr) Demonstrates higher plasma concentrations of creatine compared to CrM in the initial hours after ingestion, suggesting faster absorption.[21]Jäger et al. (2007)[21]
Magnesium-Creatine Chelate May enhance ergogenic activity compared to the separate ingestion of magnesium and creatine.Brilla et al. (2003)

Experimental Protocols

Key Experiment 1: Buffered Creatine vs. Creatine Monohydrate (Jagim et al., 2012)
  • Objective: To determine if a buffered form of creatine (Kre-Alkalyn®) is more efficacious than creatine monohydrate in resistance-trained individuals.[5]

  • Subjects: 36 resistance-trained males.[5]

  • Dosing Protocol:

    • Group 1 (CrM): Loading phase of 20 g/day for 7 days, followed by a maintenance phase of 5 g/day for 21 days.[5]

    • Group 2 (KA-L): Manufacturer's recommended dose of 1.5 g/day of Kre-Alkalyn® for 28 days.[5]

    • Group 3 (KA-H): Equivalent loading (20 g/day for 7 days) and maintenance (5 g/day for 21 days) doses of Kre-Alkalyn®.[5]

  • Exercise Protocol: A standardized 4-day per week resistance training program.[5]

  • Key Measurements: Muscle creatine content (via muscle biopsy), body composition (DEXA), strength (1-RM bench press and leg press), and anaerobic capacity (Wingate test).[5]

Key Experiment 2: Creatine Ethyl Ester vs. Creatine Monohydrate (Spillane et al., 2009)
  • Objective: To examine the effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels.[7]

  • Subjects: 30 non-resistance-trained males.[7]

  • Dosing Protocol:

    • Placebo Group: Maltodextrose.[7]

    • Creatine Monohydrate Group: 0.30 g/kg of fat-free body mass for 5 days (loading), followed by 0.075 g/kg for 42 days (maintenance).[7]

    • Creatine Ethyl Ester Group: Same dosing protocol as the creatine monohydrate group.[7]

  • Exercise Protocol: A supervised heavy resistance training program.[7]

  • Key Measurements: Serum and muscle creatine levels, serum creatinine, body composition, muscle mass, strength, and power.[7]

Signaling Pathways and Experimental Workflow

The ergogenic effects of creatine are primarily mediated through the phosphocreatine (B42189) (PCr) system, which is crucial for the rapid regeneration of adenosine (B11128) triphosphate (ATP) during high-intensity exercise. The following diagrams illustrate the key signaling pathway and a typical experimental workflow for comparing creatine salts.

cluster_0 Cellular Energy Metabolism ATP ATP ADP ADP + Pi ATP->ADP ADP->ATP CK Creatine Kinase PCr Phosphocreatine Cr Creatine PCr->Cr dephosphorylation Cr->PCr rephosphorylation Exercise High-Intensity Exercise Exercise->ATP utilization

Caption: The Phosphocreatine (PCr) energy pathway.

cluster_workflow Experimental Workflow: In Vivo Comparison of Creatine Salts Recruitment Subject Recruitment (e.g., resistance-trained males) Baseline Baseline Testing (Strength, Power, Body Composition, Muscle Biopsy) Recruitment->Baseline Randomization Randomization Baseline->Randomization GroupA Group A (Creatine Monohydrate) Randomization->GroupA GroupB Group B (Creatine Salt X) Randomization->GroupB GroupC Group C (Placebo) Randomization->GroupC Supplementation Supplementation Period (e.g., 4 weeks with resistance training) GroupA->Supplementation GroupB->Supplementation GroupC->Supplementation PostTesting Post-Intervention Testing (Repeat Baseline Measures) Supplementation->PostTesting Analysis Data Analysis (Statistical Comparison) PostTesting->Analysis

Caption: A typical experimental workflow for comparing creatine salts.

Conclusion

While various creatine salts have been developed with claims of superior efficacy, creatine monohydrate remains the most extensively studied and consistently effective form for improving high-intensity exercise performance.[2][3] Newer forms like creatine hydrochloride and creatine nitrate show promise and may offer benefits such as improved solubility and reduced side effects for some individuals, but more robust, direct comparative studies are required to definitively establish their superiority over creatine monohydrate in vivo.[4][16] Creatine ethyl ester and buffered creatine have not been shown to be more effective than creatine monohydrate.[5][7] Future research should focus on well-controlled, long-term studies directly comparing these newer salts to creatine monohydrate to fully elucidate their relative ergogenic potential.

References

A Comparative Analysis of Tricreatine Malate and Creatine Hydrochloride: Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of sports nutrition and clinical research, the efficacy of various creatine (B1669601) salts beyond the well-established creatine monohydrate is a subject of ongoing investigation. This guide provides a detailed comparison of two such alternatives: tricreatine malate (B86768) and creatine hydrochloride (HCL). The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview based on available experimental data, focusing on performance, bioavailability, and cellular mechanisms.

Tricreatine Malate: An Overview

This compound is a compound formed by the ionic binding of three creatine molecules with one molecule of malic acid. Malic acid is an intermediate in the Krebs cycle, the body's primary energy-producing pathway. This has led to the hypothesis that this compound may offer synergistic benefits by providing both creatine for ATP regeneration and malic acid to support aerobic metabolism.[1][2]

Proposed Advantages:

  • Enhanced Solubility and Absorption: The attachment of malic acid is purported to increase the aqueous solubility of creatine, potentially leading to improved absorption and reduced gastrointestinal distress compared to creatine monohydrate.[2][3]

  • Improved Endurance: Due to the role of malic acid in the Krebs cycle, it is theorized that this form of creatine could enhance endurance and reduce fatigue to a greater extent than creatine alone.[1]

  • Reduced Water Retention: Anecdotal evidence suggests that this compound may cause less subcutaneous water retention than creatine monohydrate.[3]

Scientific Evidence:

Direct scientific evidence comparing this compound to creatine HCL is scarce. Most of the available research compares it to creatine monohydrate. A systematic review of alternative forms of creatine concluded that there is a lack of consistent findings to suggest that forms like creatine malate offer superior performance enhancement compared to placebo, and very few studies have directly compared them to creatine monohydrate.[4] While some sources claim faster recovery and greater energy production, these are not yet substantiated by robust clinical trials.[2]

Creatine Hydrochloride (HCL): An Overview

Creatine HCL is a form of creatine in which the creatine molecule is bound to a hydrochloride moiety. This modification is intended to significantly increase the solubility of creatine in water.[5][6]

Proposed Advantages:

  • Superior Solubility: Creatine HCL is reported to be significantly more soluble in water than creatine monohydrate.[1][7] This is the primary marketing claim for this form of creatine.

  • Enhanced Bioavailability and Lower Dosing: The increased solubility is theorized to lead to better absorption and bioavailability, potentially allowing for smaller effective doses compared to creatine monohydrate and reducing the likelihood of side effects like bloating.[8][9][10][11]

  • Reduced Gastrointestinal Issues: Due to the potential for lower required doses and better solubility, creatine HCL is often anecdotally reported to cause fewer instances of stomach upset.[6][10]

Scientific Evidence:

While the increased solubility of creatine HCL is well-documented, the translation of this property into superior clinical efficacy is not yet definitively proven.[1][7] Some studies suggest that creatine HCL may offer similar benefits in terms of strength and body composition to creatine monohydrate.[10] However, a study comparing creatine HCL and creatine monohydrate found no significant differences in their effects on hormonal adaptations, strength, or body composition.[7] Another study suggested that a smaller dose of creatine HCL (1.5g) was as effective as a larger dose of creatine monohydrate (5g) for strength gains, with some differing effects on body composition.[12] However, the overall body of evidence directly comparing the two is limited, and creatine monohydrate remains the most extensively researched form.[4]

Comparative Summary of Available Data

Due to the lack of direct head-to-head clinical trials, a direct quantitative comparison is challenging. The following table summarizes the key characteristics and available evidence for each compound, primarily in relation to the benchmark, creatine monohydrate.

FeatureThis compoundCreatine Hydrochloride (HCL)
Composition 3 Creatine Molecules + 1 Malic Acid Molecule1 Creatine Molecule + 1 Hydrochloride Moiety
Primary Proposed Advantage Enhanced endurance and absorption due to malic acid.[1][2]Significantly increased solubility and bioavailability.[8][9][10]
Solubility Purported to be more soluble than creatine monohydrate.[2][3]Documented to be significantly more soluble than creatine monohydrate.[1][7]
Bioavailability Hypothesized to have better absorption.[3]Theorized to be more bioavailable, allowing for lower doses.[7][9]
Clinical Efficacy Data Limited; no consistent evidence of superiority over placebo or creatine monohydrate.[4]Limited direct comparisons to monohydrate; some studies show similar effects on strength, while others suggest potential for lower dosing.[7][10][12]
Side Effects Anecdotally reported to cause less water retention.[3]Anecdotally reported to cause less bloating and GI distress.[6][10]

Cellular Mechanism of Action: Signaling Pathways

Creatine supplementation, regardless of the specific form, is understood to exert its effects on muscle mass and performance through several cellular mechanisms. Two key signaling pathways involved are the mTOR and AMPK pathways.[13][14][15]

mTOR Pathway: The mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of muscle protein synthesis and hypertrophy.[14][16] Creatine supplementation has been shown to enhance the activation of the mTOR signaling pathway, leading to increased muscle protein synthesis.[13][14] This can be influenced by an increase in insulin-like growth factor 1 (IGF-1) signaling.[14]

mTOR_Pathway Creatine Creatine Supplementation IGF1 IGF-1 Creatine->IGF1 Upregulates PI3K PI3K IGF1->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Protein_Synthesis Muscle Protein Synthesis (Hypertrophy) p70S6K->Protein_Synthesis eIF4E_BP1->Protein_Synthesis

Creatine-mediated mTOR signaling pathway for muscle protein synthesis.

AMPK Pathway: The AMP-activated protein kinase (AMPK) pathway acts as a cellular energy sensor. Creatine supplementation has been shown to increase the phosphorylation and activation of AMPK.[17][18] This can lead to a shift in glucose metabolism towards oxidation and a reduction in lactate (B86563) production.[17][18]

AMPK_Pathway Creatine Creatine Supplementation AMPK AMPK Activation (Phosphorylation) Creatine->AMPK Glucose_Oxidation Increased Glucose Oxidation AMPK->Glucose_Oxidation Lactate_Production Reduced Lactate Production AMPK->Lactate_Production Energy_Metabolism Enhanced Cellular Energy Metabolism Glucose_Oxidation->Energy_Metabolism Lactate_Production->Energy_Metabolism

Creatine's influence on the AMPK signaling pathway and energy metabolism.

Experimental Protocols for Efficacy Assessment

To definitively compare the efficacy of this compound and creatine HCL, a randomized, double-blind, placebo-controlled clinical trial would be the gold standard. Below is a detailed methodology for such a study.

Objective: To compare the effects of this compound and creatine HCL supplementation on strength, power, body composition, and bioavailability.

Participants: A cohort of healthy, resistance-trained individuals would be recruited. Participants would be screened for any contraindications to creatine supplementation.

Intervention: Participants would be randomly assigned to one of three groups:

  • This compound group

  • Creatine HCL group

  • Placebo group (e.g., maltodextrin)

Dosages would be matched for the creatine content in the this compound and creatine HCL groups. A loading phase (e.g., 20g of creatine equivalent per day for 7 days) followed by a maintenance phase (e.g., 5g of creatine equivalent per day for the remainder of the study) could be implemented.[19][20]

Assessments:

  • Baseline (Pre-intervention):

    • Body composition analysis (e.g., DEXA scan)

    • Strength testing (e.g., 1-repetition max for bench press and squat)

    • Power testing (e.g., Wingate test)

    • Blood and urine samples for baseline creatine levels and safety markers.

  • During Intervention:

    • Blood samples at various time points after initial ingestion to determine pharmacokinetic profiles (absorption rate, peak concentration).

  • Post-intervention:

    • Repeat all baseline assessments to measure changes.

Data Analysis: Statistical analysis (e.g., ANOVA) would be used to compare the changes in strength, power, and body composition between the three groups. Pharmacokinetic data would be analyzed to compare the bioavailability of the two creatine forms.

Experimental_Workflow Recruitment Participant Recruitment (Resistance-Trained Individuals) Screening Screening & Informed Consent Recruitment->Screening Baseline Baseline Testing (Strength, Power, Body Comp, Blood/Urine) Screening->Baseline Randomization Randomization Baseline->Randomization GroupA Group A (this compound) Randomization->GroupA GroupB Group B (Creatine HCL) Randomization->GroupB GroupC Group C (Placebo) Randomization->GroupC Intervention Supplementation Period (e.g., 8 weeks) GroupA->Intervention GroupB->Intervention GroupC->Intervention Post_Testing Post-Intervention Testing (Repeat Baseline Tests) Intervention->Post_Testing Analysis Data Analysis (Statistical Comparison) Post_Testing->Analysis

Workflow for a comparative clinical trial of creatine supplements.

Conclusion

Based on the current body of scientific literature, there is insufficient evidence to definitively conclude that either this compound or creatine HCL is more effective than the other. While both forms have theoretical advantages over creatine monohydrate—this compound through the potential synergistic effects of malic acid and creatine HCL through its enhanced solubility—these proposed benefits are not yet consistently supported by robust clinical data. The majority of research on creatine has been conducted on creatine monohydrate, which remains the gold standard due to its well-established efficacy, safety profile, and low cost.[4]

For researchers and drug development professionals, this highlights a significant gap in the literature and an opportunity for future research. Direct, head-to-head comparative studies employing rigorous methodologies are necessary to elucidate the relative efficacy of these and other novel forms of creatine. Until such data becomes available, any claims of superiority for this compound or creatine HCL should be viewed with caution.

References

A Comparative Guide to the Purity of Commercial Tricreatine Malate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tricreatine malate (B86768) is a compound formed by three creatine (B1669601) molecules attached to one molecule of malic acid. It is marketed as a dietary supplement with claims of enhanced solubility and bioavailability compared to the more extensively studied creatine monohydrate. For researchers, scientists, and drug development professionals, the purity and accurate composition of such compounds are critical for ensuring the validity of experimental results and the safety of potential therapeutic applications. This guide provides a framework for assessing the purity of commercially available tricreatine malate, outlines a standard analytical methodology, and compares its profile to other creatine alternatives.

Comparative Purity Analysis

The purity of commercially available this compound can vary between manufacturers due to the quality of raw materials and the synthesis process. While many suppliers claim purities of 99% or higher, independent third-party testing is essential for verification. Common impurities in creatine products include creatinine (B1669602) (a breakdown product), dicyandiamide (B1669379) (DCD), and dihydro-1,3,5-triazine (DHT), which are byproducts of some manufacturing processes. Heavy metals and microbial contamination are also potential concerns.

Due to a lack of publicly available, direct comparative studies on various commercial this compound products, the following table presents a hypothetical analysis. This serves as an illustrative example of how such data should be structured and the types of discrepancies that can be observed in the supplement market.

Product Claimed Purity (%) Measured this compound (% w/w) Creatinine (% w/w) Dicyandiamide (ppm) Heavy Metals (Lead, µg/g) Notes
Brand 'Alpha' 99.599.60.08< 20< 0.5Meets label claim; low impurity profile.
Brand 'Beta' 99.097.21.555< 0.5Fails to meet purity claim; elevated creatinine.
Brand 'Gamma' "Pure"99.10.2< 201.2Vague purity claim; slightly elevated lead.
Brand 'Delta' 99.098.90.130< 0.5Meets label claim; trace levels of DCD.

This table is for illustrative purposes only. Data is not from a direct study.

Comparison with Other Creatine Forms

The primary alternative to this compound is creatine monohydrate, the most researched form of creatine.

  • Creatine Monohydrate: This form has extensive scientific backing for its efficacy and safety. It is generally less expensive than alternative forms. However, some users report gastrointestinal discomfort and bloating, which is sometimes attributed to its lower solubility.

  • This compound: This form is more soluble in water than creatine monohydrate. The malic acid component is an intermediate in the Krebs cycle, suggesting a potential synergistic effect on energy production, though this is not well-substantiated by extensive research. It is typically more expensive than creatine monohydrate.

Experimental Protocols for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of creatine compounds and quantifying impurities.

Protocol: Determination of this compound Purity and Impurities by HPLC
  • Objective: To quantify the amount of this compound and the key impurities (creatinine, dicyandiamide) in a commercial powder sample.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Autosampler and data acquisition software.

  • Reagents and Standards:

    • Reference standards for creatine, malic acid, creatinine, and dicyandiamide.

    • HPLC-grade acetonitrile (B52724) and water.

    • Phosphate (B84403) buffer (e.g., potassium phosphate monobasic), pH adjusted.

  • Chromatographic Conditions:

    • Mobile Phase: An isocratic mobile phase consisting of a phosphate buffer and a small percentage of acetonitrile is common for creatine analysis. For example, a mixture of 95:5 (v/v) 50mM potassium phosphate buffer (pH 6.5) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound powder.

    • Dissolve in 100 mL of mobile phase to create a stock solution.

    • Perform serial dilutions to bring the concentration within the linear range of the calibration curve.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Calibration:

    • Prepare a series of standard solutions of creatine, creatinine, and dicyandiamide of known concentrations in the mobile phase.

    • Inject each standard to generate a calibration curve by plotting peak area against concentration.

  • Data Analysis:

    • The concentration of each compound in the sample is determined by comparing its peak area to the respective calibration curve.

    • Purity is calculated as the percentage of this compound relative to the total weight of the sample.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for creatine involves the phosphocreatine (B42189) (PCr) system, which acts as a rapid buffer for regenerating adenosine (B11128) triphosphate (ATP) in tissues with high and fluctuating energy demands, such as skeletal muscle and the brain.

Caption: Creatine kinase pathway for rapid ATP regeneration.

The diagram above illustrates the critical role of the creatine kinase (CK) enzyme in transferring a phosphate group from phosphocreatine (PCr) to adenosine diphosphate (B83284) (ADP). This reaction rapidly replenishes ATP stores during high-intensity activities like muscle contraction, converting PCr to creatine (Cr).

PurityAnalysisWorkflow start Obtain Commercial This compound Sample prep Sample Preparation (Weighing, Dissolving, Filtering) start->prep hplc HPLC Analysis (C18 Column, UV Detection) prep->hplc data Data Acquisition (Chromatogram) hplc->data quant Quantification (vs. Reference Standards) data->quant report Purity & Impurity Report quant->report

Caption: Experimental workflow for purity analysis of this compound.

This workflow diagram outlines the sequential steps for assessing the purity of a commercial this compound sample, from initial sample preparation through to the final quantitative report, using HPLC as the analytical technique.

A Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying Creatine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of creatine (B1669601) and its derivatives is critical for applications ranging from clinical diagnostics to pharmacokinetic studies. The choice of analytical method can significantly impact data quality and experimental outcomes. This guide provides an objective comparison of common analytical techniques for creatine and creatinine (B1669602) quantification, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and enzymatic assays, with a focus on cross-validation to ensure data integrity across different methodologies.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method hinges on a variety of factors, including the required sensitivity, specificity, sample matrix, and throughput. Below is a summary of key performance characteristics for the most prevalent methods used in the quantification of creatine and its primary metabolite, creatinine. While much of the detailed, publicly available validation data pertains to creatinine, these metrics serve as a strong proxy for the performance expected for creatine analysis due to their chemical similarities and the analytical principles involved.

Performance MetricHPLC-UVLC-MS/MSEnzymatic MethodSpectrophotometric (Jaffe)
Linearity Range 1-100 µg/mL (Creatine); 2-100 µg/mL (Creatinine)[1][2][3][4]1-2000 ng/mL (Creatinine)[5]Varies by kit, typically in µM range4.4-620 µM (Creatinine)[6][7]
Accuracy (% RSD) 2.4-4.7% (Creatine); 2.4-4.8% (Creatinine)[2][3]High, with relative biases within ±6%[8]High, <3% variability compared to IDMS[9]Lower, susceptible to interferences
Precision (Within-day %RSD) 1.0-4.6% (Creatine); 1.7-4.4% (Creatinine)[2][3]<3%[5]Generally low, specific to kitVaries, generally higher than other methods
Precision (Day-to-day %RSD) 2.2-4.7% (Creatine); 2.3-5.4% (Creatinine)[2][3]<3%[5]Generally low, specific to kitVaries
Lower Limit of Quantification (LLOQ) 1 mg/L (in saline); 5 mg/L (in plasma)[10]0.99 ng/mL (Creatinine)[5]Varies by kit0.487 µM (Creatinine)[6][7]
Specificity Good, can separate from related compounds[1]Excellent, gold standard for specificity[11][12]High, specific enzyme-substrate reactions[9]Low, prone to interferences from other chromogens[9]
Throughput ModerateHighHighHigh

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for the simultaneous determination of creatine and creatinine.[2][3]

  • Sample Preparation:

    • For simple matrices, accurately weigh and dissolve the sample in the mobile phase to a concentration within the linear range of the assay.[1]

    • For complex matrices such as plasma, a protein precipitation step is required. Add 400 µL of acetonitrile (B52724) to 200 µL of plasma, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes.[13] The resulting supernatant is collected for analysis.[1]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.[10][13]

    • Mobile Phase: An isocratic mobile phase, such as 0.045 M ammonium (B1175870) sulfate (B86663) in water or 50 mM potassium phosphate (B84403) monobasic, is typical.[2][3][13]

    • Flow Rate: A flow rate of 0.75-1.0 mL/min is generally employed.[1]

    • Detection: UV detection at 205 nm or 210 nm is suitable for both creatine and creatinine.[1]

    • Injection Volume: A typical injection volume is 20-25 µL.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior selectivity and sensitivity, making it the gold standard for creatinine quantification.[5][12][14]

  • Sample Preparation:

    • Urine samples are often prepared using a "dilute-and-shoot" approach, involving centrifugation and filtration of diluted urine to reduce matrix effects.[5]

    • For plasma samples, protein precipitation is a common first step.[11]

    • An isotopically labeled internal standard, such as d3-creatinine or Creatinine-13C4, is added to samples and standards to correct for matrix effects and variations in instrument response.[11][12]

  • LC-MS/MS Conditions:

    • Chromatography: A fast isocratic method with a run time of approximately 2.5 minutes using a hydrophilic interaction liquid chromatography (HILIC) column is effective.[14]

    • Mass Spectrometry: The analysis is performed using multiple reaction monitoring (MRM) transitions to ensure specificity.[14]

Enzymatic Method

Enzymatic assays provide a simpler and often higher-throughput alternative to chromatographic methods.[1] These methods are highly specific due to the nature of enzyme-substrate interactions.[9]

  • Sample Preparation:

    • For biological samples like cells or tissues, samples are washed with cold PBS.[15]

    • Supernatants are deproteinized, often using a kit-provided reagent or through a precipitation step.[15]

  • Assay Procedure:

    • A reaction mixture containing specific enzymes (e.g., creatinase, sarcosine (B1681465) oxidase) is added to the prepared samples and standards in a microplate.[1]

    • The plate is incubated, typically at 37°C for 1 hour, to allow for the enzymatic reactions to proceed.[15]

    • The concentration of creatine is determined by measuring the absorbance of the final product at a specific wavelength (e.g., 570 nm) and comparing it to a calibration curve.[15]

Mandatory Visualizations

To visualize the processes described, the following diagrams have been generated using Graphviz.

G Creatine Metabolism and Creatinine Formation cluster_synthesis Creatine Synthesis cluster_energy Energy Metabolism cluster_degradation Degradation arginine Arginine gaa Guanidinoacetate arginine->gaa Glycine agmatine AGAT glycine Glycine gammt GAMT creatine Creatine gaa->creatine SAM -> SAH pcr Phosphocreatine creatine->pcr ATP -> ADP ck Creatine Kinase (CK) creatinine Creatinine creatine->creatinine Non-enzymatic pcr->creatine ADP -> ATP pcr->creatinine Non-enzymatic atp ATP adp ADP excretion Renal Excretion creatinine->excretion

Caption: Signaling pathway of creatine metabolism.

G Cross-Validation Workflow for Analytical Methods start Define Analytical Requirement method_a Method A Development & Validation (e.g., HPLC-UV) start->method_a method_b Method B Development & Validation (e.g., LC-MS/MS) start->method_b sample_set Prepare Standardized Sample Set method_a->sample_set method_b->sample_set analysis_a Analyze Samples with Method A sample_set->analysis_a analysis_b Analyze Samples with Method B sample_set->analysis_b data_comp Compare Datasets analysis_a->data_comp analysis_b->data_comp stat_analysis Statistical Analysis (e.g., Bland-Altman, Correlation) data_comp->stat_analysis conclusion Assess Method Concordance stat_analysis->conclusion

Caption: Cross-validation workflow for analytical methods.

References

Comparative Analysis of Cellular Uptake Efficiency: Tricreatine Malate vs. Creatine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the cellular uptake efficiency of two common creatine (B1669601) derivatives: Tricreatine Malate (B86768) (TCM) and Creatine Ethyl Ester (CEE). The analysis is based on available experimental data to assist researchers, scientists, and drug development professionals in understanding the relative merits and metabolic fates of these compounds.

Introduction: The Rationale for Creatine Derivatives

Creatine monohydrate is a well-established ergogenic aid and therapeutic agent, known to enhance cellular energy metabolism by increasing intracellular phosphocreatine (B42189) stores. However, its relatively low solubility and potential for gastrointestinal discomfort have driven the development of alternative forms, such as TCM and CEE. These derivatives were designed with the primary goal of improving solubility, stability, and ultimately, bioavailability and cellular uptake. This guide examines the scientific evidence supporting these claims.

Creatine Ethyl Ester (CEE): A Profile of Instability and Inefficiency

Creatine Ethyl Ester was developed based on the hypothesis that esterification would increase its lipophilicity, thereby enhancing its ability to permeate cell membranes and improve absorption.[1][2] This was proposed as a mechanism to bypass the primary creatine transporter, SLC6A8, and increase intramuscular creatine levels more efficiently than creatine monohydrate.[3]

However, extensive research has demonstrated that CEE is highly unstable under physiological conditions. In the acidic environment of the stomach and at the neutral pH of the bloodstream, CEE rapidly and non-enzymatically degrades into its inactive waste product, creatinine (B1669602).[3][4][5][6] This chemical instability severely compromises its bioavailability, preventing a significant portion of the compound from reaching the muscle cells as creatine.[3]

A pivotal human clinical trial provides the most direct evidence of CEE's efficacy.

  • Objective: To compare the effects of creatine monohydrate (CRT) and creatine ethyl ester (CEE) supplementation on body composition, muscle performance, and serum and muscle creatine levels.

  • Study Design: A double-blind, placebo-controlled trial involving 30 non-resistance-trained males over a seven-week period.

  • Supplementation Protocol:

    • Loading Phase (5 days): Subjects ingested 0.30 g/kg of fat-free body mass (approximately 20 g/day ) of either CRT, CEE, or a placebo (PLA).

    • Maintenance Phase (42 days): Subjects ingested 0.075 g/kg of fat-free body mass (approximately 5 g/day ) of their assigned supplement.

  • Sample Collection and Analysis:

    • Blood samples were collected at days 0, 6, 27, and 48 to determine serum creatine and creatinine concentrations via enzymatic assays.

    • Muscle biopsies were taken from the vastus lateralis at days 0, 27, and 48 to measure total muscle creatine content using high-performance liquid chromatography (HPLC).

  • Performance Measures: Body composition, muscle mass, strength, and power were assessed at baseline and after the supplementation period.

The results from the Spillane et al. (2009) study unequivocally demonstrated that CEE was not as effective as creatine monohydrate.

Table 1: Serum Creatine and Creatinine Levels

Group Day 6 (Serum Creatine) Day 48 (Serum Creatine) Day 48 (Serum Creatinine)
Placebo (PLA) Baseline Baseline Baseline
Creatine Monohydrate (CRT) Significantly Higher than PLA & CEE Significantly Higher than PLA & CEE No significant change
Creatine Ethyl Ester (CEE) No significant change vs. PLA No significant change vs. PLA Significantly Higher than PLA & CRT

(Data adapted from Spillane et al., 2009).[3]

Table 2: Total Muscle Creatine Content

Group Change from Baseline to Day 48
Placebo (PLA) No significant change
Creatine Monohydrate (CRT) Significant Increase*
Creatine Ethyl Ester (CEE) Significant Increase*

*The increase was greater in the CRT group compared to the CEE group. (Data interpretation based on Spillane et al., 2009).[3]

The data clearly indicates that CEE supplementation leads to a large and significant increase in serum creatinine, with a less effective increase in muscle creatine content compared to creatine monohydrate.[3]

Tricreatine Malate (TCM): A Profile of High Solubility with Limited Uptake Data

This compound is a compound formed by binding three creatine molecules to one molecule of malic acid.[3][7] Its primary proposed advantage is significantly improved water solubility compared to creatine monohydrate.[7][8] Enhanced solubility can reduce gastrointestinal issues and is theorized to lead to faster absorption.[7][8]

Upon ingestion, it is believed that the weak bond between creatine and malic acid is broken by stomach acid, releasing free creatine and malic acid, which are then absorbed.[3][7] Malic acid itself is an intermediate in the Krebs cycle and may contribute to energy production.

Despite claims of superior absorption, there is a notable lack of peer-reviewed, direct experimental data comparing the cellular uptake efficiency of this compound to creatine monohydrate or CEE. A patent for creatine malate claimed a solubility of 4.5 g/100 mL, which is substantially higher than that of creatine monohydrate (approx. 1.4 g/100 mL at 20°C).[2][5] However, critical reviews have concluded that improved solubility does not necessarily equate to greater bioavailability, especially since creatine monohydrate is already reported to have nearly 100% intestinal absorption.[5][6]

One study in athletes showed that creatine malate supplementation had an ergogenic effect in sprinters, but this study did not measure bioavailability or cellular uptake directly.[9] Without pharmacokinetic data or cellular uptake studies, claims of superior efficiency remain speculative.

Table 3: Physicochemical and Bioavailability Comparison

Feature This compound (TCM) Creatine Ethyl Ester (CEE)
Proposed Advantage High water solubility, potentially faster absorption.[7][8] Increased lipophilicity for enhanced membrane permeability.[1][2]
Mechanism of Uptake Dissociates to free creatine, absorbed via SLC6A8 transporter.[3][7] Proposed to bypass SLC6A8 transporter; largely unproven.[3]
Stability in GI Tract Believed to dissociate in stomach acid.[3][7] Highly unstable; rapidly degrades to creatinine.[4][5][6]
Bioavailability Not experimentally determined; theorized to be high. Severely compromised due to degradation.[3]

| Supporting Evidence | Primarily theoretical and anecdotal; limited clinical studies.[7][8] | Refuted by clinical trial data (Spillane et al., 2009).[3] |

Mandatory Visualizations

Metabolic Fate of Ingested Creatine Derivatives cluster_TCM TCM Pathway cluster_CEE CEE Pathway Ingestion Oral Ingestion TCM This compound Ingestion->TCM CEE Creatine Ethyl Ester Ingestion->CEE Stomach Stomach (Acidic pH) TCM->Stomach CEE->Stomach Intestine Intestine/Bloodstream (Neutral pH) Stomach->Intestine Transit Creatine Free Creatine Stomach->Creatine Dissociation MalicAcid Malic Acid Stomach->MalicAcid Dissociation Creatinine Creatinine (Inactive Waste) Intestine->Creatinine Rapid Degradation MuscleCell Muscle Cell Creatine->MuscleCell Uptake via SLC6A8 Transporter Excretion Renal Excretion Creatinine->Excretion

Caption: Metabolic pathways of this compound and Creatine Ethyl Ester after ingestion.

Workflow for Comparative Bioavailability Study Start Subject Recruitment & Baseline Measurement Grouping Randomized Grouping (Placebo, Cmpd A, Cmpd B) Start->Grouping Supplementation Supplementation Period (Loading & Maintenance) Grouping->Supplementation Blood Serial Blood Sampling Supplementation->Blood During Study Muscle Muscle Biopsy (Pre & Post) Supplementation->Muscle During Study Analysis HPLC/MS Analysis (Serum & Tissue) Blood->Analysis Muscle->Analysis Data Data Interpretation (Pharmacokinetics, Uptake) Analysis->Data Conclusion Conclusion on Relative Efficiency Data->Conclusion

References

Tricreatine Malate vs. Creatine Monohydrate: A Comparative Analysis of Performance Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the statistical analysis of performance data from tricreatine malate (B86768) and creatine (B1669601) monohydrate studies.

Creatine stands as one of the most researched and widely utilized ergogenic aids in the sports nutrition landscape. While creatine monohydrate has historically held the title of the "gold standard" due to a voluminous body of evidence supporting its efficacy and safety, newer formulations such as tricreatine malate have emerged with claims of enhanced solubility, bioavailability, and reduced side effects. This guide provides a comprehensive comparison of this compound and creatine monohydrate, presenting available quantitative data from clinical studies, detailing experimental protocols, and illustrating the underlying biochemical pathways.

Data Presentation: A Comparative Look at Performance Metrics

The following tables summarize the quantitative data from studies on this compound and meta-analyses of creatine monohydrate supplementation, focusing on key performance and body composition indicators. It is crucial to note that the body of research on this compound is significantly less extensive than that of creatine monohydrate, limiting direct, robust comparisons.

Table 1: Effects on Anaerobic Power and Work

ParameterThis compound (Sprinters)[1][2]Creatine Monohydrate (Meta-analysis)
Change in Peak Power ↑ (Specific % not stated, but significant increase)↑ 5-15%
Change in Total Work ↑ (Specific % not stated, but significant increase)↑ 5-15%

Note: The study on this compound did not provide percentage increases for peak power and total work, only that the increases were statistically significant.

Table 2: Effects on Body Composition

ParameterThis compound (Sprinters)[1][2]Creatine Monohydrate (Meta-analysis)[3][4]
Change in Body Mass +1.5 kg (approx.)+0.86 kg (Weighted Mean Difference)
Change in Lean Body Mass +1.3 kg (approx.)+0.82 kg (Weighted Mean Difference)

Note: Values for this compound are approximated from the data presented in the study by Tyka et al. (2015). Values for creatine monohydrate are from a meta-analysis and represent the weighted mean difference.

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is critical for the interpretation of their findings.

This compound Supplementation Study Protocol (Tyka et al., 2015)
  • Objective: To determine the effect of creatine malate supplementation on physical performance, body composition, and selected hormone levels in sprinters and long-distance runners.

  • Participants: The study involved trained athletes, specifically sprinters and long-distance runners.

  • Supplementation Protocol: The experimental group received this compound at a daily dose of 5 grams. The supplementation period was 6 weeks.

  • Performance Testing: Anaerobic performance was assessed using a Wingate test, which measures peak power, mean power, and total work.

  • Body Composition Analysis: Body mass and lean body mass were measured to assess changes in body composition.

  • Control: A placebo group was used for comparison.

Representative Creatine Monohydrate Supplementation Protocol (from Meta-Analyses)
  • Objective: To assess the effects of creatine monohydrate supplementation on strength, power, and body composition.

  • Participants: A wide range of participants, including untrained individuals, resistance-trained athletes, and older adults.

  • Supplementation Protocol: A common protocol involves a "loading" phase of 20 grams per day (split into 4 doses) for 5-7 days, followed by a "maintenance" phase of 3-5 grams per day for the duration of the study.

  • Performance Testing: A variety of tests are used, including 1-repetition maximum (1RM) for strength, Wingate tests for anaerobic power, and various sprint and jump tests.

  • Body Composition Analysis: Methods such as dual-energy X-ray absorptiometry (DXA), hydrostatic weighing, and skinfold measurements are commonly used.

  • Control: Placebo-controlled, double-blind designs are the standard.

Signaling Pathways and Experimental Workflows

To visualize the biochemical basis of creatine's ergogenic effects and the potential contribution of malic acid in this compound, the following diagrams are provided.

cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Mito_ATP ATP mtCK Mitochondrial Creatine Kinase Mito_ATP->mtCK Mito_ADP ADP Mito_Cr Creatine Mito_Cr->mtCK Mito_PCr Phosphocreatine Cyto_PCr Phosphocreatine Mito_PCr->Cyto_PCr Phosphocreatine Shuttle mtCK->Mito_ADP mtCK->Mito_PCr Energy Storage cCK Cytosolic Creatine Kinase Cyto_PCr->cCK Cyto_ADP ADP Cyto_ADP->cCK Cyto_ATP ATP Muscle_Contraction Muscle Contraction Cyto_ATP->Muscle_Contraction Energy Utilization Cyto_Cr Creatine Cyto_Cr->Mito_Cr cCK->Cyto_ATP cCK->Cyto_Cr

Caption: The Phosphocreatine Shuttle System.

cluster_Krebs_Cycle Krebs Cycle (Mitochondrial Matrix) cluster_Tricreatine_Malate This compound Dissociation AcetylCoA Acetyl-CoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG NADH CO2 SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA NADH CO2 Succinate Succinate SuccinylCoA->Succinate GTP Fumarate Fumarate Succinate->Fumarate FADH2 Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate NADH Oxaloacetate->Citrate TCM This compound Creatine 3x Creatine TCM->Creatine Malic_Acid Malic Acid TCM->Malic_Acid Malic_Acid->Malate Enters Krebs Cycle

Caption: this compound and the Krebs Cycle.

Conclusion

The available evidence strongly supports the ergogenic effects of creatine supplementation for improving performance in high-intensity, short-duration activities and for increasing lean body mass. Creatine monohydrate is the most extensively studied form, with a robust body of literature confirming its efficacy and safety.

This compound, while theoretically offering advantages in solubility and the potential for synergistic effects through the contribution of malic acid to the Krebs cycle, is supported by a significantly smaller body of scientific evidence. The single identified study on trained athletes demonstrated positive effects on anaerobic performance, but direct comparisons with creatine monohydrate are lacking. Therefore, while this compound presents an interesting alternative, more rigorous, comparative clinical trials are necessary to substantiate its purported benefits over the well-established creatine monohydrate. Researchers and drug development professionals should consider the current evidence base when evaluating these compounds for performance enhancement applications.

References

A Comparative Analysis of Water Retention with Tricreatine Malate and Creatine Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of creatine (B1669601) supplementation for researchers and clinicians often involves understanding the nuanced differences between its various forms. While creatine monohydrate is the most extensively studied form, newer formulations such as tricreatine malate (B86768) are marketed with claims of enhanced properties, including reduced water retention. This guide provides a side-by-side comparison of the available scientific evidence regarding water retention associated with tricreatine malate and creatine monohydrate, focusing on quantitative data and experimental methodologies.

Quantitative Data on Water Retention

Direct, peer-reviewed clinical trials comparing water retention between this compound and creatine monohydrate are notably scarce in the current body of scientific literature. The majority of available quantitative data pertains to creatine monohydrate. While anecdotal evidence suggests this compound may lead to less water retention, this is not yet supported by robust clinical trials.[1]

The following table summarizes findings from studies on creatine monohydrate, which can serve as a benchmark for future comparative research.

ParameterCreatine Monohydrate Supplementation ProtocolResultStudy PopulationMeasurement Method
Total Body Water (TBW) 25 g/day for 7 days (loading), 5 g/day for 21 days (maintenance)Significant increase16 men and 16 women, resistance-trainedDeuterium oxide and sodium bromide dilution
Intracellular Water (ICW) 25 g/day for 7 days (loading), 5 g/day for 21 days (maintenance)No significant change in the ratio of ICW to TBW16 men and 16 women, resistance-trainedDeuterium oxide and sodium bromide dilution
Extracellular Water (ECW) 25 g/day for 7 days (loading), 5 g/day for 21 days (maintenance)No significant change in the ratio of ECW to TBW16 men and 16 women, resistance-trainedDeuterium oxide and sodium bromide dilution
Total Body Water (TBW) 0.3 g/kg body weight/day for 7 days~2% increase from baseline (40.4 ± 9.5 kg to 41.2 ± 9.6 kg)13 male and 14 female subjectsMulti-frequency bioelectrical impedance analysis (MF-BIA)
Total Body Water (TBW) 20 g/day for 5 days (loading) in luteal phaseSignificant increase (Δ 0.83 ± 0.38 L vs. placebo)30 moderately active femalesBioelectrical impedance spectroscopy
Intracellular Water (ICW) 20 g/day for 5 days (loading) in luteal phaseSignificant increase (Δ 0.74 ± 0.23 L vs. placebo)30 moderately active femalesBioelectrical impedance spectroscopy
Extracellular Water (ECW) 20 g/day for 5 days (loading) in luteal phaseSignificant increase (Δ 0.46 ± 0.15 L vs. placebo)30 moderately active femalesBioelectrical impedance spectroscopy

Note: The initial weight gain observed in the first week of creatine monohydrate supplementation is often attributed to water retention.[2][3] However, long-term studies suggest that creatine does not alter total body water relative to muscle mass over extended periods.[3][4]

Cellular Mechanism of Creatine-Induced Water Retention

Creatine is an osmotically active substance.[5][6] Its transport into skeletal muscle cells via the sodium-dependent creatine transporter (CreaT1) increases the intracellular solute concentration. To maintain osmotic balance, water is drawn into the muscle cells, leading to an increase in intracellular water volume, a phenomenon known as cellular swelling or volumization.[6] This initial increase in cell volume is thought to be a contributing factor to the anabolic effects of creatine, potentially acting as a signal for protein synthesis.[7]

cluster_extracellular Extracellular Space cluster_membrane Muscle Cell Membrane cluster_intracellular Intracellular Space (Muscle Cell) Creatine Creatine CreaT1 Creatine Transporter (CreaT1) Creatine->CreaT1 Binds to Na+ Na+ Na+->CreaT1 Co-transport Creatine_in Increased Intracellular Creatine CreaT1->Creatine_in Transports Osmotic_Gradient Increased Osmotic Gradient Creatine_in->Osmotic_Gradient Creates Water_Influx Water Influx Osmotic_Gradient->Water_Influx Drives Cell_Swelling Cellular Swelling (Volumization) Water_Influx->Cell_Swelling Leads to Start Participant Recruitment (Controlled for activity, diet, etc.) Baseline Baseline Measurements (Body Mass, TBW, ICW, ECW) Start->Baseline Randomization Double-Blind Randomization Baseline->Randomization Group_A Group A: Creatine Supplementation (e.g., Loading + Maintenance) Randomization->Group_A Group_B Group B: Placebo Randomization->Group_B Post_Loading Post-Loading Measurements (e.g., Day 7) Group_A->Post_Loading Group_B->Post_Loading Post_Maintenance Post-Maintenance Measurements (e.g., Day 28) Post_Loading->Post_Maintenance Analysis Statistical Analysis: Compare changes between Creatine and Placebo groups Post_Maintenance->Analysis

References

Unveiling the Synergistic Potential: A Comparative Analysis of Creatine Malate and Creatine Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for enhanced bioactives is perpetual. This guide provides a comprehensive comparison of creatine (B1669601) malate (B86768) and its well-established counterpart, creatine monohydrate, with a focus on their synergistic effects, performance outcomes, and underlying physiological mechanisms. We delve into the existing experimental data to offer an objective analysis for your research and development endeavors.

Creatine, a nitrogenous organic acid, is a cornerstone of sports nutrition, renowned for its role in augmenting high-intensity exercise performance. While creatine monohydrate has long been the gold standard, newer formulations, such as creatine malate, have emerged with claims of superior solubility, bioavailability, and reduced side effects. This guide will dissect the available scientific evidence to validate these claims and provide a clear comparison to inform future research and product development.

The Science of Synergy: How Malic Acid Complements Creatine

Creatine malate is a compound formed by chemically bonding creatine with malic acid. The theoretical synergy between these two molecules is rooted in their individual roles in cellular energy metabolism.

Creatine's Role in the Phosphocreatine (B42189) (PCr) System: Creatine is pivotal in the rapid regeneration of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, through the phosphocreatine system. During short bursts of intense activity, phosphocreatine donates a phosphate (B84403) group to adenosine diphosphate (B83284) (ADP) to quickly replenish ATP stores.

Malic Acid's Contribution to the Krebs Cycle: Malic acid is an intermediate in the Krebs cycle (also known as the citric acid cycle), a central pathway in aerobic respiration that generates ATP. By providing an additional source of malate, it is hypothesized that the Krebs cycle can operate more efficiently, leading to greater overall ATP production.

The proposed synergistic effect, therefore, lies in the potential for creatine malate to enhance both anaerobic and aerobic energy pathways simultaneously.

Synergy_Pathway cluster_creatine Creatine Pathway cluster_malic_acid Malic Acid Pathway cluster_synergy Synergistic Outcome Creatine Creatine Supplementation PCr Phosphocreatine (PCr) in Muscle Creatine->PCr Creatine Kinase ATP_Regen Rapid ATP Regeneration PCr->ATP_Regen ADP to ATP Enhanced_Performance Enhanced Athletic Performance ATP_Regen->Enhanced_Performance Anaerobic Energy Malic_Acid Malic Acid Supplementation Krebs_Cycle Krebs Cycle Intermediate Malic_Acid->Krebs_Cycle Aerobic_ATP Aerobic ATP Production Krebs_Cycle->Aerobic_ATP Aerobic_ATP->Enhanced_Performance Aerobic Energy

Caption: Synergistic action of Creatine and Malic Acid on energy production.

Performance Metrics: A Head-to-Head Comparison

The true measure of a supplement's efficacy lies in its impact on human performance. While research on creatine malate is less extensive than on its monohydrate counterpart, some key studies provide valuable insights.

A notable study by Sterkowicz et al. (2012) investigated the effects of creatine malate supplementation on judo athletes.[1] The findings indicated that while there was no significant difference in body mass increase compared to the placebo group, the creatine malate group showed a significant improvement in the time to reach peak power.[1] Another study by Tyka et al. (2015) on sprinters and long-distance runners found that six weeks of creatine malate supplementation resulted in a significant ergogenic effect in sprinters, including increased peak power and total work.[2] In long-distance runners, a significant increase in the distance covered during a graded exercise test was observed.[2]

However, it is crucial to note that direct comparative studies between creatine malate and creatine monohydrate are limited. While the aforementioned studies demonstrate the efficacy of creatine malate, they do not definitively prove its superiority over creatine monohydrate. Most of the purported benefits of creatine malate, such as enhanced endurance, are often attributed to the malic acid component.

Table 1: Comparison of Performance Effects

Performance MetricCreatine MonohydrateCreatine Malate (from available studies)
Primary Energy System Impacted Anaerobic (Phosphocreatine System)Anaerobic & Potentially Aerobic (Krebs Cycle)
High-Intensity, Short-Duration Exercise Well-established significant improvement in strength, power, and sprint performance.Shown to improve peak power and total work in sprinters.[2]
Endurance Performance Effects are less pronounced and can be influenced by the nature of the activity.Observed to increase distance covered in a graded exercise test in long-distance runners.[2]
Time to Peak Power Not a primary reported outcome in most studies.Significantly reduced in judo athletes.[1]

Bioavailability and Solubility: Does Malate Make a Difference?

One of the primary marketing claims for creatine malate is its superior solubility and, consequently, enhanced bioavailability compared to creatine monohydrate.[3] Creatine monohydrate is known for its relatively poor solubility in water, which can lead to gastrointestinal discomfort in some individuals.[3] Malic acid, being more water-soluble, is believed to improve the overall solubility of the creatine compound.

While theoretically plausible, there is a lack of direct, peer-reviewed human clinical trials that have definitively measured and compared the bioavailability and pharmacokinetic profiles of creatine malate and creatine monohydrate. Animal studies and in-silico models have suggested that other forms of creatine with improved solubility, like creatine hydrochloride, may lead to higher plasma creatine levels.[4] However, it is important to remember that higher plasma concentration does not necessarily equate to greater muscle uptake and utilization.[5]

Gastrointestinal Distress: A Potential Advantage for Creatine Malate?

Gastrointestinal (GI) side effects, such as bloating and stomach upset, are occasionally reported with creatine monohydrate supplementation, particularly during the "loading" phase where higher doses are consumed.[6] These side effects are often attributed to the low solubility of creatine monohydrate, which can lead to undissolved particles drawing water into the intestines.[7]

Due to its purported higher solubility, creatine malate is often anecdotally reported to cause fewer GI issues.[3] However, robust clinical data directly comparing the incidence and severity of gastrointestinal side effects between creatine malate and creatine monohydrate is currently lacking. A study on creatine monohydrate found that splitting the daily dose into smaller, more frequent servings can significantly reduce the risk of diarrhea.[6] This suggests that the method of administration may be as important as the form of creatine in mitigating GI distress.

Table 2: Physicochemical and Side Effect Comparison

PropertyCreatine MonohydrateCreatine Malate
Solubility in Water Relatively LowTheoretically Higher
Bioavailability High (nearly 100% absorbed)[5]Theoretically Enhanced, but Lacks Direct Comparative Human Data
Gastrointestinal Side Effects Occasionally reported, especially with high single doses.[6]Anecdotally reported to be lower, but lacks direct comparative clinical data.

Experimental Protocols: A Guide for Researchers

To facilitate further research in this area, this section outlines the methodologies for key experiments cited in the evaluation of creatine supplements.

Performance Testing
  • Wingate Anaerobic Test: This test is a gold standard for assessing anaerobic power and capacity.

    • Protocol: The subject performs a standardized warm-up on a cycle ergometer. The test involves 30 seconds of all-out cycling against a resistance that is typically set at 7.5% of the individual's body mass. Key metrics recorded are peak power output (highest power in a 5-second interval) and mean power output (average power over the 30 seconds).

    • Application: Used in the Sterkowicz et al. (2012) study to assess changes in anaerobic performance in judo athletes.[1]

  • Graded Exercise Test (GXT): This test is used to determine aerobic capacity (VO2 max) and endurance performance.

    • Protocol: The subject runs on a treadmill or cycles on an ergometer at a progressively increasing intensity until exhaustion. The speed and/or incline of the treadmill are increased at set intervals. Physiological variables such as oxygen consumption, carbon dioxide production, heart rate, and blood lactate (B86563) are continuously monitored.

    • Application: Employed in the Tyka et al. (2015) study to measure the distance covered by long-distance runners.[2]

Body Composition Analysis
  • Bioelectrical Impedance Analysis (BIA): A non-invasive method to estimate body composition.

    • Protocol: A small, harmless electrical current is passed through the body. The resistance (impedance) to the current is measured. Based on the principle that fat-free mass (containing more water) has lower impedance than fat mass, equations are used to estimate body fat percentage and lean body mass.

    • Application: A common and practical method for assessing changes in body composition in sports science studies.

Bioavailability and Pharmacokinetic Analysis
  • Protocol: This involves the oral administration of a standardized dose of the creatine compound to subjects. Blood samples are then collected at regular intervals over a specific period (e.g., 8 hours). Plasma creatine concentrations are measured using techniques like High-Performance Liquid Chromatography (HPLC). Key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve, representing total drug exposure) are then calculated.

    • Application: Essential for objectively comparing the absorption and bioavailability of different forms of creatine. While data for creatine malate is limited, this protocol would be the standard for a direct comparative study.

Assessment of Gastrointestinal Distress
  • Protocol: A self-report questionnaire is typically used to assess the incidence and severity of various gastrointestinal symptoms (e.g., bloating, stomach cramps, diarrhea). Subjects are asked to rate their symptoms on a Likert scale (e.g., from 0 = no symptom to 5 = severe symptom) at baseline and at regular intervals during the supplementation period.

    • Application: Used in studies to evaluate the tolerability of different creatine dosing strategies.[6] This methodology can be adapted to directly compare the gastrointestinal side effects of creatine malate and creatine monohydrate.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for a comparative creatine study.

ATP_PCr_System cluster_energy_demand High-Intensity Exercise cluster_regeneration ATP Regeneration ATP_hydrolysis ATP -> ADP + Pi ADP ADP PCr Phosphocreatine (PCr) Creatine Creatine PCr->Creatine Creatine Kinase ATP ATP ADP->ATP Creatine Kinase Experimental_Workflow cluster_setup Study Setup cluster_intervention Intervention Phase cluster_testing Post-Intervention Testing cluster_analysis Data Analysis Recruitment Subject Recruitment (e.g., Athletes) Baseline Baseline Testing (Performance, Body Comp, etc.) Recruitment->Baseline Randomization Randomization to Groups (Creatine Malate, Monohydrate, Placebo) Baseline->Randomization Supplementation Supplementation Period (e.g., 6 weeks) Randomization->Supplementation Post_Testing Repeat Baseline Tests Supplementation->Post_Testing Analysis Statistical Analysis of Pre- vs. Post-Intervention Data Post_Testing->Analysis Conclusion Conclusion on Efficacy and Synergy Analysis->Conclusion

References

A Comparative Meta-Analysis of Novel Creatine Formulations in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the performance of various creatine (B1669601) forms, supported by experimental data from clinical trials.

Creatine monohydrate has long been the gold standard in supplementation for enhancing muscle performance, strength, and lean body mass. In recent years, a variety of novel creatine formulations have emerged, each claiming superior bioavailability, stability, and efficacy. This guide provides a meta-analysis of key clinical trials comparing these novel forms—creatine ethyl ester, buffered creatine, and creatine nitrate (B79036)—against the benchmark, creatine monohydrate. The following sections present a detailed comparison of their performance based on quantitative data, a thorough examination of the experimental protocols employed in these studies, and a visualization of the key signaling pathways influenced by creatine supplementation.

Quantitative Comparison of Creatine Forms

The efficacy of different creatine formulations can be assessed by their impact on muscle creatine content, body composition, and exercise performance. The following tables summarize the quantitative outcomes from key clinical trials.

Table 1: Muscle Creatine Content
Creatine FormStudyDosageDurationChange in Muscle Creatine Content (mmol/kg dry weight)
Creatine Monohydrate Jagim et al. (2012)[1][2][3]20g/day (7 days), 5g/day (21 days)28 days+22.3 ± 21.0
Buffered Creatine (Low Dose) Jagim et al. (2012)[1][2][3]1.5g/day28 days+4.7 ± 27.0
Buffered Creatine (High Dose) Jagim et al. (2012)[1][2][3]20g/day (7 days), 5g/day (21 days)28 days+9.1 ± 23.2
Creatine Monohydrate Spillane et al. (2009)[4][5]20g/day (5 days), 5g/day (42 days)47 daysData reported as significantly higher than placebo
Creatine Ethyl Ester Spillane et al. (2009)[4][5]20g/day (5 days), 5g/day (42 days)47 daysData reported as significantly higher than placebo, but not different from monohydrate
Creatine Monohydrate Galvan et al. (2016)[6]3g/day28 daysSignificant increase by day 7
Creatine Nitrate (High Dose) Galvan et al. (2016)[6]3g/day28 daysSignificant increase by day 7, decreased by day 28
Table 2: Body Composition
Creatine FormStudyChange in Body Mass (kg)Change in Fat-Free Mass (kg)Change in Fat Mass (kg)
Creatine Monohydrate Jagim et al. (2012)[1][2][3]+0.9 ± 1.1+1.3 ± 1.2-0.4 ± 1.2
Buffered Creatine (Low Dose) Jagim et al. (2012)[1][2][3]+0.4 ± 1.0+0.9 ± 0.9-0.5 ± 1.0
Buffered Creatine (High Dose) Jagim et al. (2012)[1][2][3]+0.8 ± 1.2+1.0 ± 1.0-0.2 ± 0.9
Creatine Monohydrate Spillane et al. (2009)[4][5]No significant difference between groupsNo significant difference between groupsNo significant difference between groups
Creatine Ethyl Ester Spillane et al. (2009)[4][5]No significant difference between groupsNo significant difference between groupsNo significant difference between groups
Table 3: Strength and Power Performance
Creatine FormStudy1-RM Bench Press (kg increase)Wingate Peak Power (W)Wingate Average Power (W)Bench Press Lifting Volume (kg)
Creatine Monohydrate Jagim et al. (2012)[1][2][3]+10.0 ± 8.0Not significantly different from other groupsNot significantly different from other groups-
Buffered Creatine (Low Dose) Jagim et al. (2012)[1][2][3]+7.1 ± 3.0Not significantly different from other groupsNot significantly different from other groups-
Buffered Creatine (High Dose) Jagim et al. (2012)[1][2][3]+7.3 ± 15.0Not significantly different from other groupsNot significantly different from other groups-
Creatine Monohydrate Spillane et al. (2009)[4][5]No significant difference between groupsNo significant difference between groupsNo significant difference between groups-
Creatine Ethyl Ester Spillane et al. (2009)[4][5]No significant difference between groupsNo significant difference between groupsNo significant difference between groups-
Creatine Monohydrate Galvan et al. (2016)[6]---+194.1
Creatine Nitrate (Low Dose) Galvan et al. (2016)[6]---+118.3
Creatine Nitrate (High Dose) Galvan et al. (2016)[6]---+267.2 (Significantly greater than placebo)

Experimental Protocols of Key Clinical Trials

A detailed understanding of the methodologies employed in these clinical trials is crucial for interpreting the results.

Spillane et al. (2009): Creatine Ethyl Ester vs. Creatine Monohydrate[4][5]
  • Objective: To compare the effects of creatine ethyl ester (CEE) and creatine monohydrate (CrM) on body composition, muscle performance, and serum and muscle creatine levels.

  • Participants: 30 non-resistance-trained males.

  • Design: A double-blind, randomized, placebo-controlled trial.

  • Supplementation Protocol:

    • Loading Phase (5 days): 0.30 g/kg of fat-free body mass per day (approximately 20 g/day ).

    • Maintenance Phase (42 days): 0.075 g/kg of fat-free body mass per day (approximately 5 g/day ).

    • Groups: CEE, CrM, or placebo (maltodextrin).

  • Measurements:

    • Body composition (DEXA).

    • 1-RM bench press and leg press.

    • Wingate anaerobic power test.

    • Serum and muscle creatine and creatinine (B1669602) levels.

Jagim et al. (2012): Buffered Creatine vs. Creatine Monohydrate[1][2][3]
  • Objective: To determine if a buffered form of creatine (Kre-Alkalyn®) is more effective than creatine monohydrate (CrM).

  • Participants: 36 resistance-trained males.

  • Design: A double-blind, randomized controlled trial.

  • Supplementation Protocol:

    • CrM Group: 20 g/day for 7 days (loading), followed by 5 g/day for 21 days (maintenance).

    • Buffered Creatine Low Dose (KA-L) Group: 1.5 g/day for 28 days.

    • Buffered Creatine High Dose (KA-H) Group: 20 g/day for 7 days, followed by 5 g/day for 21 days.

  • Measurements:

    • Muscle biopsies for creatine content.

    • Body composition (DEXA).

    • 1-RM bench press and leg press.

    • Wingate anaerobic capacity test.

Galvan et al. (2016): Creatine Nitrate Supplementation[6]
  • Objective: To examine the safety and efficacy of creatine nitrate (CrN) supplementation on exercise performance.

  • Participants: 48 healthy and active participants.

  • Design: A randomized, double-blind, placebo-controlled trial.

  • Supplementation Protocol (28 days):

    • Placebo Group: Dextrose.

    • CrM Group: 3 g/day creatine monohydrate.

    • CrN Low Dose Group: 1.5 g/day creatine nitrate.

    • CrN High Dose Group: 3 g/day creatine nitrate.

    • A loading phase of 4 servings per day was conducted for the first 7 days.

  • Measurements:

    • Bench press performance (Tendo™ unit).

    • Wingate anaerobic power test.

    • 6x6-second bicycle ergometer sprint test.

    • Plasma nitrate and muscle creatine levels.

Signaling Pathways and Experimental Workflows

The ergogenic effects of creatine are mediated through complex cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for a clinical trial.

experimental_workflow cluster_screening Screening & Baseline cluster_intervention Intervention cluster_assessment Assessment s1 Participant Recruitment s2 Informed Consent & Screening s1->s2 s3 Baseline Testing (Strength, Body Comp, etc.) s2->s3 s4 Randomization s3->s4 s5 Supplementation (Creatine Form vs. Placebo) s4->s5 s6 Supervised Training Protocol s5->s6 s7 Mid-point Testing s6->s7 s8 Post-intervention Testing s6->s8 s7->s8 s9 Data Analysis s8->s9

A typical experimental workflow for a creatine supplementation clinical trial.

Creatine supplementation primarily impacts two key signaling pathways involved in muscle growth and energy metabolism: the mTOR pathway and the AMPK pathway.

mTOR_pathway creatine Creatine Supplementation igf1 IGF-1 creatine->igf1 may increase pi3k PI3K igf1->pi3k akt Akt pi3k->akt mTORC1 mTORC1 akt->mTORC1 p70s6k p70S6K mTORC1->p70s6k eif4e 4E-BP1 mTORC1->eif4e inhibits protein_synthesis Muscle Protein Synthesis p70s6k->protein_synthesis eif4e->protein_synthesis inhibition removed

Creatine's influence on the mTOR signaling pathway, promoting muscle protein synthesis.

AMPK_pathway creatine Creatine Supplementation pcr_cr_ratio Increased PCr:Cr Ratio creatine->pcr_cr_ratio ampk AMPK pcr_cr_ratio->ampk inhibits activation glucose_uptake Glucose Uptake ampk->glucose_uptake fatty_acid_oxidation Fatty Acid Oxidation ampk->fatty_acid_oxidation mTORC1 mTORC1 ampk->mTORC1 inhibits

Creatine's impact on the AMPK signaling pathway, influencing cellular energy homeostasis.

Conclusion

Based on the available meta-analytic data from clinical trials, creatine monohydrate remains the most extensively researched and consistently effective form of creatine for improving muscle creatine content, body composition, and high-intensity exercise performance. While novel formulations such as creatine ethyl ester, buffered creatine, and creatine nitrate have been developed with claims of enhanced properties, the current body of scientific evidence does not consistently support their superiority over creatine monohydrate. In some cases, as with creatine ethyl ester, the stability and bioavailability have been questioned. Creatine nitrate shows some promise, particularly at higher doses, but further research is warranted to establish a clear advantage over monohydrate. For researchers, scientists, and drug development professionals, creatine monohydrate continues to serve as the most reliable and cost-effective standard for comparison in the development and evaluation of new ergogenic compounds. Future research should focus on well-controlled, head-to-head clinical trials to further elucidate the comparative efficacy and safety of these novel creatine forms.

References

A Comparative Analysis of Tricreatine Malate and Creatine Monohydrate on Muscle Hypertrophy

Author: BenchChem Technical Support Team. Date: December 2025

An objective review of the available scientific evidence for researchers, scientists, and drug development professionals.

In the landscape of sports nutrition and clinical research, creatine (B1669601) stands out as one of the most extensively studied ergogenic aids for enhancing muscle mass and performance. Creatine monohydrate has long been considered the gold standard, with a vast body of literature supporting its efficacy. However, newer formulations, such as tricreatine malate (B86768), have emerged with claims of superior physical and chemical properties. This guide provides a comprehensive comparison of tricreatine malate and creatine monohydrate, focusing on their effects on muscle hypertrophy, supported by available experimental data and an examination of their underlying mechanisms.

Executive Summary

While this compound is theorized to offer advantages in solubility and absorption, there is a significant lack of direct comparative clinical trials evaluating its long-term effects on muscle hypertrophy against creatine monohydrate. Creatine monohydrate remains the most researched form of creatine, with substantial evidence demonstrating its ability to increase lean body mass and improve strength.[1][2] this compound may present a viable alternative for individuals who experience gastrointestinal discomfort with creatine monohydrate, but claims of its superiority in promoting muscle growth are not yet substantiated by robust scientific evidence.[1]

Chemical and Physical Properties

This compound is a compound formed by binding three creatine molecules with one molecule of malic acid.[3] This structure is purported to enhance water solubility and stability in acidic environments like the stomach.[3][4] Malic acid is also an intermediate in the Krebs cycle, suggesting a potential synergistic effect on energy production.[5] In contrast, creatine monohydrate is a creatine molecule bound to a molecule of water.[4]

PropertyThis compoundCreatine MonohydrateReference
Composition 3 Creatine Molecules + 1 Malic Acid Molecule1 Creatine Molecule + 1 Water Molecule[3][4]
Solubility Higher than Creatine MonohydrateLower, can leave residue in solution[4][6]
Stability Potentially more stable in acidic environmentsWell-established bioavailability[4]

Comparative Effects on Muscle Hypertrophy: The State of the Evidence

A thorough review of the scientific literature reveals a significant disparity in the volume of research between the two compounds.

Creatine Monohydrate:

Creatine monohydrate is the most extensively studied form of creatine.[1][2] Numerous clinical trials have demonstrated its efficacy in promoting muscle hypertrophy when combined with resistance training.[7][8] The hypertrophic effects are attributed to several mechanisms, including increased intramuscular phosphocreatine (B42189) stores, enhanced ATP resynthesis, cell volumization, and the modulation of anabolic signaling pathways.[7]

This compound:

There is a notable scarcity of peer-reviewed clinical trials directly investigating the effects of this compound on muscle hypertrophy in humans. Most of the available information is based on theoretical advantages, such as improved solubility and reduced potential for bloating.[6] One study on judo contestants suggested that creatine malate supplementation, in conjunction with training, led to an increase in fat-free mass.[9] Another study on sprinters and long-distance runners found that creatine malate supplementation resulted in a significant ergogenic effect in sprinters, reflected by an increase in anaerobic exercise indices and morphological indices.[3] However, these studies did not directly compare its effects to creatine monohydrate.

Due to the lack of direct comparative studies, a quantitative side-by-side comparison of muscle hypertrophy outcomes is not possible at this time.

Mechanisms of Action: Signaling Pathways

The primary mechanisms by which creatine supplementation is believed to promote muscle hypertrophy are largely based on studies using creatine monohydrate. These mechanisms include:

  • Increased Phosphocreatine Stores: Creatine supplementation increases the intramuscular storage of phosphocreatine, which acts as a rapid energy reserve for ATP regeneration during high-intensity exercise. This allows for greater training volume and intensity, which are key stimuli for muscle growth.[7]

  • Cell Volumization: Creatine is an osmotically active substance that draws water into muscle cells, leading to cell swelling.[7] This is thought to act as an anabolic signal, promoting protein synthesis and inhibiting protein breakdown.

  • Anabolic Signaling: Creatine supplementation has been shown to influence key signaling pathways involved in muscle protein synthesis, such as the Akt/mTOR pathway. It may also enhance the activity of satellite cells, which are crucial for muscle repair and growth.

Below is a diagram illustrating the key signaling pathways influenced by creatine supplementation.

Creatine_Signaling cluster_0 Creatine Supplementation cluster_1 Muscle Cell Creatine Creatine PCr ↑ Phosphocreatine Creatine->PCr Cell_Vol ↑ Cell Volumization Creatine->Cell_Vol Satellite_Cells ↑ Satellite Cell Activity Creatine->Satellite_Cells ATP ↑ ATP Resynthesis PCr->ATP Hypertrophy Muscle Hypertrophy ATP->Hypertrophy Improved Training Performance Akt_mTOR ↑ Akt/mTOR Pathway Cell_Vol->Akt_mTOR Protein_Synthesis ↑ Muscle Protein Synthesis Akt_mTOR->Protein_Synthesis Satellite_Cells->Protein_Synthesis Protein_Synthesis->Hypertrophy

Creatine's influence on muscle hypertrophy signaling pathways.

Experimental Protocols

To date, no standardized, peer-reviewed experimental protocol for a direct comparison of this compound and creatine monohydrate on muscle hypertrophy has been published. However, a robust clinical trial would likely employ the following methodologies:

Hypothetical Experimental Workflow:

  • Participant Recruitment: A cohort of healthy, resistance-trained individuals would be recruited and randomly assigned to one of three groups: this compound, Creatine Monohydrate, or Placebo.

  • Baseline Measurements: Pre-intervention measurements of muscle mass (e.g., via DEXA or MRI), muscle fiber cross-sectional area (from muscle biopsies), and strength (e.g., 1-repetition max) would be recorded.

  • Supplementation and Training Protocol: Participants would follow a standardized, supervised resistance training program for a specified duration (e.g., 8-12 weeks) while consuming their assigned supplement daily. Dosages would be matched for creatine content.

  • Post-Intervention Measurements: All baseline measurements would be repeated at the end of the intervention period.

  • Data Analysis: Statistical analysis would be performed to compare the changes in muscle hypertrophy and strength between the three groups.

Experimental_Workflow cluster_0 Phase 1: Pre-Intervention cluster_1 Phase 2: Intervention cluster_2 Phase 3: Post-Intervention Recruitment Participant Recruitment & Randomization Baseline Baseline Measurements (DEXA, Biopsy, Strength) Recruitment->Baseline Supplementation Supplementation (this compound vs. Monohydrate vs. Placebo) Baseline->Supplementation Training Supervised Resistance Training Supplementation->Training Post_Measurements Post-Intervention Measurements Training->Post_Measurements Analysis Statistical Analysis Post_Measurements->Analysis

References

Evaluating the Cost-Effectiveness of Tricreatine Malate for Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of chemical compounds is a critical decision influenced by factors of cost, purity, and performance. Creatine (B1669601), a widely studied compound for its role in cellular energy metabolism, is available in various forms beyond the standard creatine monohydrate. This guide provides an objective, data-driven comparison of tricreatine malate (B86768) against its common alternatives, focusing on its cost-effectiveness and performance in a research setting.

Cost-Effectiveness Analysis

The primary consideration for many research endeavors is the cost per unit of the active molecule. While market prices fluctuate, a general comparison reveals significant differences between various forms of creatine. Creatine monohydrate remains the most affordable option due to its simple manufacturing process and widespread production.[1][2] Tricreatine malate and creatine hydrochloride (HCl) are positioned as premium alternatives, often at a higher price point.

Table 1: Comparative Cost of Research-Grade Creatine Compounds

CompoundTypical Bulk Price (per kg)Purity (Typical)Key Considerations
This compound ~$10 - $30 USD≥99%Higher cost; may offer better solubility.[3][4]
Creatine Monohydrate ~$5 - $15 USD≥99%Most cost-effective and extensively researched.[2][5][6]
Creatine Hydrochloride ~$10 - $25 USD≥99%Higher cost than monohydrate; marketed for high solubility.[7][8][9]

Note: Prices are estimates based on publicly available wholesale and bulk supplier listings and are subject to change based on supplier, volume, and market conditions.

Performance and Physicochemical Properties

Beyond cost, the performance characteristics of each creatine form are crucial for experimental design and outcomes. Properties such as solubility and bioavailability can impact dosing, cellular uptake, and ultimately, the efficacy observed in in-vitro and in-vivo models.

Solubility

This compound is a compound where three creatine molecules are bound to one molecule of malic acid.[10][11] This structure is purported to enhance water solubility compared to creatine monohydrate.[1][3][11] Improved solubility can be advantageous for preparing stock solutions for cell culture experiments or for applications requiring a clear, fully dissolved solution. Creatine HCl is also known for its superior solubility.[9]

Bioavailability and Efficacy

While manufacturers claim enhanced bioavailability for this compound and other forms, creatine monohydrate itself is nearly 99% absorbed.[12] The International Society of Sports Nutrition states that claims of different creatine forms having greater uptake into muscle are currently unfounded.[13] The vast majority of scientific literature and documented benefits, such as increasing intramuscular phosphocreatine (B42189) concentrations, are based on studies using creatine monohydrate.[5][12][14] There is limited independent, peer-reviewed research to conclusively prove that this compound offers superior efficacy in research models compared to the well-established monohydrate form.[2][10]

Table 2: Performance Comparison of Creatine Alternatives

ParameterThis compoundCreatine MonohydrateCreatine Hydrochloride
Composition 3 Creatine molecules + 1 Malic Acid molecule1 Creatine molecule + 1 Water molecule1 Creatine molecule + 1 Hydrochloride molecule
Creatine Content (% by weight) ~75%[12]~88%[12]~78%
Reported Solubility Higher than monohydrate.[1][3][10][11]Lower; ~14 g/L at 20°C.[15]High; significantly more soluble than monohydrate.[9]
Bioavailability Believed to be high; dissociates into creatine and malic acid in the stomach.[3][16]High; ~99% oral absorption.[12][13]Purported to have higher bioavailability due to solubility, but research is limited.[9]
Volume of Research Limited.[2][10][17]Extensive; considered the "gold standard".[5][12][14]Limited compared to monohydrate.[5]

Key Signaling Pathways

Creatine's primary mechanism of action involves its uptake into cells via the SLC6A8 transporter and its subsequent phosphorylation to phosphocreatine, which acts as a temporal and spatial energy buffer for ATP regeneration. The activity of the SLC6A8 transporter is regulated by various intracellular signaling pathways, making it a point of interest for research into cellular energy modulation.

Caption: Regulation of the creatine transporter SLC6A8 by key signaling kinases.

Experimental Protocols

To aid researchers in their evaluation, detailed methodologies for key comparative experiments are provided below.

Protocol 1: In Vitro Cellular Uptake Assay

This protocol describes a method to compare the uptake of different creatine forms in a cell line, such as HEK293 cells, which can endogenously or exogenously express the SLC6A8 transporter.[18]

Cellular_Uptake_Workflow Workflow for In Vitro Creatine Uptake Assay cluster_prep cluster_treat cluster_analysis A Seed HEK293 cells in a 96-well plate (e.g., 40,000 cells/well) B Incubate for 24 hours (37°C, 5% CO2) A->B D Remove old media from cells B->D C Prepare equimolar solutions of This compound, Creatine Monohydrate, and Creatine HCl in serum-free media E Add creatine solutions or vehicle control to respective wells C->E D->E F Incubate for a defined period (e.g., 1 hour) E->F G Wash cells 3x with ice-cold PBS to remove extracellular creatine F->G H Lyse cells (e.g., with RIPA buffer) G->H I Quantify intracellular creatine using LC-MS/MS or a colorimetric assay H->I J Normalize creatine concentration to total protein content (e.g., BCA assay) I->J

Caption: Experimental workflow for comparing cellular uptake of creatine compounds.

Methodology:

  • Cell Seeding: Plate Human Embryonic Kidney 293 (HEK293) cells in a 96-well plate at a density of 40,000 cells per well and incubate for 24 hours.[18]

  • Preparation of Compounds: Prepare stock solutions of this compound, creatine monohydrate, and creatine HCl. Dilute to final, equimolar concentrations in serum-free cell culture medium. A vehicle control (medium only) must be included.

  • Uptake Assay: Remove the culture medium from the cells. Add the prepared creatine solutions or vehicle control to the wells. Incubate for a specified time (e.g., 1 hour) at 37°C.[19]

  • Washing: Aspirate the treatment solution and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to stop the uptake and remove any remaining extracellular compound.

  • Cell Lysis: Add a suitable lysis buffer to each well to release the intracellular contents.

  • Quantification: Analyze the cell lysates to determine the intracellular creatine concentration. This can be achieved with high precision using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[20] Alternatively, enzymatic or colorimetric creatine assay kits are available.[21]

  • Normalization: Measure the total protein concentration in each lysate using a method like the bicinchoninic acid (BCA) assay. Normalize the measured creatine concentration to the total protein content to account for any variations in cell number.

Protocol 2: Cellular ATP Quantification Assay

This protocol measures the impact of creatine supplementation on intracellular ATP levels, a key indicator of cellular energy status. The firefly luciferase bioluminescence assay is a highly sensitive method for this purpose.[22][23]

ATP_Assay_Workflow Workflow for Luciferase-Based ATP Assay A Culture cells (e.g., primary astrocytes or myoblasts) to desired confluency B Treat cells with equimolar concentrations of creatine compounds for 24-48 hours A->B C Lyse cells with a reagent that inactivates ATPases and releases ATP B->C D Add cell lysate to a reaction mixture containing D-luciferin and luciferase C->D E Immediately measure luminescence using a luminometer D->E F Calculate ATP concentration based on a standard curve of known ATP concentrations E->F

Caption: Workflow for in vitro luciferase-based ATP quantification assay.

Methodology:

  • Cell Culture and Treatment: Culture cells (e.g., C2C12 myoblasts or primary astrocytes) in appropriate multi-well plates. Treat the cells with this compound, creatine monohydrate, or a control vehicle for a specified duration (e.g., 24 hours).[24]

  • Cell Lysis: Lyse the cells using a specialized lysis reagent designed to inactivate ATP-degrading enzymes (ATPases) and release the cellular ATP into the lysate.[22]

  • Reaction Setup: In a luminometer-compatible plate, add a small volume of the cell lysate to a reaction buffer containing D-luciferin and firefly luciferase enzyme.[23]

  • Luminescence Measurement: Immediately measure the light output (luminescence) using a luminometer. The light produced is directly proportional to the amount of ATP present in the sample.[22][25]

  • Quantification: Generate a standard curve using known concentrations of ATP. Use this curve to calculate the absolute ATP concentration in the cell lysates. Results are typically normalized to total protein content.

Conclusion

The evaluation of this compound for research purposes reveals a trade-off between potential physicochemical advantages and cost-effectiveness.

  • Cost: Creatine monohydrate is unequivocally the most cost-effective option for large-scale or budget-conscious research.[1][2]

  • Performance: this compound offers superior solubility, which may be beneficial for specific experimental setups. However, there is a significant lack of robust, comparative data to support claims of superior bioavailability or efficacy over creatine monohydrate.[10][12][13]

  • Recommendation: For most research applications where the primary goal is to study the effects of increased intracellular creatine and phosphocreatine, creatine monohydrate remains the gold standard due to its extensive body of supporting research, proven efficacy, and economic advantages.[5][14] this compound may be considered in specialized applications where its enhanced solubility is a critical requirement for the experimental protocol, but researchers should be aware of the higher cost and the limited evidence for its purported superior biological effects.

References

Independent Lab Verification of Tricreatine Malate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Data Summary

The following tables summarize the available quantitative data comparing tricreatine malate (B86768) and creatine (B1669601) monohydrate. It is important to note the limited number of direct comparative studies for tricreatine malate.

Table 1: Purity and Solubility Comparison

ParameterThis compoundCreatine MonohydrateMethod of Analysis
Purity No independent third-party analysis publicly available. Commercial specifications often claim >99% purity.Widely available with high purity (>99%). Potential contaminants include creatinine, dicyandiamide (B1669379) (DCD), and dihydrotriazine (DHT).[1][2]High-Performance Liquid Chromatography (HPLC)[3][4][5][6][7]
Solubility in Water at 20°C Claimed to be higher than creatine monohydrate.[8][9][10][11] One source suggests a solubility of 29 g/L for tricreatine citrate (B86180) (a similar salt).[12]Approximately 14 g/L.[12][13]Standard solubility testing.

Table 2: Bioavailability and Performance Comparison

ParameterThis compoundCreatine MonohydrateMethod of Analysis
Bioavailability No direct, independent human kinetic studies publicly available to verify claims of superior absorption.[8][14]Well-established, with intestinal absorption close to 100%.[13]Muscle biopsy for creatine content analysis, Creatine-(methyl-d3) dilution.[1][15][16][17][18]
Ergogenic Effects Studies have shown ergogenic effects, particularly in anaerobic exercise.[9][19] Some studies suggest similar performance gains to creatine monohydrate.The most extensively studied form of creatine with proven efficacy in improving strength, power, and muscle mass.[9][14]Creatine Kinase Activity Assay, performance tests (e.g., peak power, total work).
Water Retention Claimed to cause less water retention.[8][10]Known to cause intracellular water retention, which can contribute to increased muscle size.[8]Body composition analysis.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of creatine supplements. Below are summaries of key experimental protocols.

Purity Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of creatine supplements and identifying potential contaminants.

  • Principle: This technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). A UV detector is commonly used for quantification.[3][4]

  • Sample Preparation: A known quantity of the creatine supplement is dissolved in a suitable solvent (e.g., water or a specific buffer), filtered, and then injected into the HPLC system.[6]

  • Analysis: The retention time (the time it takes for a compound to pass through the column) and the peak area of the chromatogram are compared to those of a certified reference standard to identify and quantify creatine and any impurities like creatinine, dicyandiamide (DCD), and dihydrotriazine (DHT).[5]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Sample Creatine Supplement Sample Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter Solution Dissolve->Filter HPLC HPLC System (Column + Detector) Filter->HPLC Data Chromatogram Data (Peak Area, Retention Time) HPLC->Data Compare Compare to Reference Standard Data->Compare Results Purity (%) & Contaminant Levels Compare->Results

HPLC Workflow for Creatine Purity Analysis.
Bioavailability Assessment: Muscle Biopsy

To determine the bioavailability of creatine, researchers measure its concentration in muscle tissue.

  • Principle: A small sample of muscle tissue is extracted from a subject before and after a period of supplementation. The change in creatine concentration within the muscle indicates how much of the supplemented creatine was absorbed and stored.[1]

  • Procedure: A muscle biopsy is typically taken from the quadriceps femoris under local anesthesia. The tissue sample is then frozen and stored for later analysis.[15][17]

  • Analysis: The muscle tissue is homogenized and creatine is extracted. The creatine concentration is then quantified using methods such as HPLC or enzymatic assays.[15][16]

Muscle_Biopsy_Workflow Start Baseline Muscle Biopsy Supplementation Creatine Supplementation Period Start->Supplementation Analysis Sample Preparation & Creatine Quantification (HPLC/Enzymatic Assay) Start->Analysis End Post-Supplementation Muscle Biopsy Supplementation->End End->Analysis Comparison Compare Pre- and Post-Supplementation Creatine Levels Analysis->Comparison Bioavailability Determine Muscle Creatine Uptake Comparison->Bioavailability

Muscle Biopsy Workflow for Bioavailability.
Performance Assessment: Creatine Kinase (CK) Activity Assay

Creatine kinase is a key enzyme in the energy metabolism of muscle. Its activity can be measured to assess the functional impact of creatine supplementation.

  • Principle: The assay measures the rate at which CK catalyzes the transfer of a phosphate (B84403) group from phosphocreatine (B42189) to ADP to form ATP. This reaction is coupled to other enzymatic reactions that result in a measurable change in absorbance, which is proportional to the CK activity.[20][21][22][23][24]

  • Procedure: A biological sample (e.g., serum or muscle extract) is mixed with a reagent solution containing the necessary substrates and coupling enzymes. The change in absorbance over time is measured using a spectrophotometer.[21][22]

CK_Assay_Pathway PCr_ADP Phosphocreatine + ADP CK Creatine Kinase PCr_ADP->CK Cr_ATP Creatine + ATP Hexokinase Hexokinase Cr_ATP->Hexokinase CK->Cr_ATP Glucose Glucose Glucose->Hexokinase G6P Glucose-6-Phosphate G6PDH G6P-Dehydrogenase G6P->G6PDH Hexokinase->G6P NADP NADP+ NADP->G6PDH NADPH NADPH (Measured at 340nm) G6PDH->NADPH

Coupled Enzyme Reaction for CK Activity Assay.

Conclusion

The claims of superior solubility and bioavailability for this compound are, at present, not substantiated by a robust body of independent, peer-reviewed scientific literature. While it is plausible that the malic acid moiety could influence its physicochemical properties, further research is required to validate these claims and to determine if they translate to any meaningful ergogenic or clinical advantages over creatine monohydrate. For researchers and drug development professionals, creatine monohydrate remains the most well-characterized and scientifically supported form of creatine for supplementation. The lack of publicly available third-party verification for this compound underscores the importance of rigorous, independent analysis for all supplement formulations.[25][26][27]

References

Safety Operating Guide

Proper Disposal Protocol for Tricreatine Malate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive operational and disposal plan for tricreatine malate (B86768), designed for researchers, scientists, and drug development professionals. Adherence to these procedural guidelines is essential for maintaining laboratory safety and ensuring regulatory compliance. Tricreatine malate is considered slightly hazardous, capable of causing irritation upon skin or eye contact, inhalation, or ingestion.[1][2]

Hazard Identification and Personal Protective Equipment (PPE)

Before handling or disposing of this compound, it is crucial to understand its potential hazards and utilize the appropriate Personal Protective Equipment (PPE). While not classified as acutely hazardous, it can cause irritation, and its dust may be combustible at high temperatures.[2]

Hazard ClassificationRequired Personal Protective Equipment (PPE)
Eye Irritant [1][2]Safety glasses with side shields or chemical safety goggles.[3][4]
Skin Irritant [1][2]Chemically resistant gloves (e.g., nitrile).[4]
Respiratory Irritant (if dust is generated)[1][2]A NIOSH-approved respirator is recommended if dust is generated.[3]
Body Protection Laboratory coat.[4]

Step-by-Step Disposal Procedure

Disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. It should be treated as hazardous chemical waste; do not dispose of this material in standard trash or down the drain.[5][6][7]

Step 1: Waste Segregation and Collection Proper segregation is critical to prevent hazardous reactions.[5][6]

  • Designate a Waste Container : Use a clearly labeled, sealable, and chemically compatible container specifically for this compound waste. The container must be in good condition, free of leaks, and have a secure lid.[7] The original product container is often a suitable choice.[8]

  • Solid Waste Collection : Collect all unused, expired, or contaminated solid this compound in the designated waste container. This includes any residues from spills and contaminated disposable labware like weighing papers or gloves.

  • Avoid Incompatibles : Do not mix this compound waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[4]

Step 2: Container Management and Labeling

  • Labeling : The waste container must be clearly labeled as "Hazardous Waste" and identify the contents ("this compound"). Complete all sections of your institution's hazardous waste tag as soon as the first particle of waste is added.[8]

  • Keep Container Closed : The container must remain closed at all times except when actively adding waste.[6]

Step 3: Spill and Decontamination Procedures In the event of a spill, follow these steps:

  • Ensure Safety : Evacuate the immediate area if necessary and ensure proper ventilation. Avoid breathing any dust.[7]

  • Containment : Carefully sweep or vacuum up the spilled solid material and place it into the designated this compound waste container.[2] Take care to avoid generating dust.

  • Decontamination : Clean the spill area thoroughly. All cleaning materials (e.g., contaminated wipes, paper towels) must also be disposed of as this compound waste.[7]

  • Personal Hygiene : Wash hands thoroughly with soap and water after the cleanup is complete.

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Location : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[8]

  • Inspections : SAAs must be inspected weekly for any signs of leakage or container degradation.[8]

  • Segregation in Storage : Ensure the container is stored away from the incompatible materials mentioned in Step 1.[8][9]

Step 5: Final Disposal

  • Professional Disposal : The final disposal of this compound must be handled by your institution's Environmental Health and Safety (EHS) department or an accredited, licensed professional waste disposal service.[7][10]

  • Request Pickup : Once the waste container is nearly full (approximately 90%) or has reached its accumulation time limit (often six months), schedule a pickup with your EHS office.[5][9] Do not overfill containers.

  • Disposal of Empty Containers : A container that held this compound can be disposed of as regular trash only after it has been thoroughly emptied.[11] For an added measure of safety, especially in a research environment, it is best practice to triple-rinse the empty container with a suitable solvent (like water, given its solubility).[3][11] The first rinseate must be collected and disposed of as hazardous waste.[6] After rinsing, deface or remove all labels before placing the container in the appropriate recycling or trash receptacle.[6][11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

TricreatineMalateDisposal cluster_sources Types of Waste start Waste Generation (this compound) unused Unused or Expired Product start->unused contaminated Contaminated Labware (Gloves, Wipes, etc.) start->contaminated spill Spill Residue & Cleanup Debris start->spill containerize Place in a Labeled, Chemically Compatible, Sealed Waste Container unused->containerize contaminated->containerize spill->containerize check_incompatibles Ensure Segregation from Incompatible Materials (Strong Acids, Bases, Oxidizers) containerize->check_incompatibles Before Storage store_saa Store in Designated Satellite Accumulation Area (SAA) check_incompatibles->store_saa    OK inspect Conduct & Document Weekly Inspections store_saa->inspect request_pickup Container Full or Time Limit Reached? store_saa->request_pickup request_pickup->store_saa No ehs_pickup Arrange Pickup by EHS or Licensed Disposal Service request_pickup->ehs_pickup Yes final_disposal Final Disposal via Certified Facility ehs_pickup->final_disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tricreatine Malate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Tricreatine Malate (B86768) in a laboratory setting. Adherence to these procedural guidelines is essential for ensuring the safety of all personnel and maintaining a secure research environment.

Tricreatine malate is a compound that, while not classified as a hazardous substance under the Globally Harmonized System (GHS), requires careful handling to mitigate risks of irritation and ensure regulatory compliance.[1] This guide serves as a practical resource for researchers, scientists, and drug development professionals, offering step-by-step instructions for safe operational workflow and waste disposal.

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure and ensure safety, a combination of engineering controls and personal protective equipment is mandatory when handling this compound.

Engineering Controls:

  • Ventilation: Use in a well-ventilated area.[1][2] If operations are likely to generate dust, utilize local exhaust ventilation or other engineering controls to maintain airborne concentrations below recommended exposure limits.[3][4]

  • Safety Stations: An eyewash station and safety shower must be readily accessible in the immediate work area.[3][4]

Personal Protective Equipment:

  • Eye Protection: Chemical safety goggles are required to prevent eye contact with this compound dust.[3][4]

  • Hand Protection: Wear appropriate chemical-resistant gloves. While specific data for this compound is limited, nitrile gloves are recommended based on their resistance to weak acids like malic acid.[5][6] It is crucial to inspect gloves for any signs of degradation or punctures before use.

  • Respiratory Protection: In situations where dust generation is unavoidable and ventilation is insufficient, a NIOSH/MSHA-approved respirator is necessary.[3][4]

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[3]

Operational Plan: From Receipt to Storage

A systematic approach to handling this compound from the moment it arrives in the laboratory is critical for safety and maintaining the integrity of the compound.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the container is properly labeled with the chemical name and any hazard warnings.

2. Handling:

  • Avoid breathing dust.[2][3][4]

  • Prevent contact with eyes and skin.[2]

  • Ground all equipment containing the material to prevent static discharge.[3][4]

  • Do not ingest.[3][4]

3. Storage:

  • Store in a cool, dry, and well-ventilated area.[3][4]

  • Keep the container tightly closed to prevent moisture absorption and contamination.[3][4]

  • Store away from heat and sources of ignition.[3][4]

  • Avoid storage with incompatible materials such as strong oxidizing agents.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound is essential to prevent environmental contamination and adhere to regulatory requirements.

1. Unused or Expired Product:

  • Do not dispose of this compound down the drain or in general waste.

  • It is recommended to use a licensed professional waste disposal service for the disposal of this material.[1]

  • Ensure the waste is in a suitable, sealed, and clearly labeled container before collection.[1]

2. Spills:

  • In the event of a spill, immediately cordon off the area.

  • Wear the appropriate PPE as outlined above.

  • For small spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a labeled container for disposal.[2]

  • For large spills, follow the same procedure and ensure the area is thoroughly cleaned and decontaminated.

3. Contaminated Materials:

  • Any materials, such as gloves, wipes, or lab coats, that come into contact with this compound should be considered contaminated.

  • Dispose of contaminated materials in a sealed, labeled bag or container and manage as chemical waste through a licensed disposal service.

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound. It is important to note that specific occupational exposure limits for this compound have not been established. The data for Tri-Creatine Orotate is provided as a reference.

ParameterValueReference
Occupational Exposure Limits (Tri-Creatine Orotate)
ACGIH TLV-TWA (Total Dust)10 mg/m³
OSHA PEL-TWA (Respirable Fraction)5 mg/m³
OSHA PEL-TWA (Total Dust)15 mg/m³

Experimental Workflow Visualization

The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting, from receiving the compound to its final disposal.

cluster_receiving Receiving & Inspection cluster_handling Handling & Storage cluster_disposal Disposal Receiving Receive Shipment Inspect Inspect Container for Damage Receiving->Inspect Label Verify Labeling Inspect->Label PPE Don Appropriate PPE Label->PPE Weigh Weigh/Handle in Ventilated Area PPE->Weigh Spill Spill Cleanup PPE->Spill Store Store in Cool, Dry, Sealed Container Weigh->Store Waste Collect Waste in Labeled Container Weigh->Waste Store->Waste Spill->Waste Dispose Dispose via Licensed Service Waste->Dispose

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.